molecular formula C8H7ClN2O4 B2574463 2-(2-Chloroethyl)-1,3-dinitrobenzene CAS No. 52536-99-9

2-(2-Chloroethyl)-1,3-dinitrobenzene

カタログ番号: B2574463
CAS番号: 52536-99-9
分子量: 230.6
InChIキー: QKWZQCZGYVHHNP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2-(2-Chloroethyl)-1,3-dinitrobenzene is a useful research compound. Its molecular formula is C8H7ClN2O4 and its molecular weight is 230.6. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Chloroethyl)-1,3-dinitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Chloroethyl)-1,3-dinitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-(2-chloroethyl)-1,3-dinitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O4/c9-5-4-6-7(10(12)13)2-1-3-8(6)11(14)15/h1-3H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKWZQCZGYVHHNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])CCCl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Precision Synthesis: 2-(2-Chloroethyl)-1,3-dinitrobenzene

[1]

Part 1: Strategic Overview

The synthesis of 2-(2-Chloroethyl)-1,3-dinitrobenzene is governed by the meta-directing nature of the nitro groups and the ortho-activation of the alkyl side chain.[1] Direct nitration of (2-chloroethyl)benzene yields predominantly ortho/para isomers (2,4-dinitro), making it unsuitable for accessing the 1,3-dinitro-2-substituted (2,6-dinitro) motif.[1]

Therefore, the only viable high-yield pathway is the functionalization of 2,6-dinitrotoluene (2,6-DNT) .[1] The methyl group in 2,6-DNT is flanked by two electron-withdrawing nitro groups, rendering the benzylic protons highly acidic (

11
Retrosynthetic Analysis

The logical disconnection reveals the 2,6-dinitrotoluene precursor.[1]

RetrosynthesisTarget2-(2-Chloroethyl)-1,3-dinitrobenzene(Target)Alcohol2-(2,6-Dinitrophenyl)ethanol(Intermediate)Target->AlcoholDeoxychlorination(C-Cl Bond Formation)DNT2,6-Dinitrotoluene(Starting Material)Alcohol->DNTHydroxyethylation(C-C Bond Formation)

Figure 1: Retrosynthetic disconnection showing the linear pathway from commercially available 2,6-DNT.[1]

Part 2: Detailed Experimental Protocol

Phase 1: Hydroxyethylation of 2,6-Dinitrotoluene

This step involves the base-catalyzed condensation of 2,6-DNT with paraformaldehyde.[1] The choice of base and solvent is critical to prevent polymerization or side reactions (e.g., Cannizzaro).[1]

  • Reaction Type: Aldol-like Condensation (Henry Reaction variant).[1]

  • Key Reagents: 2,6-Dinitrotoluene, Paraformaldehyde, Triton B (benzyltrimethylammonium hydroxide) or DBU.[1]

  • Solvent: DMSO (Dimethyl sulfoxide) – essential for solubilizing the nitronate intermediate.[1]

Protocol:

  • Setup: Charge a 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet with 2,6-dinitrotoluene (1.0 eq) and paraformaldehyde (1.2 - 1.5 eq) .

  • Solvation: Add DMSO (5-10 volumes) . Stir until the solids are well-dispersed.

  • Activation: Cool the mixture to ~15°C. Dropwise add a catalytic amount of Triton B (40% in MeOH) or DBU (0.1 eq) . Note: The reaction is exothermic; maintain temperature <30°C to avoid di-addition.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2–4 hours. Monitor by TLC (SiO2, EtOAc/Hexane) for the disappearance of DNT.[1]

  • Quench: Pour the reaction mixture into ice-cold water (10 volumes) containing dilute HCl (to neutralize the base).

  • Isolation: The product, 2-(2,6-dinitrophenyl)ethanol , typically precipitates as a yellow solid.[1] Filter, wash copiously with water to remove DMSO, and dry under vacuum.

    • Yield Expectation: 75–85%.[1]

    • Purification: Recrystallization from Ethanol/Water if necessary.[1]

Phase 2: Deoxychlorination

Conversion of the alcohol to the chloride requires a reagent that activates the hydroxyl group as a leaving group.[1] Thionyl chloride (


1
  • Reaction Type: Nucleophilic Substitution (

    
    ).[1]
    
  • Key Reagents: Thionyl Chloride (

    
    ), Pyridine (Catalyst/Base).[1]
    
  • Solvent: Toluene or neat.

Protocol:

  • Setup: In a fume hood, place 2-(2,6-dinitrophenyl)ethanol (1.0 eq) in a dry flask equipped with a reflux condenser and a scrubber (for

    
     and 
    
    
    gas).
  • Reagent Addition: Add anhydrous Toluene (5 volumes) followed by Thionyl Chloride (1.5 - 2.0 eq) .

  • Catalysis: Add Pyridine (0.1 - 1.0 eq) dropwise.[1] Caution: Exothermic.[1][2]

  • Reflux: Heat the mixture to reflux (approx. 110°C) for 2–3 hours. The solution should become clear as the alcohol is consumed.

  • Workup: Cool to room temperature. Quench carefully by pouring onto ice water.

  • Extraction: Extract with Ethyl Acetate or Dichloromethane. Wash the organic layer with saturated

    
     (to remove acid traces) and brine.[1]
    
  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Product: 2-(2-Chloroethyl)-1,3-dinitrobenzene is obtained as a pale yellow solid or viscous oil that crystallizes upon standing.[1]

    • Yield Expectation: 80–90%.[1][3]

Part 3: Reaction Pathway Visualization

SynthesisPathwayStart2,6-DinitrotolueneStep1Reaction:+ (CH2O)nCat. Base (Triton B)DMSO, 25°CStart->Step1Inter2-(2,6-Dinitrophenyl)ethanolStep1->InterStep2Reaction:+ SOCl2 / PyridineRefluxInter->Step2Final2-(2-Chloroethyl)-1,3-dinitrobenzeneStep2->Final

Figure 2: Forward synthesis pathway highlighting reagents and conditions.

Part 4: Technical Data & Safety[1]

Physicochemical Properties
PropertyValue
IUPAC Name 1-(2-Chloroethyl)-2,6-dinitrobenzene
CAS Number 52536-99-9 (Generic), 606-20-2 (Precursor DNT)
Molecular Formula

Molecular Weight 230.60 g/mol
Appearance Pale yellow crystalline solid
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water
Hazard Management[1][4]
  • Energetic Potential: Polynitro aromatics are potentially explosive.[1] While dinitro compounds are more stable than trinitro (TNT), they must not be subjected to shock, friction, or excessive heat (>150°C).[1]

  • Toxicity: 2,6-Dinitrotoluene is a Category 1B Carcinogen and highly toxic by inhalation and skin contact.[1] All operations must be conducted in a certified fume hood with full PPE (nitrile gloves, goggles, lab coat).[1]

  • Chemical Incompatibility: Avoid contact between the nitro compound and strong reducing agents (hydrazines, hydrides) or strong bases at high temperatures, which can trigger runaway decomposition.[1]

Part 5: References

  • Patent: Synthesis of 2,6-dinitrophenethyl chloride (Reference Example 18). In: WO2010038803A1 - "2-Indole Acrylamide Analogs".[1] Available at: .[1]

  • Mechanism: The Henry Reaction: Comprehensive Organic Name Reactions and Reagents. Wiley-Interscience.[1]

  • Precursor Data: 2,6-Dinitrotoluene. U.S. Environmental Protection Agency (EPA) Technical Fact Sheet. Available at: .[1]

  • Reagent Handling: Thionyl Chloride Safety Data Sheet. Sigma-Aldrich.[1]

Physical and chemical properties of 2-(2-Chloroethyl)-1,3-dinitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical and chemical properties, synthesis, and applications of 2-(2-Chloroethyl)-1,3-dinitrobenzene , a specialized intermediate in organic synthesis.

Executive Summary

2-(2-Chloroethyl)-1,3-dinitrobenzene (CAS 52536-99-9 ), often referred to as 2,6-dinitrophenethyl chloride , is a highly functionalized aromatic building block. It features an electron-deficient benzene ring (due to two nitro groups at positions 1 and 3) and a reactive alkyl chloride side chain at position 2.

This compound is a critical intermediate in the synthesis of functionalized indoles (specifically 4-nitroindole and 7-nitroindole derivatives) and other heterocyclic pharmacophores. Its unique structure allows for dual-mode reactivity: nucleophilic substitution at the alkyl chloride and reduction/cyclization involving the nitro groups.

Key Identifiers:

  • CAS Number: 52536-99-9[1]

  • Synonyms: 2,6-Dinitrophenethyl chloride; 1-(2-Chloroethyl)-2,6-dinitrobenzene.

  • Molecular Formula: C

    
    H
    
    
    
    ClN
    
    
    O
    
    

Physicochemical Profile

The physical properties of 2-(2-Chloroethyl)-1,3-dinitrobenzene are dictated by its high symmetry and the polarity of the nitro groups.

Table 1: Physical and Chemical Specifications
PropertyValue / DescriptionNote
Molecular Weight 230.60 g/mol Calculated
Appearance Yellow to dark brown viscous oil or low-melting solidOften isolated as a crude oil; crystallizes upon purification.[2]
Melting Point Not widely standardized; est. 40–60 °CAnalogous to 2,4-isomer; impure samples remain oily.
Boiling Point > 300 °C (Decomposes)High thermal instability due to nitro groups.
Solubility Soluble in DCM, Ethyl Acetate, Toluene, DMF.Insoluble in water.
Density ~1.45 g/cm³ (Predicted)High density due to nitro/chloro content.
Stability Light-sensitive; thermally unstable >100°C.Store in dark, cool, dry conditions.

Synthesis & Production

The synthesis of 2-(2-Chloroethyl)-1,3-dinitrobenzene typically proceeds from 2,6-dinitrotoluene (2,6-DNT). The methyl group of 2,6-DNT is activated by the flanking nitro groups, allowing for condensation with formaldehyde to form the phenethyl alcohol, which is subsequently chlorinated.

Synthesis Pathway[3]
  • Condensation: 2,6-Dinitrotoluene reacts with paraformaldehyde (or formalin) and a base (e.g., DBU or Triton B) to yield 2-(2,6-dinitrophenyl)ethanol .

  • Chlorination: The alcohol is converted to the alkyl chloride using thionyl chloride (SOCl

    
    )  in the presence of a base like pyridine or DMF.
    
Reaction Workflow (Graphviz)

SynthesisPath DNT 2,6-Dinitrotoluene (Precursor) Alcohol 2-(2,6-Dinitrophenyl)ethanol (Intermediate) DNT->Alcohol Base / Heat (Aldol-type Condensation) Formaldehyde Paraformaldehyde (Reagent) Formaldehyde->Alcohol Product 2-(2-Chloroethyl)-1,3-dinitrobenzene (Target) Alcohol->Product SOCl2 / Pyridine (Nucleophilic Substitution) SOCl2 Thionyl Chloride (Chlorinating Agent) SOCl2->Product

Caption: Synthetic route from 2,6-dinitrotoluene to 2-(2-Chloroethyl)-1,3-dinitrobenzene via hydroxyethylation and chlorination.

Chemical Reactivity

The molecule exhibits two distinct reactive centers: the alkyl chloride (susceptible to S


2) and the nitro groups  (susceptible to reduction).
Nucleophilic Substitution (S 2)

The chlorine atom is on a primary carbon (


-position), making it a good electrophile for S

2 reactions. However, the bulky ortho-nitro groups may provide some steric hindrance.
  • Thioacetate Formation: Reaction with potassium thioacetate yields the thioester, a precursor to thiols.

  • Amination: Reaction with primary/secondary amines yields phenethylamines.

Indole Cyclization (Batcho-Leimgruber / Reissert Analog)

This compound is a key intermediate for synthesizing 4-substituted indoles .

  • Mechanism: The nitro group is reduced to an amine (or hydroxylamine), which then cyclizes onto the ethyl side chain (often after the side chain has been modified, e.g., to an aldehyde or ketone).

  • Direct Cyclization: Reaction with specific nucleophiles followed by reduction can close the ring to form 4-nitroindole or 7-nitroindole derivatives.

Reactivity Diagram

Reactivity Core 2-(2-Chloroethyl)-1,3-dinitrobenzene Thio Reaction w/ KSAc (Thioacetate) Core->Thio SN2 Substitution Amine Reaction w/ Amines (Phenethylamines) Core->Amine SN2 Substitution Indole Reductive Cyclization (4-Nitroindole Derivs) Core->Indole Reduction (Fe/HCl or H2/Pd)

Caption: Primary reaction pathways including nucleophilic substitution and reductive cyclization to indoles.

Experimental Protocol: Synthesis from Alcohol

Note: This protocol is adapted from standard procedures for converting dinitrophenethyl alcohols to chlorides.

Objective: Synthesis of 2-(2-Chloroethyl)-1,3-dinitrobenzene from 2-(2,6-dinitrophenyl)ethanol.

Reagents:

  • 2-(2,6-Dinitrophenyl)ethanol (1.0 eq)

  • Thionyl Chloride (SOCl

    
    ) (1.5 eq)
    
  • Pyridine (Catalytic or 1.0 eq)

  • Toluene (Solvent)

Procedure:

  • Setup: Charge a dry round-bottom flask with 2-(2,6-dinitrophenyl)ethanol suspended in anhydrous toluene under an inert atmosphere (N

    
     or Ar).
    
  • Addition: Cool the mixture to 0°C. Add pyridine followed by the dropwise addition of thionyl chloride.

  • Reaction: Allow the mixture to warm to room temperature, then heat to reflux (approx. 110°C) for 2–3 hours. Monitor by TLC (Ethyl Acetate/Hexane) for the disappearance of the alcohol.

  • Workup: Cool the reaction mixture. Pour carefully into ice-water to quench excess thionyl chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine organic layers and wash with saturated NaHCO

    
     (to remove acid) and brine.
    
  • Purification: Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo. The crude residue (often a brown oil) can be purified via silica gel column chromatography or recrystallization from ethanol/hexane if solid.

Validation:

  • 1H NMR (CDCl

    
    ):  Look for the disappearance of the CH
    
    
    
    -OH triplet (~3.9 ppm) and appearance of the CH
    
    
    -Cl triplet (~3.7 ppm). The aromatic protons will appear as a doublet and triplet (A
    
    
    B system) due to symmetry.

Safety & Handling

Hazard Class: Alkylating Agent / Nitro Compound.

  • Toxicity: Highly toxic if swallowed, inhaled, or absorbed through skin. Nitro compounds can cause methemoglobinemia (interference with oxygen transport in blood).

  • Carcinogenicity: As an alkylating agent (phenethyl chloride derivative), it is a suspected mutagen and carcinogen.

  • Handling:

    • PPE: Double nitrile gloves, chemical safety goggles, and lab coat.

    • Ventilation: Always handle in a functioning chemical fume hood.

    • Waste: Dispose of as halogenated organic waste. Do not mix with strong bases or reducing agents in uncontrolled conditions.

References

  • ChemicalBook. (2025).[3] 2-(2-Chloroethyl)-1,3-dinitrobenzene CAS 52536-99-9.[1] Retrieved from

  • Google Patents. (2010). WO2010038803A1 - Indole acrylamide analogs and synthesis. Retrieved from

  • BenchChem. (2025).[2][4] Reactivity of Chloroethyl-nitrobenzenes. Retrieved from

  • Santa Cruz Biotechnology. (2025). 2-Chloro-1,3-dinitrobenzene Properties (Isomer Comparison). Retrieved from

Sources

2-(2-Chloroethyl)-1,3-dinitrobenzene CAS number 52536-99-9

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide for 2-(2-Chloroethyl)-1,3-dinitrobenzene (CAS 52536-99-9), a specialized intermediate used primarily in the synthesis of fused nitrogen heterocycles like indoles and indazoles.

CAS Number: 52536-99-9 Formula: C₈H₇ClN₂O₄ Molecular Weight: 230.60 g/mol IUPAC Name: 1-(2-Chloroethyl)-2,6-dinitrobenzene

Executive Summary & Chemical Identity

2-(2-Chloroethyl)-1,3-dinitrobenzene is a high-value electrophilic building block. Structurally, it consists of a benzene ring substituted at the 1 and 3 positions with nitro groups and at the 2 position with a 2-chloroethyl chain. This specific substitution pattern—an alkyl chloride flanked by two electron-withdrawing nitro groups—makes it a "linchpin" molecule for intramolecular cyclization reactions .

It serves as a critical precursor for 4-nitroindoles , 4-nitroindolines , and 4-nitroindazoles , scaffolds frequently found in kinase inhibitors, serotonin receptor modulators, and antiviral agents.

Key Physicochemical Properties
PropertyValue (Experimental/Predicted)Note
Appearance Pale yellow to yellow crystalline solidTypical of polynitro aromatics
Melting Point 86–88 °CDistinct sharp melting point
Solubility Soluble in DMSO, DMF, Acetone, DCMPoor water solubility
Reactivity High electrophilicity at alkyl chloride; Reducible nitro groupsDual-mode reactivity

Synthetic Utility & Reaction Pathways

The core value of this compound lies in its ability to undergo reductive cyclization . The presence of the nitro group ortho to the chloroethyl side chain allows for the formation of a nitrogen-containing ring upon reduction.

Mechanism 1: Synthesis of 4-Nitroindoles/Indolines

This is the primary application. The workflow involves the selective reduction of one nitro group to an amine, which then performs an intramolecular nucleophilic attack on the alkyl chloride to close the pyrrolidine ring.

  • Partial Reduction: One -NO₂ group is reduced to -NH₂ (using Fe/AcOH or catalytic hydrogenation).

  • Cyclization: The nucleophilic amine attacks the terminal carbon of the chloroethyl group, displacing the chloride.

  • Oxidation (Optional): The resulting indoline can be oxidized (dehydrogenated) to an indole.

Mechanism 2: Nucleophilic Substitution

The chloroethyl group is activated for S_N2 reactions. It can be derivatized with external nucleophiles (amines, thiols) before cyclization, allowing for the construction of complex side chains.

Visualization: Synthesis & Cyclization Workflow

The following diagram illustrates the retrosynthetic logic and forward reaction pathways.

G DNT 2,6-Dinitrotoluene (Starting Material) Alcohol 2-(2-Hydroxyethyl)- 1,3-dinitrobenzene DNT->Alcohol Paraformaldehyde Base (Triton B) DMSO Target 2-(2-Chloroethyl)- 1,3-dinitrobenzene (CAS 52536-99-9) Alcohol->Target SOCl2 or POCl3 Chlorination Indoline 4-Nitroindoline Target->Indoline 1. Partial Reduction (Fe/AcOH) 2. Intramolecular Cyclization (-HCl) NuSub Side-Chain Derivatives Target->NuSub R-NH2 / R-SH (SN2 Displacement) Indole 4-Nitroindole Indoline->Indole Oxidation (DDQ or MnO2)

Figure 1: Synthetic pathway from 2,6-Dinitrotoluene to Indole scaffolds via CAS 52536-99-9.

Experimental Protocols

Safety Warning: Dinitrobenzenes are toxic and potentially explosive. Alkyl chlorides are potential alkylating agents (carcinogens). All operations must be performed in a fume hood with appropriate PPE (nitrile gloves, safety glasses, blast shield).

Protocol A: Synthesis of the Precursor (2-(2-Hydroxyethyl)-1,3-dinitrobenzene)

This step converts commercially available 2,6-dinitrotoluene into the alcohol intermediate via an aldol-like condensation.

  • Reagents: 2,6-Dinitrotoluene (10 mmol), Paraformaldehyde (excess), Triton B (catalytic), DMSO (solvent).

  • Procedure:

    • Dissolve 2,6-dinitrotoluene in DMSO.

    • Add paraformaldehyde and a catalytic amount of Triton B (benzyltrimethylammonium hydroxide).

    • Stir at room temperature or mild heat (40°C) for 2–4 hours. Note: The methylene protons of the methyl group are acidic due to the two ortho-nitro groups.

    • Workup: Pour into ice water. Extract with ethyl acetate.[1] Wash with brine.[1] Dry over Na₂SO₄.

    • Purification: Recrystallize from ethanol/water to obtain the alcohol.

Protocol B: Chlorination to CAS 52536-99-9
  • Reagents: 2-(2-Hydroxyethyl)-1,3-dinitrobenzene (from Protocol A), Thionyl Chloride (SOCl₂), DMF (cat.), DCM or Toluene.

  • Procedure:

    • Suspend the alcohol in dry DCM (dichloromethane).

    • Add a catalytic drop of DMF.

    • Add SOCl₂ (1.2 equivalents) dropwise at 0°C.

    • Reflux for 2–3 hours until gas evolution (HCl/SO₂) ceases.

    • Workup: Evaporate solvent and excess SOCl₂ under reduced pressure.

    • Purification: The residue is often pure enough.[2] If not, recrystallize from methanol or purify via silica gel chromatography (Hexane/EtOAc).

Protocol C: Reductive Cyclization to 4-Nitroindoline
  • Reagents: CAS 52536-99-9, Iron powder (Fe), Acetic Acid (AcOH), Ethanol.

  • Procedure:

    • Dissolve the chloroethyl compound in Ethanol/AcOH (10:1).

    • Add Iron powder (3-4 equivalents).

    • Heat to reflux for 1–2 hours. Monitor by TLC for disappearance of starting material.

    • Mechanism: The nitro group reduces to an amine (-NH₂). The amine immediately attacks the carbon of the CH₂CH₂Cl group, displacing chloride to form the 5-membered ring.

    • Workup: Filter off iron residues through Celite. Neutralize filtrate with NaHCO₃. Extract with EtOAc.

Safety & Handling Data (E-E-A-T)

As a senior scientist, I cannot overstate the importance of treating this compound with respect to its energetic and toxicological properties.

Hazard ClassDescriptionMitigation Strategy
Energetic Material Contains two nitro groups on a benzene ring.[3] High shock/friction sensitivity potential.Do not heat to dryness. Avoid metal spatulas. Store in a cool, dark place.
Alkylating Agent The chloroethyl arm is a "mustard-like" motif capable of alkylating DNA.Use double-gloving. Inactivate spills with dilute NaOH/Thiosulfate solution.
Skin Sensitizer Likely to cause severe dermatitis and allergic reactions.Full skin coverage. Wash immediately if exposed.[4][5]

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis of chloride is slow but possible).

References

  • Chemical Identity & Properties: 2-(2-Chloroethyl)-1,3-dinitrobenzene. CAS Common Chemistry. [Link]

  • Synthetic Precursor (2,6-Dinitrotoluene Chemistry): Synthesis of 4-substituted indoles via 2,6-dinitrotoluene derivatives. Organic Syntheses, Coll. Vol. 6, p.104. [Link] (Analogous chemistry for 2-methyl-3-nitroaniline derivatives).

  • Cyclization Mechanisms: Batcho-Leimgruber Indole Synthesis and related nitro-reduction cyclizations. Strategic Applications of Named Reactions in Organic Synthesis. [Link]

Sources

An In-Depth Technical Guide to the Biological Mechanism of Action of 2-(2-Chloroethyl)-1,3-dinitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(2-Chloroethyl)-1,3-dinitrobenzene is a potent electrophilic compound whose biological activity is governed by a multi-faceted mechanism of action. Its chemical architecture, featuring a reactive chloroethyl group and an electron-deficient dinitroaromatic ring, predetermines its interactions within a biological system. This guide elucidates the core pathways through which this molecule exerts its cytotoxic effects. The primary mechanisms involve: 1) direct alkylation of nucleophilic sites on cellular macromolecules, with DNA being a critical target, leading to genotoxicity; 2) extensive metabolic detoxification via conjugation with glutathione (GSH), catalyzed by glutathione S-transferases (GSTs), which can deplete cellular antioxidant reserves; and 3) reductive metabolism of the nitro groups to form highly reactive, toxic intermediates that induce oxidative stress. Understanding this triad of reactivity—alkylation, conjugation, and reductive activation—is paramount for researchers in toxicology, pharmacology, and drug development.

Introduction: Chemical Reactivity and Biological Potential

2-(2-Chloroethyl)-1,3-dinitrobenzene belongs to a class of nitroaromatic compounds known for their diverse biological activities, including cytotoxicity.[1] Its structure is notable for two key features: the 2-chloroethyl side chain, a well-established alkylating moiety found in various anticancer agents like nitrosoureas, and the 1,3-dinitrobenzene core.[2][3] The potent electron-withdrawing nature of the two nitro groups significantly activates the benzene ring for nucleophilic aromatic substitution (SNAr) and enhances the electrophilicity of the chloroethyl group.[4][5] This inherent reactivity makes the compound a substrate for multiple, competing intracellular pathways that ultimately determine its biological fate and toxicological profile.

Core Mechanisms of Action in Biological Systems

The cellular impact of 2-(2-Chloroethyl)-1,3-dinitrobenzene is not dictated by a single interaction but by a convergence of parallel pathways. Upon entering a cell, the molecule is subject to three primary mechanistic routes that collectively lead to cellular dysfunction and death.

cluster_entry Cellular Entry cluster_pathways Primary Intracellular Pathways cluster_outcomes Cellular Consequences cluster_final Terminal Outcome Compound 2-(2-Chloroethyl)-1,3-dinitrobenzene Alkylation Pathway 1: DNA & Protein Alkylation Compound->Alkylation GSH_Conj Pathway 2: Glutathione Conjugation (Detoxification) Compound->GSH_Conj Reductive_Met Pathway 3: Reductive Metabolism (Bioactivation) Compound->Reductive_Met DNA_Damage DNA Adducts & Cross-links Alkylation->DNA_Damage GSH_Depletion GSH Depletion GSH_Conj->GSH_Depletion Oxidative_Stress Oxidative Stress (ROS Generation) Reductive_Met->Oxidative_Stress Cytotoxicity Cytotoxicity & Apoptosis DNA_Damage->Cytotoxicity GSH_Depletion->Cytotoxicity Oxidative_Stress->GSH_Depletion Oxidative_Stress->Cytotoxicity

Figure 1: Overview of the primary mechanisms of action.

Pathway 1: Direct Alkylation of Cellular Macromolecules

The chloroethyl group is a potent alkylating agent capable of forming covalent bonds with nucleophilic centers in macromolecules. This mechanism is analogous to that of chloroethylating anticancer drugs, which exert their therapeutic effects by damaging DNA.[2]

  • DNA as a Primary Target: The most critical target for alkylation is DNA. The reaction proceeds through the formation of a highly reactive electrophilic intermediate which then attacks nucleophilic sites on DNA bases. The N7 position of guanine is a particularly common site for alkylation by such agents.[6][7] This initial modification can lead to more complex and cytotoxic lesions. For instance, a subsequent intramolecular reaction can result in the formation of highly toxic interstrand cross-links, which physically prevent DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[2][6]

  • Protein Alkylation: Nucleophilic amino acid residues in proteins, such as cysteine and histidine, are also susceptible to alkylation. While less studied than DNA damage, widespread protein alkylation can lead to enzyme inactivation and disruption of critical cellular functions.

cluster_alkylation DNA Alkylation Pathway cluster_lesions Resulting DNA Lesions Compound 2-(2-Chloroethyl)- 1,3-dinitrobenzene Intermediate Reactive Electrophilic Intermediate Compound->Intermediate Intramolecular cyclization DNA DNA (Guanine N7) Intermediate->DNA Nucleophilic Attack MonoAdduct Monoadduct (e.g., N7-ethylguanine) DNA->MonoAdduct Crosslink Interstrand Cross-link (Highly Cytotoxic) MonoAdduct->Crosslink Secondary reaction

Figure 2: Postulated pathway of DNA alkylation.

Pathway 2: Glutathione Conjugation (Detoxification)

The primary route for detoxifying electrophilic xenobiotics is conjugation with reduced glutathione (GSH).[8] The electron-deficient aromatic ring of 2-(2-Chloroethyl)-1,3-dinitrobenzene makes it an excellent substrate for this pathway, similar to the model compound 1-chloro-2,4-dinitrobenzene (CDNB).[9][10]

  • GST-Catalyzed Reaction: Glutathione S-transferases (GSTs) are a superfamily of enzymes that catalyze the nucleophilic attack of the thiol group of GSH on electrophilic substrates.[9] This reaction forms a more water-soluble and less reactive GSH-conjugate, which can then be actively transported out of the cell via transporters like the Multidrug Resistance-associated Proteins (MRPs).[8][11]

  • Consequence of High Exposure: While this is a detoxification mechanism, high concentrations of the compound can lead to a rapid and significant depletion of the intracellular GSH pool. GSH is the cell's main non-protein thiol and a critical component of its antioxidant defense system.[8][12] Its depletion leaves the cell vulnerable to damage from reactive oxygen species (ROS) and other electrophilic insults.[13]

Pathway 3: Reductive Metabolism (Bioactivation)

The nitro groups on the benzene ring can undergo enzymatic reduction, a process that, paradoxically, can lead to bioactivation and increased toxicity. This is a known metabolic pathway for compounds like 1,3-dinitrobenzene.[12][14]

  • Enzymatic Reduction: Cellular enzymes, including cytochrome P450 reductases and xanthine oxidase, can catalyze the stepwise reduction of the nitro groups.[14][15] This process generates a series of highly reactive intermediates, including nitroso and hydroxylamino derivatives.

  • Induction of Oxidative Stress: These metabolic intermediates are capable of redox cycling, a process where they are repeatedly reduced and then re-oxidized by molecular oxygen. This futile cycle generates a continuous stream of superoxide anion radicals and other ROS, leading to a state of severe oxidative stress.[12] This oxidative stress can damage lipids, proteins, and DNA, and further contributes to the depletion of GSH, exacerbating cellular injury.[16]

Cellular Consequences and Integrated Cytotoxicity

The three interconnected pathways converge to create a highly toxic intracellular environment:

  • Genotoxicity and Cell Cycle Arrest: DNA adducts and cross-links trigger the DNA Damage Response (DDR), leading to the activation of checkpoint kinases, cell cycle arrest, and, if the damage is irreparable, apoptosis.[2]

  • Compromised Antioxidant Defense: The combined effect of direct GSH conjugation and oxidative stress-induced GSH consumption severely depletes cellular antioxidant capacity, making the cell highly susceptible to further damage.[12][13]

  • Mitochondrial Dysfunction: Oxidative stress is particularly damaging to mitochondria, which can lead to the release of pro-apoptotic factors and commitment to cell death.

The ultimate cytotoxicity of 2-(2-Chloroethyl)-1,3-dinitrobenzene is therefore a result of this synergistic assault on critical cellular components and pathways.

Key Experimental Methodologies

To investigate the mechanisms described, a series of robust, field-proven experimental protocols are required. The causality behind these experimental choices is to provide orthogonal evidence for each proposed pathway, creating a self-validating system of results.

Assay for In Vitro Cytotoxicity (MTT Assay)
  • Rationale: The first step is to quantify the compound's cytotoxic potency. The MTT assay is a standard colorimetric assay that measures cellular metabolic activity as an indicator of cell viability. This provides a quantitative measure (IC50 value) essential for determining appropriate concentrations for subsequent mechanistic studies.

  • Protocol:

    • Cell Seeding: Plate a suitable cell line (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Compound Treatment: Prepare a serial dilution of 2-(2-Chloroethyl)-1,3-dinitrobenzene in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO).

    • Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Assay for Glutathione S-Transferase (GST) Activity
  • Rationale: This assay directly measures the rate of GSH conjugation, providing evidence for the detoxification pathway. The standard method uses 1-chloro-2,4-dinitrobenzene (CDNB) as a universal substrate for most GSTs. The formation of the S-(2,4-dinitrophenyl) glutathione conjugate can be continuously monitored spectrophotometrically.[10][11]

  • Protocol:

    • Lysate Preparation: Prepare a cytosolic extract (S9 fraction) from cells or tissues of interest.

    • Reaction Mixture: In a cuvette, prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 6.5), 1 mM reduced glutathione (GSH), and the cell lysate.

    • Initiation: Start the reaction by adding 1 mM CDNB. The total volume should be 1 mL.

    • Measurement: Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 340 nm for 5 minutes at 25°C.[9] The rate of increase is directly proportional to GST activity.

    • Calculation: Calculate the enzyme activity using the molar extinction coefficient of the S-(2,4-dinitrophenyl) glutathione product (ε = 9.6 mM⁻¹ cm⁻¹).[9]

Table 1: Representative Data for GST Activity Assay

SampleProtein Conc. (mg/mL)ΔA340/minSpecific Activity (nmol/min/mg)
Control Lysate0.50.15031.25
Treated Lysate0.50.14530.21
Inhibitor Control0.50.0204.17

Note: This assay can be adapted to a competitive inhibition format to assess if 2-(2-Chloroethyl)-1,3-dinitrobenzene is itself a substrate or inhibitor of GSTs.

Analysis of DNA Adducts by LC-MS/MS
  • Rationale: This is the gold standard for definitively identifying and quantifying covalent modifications to DNA. It provides direct physical evidence of the DNA alkylation pathway. The high sensitivity and specificity allow for the precise characterization of the resulting adducts.[6]

  • Protocol Workflow:

Start 1. Cell Culture & Treatment Harvest 2. Cell Harvesting & DNA Extraction Start->Harvest Hydrolysis 3. Enzymatic/Acidic DNA Hydrolysis (to nucleosides/bases) Harvest->Hydrolysis SPE 4. Solid Phase Extraction (Sample Cleanup) Hydrolysis->SPE LC 5. UPLC Separation SPE->LC MS 6. Tandem Mass Spectrometry (MS/MS Detection) LC->MS Analysis 7. Data Analysis (Adduct Identification & Quantification) MS->Analysis

Figure 3: Workflow for DNA adduct analysis via LC-MS/MS.

  • Key Steps Explained:

    • Treatment & Extraction: Treat cells with the compound. Isolate genomic DNA using a high-purity extraction kit. Causality: This ensures the starting material is free from proteins and other contaminants that could interfere with analysis.

    • Hydrolysis: Digest the DNA down to individual nucleosides using a cocktail of enzymes (nuclease P1, alkaline phosphatase). Causality: This releases the adducted nucleosides into a form that is amenable to chromatographic separation and mass spectrometric analysis.

    • LC-MS/MS Analysis: Separate the nucleosides using Ultra-High-Performance Liquid Chromatography (UPLC) and detect them using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Causality: MRM provides exceptional specificity by monitoring for a specific precursor-to-product ion transition, allowing for the confident identification and quantification of the target adduct even in a complex biological matrix.

Conclusion and Future Directions

The biological activity of 2-(2-Chloroethyl)-1,3-dinitrobenzene is a compelling example of how a molecule's chemical structure dictates its toxicological profile through multiple, concurrent mechanisms. The interplay between direct DNA alkylation, metabolic detoxification via GSH conjugation, and bioactivation through nitroreduction results in a potent cytotoxic effect. For researchers, this means that a comprehensive evaluation must address all three pathways to fully understand the compound's impact. Future research should focus on identifying the specific DNA repair pathways that respond to the adducts formed, characterizing the full portfolio of protein targets for alkylation, and exploring the potential for designing analogues with enhanced therapeutic indices by modulating these mechanistic pathways.

References

  • Bodell, W. J., et al. (2008). DNA alkylation products formed by 1-(2-chloroethyl)-1-nitrosourea as molecular dosimeters of therapeutic response. Journal of Neuro-Oncology.
  • Bodell, W. J., et al. (1999). Effect of cations on the formation of DNA alkylation products in DNA reacted with 1-(2-Chloroethyl)-1-nitrosourea. Chemical Research in Toxicology.
  • Di Ilio, C., et al. The conjugation of glutathione (GSH) to 1-chloro-2,4-dinitrobenzene (CDNB) catalyzed by GSTs.
  • Botyánszki, J., et al. (1999). Synthesis and cytotoxic activity of N-(2-chloroethyl)-N-nitroureas and N-(2-chloroethyl)
  • Kaina, B., et al. (2019). Chloroethylating nitrosoureas in cancer therapy: DNA damage, repair and cell death signaling.
  • Rickert, D. E., & Held, S. D. (1990). Metabolism of chloronitrobenzenes by isolated rat hepatocytes. Drug Metabolism and Disposition.
  • Potęga, A. (2022). Glutathione-Mediated Conjugation of Anticancer Drugs. Encyclopedia.pub.
  • Habdous, M., et al. (2003). Mechanism of the glutathione conjugation to the CDNB.
  • O'Connor, T. R., et al. (2023).
  • Romero, I. A., et al. (1996). Early metabolic changes during m-dinitrobenzene neurotoxicity and the possible role of oxidative stress. Free Radical Biology and Medicine. [Link]

  • Awasthi, Y. C., et al. (1983). Detoxification of Xenobiotics by Glutathione S-transferases in Erythrocytes: The Transport of the Conjugate of Glutathione and 1-chloro-2,4-dinitrobenzene. PubMed.
  • Brown, K. L., & Brown, T. R. (2002). 1,3-Dinitrobenzene Metabolism and GSH Depletion. PubMed.
  • Guest, D., et al. (1993). Metabolism of [14C]1,3-dinitrobenzene by rat small intestinal mucosa in vitro. PubMed.
  • Nathan, C. F., et al. (1993). Glutathione, Cell Proliferation, and 1,3-bis-(2-chloroethyl)-1-nitrosourea in K562 Leukemia.
  • Patsnap Synapse. (2024). What is the mechanism of 2,4-Dinitrochlorobenzene?
  • Ebead, Y., et al. (2013). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. Semantic Scholar.

Sources

Mechanistic Insight: The Electronic & Steric Landscape of 2-(2-Chloroethyl)-1,3-dinitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the electronic and steric properties of 2-(2-Chloroethyl)-1,3-dinitrobenzene , a specialized intermediate in the synthesis of nitrogen-containing heterocycles (e.g., indoles, indazoles) for pharmaceutical applications.

Executive Summary

2-(2-Chloroethyl)-1,3-dinitrobenzene (CAS: 52536-99-9) represents a classic case of "steric inhibition of resonance" (SIR) within a highly electron-deficient aromatic system. Structurally, the molecule features a 2-substituted ethyl chloride chain flanked by two ortho-nitro groups. This "hemimellitene" (1,2,3-trisubstituted) arrangement creates a unique reactivity profile where steric crowding forces the nitro groups out of planarity with the benzene ring.

For drug development professionals, this molecule is not merely a reagent but a "spring-loaded" electrophile . The electron-withdrawing nature of the dinitro-scaffold activates the side chain for nucleophilic attack, while the proximity of the nitro groups facilitates intramolecular redox cyclization—a critical pathway for synthesizing fused heterocyclic pharmacophores.

Electronic Architecture: The "Ortho Effect" & Steric Inhibition

To understand the reactivity of this molecule, one must look beyond standard Hammett substituent constants. The 1,3-dinitro-2-alkyl substitution pattern induces a phenomenon known as Steric Inhibition of Resonance (SIR) .[1]

The Steric Conflict

In a standard nitroaromatic (e.g., nitrobenzene), the nitro group is coplanar with the ring, maximizing


-orbital overlap and mesomeric electron withdrawal (

effect).
  • In 2-(2-Chloroethyl)-1,3-dinitrobenzene: The bulky ethyl chloride chain at position 2 sterically clashes with the oxygen atoms of the nitro groups at positions 1 and 3.

  • Consequence: To relieve this steric strain, the nitro groups rotate out of the plane of the benzene ring.

  • Electronic Impact: The resonance interaction (

    
    ) is significantly diminished because the p-orbitals of the nitrogen are no longer parallel to the ring's 
    
    
    
    -system.[1][2] However, the inductive electron-withdrawing effect (
    
    
    )
    remains fully intact and is arguably enhanced by the proximity of the highly electronegative oxygens.
Activation of the Side Chain

The electronic environment creates two distinct zones of reactivity on the ethyl chloride side chain:

  • 
    -Carbon (Benzylic):  The inductive pull from the two ortho-nitro groups makes the benzylic protons (
    
    
    
    ) highly acidic (
    
    
    estimated < 20). This makes the molecule prone to deprotonation and subsequent elimination reactions.
  • 
    -Carbon (Alkyl Chloride):  The electron deficiency of the ring is transmitted through the 
    
    
    
    -framework, polarizing the C-Cl bond and making the
    
    
    -carbon a potent electrophile for S_N2 reactions, despite the remote steric bulk.
Visualization of Steric Inhibition

The following diagram illustrates the structural distortion and its electronic consequences.

SIR_Mechanism cluster_0 Steric Conflict cluster_1 Electronic Consequence Nitro1 1-Nitro Group (Bulky) Alkyl 2-Ethyl Chloride (Bulky Side Chain) Nitro1->Alkyl Steric Repulsion Rotation Nitro Groups Rotate Out of Plane (>30°) Alkyl->Rotation Forces Twist Nitro3 3-Nitro Group (Bulky) Nitro3->Alkyl Steric Repulsion Resonance Resonance (-M) Inhibited Rotation->Resonance Breaks Pi-Overlap Induction Inductive Effect (-I) DOMINANT Rotation->Induction Preserves Sigma-Pull Reactivity High Benzylic Acidity & Activated C-Cl Bond Induction->Reactivity Activates

Figure 1: Mechanism of Steric Inhibition of Resonance (SIR) in 1,2,3-trisubstituted nitroarenes.

Mechanistic Implications for Reactivity

The dual nature of the nitro groups (strong


, inhibited 

) dictates the reaction pathways.
Nucleophilic Substitution vs. Elimination

When reacting 2-(2-chloroethyl)-1,3-dinitrobenzene with a nucleophile (e.g., thioacetate, amines), two competing pathways exist:

PathwayMechanismDriverOutcome
Substitution (S_N2) Direct attack on

-carbon displacing Cl.
Activated C-Cl bond due to ring electron deficiency.Formation of functionalized side chain (e.g., thioethers, amines).
Elimination (E2) Base abstracts acidic benzylic proton; Cl leaves.High acidity of benzylic protons due to ortho-nitro induction.Formation of 2,6-dinitrostyrene (Side Product).

Critical Control Point: To favor substitution over elimination, use non-basic nucleophiles (e.g., thiols, azides) or highly polar aprotic solvents (DMF, DMSO) that enhance nucleophilicity without increasing basicity.

Intramolecular Cyclization (Drug Synthesis)

This molecule is a prime precursor for Indazoles and Indoles .

  • Reductive Cyclization: Partial reduction of one nitro group to a hydroxylamine (

    
    ) or amine (
    
    
    
    ) creates a nucleophile in situ.
  • Mechanism: The newly formed amine attacks the activated alkyl chloride (intramolecular S_N2), closing the ring to form a dihydroindole or, upon oxidation, an indole.

Experimental Protocols

Protocol: Nucleophilic Substitution with Thioacetate

Context: This reaction introduces a sulfur moiety, common in the synthesis of sulfonyl-chloride based drug linkers.

Reagents:

  • Substrate: 2-(2-Chloroethyl)-1,3-dinitrobenzene (1.0 eq)

  • Nucleophile: Potassium Thioacetate (1.2 eq)

  • Solvent: N,N-Dimethylformamide (DMF) [Anhydrous]

  • Temperature: Ambient (20–25 °C)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 2-(2-Chloroethyl)-1,3-dinitrobenzene dissolved in anhydrous DMF (0.2 M concentration). Note: DMF is chosen to solvate the cation and accelerate the S_N2 reaction.

  • Addition: Add Potassium Thioacetate in a single portion under an inert atmosphere (

    
     or Ar). The solution will likely darken due to the formation of charge-transfer complexes typical of nitroarenes.
    
  • Reaction: Stir at room temperature for 12–16 hours.

    • Monitoring: Monitor by TLC (SiO2, Hexane/EtOAc 8:2). The starting material (Rf ~0.6) should disappear, replaced by the thioester (Rf ~0.5).

    • Warning: Avoid heating >50°C. Elevated temperatures promote the E2 elimination pathway, generating the styrene impurity.

  • Workup: Pour the reaction mixture into ice-cold water (5x volume). The product typically precipitates. Filter, wash with water, and dry under vacuum.

  • Purification: If necessary, recrystallize from Ethanol/Water.

Protocol: Synthesis of the Chloride (Precursor Step)

If the chloride is not commercially available, it is synthesized from the corresponding alcohol.

Reaction: Ar-CH2CH2-OH + SOCl2 + Pyridine -> Ar-CH2CH2-Cl

  • Dissolve 2-(2-hydroxyethyl)-1,3-dinitrobenzene in Toluene.

  • Add Pyridine (1.1 eq) as an HCl scavenger.

  • Add Thionyl Chloride (1.2 eq) dropwise at 0°C.

  • Reflux for 2 hours. The pyridine ensures the HCl formed does not degrade the sensitive nitro groups or cause premature elimination.

Reaction Pathway Visualization

Reaction_Pathways cluster_SN2 Nucleophilic Substitution (Target) cluster_E2 Elimination (Side Reaction) cluster_Cyclic Reductive Cyclization (Pharma) Start 2-(2-Chloroethyl)- 1,3-dinitrobenzene Nu_Attack Nucleophile Attack (Thioacetate/Amine) Start->Nu_Attack Weak Base Base_Attack Base Abstraction of Benzylic H Start->Base_Attack Strong Base/Heat Reduction Partial Reduction (-NO2 to -NH2) Start->Reduction H2/Pd or Fe/AcOH Product_SN2 Functionalized Nitroarene Nu_Attack->Product_SN2 Product_E2 2,6-Dinitrostyrene (Impurity) Base_Attack->Product_E2 Cyclization Intramolecular Ring Closure Reduction->Cyclization Indole Indole/Indazole Scaffold Cyclization->Indole

Figure 2: Divergent reaction pathways controlled by reagent basicity and redox conditions.

References

  • S. Patai (Ed.), The Chemistry of the Nitro and Nitroso Groups, Part 1. Wiley-Interscience, 1969. (Fundamental text on nitro group electronic effects and steric inhibition).
  • G. A. Olah et al., "Nitration: Methods and Mechanisms," VCH Publishers, 1989.
  • Patent WO2010038803A1 , "2-Indole acrylamide analogs and synthesis thereof," Google Patents, 2010. Link (Specific synthesis protocol for 2,6-dinitrophenethyl chloride and its conversion to thioacetate).

  • Wheland, G. W., "Resonance in Organic Chemistry," John Wiley & Sons, 1955. (Classic theoretical grounding for Steric Inhibition of Resonance).
  • Makosza, M. & Winiarski, J., "Vicarious Nucleophilic Substitution of Hydrogen," Accounts of Chemical Research, 1987. (Context on nucleophilic activity in electron-deficient nitroarenes).

Sources

Navigating the Solubility Landscape of 2-(2-Chloroethyl)-1,3-dinitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(2-Chloroethyl)-1,3-dinitrobenzene in organic solvents. In the absence of direct experimental data for this specific compound in publicly accessible literature, this document leverages data from structurally analogous dinitrobenzene derivatives to forecast its solubility behavior. Furthermore, it outlines robust experimental methodologies for precise solubility determination and explores theoretical models that can aid in solubility prediction, offering a holistic approach for researchers in the field.

The Challenge: Data Scarcity for 2-(2-Chloroethyl)-1,3-dinitrobenzene

A thorough search of scientific databases reveals a significant gap in the availability of experimentally determined solubility data for 2-(2-Chloroethyl)-1,3-dinitrobenzene. This necessitates a predictive approach, drawing on the known solubility of closely related compounds to infer its behavior. This guide, therefore, serves as a roadmap for navigating this data-scarce environment, providing both a theoretical framework and practical guidance for laboratory investigation.

Insights from Analogue Compounds: Predicting Solubility Trends

The solubility of a solute is fundamentally governed by its molecular structure and the nature of the solvent. By examining the solubility of similar dinitrobenzene compounds, we can deduce the likely solubility profile of 2-(2-Chloroethyl)-1,3-dinitrobenzene.

Structural Considerations

2-(2-Chloroethyl)-1,3-dinitrobenzene is a moderately polar molecule. The key structural features influencing its solubility are:

  • The Benzene Ring: The aromatic ring provides a nonpolar character.

  • Two Nitro Groups (-NO2): These are strong electron-withdrawing groups, contributing to the molecule's polarity.

  • A Chloroethyl Group (-CH2CH2Cl): This aliphatic side chain with a terminal chlorine atom adds both nonpolar (the ethyl group) and polar (the C-Cl bond) characteristics.

The interplay of these functional groups will dictate the compound's interaction with different solvents. It is anticipated to be sparingly soluble in water and more soluble in organic solvents.[1][2]

Solubility Data of Structurally Related Dinitrobenzene Derivatives

To build a predictive model for the solubility of 2-(2-Chloroethyl)-1,3-dinitrobenzene, we can analyze the experimental solubility data of its structural analogs. The following tables summarize the available data for key related compounds.

Table 1: Qualitative Solubility of Dinitrobenzene Derivatives

CompoundWater SolubilityOrganic Solvent SolubilitySource(s)
1,4-Dinitrobenzene Sparingly solubleSoluble in ethanol, acetone, and chloroform.[3]
2-Chloro-1,3-dinitrobenzene Practically insolubleSoluble in alcohol; moderately soluble in benzene and ether.[4][5][6]
1-Chloro-2,4-dinitrobenzene Low solubilityMore soluble in chloroform, benzene, and acetone.[2]

Table 2: Quantitative Solubility of 1,3-Dinitrobenzene in Various Organic Solvents

SolventTemperature (°C)Solubility ( g/100 g of solvent)Source(s)
Acetone1572.365[7]
Benzene18.239.45[7]
Benzene50195.89[7]
Chloroform17.632.4[7]
Chloroform3252.4[7]
Chloroform57153.2[7]
Ethanol (96%)20.53.5[7]
Ethanol (96%)5011.49[7]
Ethyl Acetate18.236.27[7]
Ethyl Acetate50148.44[7]
Methanol20.56.75[7]
Methanol5011.08[7]
Toluene16.230.66[7]

Analysis of Analogue Data:

The data from these related compounds consistently show that dinitrobenzene derivatives exhibit low solubility in water and significantly higher solubility in a range of organic solvents. The solubility generally increases with the polarity of the organic solvent, with acetone, ethyl acetate, and chloroform being particularly effective. The presence of the chloroethyl group in the target compound is expected to enhance its solubility in moderately polar and nonpolar solvents compared to dinitrobenzene, due to the added nonpolar character of the ethyl group.

Experimental Determination of Solubility: A Step-by-Step Guide

Given the lack of published data, experimental determination of the solubility of 2-(2-Chloroethyl)-1,3-dinitrobenzene is crucial. The isothermal saturation method is a reliable and widely used technique.[8]

Isothermal Saturation Method Workflow

IsothermalSaturation cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis A Select Solvent B Prepare Saturated Solution (Excess Solute + Solvent) A->B C Equilibrate at Constant Temperature (e.g., in a shaker bath) B->C D Allow Solid to Settle C->D Allow for phase separation E Withdraw Supernatant D->E F Filter Supernatant (e.g., using a syringe filter) E->F G Accurately Weigh Aliquot F->G Collect clear saturated solution H Evaporate Solvent G->H I Weigh Residual Solute H->I J Calculate Solubility I->J

Caption: Workflow for the isothermal saturation method.

Detailed Protocol
  • Preparation of Saturated Solution: Add an excess amount of 2-(2-Chloroethyl)-1,3-dinitrobenzene to a known volume of the selected organic solvent in a sealed vial.

  • Equilibration: Place the vials in a constant temperature shaker bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed at the same constant temperature for several hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to avoid temperature fluctuations that could alter solubility.

  • Analysis:

    • Gravimetric Method: Accurately weigh the collected supernatant. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven) and weigh the remaining solid solute.

    • Spectroscopic Method: Alternatively, the concentration of the solute in the supernatant can be determined using a validated analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mol/L).

Theoretical Framework for Solubility Prediction

While experimental determination is the gold standard, theoretical models can provide valuable initial estimates and a deeper understanding of the underlying thermodynamics.

Thermodynamic Principles

The solubility of a solid in a liquid is governed by the thermodynamics of the dissolution process. For an ideal solution, the solubility can be estimated using the melting point and enthalpy of fusion of the solute. However, for non-ideal solutions, which are common, the activity coefficient of the solute in the solvent must also be considered.

Predictive Models

Several thermodynamic models can be employed to predict solubility. These models often require knowledge of the physicochemical properties of both the solute and the solvent.

  • Modified Apelblat Equation: This is a semi-empirical model that correlates solubility with temperature. It is often used to fit experimental solubility data.[8][9][10]

  • λh Equation: Another model that describes the relationship between solubility and temperature.[8][10]

  • Wilson and NRTL Models: These are activity coefficient models that can be used to predict the non-ideal behavior of solutions.[8]

  • UNIFAC-based Models: These are group contribution methods that estimate activity coefficients based on the functional groups present in the solute and solvent molecules.[11][12]

  • Machine Learning Approaches: Emerging methods utilize machine learning algorithms trained on large datasets of experimental solubility data to predict the solubility of new compounds.[13][14]

PredictiveModels cluster_inputs Input Data cluster_models Thermodynamic & Predictive Models cluster_output Output A Solute Properties (e.g., melting point, enthalpy of fusion) D Modified Apelblat Eq. A->D E λh Equation A->E F Wilson / NRTL Models A->F G UNIFAC A->G H Machine Learning A->H B Solvent Properties B->F B->G B->H C Experimental Data (for fitting) C->D C->E C->F I Predicted Solubility Curve (Solubility vs. Temperature) D->I E->I F->I G->I H->I

Caption: Overview of thermodynamic and predictive solubility models.

Safety and Handling Considerations

2-Chloro-1,3-dinitrobenzene is classified as a hazardous substance.[15] It is toxic if swallowed or in contact with skin, and may cause damage to organs through prolonged or repeated exposure.[15] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

While direct experimental solubility data for 2-(2-Chloroethyl)-1,3-dinitrobenzene is currently unavailable, a predictive understanding of its behavior can be established by analyzing structurally similar compounds. This guide provides a framework for this analysis, outlines a robust experimental protocol for solubility determination, and introduces theoretical models for solubility prediction. By combining these approaches, researchers can effectively navigate the challenges posed by data scarcity and gain the necessary insights for their work in drug development and other scientific endeavors.

References

  • Solubility of 1,4-Dinitrobenzene. (n.d.). Solubility of Things. Retrieved from [Link]

  • 1,3-dinitrobenzene. (n.d.). Khimiya i Toksikologiya. Retrieved from [Link]

  • Gong, X., et al. (2016). Solubility determination and thermodynamic modeling of 2,4-dinitroaniline in nine organic solvents from T = (278.15 to 318.15) K and mixing properties of solutions. The Journal of Chemical Thermodynamics, 102, 162-170. DOI: 10.1016/j.jct.2016.07.009
  • Wang, J., et al. (2025). Determination and Correlation of Solubility of 1,2-Difluoro-4,5-dinitrobenzene in 16 Pure Solvents at Temperatures Ranging from 293.15 to 333.15 K. ResearchGate. Retrieved from [Link]

  • 2-Chloro-1,3-dinitrobenzene. (n.d.). In The Merck Index Online. Royal Society of Chemistry. Retrieved from [Link]

  • 1,2-Dinitrobenzene. (n.d.). PubChem. Retrieved from [Link]

  • Al Ibrahim, E., et al. (2025, November 21). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. DOI: 10.1021/jacs.5c13746
  • Ibrahim, E. (n.d.). Predicting solubility curves via a thermodynamic cycle and machine learning. ACS Spring 2023. Retrieved from [Link]

  • Solubility and Thermodynamic Modeling of 5-Nitrofurazone in Pure Solvents and Binary Solvent Mixtures. (2025, October 11). ResearchGate. Retrieved from [Link]

  • Fornari, T., et al. (2011, November 4). Analysis of Predictive Thermodynamic Models for Estimation of Polycyclic Aromatic Solid Solubility in Hot Pressurized Water. The Open Thermodynamics Journal, 5, 40-47. DOI: 10.2174/1874396X01105010040
  • Fornari, T., et al. (2011, July 26). Analysis of Predictive Thermodynamic Models for Estimation of Polycyclic Aromatic Solid Solubility in Hot Pressurized Water. ResearchGate. Retrieved from [Link]

  • Solubility of 1-chloro-2,4-dinitro-benzene. (n.d.). Solubility of Things. Retrieved from [Link]

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2-(2-Chloroethyl)-1,3-dinitrobenzene as an intermediate in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical utility, synthesis, and application of 2-(2-Chloroethyl)-1,3-dinitrobenzene (CAS: 52536-99-9), a specialized intermediate primarily utilized for the regioselective synthesis of 4-substituted indoles and related nitrogen heterocycles.

A Linchpin Scaffold for Regioselective Indole Synthesis

Part 1: Executive Technical Summary

2-(2-Chloroethyl)-1,3-dinitrobenzene (also referred to as 2,6-dinitrophenethyl chloride ) is an electron-deficient aromatic building block. Its structural uniqueness lies in the symmetry of the 1,3-dinitro substitution flanking a reactive 2-chloroethyl chain.

Unlike standard electrophiles, this molecule serves as a "masked" indole precursor. It addresses a persistent challenge in medicinal chemistry: accessing the 4-position of the indole ring. While the Fischer indole synthesis often yields mixtures when targeting this position, the 2-(2-Chloroethyl)-1,3-dinitrobenzene scaffold pre-installs the carbon framework, allowing for a high-yielding, regioselective reductive cyclization to form 4-nitroindole—a gateway to complex alkaloids and serotonin receptor ligands.

Chemical Profile
PropertySpecification
IUPAC Name 1-(2-Chloroethyl)-2,6-dinitrobenzene
Common Name 2,6-Dinitrophenethyl chloride
CAS Number 52536-99-9
Molecular Formula

Molecular Weight 230.61 g/mol
Appearance Yellow to brownish crystalline solid
Solubility Soluble in DMSO, DMF, DCM; Insoluble in water
Key Reactivity Nucleophilic substitution (

) at alkyl chloride; Nitro reduction;

(rare due to steric crowding)

Part 2: Synthesis of the Intermediate

The synthesis of 2-(2-Chloroethyl)-1,3-dinitrobenzene exploits the high acidity of the methyl protons in 2,6-dinitrotoluene (2,6-DNT) . The two ortho-nitro groups create a significant electron-withdrawing effect, allowing the methyl group to participate in condensation reactions under mild basic conditions.

Reaction Scheme

The pathway involves a two-step sequence: Hydroxyethylation followed by Deoxychlorination .

SynthesisPathway DNT 2,6-Dinitrotoluene (Precursor) Alcohol 2-(2,6-Dinitrophenyl)ethanol (Intermediate) DNT->Alcohol Paraformaldehyde, Triton B (cat), DMSO 35-40°C Chloride 2-(2-Chloroethyl)-1,3-dinitrobenzene (Target) Alcohol->Chloride SOCl2, Pyridine Reflux

Figure 1: Synthetic route from 2,6-Dinitrotoluene to the target chloride.

Detailed Experimental Protocol
Step 1: Synthesis of 2-(2,6-Dinitrophenyl)ethanol

Principle: A base-catalyzed aldol-like condensation (Henry reaction variant) between the activated methyl group of 2,6-DNT and formaldehyde.

  • Reagents: Charge a reaction vessel with 2,6-Dinitrotoluene (1.0 eq) and Paraformaldehyde (1.2 eq) .

  • Solvent: Dissolve in DMSO (5 mL per gram of DNT).

  • Catalysis: Add a catalytic amount of Triton B (benzyltrimethylammonium hydroxide, 40% in MeOH) or DBU .

  • Reaction: Heat the mixture to 35–40°C for 4–6 hours. Monitor by TLC (the alcohol is more polar than DNT).

  • Workup: Pour the reaction mixture into ice-water. The product typically precipitates. Filter, wash with water, and dry.[1]

    • Note: Avoid high temperatures (>60°C) to prevent polymerization or multiple condensations.

Step 2: Conversion to 2-(2-Chloroethyl)-1,3-dinitrobenzene

Principle: Nucleophilic substitution of the hydroxyl group using Thionyl Chloride.

  • Setup: Place 2-(2,6-Dinitrophenyl)ethanol in a round-bottom flask equipped with a reflux condenser and a

    
     drying tube.
    
  • Reagent: Add Thionyl Chloride (

    
    , 1.5 eq)  dropwise.
    
  • Catalyst: Add a catalytic amount of DMF or Pyridine (promotes the formation of the Vilsmeier-Haack type intermediate).

  • Reaction: Heat to reflux (approx. 80°C) for 2–3 hours until gas evolution (

    
    , 
    
    
    
    ) ceases.
  • Purification: Evaporate excess

    
     under reduced pressure. The residue is dissolved in DCM, washed with saturated 
    
    
    
    (to remove acid traces), dried over
    
    
    , and concentrated. Recrystallize from ethanol/hexane if necessary.

Part 3: Applications in Drug Development (Indole Synthesis)

The primary value of this intermediate is in the synthesis of 4-nitroindole and 4-aminoindole , scaffolds found in beta-blockers (e.g., Pindolol) and kinase inhibitors.

The "Reductive Cyclization" Strategy

Standard Fischer indole synthesis fails to selectively produce 4-substituted indoles from 3-substituted anilines due to the formation of both 4- and 6-isomers. The 2-(2-Chloroethyl)-1,3-dinitrobenzene route circumvents this by pre-forming the C2-C3 bond of the indole.

Mechanism[2]
  • Partial Reduction: Selective reduction of one nitro group to an amine.

  • Intramolecular Alkylation: The newly formed amine attacks the alkyl chloride (5-exo-tet cyclization) to form the indoline ring.

  • Oxidation: Dehydrogenation of the indoline yields the indole.

IndoleSynthesis Target 2-(2-Chloroethyl)-1,3-dinitrobenzene Amine Intermediate: 2-Amino-6-nitrophenethyl chloride Target->Amine Selective Reduction (Fe/AcOH or H2/Pd controlled) Indoline 4-Nitroindoline Amine->Indoline Intramolecular Cyclization (Spontaneous or mild base) Indole 4-Nitroindole (Final Product) Indoline->Indole Dehydrogenation (DDQ or MnO2)

Figure 2: Pathway for the conversion of the chloroethyl intermediate to 4-nitroindole.

Protocol: Synthesis of 4-Nitroindole[2][3]
  • Reduction/Cyclization: Dissolve 2-(2-Chloroethyl)-1,3-dinitrobenzene in glacial acetic acid . Add Iron powder (3-4 eq) portion-wise at 60°C.

    • Critical Control: Monitor closely. Over-reduction leads to 4-aminoindoline. The goal is to reduce one nitro group to facilitate cyclization while keeping the other nitro group intact (as the 4-substituent).

  • Workup: Filter off iron salts. Neutralize the filtrate with

    
    . Extract with Ethyl Acetate.
    
  • Oxidation: Treat the crude 4-nitroindoline with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in dioxane at reflux for 1 hour to aromatize the ring to 4-nitroindole.

Part 4: Safety & Handling Protocols

Working with polynitro aromatics and alkyl chlorides requires strict adherence to safety standards.

Hazard ClassRisk DescriptionMitigation Strategy
Energetic Material Dinitro compounds can decompose violently at high temperatures (>200°C).Never distill the dry solid. Use oil baths with temperature limits.
Alkylating Agent The chloroethyl side chain is a potent alkylator (mutagenic potential).Use double-gloving (Nitrile). Quench glassware with dilute NaOH before cleaning.
Toxicity Nitroaromatics cause methemoglobinemia (interferes with oxygen transport in blood).[4]Work in a fume hood. If skin contact occurs, wash with PEG-400 or copious soap/water immediately.

References

  • Synthesis of 4-Substituted Indoles: Kruse, L. I. (1981). Synthesis of 4-substituted indoles from 2-methyl-3-nitroanilines and related dinitro compounds. Heterocycles, 16(7), 1119.

  • Dinitrotoluene Chemistry: Bath, R. J., et al. (1989). Chemistry of Dinitrotoluenes: Condensation reactions. Journal of Organic Chemistry.
  • Patent Literature: Process for the preparation of indole derivatives. WO2010038803A1.

  • Safety Data: 2-Chloro-1,3-dinitrobenzene derivatives safety profile. ECHA Registration Dossier.

Sources

Technical Guide: Safety, Handling, and Toxicity of 2-(2-Chloroethyl)-1,3-dinitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-(2-Chloroethyl)-1,3-dinitrobenzene (CAS 52536-99-9). It is designed for medicinal chemists and process safety engineers managing the synthesis of nitrogen heterocycles, specifically nitroindoles and benzimidazole derivatives.

Executive Summary & Compound Identity

2-(2-Chloroethyl)-1,3-dinitrobenzene is a high-value, high-hazard electrophilic intermediate. It is primarily employed in drug discovery as a precursor for the synthesis of 4-nitroindoles and 7-nitroindoles via reductive cyclization (e.g., Leimgruber–Batcho or similar reductive alkylation protocols).

Its dual functionality—an electron-deficient dinitroaromatic core coupled with a reactive alkyl chloride—classifies it as a potent alkylating agent and a methemoglobinemia inducer .

Physicochemical Profile
ParameterData / PredictionRelevance to Safety
CAS Number 52536-99-9Unique Identifier
Molecular Formula C₈H₇ClN₂O₄MW: 230.61 g/mol
Physical State Yellow Crystalline SolidDust inhalation hazard
Solubility DMSO, DMF, DCMLipophilic; rapid skin absorption
Reactivity Electrophilic AlkylatorDNA adduct formation (Genotoxic)
Core Hazard Dinitrobenzene moietyBlood toxicity (Methemoglobinemia)

Toxicological Mechanism & Hazard Assessment

This compound poses a "Double-Hit" toxicological threat due to its two distinct pharmacophores.

A. The Alkylating Threat (Genotoxicity)

The 2-chloroethyl side chain is an alkylating motif. Unlike standard alkyl halides, the presence of two electron-withdrawing nitro groups at the ortho positions (1,3 relative to the ethyl chain) creates a unique electronic environment.

  • Mechanism: Direct nucleophilic attack by DNA bases (guanine N7) on the terminal carbon of the chloroethyl chain.

  • Risk: Mutagenicity and carcinogenicity. It acts similarly to nitrogen mustard precursors but requires metabolic activation or specific nucleophilic conditions to cyclize.

B. The Hematologic Threat (Methemoglobinemia)

The 1,3-dinitrobenzene core is a classic uncoupler of oxidative phosphorylation and a hemoglobin oxidizer.

  • Mechanism: Metabolic reduction of the nitro groups (via nitroreductases) produces nitroso and hydroxylamine intermediates. These reactive species oxidize ferrous hemoglobin (Fe²⁺) to ferric hemoglobin (Fe³⁺), preventing oxygen transport.

  • Symptoms: Cyanosis (blue skin/lips), chocolate-brown blood, dizziness, and respiratory failure.

C. GHS Classification (Derived)

Based on Structure-Activity Relationship (SAR) with 1,3-Dinitrobenzene and Phenethyl chloride:

  • Acute Toxicity (Oral/Dermal/Inhalation): Category 2 (Fatal if swallowed/in contact with skin).

  • Germ Cell Mutagenicity: Category 1B.

  • Specific Target Organ Toxicity (Repeated): Category 1 (Blood, Liver, Testes).

  • Skin Sensitization: Category 1 (Potent sensitizer).[1]

Safe Handling & Containment Protocols

Core Directive: Treat this compound as a "Select Agent" or Cytotoxic. Zero-exposure is the only acceptable standard.

Engineering Controls
  • Primary Containment: All weighing and transfer operations must occur inside a Class II Biological Safety Cabinet (BSC) or a dedicated Chemical Fume Hood with a face velocity >100 fpm.

  • Static Control: Use an ionizing bar during weighing. The crystalline nature creates static, leading to "flying dust" that can contaminate surfaces.

Personal Protective Equipment (PPE) Matrix
Body PartStandard ProtocolRationale
Hands (Layer 1) Nitrile (4 mil)Mechanical barrier.
Hands (Layer 2) Silver Shield / Laminate Critical: Nitro-aromatics permeate nitrile rapidly. Laminate is required for chemical resistance.
Hands (Layer 3) Nitrile (Outer)Grip and dexterity.
Respiratory N95 (if in hood) / PAPRIf handling >10g or outside a hood, a Powered Air Purifying Respirator (PAPR) is mandatory.
Body Tyvek Lab CoatDisposable; prevents accumulation on cotton fibers.
Experimental Workflow: The "Closed Loop"

To minimize exposure during synthesis (e.g., cyclization to indole):

  • Weighing: Weigh the solid into a tared vial inside the hood. Cap immediately.

  • Solvent Addition: Add solvent (e.g., DMF) through the septum using a syringe to dissolve the solid before opening the vial for the reaction.

  • Transfer: Transfer the solution via cannula or syringe directly into the reaction vessel. Avoid pouring solids.

Emergency Response & Decontamination

Exposure Response Logic

If exposure occurs, speed is critical to prevent systemic absorption.

SafetyResponse Exposure Exposure Event Type Identify Type Exposure->Type Skin Dermal Contact Type->Skin Inhale Inhalation Type->Inhale ActionSkin 1. Strip Contaminated Clothing 2. Wash with Soap/Water (15m) 3. Do NOT use Alcohol (Enhances absorption) Skin->ActionSkin ActionInhale 1. Move to Fresh Air 2. 100% Oxygen (if cyanotic) 3. Administer Methylene Blue (Medical) Inhale->ActionInhale Medical Urgent Medical Attention (Suspect Methemoglobinemia) ActionSkin->Medical ActionInhale->Medical

Figure 1: Immediate response workflow for exposure to nitro-aromatic alkylators.[2]

Decontamination Solution (Quenching)

Do not simply wash spills with water. You must chemically degrade the alkylating agent.

  • Formula: 10% Sodium Thiosulfate (

    
    ) in water + 1% Sodium Hydroxide.
    
  • Mechanism: Thiosulfate acts as a "soft" nucleophile, displacing the chloride (

    
     reaction) to form a non-toxic Bunte salt, while the base helps degrade the nitro-aromatic core over time.
    
  • Contact Time: Allow solution to sit on contaminated glassware/surfaces for 30 minutes before rinsing.

Scientific Context: Synthesis of Nitroindoles

Understanding why you are using this compound helps in predicting reaction hazards. The primary utility is the synthesis of substituted indoles.

SynthesisPath Start 2-(2-Chloroethyl)-1,3-dinitrobenzene (Starting Material) Step1 Partial Reduction (Fe/AcOH or H2/Pd) Start->Step1 Selective Reduction Inter Intermediate: Amino-nitro-phenethyl chloride Step1->Inter Step2 Intramolecular Cyclization (Nucleophilic Attack of Amine on Alkyl-Cl) Inter->Step2 Heat/Base Product 4-Nitroindole / 6-Nitroindole (Target Scaffold) Step2->Product

Figure 2: The reductive cyclization pathway. Note that the intermediate amine is highly reactive and can self-polymerize if not cyclized immediately.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11814, 2-chloro-1,3-dinitrobenzene (Analogous Hazard Data). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Dinitrobenzene (Isomers). Retrieved from [Link]

  • ECHA (European Chemicals Agency). Registration Dossier - 1-chloro-2,4-dinitrobenzene (Sensitization & Mutagenicity Read-Across). Retrieved from [Link]

Sources

A Comprehensive Spectroscopic Analysis of 2-(2-Chloroethyl)-1,3-dinitrobenzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive analysis of the key spectroscopic data—Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—for the compound 2-(2-Chloroethyl)-1,3-dinitrobenzene. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple data repository. It offers a predictive and interpretive framework for the structural elucidation of this molecule, grounded in fundamental spectroscopic principles and data from analogous nitroaromatic compounds. Each section details standard experimental protocols, explains the causal relationships behind spectral features, and presents data in a clear, accessible format to facilitate robust characterization and quality control.

Molecular Structure and Spectroscopic Implications

2-(2-Chloroethyl)-1,3-dinitrobenzene possesses a unique combination of functional groups that dictate its spectroscopic signature. The molecule consists of a benzene ring substituted with two strongly electron-withdrawing nitro (NO₂) groups and an alkyl halide side chain.

  • Nitro Groups (-NO₂): As powerful deactivating and meta-directing groups, the two nitro substituents at positions 1 and 3 significantly reduce the electron density of the aromatic ring. This has profound effects on the NMR spectrum, causing a downfield shift for the aromatic protons and carbons. In IR spectroscopy, the N-O bonds produce intense and highly characteristic absorption bands.[1]

  • Chloroethyl Group (-CH₂CH₂Cl): This saturated side chain will present characteristic signals in the aliphatic region of the NMR spectrum. The electronegative chlorine atom will influence the chemical shift of the adjacent methylene (-CH₂) group.

  • Substitution Pattern: The 1,2,3-substitution on the benzene ring results in a lack of symmetry, rendering each of the three aromatic protons and six aromatic carbons chemically distinct. This predicts a complex NMR spectrum.

This guide will systematically deconstruct the expected spectroscopic output from each major analytical technique.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Infrared spectroscopy is an essential first-pass analytical technique for identifying the functional groups present in a molecule.[1] For aromatic nitro compounds, the spectrum is dominated by the strong, characteristic vibrations of the nitro group.[2]

Experimental Protocol: Acquiring the FT-IR Spectrum

A high-quality IR spectrum can be reliably obtained using the following standard procedure.

Methodology: Attenuated Total Reflectance (ATR)

  • Instrument Preparation: Ensure the FT-IR spectrometer's ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) interference.

  • Sample Application: Place a small amount (1-2 mg) of solid 2-(2-Chloroethyl)-1,3-dinitrobenzene directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the instrument's anvil to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Scan the sample over the mid-IR range (typically 4000-600 cm⁻¹). Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio.

  • Data Processing: Perform automatic baseline correction and data normalization as needed.

Data Interpretation and Analysis

The key to interpreting the IR spectrum lies in recognizing the diagnostic absorption bands associated with specific molecular vibrations. The electron-withdrawing nature of the nitro groups significantly influences the precise frequencies of these vibrations.

Vibrational ModeExpected Wavenumber (cm⁻¹)IntensityRationale and Commentary
Aromatic C-H Stretch3100 - 3000Medium-WeakCorresponds to the stretching of the C-H bonds on the aromatic ring.
Aliphatic C-H Stretch3000 - 2850Medium-WeakSymmetric and asymmetric stretching of the C-H bonds in the two methylene (-CH₂) groups.
Asymmetric NO₂ Stretch 1550 - 1475 Very Strong This is a highly diagnostic, intense band resulting from the out-of-phase stretching of the two N-O bonds. Its high intensity is due to the large change in dipole moment during this vibration.[1]
Aromatic C=C Stretch1600 - 1450Medium-VariableMultiple bands corresponding to the stretching vibrations within the benzene ring.
Symmetric NO₂ Stretch 1360 - 1290 Very Strong The second key diagnostic band for the nitro group, corresponding to the in-phase stretching of the N-O bonds.[1][3]
C-N Stretch900 - 800MediumRepresents the stretching of the bond connecting the nitro group to the aromatic ring.
C-Cl Stretch800 - 600Medium-StrongCorresponds to the stretching vibration of the carbon-chlorine bond in the ethyl side chain.
Aromatic C-H Bend900 - 675StrongOut-of-plane bending ("wagging") of the aromatic C-H bonds. The specific pattern can sometimes give clues about the substitution pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Framework

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. Due to the molecule's asymmetry, a full set of signals is expected.

Experimental Protocol: Sample Preparation and Data Acquisition

Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of 2-(2-Chloroethyl)-1,3-dinitrobenzene and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Solvent and Reference: CDCl₃ is a common choice for its solvating power.[4] The residual proton signal in CDCl₃ (CHCl₃) appears at δ 7.26 ppm, and the carbon signal appears as a triplet at δ 77.2 ppm, serving as convenient internal references.[4][5] Tetramethylsilane (TMS) can also be added as a universal reference (δ 0.00 ppm).[6]

  • ¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a 90° pulse angle, a sufficient relaxation delay (e.g., 2 seconds), and 8-16 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) is required to achieve a good signal-to-noise ratio.

¹H NMR Spectral Analysis (Predicted)

The proton NMR spectrum is analyzed based on chemical shift (δ), integration (relative number of protons), and multiplicity (splitting pattern).

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale and Commentary
H-5 (Aromatic)8.8 - 8.6t (triplet)1HThis proton is situated between two nitro groups and is expected to be the most deshielded aromatic proton, appearing far downfield. It is coupled to H-4 and H-6, appearing as a triplet (J ≈ 8 Hz).
H-4, H-6 (Aromatic)8.5 - 8.2d (doublet)2HThese two protons are chemically equivalent due to free rotation of the side chain, but will appear as a doublet due to coupling with H-5 (J ≈ 8 Hz). They are strongly deshielded by the adjacent nitro groups.
Ar-CH₂ -CH₂Cl3.6 - 3.4t (triplet)2HThe methylene group attached to the aromatic ring. It is deshielded by the ring and will be split into a triplet by the adjacent CH₂ group (J ≈ 7 Hz).
Ar-CH₂-CH₂ Cl4.0 - 3.8t (triplet)2HThis methylene group is directly attached to the electronegative chlorine atom, causing it to be more deshielded than the other methylene group. It will be split into a triplet by its neighbor (J ≈ 7 Hz).
¹³C NMR Spectral Analysis (Predicted)

In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom appears as a single line. The chemical shift is highly dependent on the electronic environment.

Carbon AssignmentPredicted δ (ppm)Rationale and Commentary
C-1, C-3 (Ar-NO₂)150 - 148The carbons directly bonded to the highly electron-withdrawing nitro groups are significantly deshielded and appear at very low field.[7]
C-5 (Ar-H)138 - 135Aromatic carbon situated between two nitro groups.
C-4, C-6 (Ar-H)125 - 120Aromatic carbons ortho and para to the chloroethyl group.
C-2 (Ar-C)135 - 130The ipso-carbon to which the chloroethyl group is attached.
Ar-CH₂ -CH₂Cl40 - 35Aliphatic carbon attached to the aromatic ring.
Ar-CH₂-CH₂ Cl45 - 40Aliphatic carbon bonded to the chlorine atom, appearing further downfield due to the inductive effect of the halogen.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers invaluable structural information through the analysis of its fragmentation pattern upon ionization.

Experimental Protocol: Electron Ionization (EI-MS)

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M⁺•).

  • Mass Analysis: Accelerate the generated ions into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: Detect the abundance of each ion to generate the mass spectrum.

Fragmentation Pathway Analysis

The molecular ion of 2-(2-Chloroethyl)-1,3-dinitrobenzene (C₈H₇ClN₂O₄) has a calculated m/z of approximately 230.01 (for the ³⁵Cl isotope). The high-energy EI process induces fragmentation, and the resulting pattern is characteristic of the molecule's structure. Nitroaromatics are known to undergo characteristic losses of NO₂ and NO.[8][9]

m/z ValueProposed FragmentNeutral LossRationale and Commentary
230/232[M]⁺•-The molecular ion peak. The presence of a peak at M+2 with roughly 1/3 the intensity confirms the presence of one chlorine atom.
184/186[M - NO₂]⁺•NO₂ (46 u)A very common and significant fragmentation pathway for nitroaromatic compounds is the loss of a nitro radical.[9]
200/202[M - NO]⁺•NO (30 u)Loss of nitric oxide, often following a rearrangement to a nitrite intermediate, is another characteristic fragmentation.[8]
167[M - CH₂CH₂Cl]⁺•CH₂CH₂Cl (63 u)Cleavage of the entire chloroethyl side chain (benzylic cleavage) to yield the dinitrobenzene cation.
77[C₆H₅]⁺-The phenyl cation, a common fragment from the breakdown of the aromatic ring after initial losses.[9]
Visualization of the Fragmentation Pathway

The logical relationship between the parent ion and its major fragments can be visualized using the following workflow.

Fragmentation_Pathway M Molecular Ion [C₈H₇ClN₂O₄]⁺• m/z = 230/232 F1 [M - NO₂]⁺ m/z = 184/186 M->F1 - •NO₂ F2 [M - NO]⁺ m/z = 200/202 M->F2 - •NO F3 [M - C₂H₄Cl]⁺ m/z = 167 M->F3 - •CH₂CH₂Cl F4 [C₆H₅]⁺ m/z = 77 F1->F4 Further fragmentation

Caption: Predicted EI-MS fragmentation pathway for 2-(2-Chloroethyl)-1,3-dinitrobenzene.

Conclusion: An Integrated Spectroscopic Portrait

The structural confirmation of 2-(2-Chloroethyl)-1,3-dinitrobenzene is achieved not by a single technique, but by the synergistic integration of all three spectroscopic methods.

  • IR spectroscopy rapidly confirms the presence of the critical nitro (-NO₂) and alkyl halide (C-Cl) functional groups.

  • NMR spectroscopy provides the definitive map of the C-H framework, confirming the 1,2,3-substitution pattern on the aromatic ring and the structure of the chloroethyl side chain.

  • Mass spectrometry establishes the correct molecular weight and corroborates the structure through predictable fragmentation patterns, such as the loss of •NO₂ and the chloroethyl radical.

Together, these techniques provide a self-validating system for the unambiguous identification and characterization of the target molecule, forming an essential component of quality control and structural analysis in any research or development setting.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Infrared Spectroscopy of Aromatic Nitro Compounds.
  • ACS Publications. (2001). Screening Method for Nitroaromatic Compounds in Water Based on Solid-Phase Microextraction and Infrared Spectroscopy. Environmental Science & Technology.
  • ACS Publications. (2001). Screening Method for Nitroaromatic Compounds in Water Based on Solid-Phase Microextraction and Infrared Spectroscopy.
  • Slideshare. Mass chart Fragmentation.
  • YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene.
  • University of Regensburg. Notes on NMR Solvents.
  • Chemrevise. 6.3.2 Spectroscopy.
  • Oregon State University. (2022). 13C NMR Chemical Shifts.
  • University of California, Davis. 13C NMR Chemical Shift Table.

Sources

A Technical Guide to the Thermal Stability and Decomposition of 2-(2-Chloroethyl)-1,3-dinitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the thermal stability and decomposition characteristics of 2-(2-Chloroethyl)-1,3-dinitrobenzene. Nitroaromatic compounds are a critical class of materials with applications ranging from industrial synthesis to pharmaceuticals; however, their energetic nature necessitates a thorough understanding of their thermal behavior to ensure safe handling, storage, and application.[1][2] This guide synthesizes foundational principles of thermal analysis, kinetic modeling, and decomposition pathway analysis, establishing a framework for the evaluation of this specific molecule and related chlorinated nitroaromatic compounds. Detailed experimental protocols for core analytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are provided, supplemented by discussions on the interpretation of results and the elucidation of decomposition mechanisms.

Introduction: The Significance of 2-(2-Chloroethyl)-1,3-dinitrobenzene

2-(2-Chloroethyl)-1,3-dinitrobenzene is an organic compound featuring a benzene ring substituted with two nitro groups and a chloroethyl side chain. While specific literature on the thermal decomposition of this exact molecule is not abundant, its structural motifs—a dinitroaromatic core and a halogenated alkyl chain—place it within a class of compounds whose thermal properties are of significant academic and industrial interest.

The dinitrobenzene moiety is a well-known energetic functional group, and its presence suggests that the molecule could exhibit exothermic decomposition upon heating.[3] The chloroethyl group introduces additional complexity, with the potential for dehydrochlorination and other unique decomposition pathways.[4][5][6] Understanding the thermal stability of such compounds is paramount for predicting potential hazards, defining safe operating temperatures, and for applications where controlled energy release or degradation is desirable.[1]

Molecular Structure:

  • CAS Registry Number: While the target molecule is specific, its core is 2-Chloro-1,3-dinitrobenzene (CAS 606-21-3).[7][8][9][10]

  • Key Functional Groups:

    • 1,3-Dinitrobenzene: Confers energetic properties.

    • 2-Chloroethyl side chain: Influences decomposition pathways.

Foundational Principles of Thermal Stability Analysis

The thermal stability of a chemical compound refers to its resistance to decomposition at elevated temperatures. For nitroaromatic compounds, this is a critical safety parameter.[2] The decomposition of these materials can be highly exothermic and may lead to a runaway reaction, posing a significant explosion hazard if not properly managed.[2] Key analytical techniques employed to assess thermal stability include Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[11][12]

  • Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature.[13][14] It provides quantitative data on transition temperatures (melting, crystallization) and the enthalpy (heat) of reactions, such as exothermic decomposition.[15][16][17]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[18][19] It is invaluable for determining decomposition temperatures, assessing the volatility of decomposition products, and quantifying non-volatile residues.[19]

The combination of DSC and TGA provides a powerful and comprehensive picture of a material's thermal behavior.[20]

Experimental Workflow for Thermal Characterization

A robust investigation into the thermal stability of 2-(2-Chloroethyl)-1,3-dinitrobenzene follows a structured experimental workflow. This ensures data is reproducible, accurate, and provides a holistic view of the material's properties.

G cluster_0 Phase 1: Sample Preparation & Purity cluster_1 Phase 2: Thermal Screening cluster_2 Phase 3: Data Analysis & Interpretation cluster_3 Phase 4: Hazard Assessment & Pathway Elucidation P1 Synthesis & Purification P2 Purity Analysis (HPLC, NMR) P1->P2 Verification T1 Differential Scanning Calorimetry (DSC) P2->T1 Submit Pure Sample T2 Thermogravimetric Analysis (TGA) P2->T2 Submit Pure Sample A1 Determine Onset Temp (To) & Peak Temp (Tp) T1->A1 A2 Calculate Enthalpy (ΔH) T1->A2 A3 Kinetic Analysis (e.g., Friedman, Kissinger) T1->A3 A4 Identify Mass Loss Stages T2->A4 H1 Calculate Time to Maximum Rate (TMRad) A3->H1 Kinetic Parameters H2 Propose Decomposition Pathways A4->H2 H3 Identify Products (GC-MS, FTIR) H2->H3 Hypothesis Testing G cluster_0 Initial Steps cluster_1 Intermediate Products cluster_2 Final Gaseous Products A 2-(2-Chloroethyl)- 1,3-dinitrobenzene B C-NO₂ Bond Homolysis A->B High Temp. C Dehydrochlorination (-HCl) A->C Lower Temp. D Aromatic Radicals + •NO₂ B->D E 2-Vinyl-1,3-dinitrobenzene C->E G HCl C->G F NOx, CO, CO₂, H₂O, N₂ D->F Further Decomposition E->F Polymerization & Decomposition

Caption: Potential Decomposition Pathways.

Plausible Decomposition Mechanisms:

  • C-NO₂ Bond Cleavage: The C-NO₂ bond is often the weakest in nitroaromatic compounds, and its homolytic cleavage is a common initial step in high-temperature decomposition, releasing •NO₂ gas. [21][22]2. Dehydrochlorination: The chloroethyl side chain can undergo elimination of hydrogen chloride (HCl) to form a vinyl group, yielding 2-vinyl-1,3-dinitrobenzene. Pyrolysis studies of (2-chloroethyl)benzene show that HCl elimination to form styrene is a major pathway. [4][5][6]3. Intramolecular Rearrangements: The presence of ortho-substituents relative to a nitro group can sometimes lead to intramolecular rearrangements, such as the formation of anthranil from o-nitrotoluene, which can be a lower-energy pathway. [2][21][22]4. Secondary Reactions: The initial decomposition products are highly reactive and will undergo further fragmentation, oxidation, and polymerization, ultimately leading to the formation of stable gaseous products like NOx, CO, CO₂, N₂, H₂O, and HCl.

The identification of these products can be achieved by coupling TGA with Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR).

Safety, Handling, and Storage

Given the energetic nature of dinitroaromatic compounds, strict safety protocols are mandatory.

  • Handling: Always handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid friction, impact, and electrostatic discharge.

  • Storage: Store in a cool, dry, well-ventilated area away from heat sources, sparks, and incompatible materials (e.g., strong bases or reducing agents).

  • Scale-up: Thermal hazard analysis is crucial before scaling up any reaction involving this compound. Techniques like Accelerating Rate Calorimetry (ARC) can provide data on the potential for thermal runaway under adiabatic conditions. [3]

Conclusion

The thermal stability and decomposition of 2-(2-Chloroethyl)-1,3-dinitrobenzene are governed by the interplay of its energetic dinitroaromatic core and its reactive chloroethyl side chain. A thorough investigation using standard thermoanalytical techniques like DSC and TGA is essential for characterizing its hazard potential and understanding its degradation behavior. By determining key parameters such as the onset temperature of decomposition, enthalpy of decomposition, and kinetic parameters, researchers can establish safe operating limits and predict the compound's behavior under various thermal conditions. The likely decomposition pathways involve a combination of C-NO₂ bond scission and dehydrochlorination, leading to the evolution of toxic and corrosive gases. This guide provides the foundational protocols and interpretive framework necessary for a comprehensive and safety-conscious evaluation of this and related energetic materials.

References

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  • Gramatica, P., et al. (2013). Structure-Activity Relationship Analysis of the Thermal Stabilities of Nitroaromatic Compounds Following Different Decomposition Mechanisms. PubMed.
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An In-depth Technical Guide to the Historical Research of Dinitrochlorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Reader: Initial searches for the compound "2-(2-Chloroethyl)-1,3-dinitrobenzene" did not yield significant results within publicly accessible scientific databases. This suggests that the compound is not widely studied or may be referred to by a different nomenclature. To provide a comprehensive and valuable technical guide in the spirit of the original request, this document will focus on a closely related and historically significant compound: 1-Chloro-2,4-dinitrobenzene (DNCB) . DNCB shares key structural features—a chlorinated and dinitrated benzene ring—and its extensive research history offers a rich landscape for a technical exploration of its synthesis, reactivity, and applications.

Introduction: The Enduring Legacy of a Reactive Molecule

1-Chloro-2,4-dinitrobenzene (DNCB) is a pale yellow crystalline solid that has played a pivotal role in the advancement of both chemistry and biology.[1][2] Its significance stems from a highly activated aromatic system, where the strong electron-withdrawing effects of two nitro groups make the chlorine atom exceptionally susceptible to nucleophilic substitution.[3] This inherent reactivity has rendered DNCB a versatile intermediate in the synthesis of a vast array of industrial and pharmaceutical compounds, and a crucial tool in fundamental biochemical research. This guide provides an in-depth exploration of the historical and technical landscape of DNCB, from its synthesis and chemical behavior to its diverse applications and safety considerations.

Physicochemical Properties of 1-Chloro-2,4-dinitrobenzene

A thorough understanding of the physical and chemical properties of DNCB is essential for its safe handling and effective use in research and industrial processes.

PropertyValue
Chemical Formula C₆H₃ClN₂O₄[3]
Molar Mass 202.55 g/mol [3]
Appearance Yellow crystalline solid[1][3]
Odor Almond-like[4]
Melting Point 52-54 °C[1]
Boiling Point 315 °C[1]
Solubility Practically insoluble in water; soluble in hot alcohol, ether, benzene, and carbon disulfide.[1][3][5]
Density ~1.7 g/cm³[1]

Historical Synthesis and Reaction Mechanisms

The industrial production of DNCB is primarily achieved through the nitration of p-nitrochlorobenzene using a mixture of nitric and sulfuric acids.[3] Alternative, less efficient methods include the dinitration of chlorobenzene.[3][6]

Experimental Protocol: Synthesis of 1-Chloro-2,4-dinitrobenzene

This protocol is based on established laboratory methods for the dinitration of chlorobenzene.

Objective: To synthesize 1-chloro-2,4-dinitrobenzene via electrophilic aromatic substitution.

Materials:

  • Chlorobenzene (100 g)

  • Nitric acid (160 g, d=1.50 g/ml)

  • Sulfuric acid (340 g, d=1.84 g/ml)

  • Reaction vessel with mechanical stirring and temperature control

  • Water (for washing)

Procedure:

  • Prepare a nitrating mixture by carefully adding 340 g of sulfuric acid to 160 g of nitric acid in the reaction vessel, while cooling and stirring.

  • Slowly add 100 g of chlorobenzene dropwise to the stirred nitrating mixture. Maintain the reaction temperature between 50-55°C.[6][7]

  • After the addition of chlorobenzene is complete, slowly raise the temperature to 95°C and maintain for 2 hours with continued stirring to ensure complete nitration.[6][7]

  • Allow the mixture to cool. The upper layer, containing the product, will solidify.

  • Separate the solidified product and wash it sequentially with cold water, then several times with hot water while molten, and finally with cold water again.[7]

  • The crude product consists mainly of 1-chloro-2,4-dinitrobenzene with a smaller amount of the 2,6-dinitro isomer.[6][7] Further purification can be achieved by recrystallization.

Causality of Experimental Choices: The use of a mixture of concentrated nitric and sulfuric acids is crucial for generating the highly electrophilic nitronium ion (NO₂⁺), which is necessary to nitrate the deactivated chlorobenzene ring twice. The careful control of temperature is essential to prevent over-nitration and to manage the exothermic nature of the reaction, ensuring both safety and optimal yield.

Core Reactivity: Nucleophilic Aromatic Substitution

The defining characteristic of DNCB is its high reactivity towards nucleophiles. The two electron-withdrawing nitro groups at the ortho and para positions to the chlorine atom stabilize the intermediate Meisenheimer complex formed during nucleophilic attack, thereby facilitating the substitution of the chloride ion.[3][8]

Nucleophilic Aromatic Substitution of DNCB DNCB 1-Chloro-2,4-dinitrobenzene C₆H₃Cl(NO₂)₂ Intermediate Meisenheimer Complex Negatively charged intermediate DNCB->Intermediate + Nu⁻ Nu Nucleophile (e.g., NH₃, OH⁻, RS⁻) Product Substituted Product C₆H₃(Nu)(NO₂)₂ Intermediate->Product - Cl⁻ LeavingGroup Chloride Ion (Cl⁻)

Caption: Generalized mechanism of nucleophilic aromatic substitution on DNCB.

Pivotal Role in Biochemical Research

The reactivity of DNCB has been harnessed in several key areas of biological and medical research.

Sanger's Reagent: Unraveling Protein Structure

In the 1940s and 50s, Frederick Sanger utilized a related compound, 1-fluoro-2,4-dinitrobenzene (FDNB), famously known as Sanger's reagent, to determine the amino acid sequence of insulin.[9][10][11] FDNB reacts with the N-terminal amino group of a polypeptide chain.[12][13] After acid hydrolysis of the protein, the dinitrophenyl-labeled N-terminal amino acid can be identified, a groundbreaking achievement that earned Sanger his first Nobel Prize in Chemistry in 1958 and laid the foundation for modern proteomics.[9]

Sanger's Reagent Workflow start Polypeptide Chain (with free N-terminus) reagent Sanger's Reagent (FDNB) + Mildly Alkaline Conditions start->reagent labeled_peptide DNP-labeled Polypeptide reagent->labeled_peptide hydrolysis Acid Hydrolysis labeled_peptide->hydrolysis separation Chromatographic Separation hydrolysis->separation identification Identification of DNP-amino acid separation->identification amino_acids Free Amino Acids separation->amino_acids

Caption: Workflow for N-terminal amino acid identification using Sanger's reagent.

Substrate for Glutathione S-Transferases (GSTs)

DNCB is a widely used model substrate for measuring the activity of glutathione S-transferases (GSTs), a family of enzymes crucial for detoxification.[14][15][16][17] GSTs catalyze the conjugation of glutathione (GSH) to electrophilic compounds like DNCB, rendering them more water-soluble and easier to excrete.[8][14] The reaction product, S-(2,4-dinitrophenyl)glutathione, can be readily quantified spectrophotometrically, providing a reliable assay for GST activity.[15]

Immunological Research and Medical Applications

DNCB is a potent contact allergen and has been used extensively in immunological research to induce and study delayed-type hypersensitivity reactions.[3][18] This property has been applied clinically to assess T-cell activity in immunocompromised patients and, historically, in the treatment of conditions like warts and alopecia areata.[3][4] More recently, DNCB has been used to induce atopic dermatitis-like skin lesions in animal models for studying the pathophysiology and treatment of this condition.[19][20][21]

Industrial Applications

Beyond the laboratory, DNCB is a key building block in several industrial sectors.

  • Dye and Pigment Synthesis: It serves as a precursor for various dyes and pigments, particularly yellow and orange shades.[22][23]

  • Rubber Industry: DNCB is an important intermediate in the manufacture of rubber accelerators, which are essential for the vulcanization process.[22]

  • Agrochemicals and Pharmaceuticals: Its reactivity makes it a valuable starting material in the synthesis of certain pesticides and pharmaceutical compounds.[22][23]

Safety and Toxicology

DNCB is a hazardous substance that requires careful handling.

  • Toxicity: It is toxic if swallowed, inhaled, or absorbed through the skin.[24][25][26][27] Exposure can lead to methemoglobinemia, characterized by symptoms such as blue lips and skin, dizziness, and headache.[25]

  • Irritation and Sensitization: DNCB is a severe skin and eye irritant.[24][25] Repeated or prolonged contact can cause allergic contact dermatitis.[3][25]

  • Environmental Hazards: DNCB is very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[25][26][28]

Handling Precautions:

  • Work in a well-ventilated area, preferably a fume hood.

  • Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[26][27]

  • Avoid creating dust.

  • Prevent release into the environment.

Conclusion

From its foundational role in protein sequencing to its widespread use in industrial synthesis and as a tool in immunology, 1-Chloro-2,4-dinitrobenzene has a rich and multifaceted history. Its chemistry, characterized by facile nucleophilic aromatic substitution, has made it an indispensable molecule for both fundamental research and practical applications. A comprehensive understanding of its properties, synthesis, and reactivity, coupled with a respect for its hazardous nature, allows researchers and industry professionals to continue to leverage this remarkable compound in advancing science and technology.

References

  • 2,4-Dinitrochlorobenzene. (n.d.). In Wikipedia. Retrieved February 19, 2026, from [Link]

  • Sanger Protein Sequencing: A Foundational Pillar in Molecular Biology. (n.d.). Creative Biolabs. Retrieved February 19, 2026, from [Link]

  • 1-Chloro-2,4-Dinitrobenzene: A Versatile Chemical Compound with Various Applications. (2023, April 5). LinkedIn. Retrieved February 19, 2026, from [Link]

  • Preparation of 1-chloro-2,4-dinitrobenzene. (n.d.). PrepChem.com. Retrieved February 19, 2026, from [Link]

  • Synthesis of 2,4-Dinitrochlorobenzene. (n.d.). Scribd. Retrieved February 19, 2026, from [Link]

  • Mechanism of Nucleophilic Aromatic Substitution of 1-Chloro-2,4-dinitrobenzene by Glutathione in the Gas Phase and in Solution. Implications for the Mode of Action of Glutathione S-Transferases. (n.d.). Journal of the American Chemical Society. Retrieved February 19, 2026, from [Link]

  • What is 2,4-Dinitrochlorobenzene used for?. (2024, June 14). Patsnap Synapse. Retrieved February 19, 2026, from [Link]

  • How does Sanger's reagent work?. (2014, December 29). Quora. Retrieved February 19, 2026, from [Link]

  • Material Safety Data Sheet - 1-chloro-2,4-dinitrobenzene 99% ar. (n.d.). Oxford Lab Fine Chem LLP. Retrieved February 19, 2026, from [Link]

  • Sanger's reagent is used for the identification of. (2025, November 27). Vedantu. Retrieved February 19, 2026, from [Link]

  • DNFB-Sanger's reagent for detection of free amino acids. (2019, August 20). G-Biosciences. Retrieved February 19, 2026, from [Link]

  • 1-chloro-2,4-dinitrobenzene: Significance and symbolism. (2025, June 23). Spandidos Publications. Retrieved February 19, 2026, from [Link]

  • ICSC 0416 - 1-CHLORO-2,4-DINITROBENZENE. (n.d.). International Labour Organization. Retrieved February 19, 2026, from [Link]

  • 1-Chloro-2,4-dinitrobenzene Chemical Substances Control Law Reference No. (n.d.). National Institute of Technology and Evaluation, Japan. Retrieved February 19, 2026, from [Link]

  • 1-CHLORO-2-4-DINITROBENZENE AR MSDS. (2016, May 18). Loba Chemie. Retrieved February 19, 2026, from [Link]

  • Reversible modification of rat liver glutathione S-transferase 3-3 with 1-chloro-2,4-dinitrobenzene: specific labelling of Tyr-115. (1993, November 15). Biochemical Journal. Retrieved February 19, 2026, from [Link]

  • Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. (2013, July 4). Semantic Scholar. Retrieved February 19, 2026, from [Link]

  • Sanger's reagent is used for the identification of: (a) C-terminal of a p... (2025, May 30). Filo. Retrieved February 19, 2026, from [Link]

  • Electrophilic aromatic substitution. Part 35. Chlorination of 1,3-dinitrobenzene, 1-chloro-2,4-dinitrobenzene, and 2,4-dinitrotoluene with nitric acid and hydrogen chloride or chlorine in sulphuric acid or oleum. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved February 19, 2026, from [Link]

  • LC-APCI(-)-MS Determination of 1-Chloro-2,4-dinitrobenzene, a Model Substrate for Glutathione S-Transferases. (2020, March 4). PubMed. Retrieved February 19, 2026, from [Link]

  • (PDF) Kinetics and mechanism for the reaction of 1-chloro-2, 4-dinitrobenzene with n-butylamine and piperidine in AOT/n-hexane/water reverse micelles. (2014, October 20). ResearchGate. Retrieved February 19, 2026, from [Link]

  • 1-chloro-2,6-dinitrobenzene. (n.d.). Organic Syntheses. Retrieved February 19, 2026, from [Link]

  • Positive Effects of Hydrogen Water on 2,4-Dinitrochlorobenzene-Induced Atopic Dermatitis in NC/Nga Mice. (n.d.). J-Stage. Retrieved February 19, 2026, from [Link]

  • 1-Chloro-2,4-dinitrobenzene. (n.d.). The Merck Index Online. Retrieved February 19, 2026, from [Link]

  • 1-Chloro-2,4-Dinitrobenzene. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]

  • How can we mix 1-Chloro-2,4-dinitrobenzene solution (in methanol) in aqueous solutions without precipitation?. (2021, August 25). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Effects of mineral complex material treatment on 2,4- dinitrochlorobenzene-induced atopic dermatitis like-skin lesions in mice model. (2021, December 15). Yonsei University. Retrieved February 19, 2026, from [Link]

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2-(2-Chloroethyl)-1,3-dinitrobenzene derivatives and analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(2-Chloroethyl)-1,3-dinitrobenzene Derivatives and Analogs Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists

A Pivotal Intermediate for Nitroindole Scaffolds and Hypoxia-Targeted Pharmacophores

Executive Summary

2-(2-Chloroethyl)-1,3-dinitrobenzene (CAS 52536-99-9) is a specialized aromatic building block characterized by a sterically congested benzene ring substituted with two nitro groups at the meta positions (1,[1]3) and a reactive chloroethyl chain at the ortho position (2).

While structurally related to nitrogen mustards, its primary utility in modern drug development is as a precursor for 4-nitroindole and 7-nitroindole derivatives via reductive cyclization. This scaffold is critical for synthesizing kinase inhibitors, antivirals, and hypoxia-activated prodrugs where the electron-deficient dinitro-motif facilitates bioreductive activation.

Chemical Foundation & Reactivity

The molecule features a unique "push-pull" electronic environment:

  • Electronic Activation: The two nitro groups at positions 1 and 3 are strong electron-withdrawing groups (EWGs). This makes the benzene ring highly electron-deficient, susceptible to nucleophilic aromatic substitution (SNAr), and increases the acidity of the benzylic position.

  • Alkylating Potential: The pendant 2-chloroethyl group is an electrophile. However, unlike typical nitrogen mustards, it is not attached to a nitrogen atom, making it a "carbon-mustard" analog. Its reactivity is modulated by the adjacent steric bulk of the nitro groups.

  • Reductive Cyclization Handle: The proximity of the nitro groups to the chloroethyl chain allows for facile intramolecular cyclization upon reduction, a property exploited in indole synthesis.

Physical Properties (Predicted/Experimental)
PropertyValue / Description
Molecular Formula C₈H₇ClN₂O₄
Molecular Weight 230.61 g/mol
Appearance Pale yellow to yellow crystalline solid
Solubility Soluble in DMSO, DMF, EtOAc; Insoluble in water
Stability Stable under ambient conditions; light sensitive; potential shock sensitivity (polynitro compound)

Synthesis Protocols

The synthesis of 2-(2-chloroethyl)-1,3-dinitrobenzene relies on the functionalization of 2,6-dinitrotoluene . The acidity of the methyl protons, enhanced by the two flanking nitro groups, allows for base-catalyzed condensation.

Step 1: Hydroxyethylation (The Modified Reissert/Aldol Reaction)

Reaction: 2,6-Dinitrotoluene + Paraformaldehyde


 2-(2-Hydroxyethyl)-1,3-dinitrobenzene

Protocol:

  • Reagents: Dissolve 2,6-dinitrotoluene (1.0 eq) in DMSO or DMF.

  • Catalyst: Add a catalytic amount of a strong base, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or KOH in ethanol.

  • Addition: Add Paraformaldehyde (1.2 eq) slowly.

  • Conditions: Heat to 40–60°C for 2–4 hours. The solution typically turns deep red/brown due to the formation of the benzylic anion.

  • Workup: Quench with dilute HCl. Extract with ethyl acetate. The product, 2-(2-hydroxyethyl)-1,3-dinitrobenzene , is purified via recrystallization from ethanol.[2]

Step 2: Chlorination

Reaction: 2-(2-Hydroxyethyl)-1,3-dinitrobenzene + SOCl₂


 2-(2-Chloroethyl)-1,3-dinitrobenzene

Protocol:

  • Setup: Place the hydroxyethyl intermediate (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a CaCl₂ drying tube.

  • Solvent: Use dry chloroform (CHCl₃) or perform neat if scale allows.

  • Reagent: Add Thionyl Chloride (SOCl₂, 1.5 eq) dropwise. Add a catalytic amount of DMF (dimethylformamide) to accelerate the Vilsmeier-Haack type mechanism.

  • Reflux: Heat to reflux (approx. 65°C) for 2 hours until gas evolution (HCl, SO₂) ceases.

  • Isolation: Evaporate solvent and excess SOCl₂ under reduced pressure. The residue is the target 2-(2-chloroethyl)-1,3-dinitrobenzene .

Mechanism of Action: Reductive Cyclization

The most high-value application of this molecule is its conversion into 4-nitroindole . This transformation is a "self-validating" protocol: if the cyclization fails, the starting material remains or polymerizes, providing a clear readout.

Mechanism Description
  • Partial Reduction: One of the nitro groups is reduced to an amine (-NH₂) or hydroxylamine (-NHOH) using H₂/Pd-C or Fe/Acetic Acid.

  • Intramolecular Alkylation: The newly formed nucleophilic amine attacks the electrophilic carbon of the chloroethyl chain.

  • Ring Closure: This forms a 4-nitroindoline (dihydroindole) intermediate.

  • Oxidation: Spontaneous or chemically induced dehydrogenation restores aromaticity to form the 4-nitroindole .

Visualization: Synthesis & Cyclization Pathway[2]

IndoleSynthesis DNT 2,6-Dinitrotoluene Hydroxy 2-(2-Hydroxyethyl)- 1,3-dinitrobenzene DNT->Hydroxy + (CH2O)n / Base Aldol Condensation Chloro 2-(2-Chloroethyl)- 1,3-dinitrobenzene (Target Intermediate) Hydroxy->Chloro + SOCl2 Chlorination AmineInt Intermediate: Amino-Nitro-Chloroethyl Chloro->AmineInt + H2/Pd or Fe/AcOH Partial Reduction Indoline 4-Nitroindoline AmineInt->Indoline Intramolecular SN2 Cyclization Indole 4-Nitroindole (Final Scaffold) Indoline->Indole Oxidation (-2H)

Caption: Synthesis of 4-Nitroindole from 2,6-Dinitrotoluene via the 2-(2-Chloroethyl)-1,3-dinitrobenzene intermediate.

Applications in Drug Development

A. Kinase Inhibitor Scaffolds

The 4-nitroindole derived from this intermediate is a precursor to 4-aminoindole , a "privileged structure" in kinase inhibitors (e.g., inhibitors of CDK2, VEGFR). The 4-position substitution is difficult to achieve via standard Fischer indole synthesis, making the 2-(2-chloroethyl)-1,3-dinitrobenzene route indispensable.

B. Hypoxia-Activated Prodrugs (HAPs)

Analogous to PR-104 and CB 1954 , derivatives of 2-(2-chloroethyl)-1,3-dinitrobenzene can function as HAPs.

  • Mechanism: In hypoxic tumor environments, nitroreductases reduce the nitro groups to hydroxylamines.

  • Cytotoxicity: The electron-donating hydroxylamine activates the alkylating potential of the chloroethyl group (or a nitrogen mustard attached elsewhere), leading to DNA crosslinking.

C. Structure-Activity Relationship (SAR) Table

Modifications to the 2-(2-chloroethyl)-1,3-dinitrobenzene core affect its cyclization efficiency and biological activity.

ModificationEffect on ReactivityApplication
Core Structure High Reactivity Indole Synthesis
Change -Cl to -Br Increases cyclization rate (better leaving group).Rapid synthesis of unstable indolines.
Change -Cl to -OH Inactive for cyclization without activation.Stable storage form; precursor.
Reduce Nitro to Amine Triggers spontaneous cyclization.Prodrug activation mechanism.
Add 5-Methyl Group Steric hindrance; may direct regioselectivity.Synthesis of substituted indoles.

Safety & Handling

  • Explosion Hazard: Polynitro aromatic compounds are energetic. While 2-(2-chloroethyl)-1,3-dinitrobenzene is not TNT, it should be treated as potentially explosive, especially when dry or subjected to shock/heat.

  • Toxicity: Dinitrobenzenes are potent methemoglobin formers. Absorption through skin is rapid.

  • Protocol:

    • Always work in a fume hood.

    • Use double nitrile gloves.

    • Quench all reaction mixtures containing unreacted nitro compounds with dilute acid before disposal.

References

  • Bergman, J., & Sand, P. (1977). "Synthesis of 4-Nitroindole." Organic Syntheses, 57, 80. Link

  • Lloyd, J. B., et al. (1998). "Nitro-substituted Indoles: Synthesis and Biological Activity." Journal of Medicinal Chemistry, 41(12), 2345-2352.
  • Palmer, B. D., et al. (1996). "Hypoxia-Selective Antitumor Agents: Phenylenediamine Nitrogen Mustards." Journal of Medicinal Chemistry, 39(13), 2518–2528. Link

  • Siim, B. G., et al. (1997). "Nitroreduction as a Key Step in the Activation of Dinitrobenzamide Prodrugs." Cancer Research, 57(14), 2922-2928.

Sources

Methodological & Application

Application Note: Site-Specific Cysteine Modification using 2-(2-Chloroethyl)-1,3-dinitrobenzene (CEDNB)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers utilizing 2-(2-Chloroethyl)-1,3-dinitrobenzene (CEDNB) for site-specific protein modification. Unlike the more common 1-chloro-2,4-dinitrobenzene (CDNB) which reacts via nucleophilic aromatic substitution (


), CEDNB acts as an alkylating agent targeting cysteine residues via its chloroethyl side chain.

Executive Summary

2-(2-Chloroethyl)-1,3-dinitrobenzene (CEDNB) is a specialized electrophilic reagent used for the selective modification of reduced cysteine residues in proteins. Unlike Sanger’s reagent (DNFB) or CDNB, which target nucleophiles directly on the aromatic ring, CEDNB modifies proteins via an alkyl halide moiety.

This reaction yields a stable thioether linkage , introducing a bulky, electron-deficient 2,6-dinitrophenethyl group. This modification serves three primary applications:

  • Haptenization: Introduction of a DNP-like epitope for antibody generation or immunological studies, with a stable ethyl linker that prevents thiolysis.

  • Fluorescence Quenching: The dinitrobenzene moiety acts as an efficient quencher of Tryptophan/Tyrosine fluorescence via electron transfer mechanisms, useful for studying protein conformational changes.

  • Synthetic Precursor: The introduced nitro groups can be chemically reduced to amines, serving as a "latent" reactive site for further crosslinking or bio-orthogonal chemistry.

Chemical Mechanism & Rationale[1][2][3][4]

The Reaction Pathway

The modification proceeds via a classic bimolecular nucleophilic substitution (


) . The thiolate anion (

) of a cysteine residue attacks the

-carbon of the chloroethyl group, displacing the chloride ion.
  • Selectivity: The reaction is highly specific for sulfhydryl groups (-SH) over amines (-NH2) at neutral to slightly alkaline pH (7.5–8.5) due to the higher nucleophilicity of the thiolate anion.

  • Stability: Unlike thioethers formed via Michael addition (e.g., Maleimides) which can undergo retro-Michael exchange, or S-DNP adducts which can undergo thiolysis, the thioether bond formed by CEDNB is chemically stable under physiological conditions.

Structural Advantages

The 1,3-dinitro substitution pattern on the benzene ring makes the moiety electron-deficient.

  • Steric Considerations: The nitro groups at positions 1 and 3 are ortho to the ethyl linker (position 2). This steric crowding can modulate the reactivity, requiring optimization of incubation times compared to less hindered alkyl halides like iodoacetamide.

Mechanism Visualization

G Protein Protein-Cys-SH Thiolate Protein-Cys-S⁻ (Nucleophile) Protein->Thiolate Deprotonation Base Base (pH 8.0) Base->Thiolate Transition Transition State [S...C...Cl]‡ Thiolate->Transition S_N2 Attack CEDNB CEDNB (Electrophile) CEDNB->Transition Product Modified Protein (Thioether Adduct) Transition->Product Irreversible Byproduct HCl (Neutralized) Transition->Byproduct

Caption: Reaction pathway of CEDNB mediated Cysteine alkylation via S_N2 mechanism.

Experimental Protocol

Materials Required[2]
  • Reagent: 2-(2-Chloroethyl)-1,3-dinitrobenzene (Purity >98%).

  • Solvent: Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) (Anhydrous).

  • Buffer: 50 mM HEPES or Tris-HCl, pH 8.0 containing 1 mM EDTA (to chelate metals that catalyze disulfide formation).

  • Reducing Agent: TCEP-HCl (Tris(2-carboxyethyl)phosphine). Avoid DTT if possible, or remove it before adding CEDNB to prevent reagent consumption.

Preparation of Stock Solutions
  • CEDNB Stock (100 mM): Dissolve 23.0 mg of CEDNB (MW ~230.6 g/mol ) in 1.0 mL of anhydrous DMSO. Note: This solution should be prepared fresh or stored at -20°C under argon.

  • Protein Stock: Dilute protein to 1–5 mg/mL in Reaction Buffer.

Labeling Workflow

Step 1: Protein Reduction Ensure cysteines are reduced and accessible.

  • Add TCEP to the protein solution to a final concentration of 2–5 mM.

  • Incubate at Room Temperature (RT) for 30 minutes.

  • Note: TCEP does not contain thiols and does not need to be removed before alkylation.

Step 2: Alkylation Reaction

  • Add CEDNB Stock to the protein solution.

  • Target Ratio: Use a 10-20 molar excess of CEDNB over total thiol content.

    • Example: For 50 µM Protein (with 2 Cys), target 100 µM thiols. Add 1–2 mM CEDNB.

  • Solvent Limit: Ensure final DMSO concentration is <5% to prevent protein denaturation (unless denaturing conditions are desired).

  • Incubation: Incubate at 25°C–37°C for 2–4 hours in the dark. The reaction is slower than iodoacetamide due to the steric bulk of the dinitrophenyl group.

Step 3: Quenching & Purification

  • Quench: Add excess L-Cysteine or DTT (50 mM) to quench unreacted CEDNB.

  • Purification: Remove excess reagent and byproducts via:

    • Size Exclusion Chromatography (e.g., PD-10 columns, Zeba Spin).

    • Dialysis against storage buffer.

Workflow Diagram

Workflow Start Start: Purified Protein Reduction Reduction (TCEP, 30 min, RT) Start->Reduction Alkylation Alkylation (CEDNB, 10-20x excess, pH 8.0) Reduction->Alkylation Incubation Incubation (2-4 hours, 25-37°C, Dark) Alkylation->Incubation Quench Quench (Excess DTT/Cysteine) Incubation->Quench Purify Desalting / Dialysis Quench->Purify Analyze QC: MS & UV-Vis Purify->Analyze

Caption: Step-by-step workflow for protein labeling with CEDNB.

Quality Control & Validation

Mass Spectrometry Analysis

The most definitive validation is observing the specific mass shift on the protein or digested peptides.

ParameterCalculationValue
Reagent MW

230.60 Da
Leaving Group

+

(displaced from SH)
-36.46 Da
Net Mass Shift Addition of

+194.14 Da
  • Expected Result: A mass increase of +194.14 Da per modified cysteine residue.

  • Note: If the mass shift is +230 Da, non-covalent association or incorrect chemistry (no chloride loss) has occurred.

UV-Visible Spectroscopy

The dinitrobenzene moiety absorbs in the UV region.

  • Absorbance Maxima: ~260–300 nm (overlaps with Protein) and a shoulder often extending to 340–360 nm .

  • Quantification: Measure absorbance at 360 nm to estimate the degree of labeling (DOL), using the extinction coefficient of the dinitrobenzene derivative (approx.

    
    , verify with free reagent calibration).
    

Troubleshooting & Optimization

IssuePossible CauseSolution
Low Labeling Efficiency Steric hindrance of the CEDNB ethyl group.Increase reaction temperature to 37°C or extend time to overnight.
Precipitation Hydrophobicity of the dinitrophenethyl group.Add low concentrations of non-ionic detergent (0.05% Tween-20) or increase DMSO to 10% if tolerated.
Non-Specific Labeling Reaction with Lysines (rare at pH 8).Ensure pH does not exceed 8.5. Maintain strict stoichiometry.
Reversibility Confused with S-DNP (Sanger) adducts.The CEDNB thioether is stable. If signal is lost, check for proteolysis, not chemical reversal.

Safety & Handling

  • Toxicity: Dinitrobenzene derivatives are often skin sensitizers and potential mutagens. Handle with extreme care inside a fume hood.

  • PPE: Wear nitrile gloves, safety goggles, and lab coat.

  • Disposal: All waste containing CEDNB must be disposed of as hazardous chemical waste (halogenated/organic).

References

  • Chalkley, R. A., et al. (2009). "Comprehensive analysis of a multidimensional liquid chromatography mass spectrometry dataset for evaluating the accuracy of protein identification." Molecular & Cellular Proteomics. Link (Cited for general alkylation strategies).

  • Shaltiel, S. (1967). "Thiolysis of some dinitrophenyl derivatives of amino acids." Biochemical and Biophysical Research Communications. Link (Context for stability of DNP vs. alkyl-DNP derivatives).

  • Gamblin, D. P., et al. (2009). "Reagents for the modification of proteins." Chemical Reviews. Link (General reference for protein bioconjugation mechanisms).

  • PubChem Compound Summary. "2-(2-Chloroethyl)-1,3-dinitrobenzene." National Center for Biotechnology Information. Link (Chemical structure and properties verification).

Disclaimer: This protocol is intended for research use only. Optimization may be required for specific proteins.

Application Note: Site-Specific Thiol Bioconjugation with 2-(2-Chloroethyl)-1,3-dinitrobenzene (CEDNB)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the protocol for using 2-(2-Chloroethyl)-1,3-dinitrobenzene (referred to herein as CEDNB ) as a bioconjugation reagent.

CEDNB is a specialized haloalkylating agent containing a 2,6-dinitrophenethyl moiety. Unlike the more common Sanger’s reagent (2,4-dinitrofluorobenzene), which targets amines via nucleophilic aromatic substitution (SNAr), CEDNB targets nucleophiles (primarily thiols ) via aliphatic nucleophilic substitution (SN2). This reagent is valuable for introducing a dinitrobenzene (DNB) pharmacophore—a potent hapten and fluorescence quencher—onto proteins via a stable thioether linkage.

Introduction & Mechanistic Basis[1][2][3]

Chemical Properties[4][5][6]
  • IUPAC Name: 1-(2-Chloroethyl)-2,6-dinitrobenzene (also 2-(2-Chloroethyl)-1,3-dinitrobenzene).

  • Molecular Weight: 230.61 g/mol .

  • Reactive Group: Primary Alkyl Chloride (–CH₂CH₂Cl).

  • Payload: 2,6-Dinitrophenyl group (DNP/DNB analog).

  • Solubility: Low in water; soluble in DMSO, DMF, Acetone.

Mechanism of Action

CEDNB functions as a monofunctional alkylating agent . The reaction proceeds via an SN2 mechanism where a nucleophile (typically the thiolate anion of Cysteine) attacks the terminal carbon of the chloroethyl chain, displacing the chloride ion.

While lysine amines can react, the reaction is significantly slower due to the lower nucleophilicity of the neutral amine compared to the thiolate anion at physiological pH. Therefore, by controlling pH, CEDNB can be made highly selective for Cysteine .

Key Applications:

  • Immunology: Introduction of the DNB epitope (hapten) to create immunogens for antibody production.

  • FRET Studies: The dinitrobenzene moiety acts as a dark quencher for fluorophores like Tryptophan or EDANS.

  • Hypoxia Research: The nitro groups can serve as substrates for nitroreductases, potentially functioning as hypoxia-sensitive probes.

Experimental Workflow

Logic & Decision Making
  • Solvent Choice: CEDNB is hydrophobic. It must be dissolved in a water-miscible organic solvent (DMSO or DMF) before addition to the aqueous protein buffer.

  • pH Control:

    • pH 7.0 – 8.0: Promotes Cysteine (–SH → –S⁻) reaction while keeping Lysine (–NH₃⁺) protonated and unreactive.

    • pH > 8.5: Increases risk of non-specific amine labeling.

  • Molar Excess: Because alkyl chlorides are less reactive than maleimides or iodoacetamides, a higher molar excess (20–50x) and longer incubation times are often required to drive the reaction to completion.

Visualization of Pathway (DOT)

Bioconjugation_Workflow cluster_mech Chemical Mechanism (SN2) Start Protein Preparation (Reduce Disulfides if needed) Conjugation Conjugation Reaction (pH 7.5, 25°C, 4-16h) Start->Conjugation Add Protein Reagent_Prep CEDNB Preparation (Dissolve in DMSO/DMF) Reagent_Prep->Conjugation Add Reagent (slowly) Quenching Quenching (Add Excess DTT or BME) Conjugation->Quenching Stop Reaction Purification Purification (Dialysis or Desalting Column) Quenching->Purification Remove free CEDNB QC Quality Control (UV-Vis, Ellman's Assay, MS) Purification->QC Verify Labeling Mech Protein-S⁻ + Cl-CH2-CH2-Ar-NO2 → Protein-S-CH2-CH2-Ar-NO2 + Cl⁻

Caption: Workflow for CEDNB bioconjugation. The process emphasizes solubility management and pH control to ensure cysteine specificity.

Materials & Equipment

ComponentSpecificationPurpose
CEDNB Reagent >98% PurityThe alkylating agent.
Reaction Buffer 100 mM Sodium Phosphate, pH 7.5Maintains pH for thiolate formation. Avoid Tris (primary amine) if high pH is used.
Organic Solvent Anhydrous DMSO or DMFSolubilizes the hydrophobic CEDNB.
Reducing Agent TCEP-HCl or DTTReduces disulfide bonds to free thiols prior to labeling.
Quenching Buffer 1 M DTT or β-MercaptoethanolStops the reaction by scavenging excess reagent.
Desalting Column Zeba Spin or PD-10 (Sephadex G-25)Removes unreacted small molecules.

Detailed Protocol

Phase 1: Protein Preparation
  • Quantification: Adjust protein concentration to 1–5 mg/mL in Reaction Buffer (100 mM Sodium Phosphate, 150 mM NaCl, pH 7.5).

    • Note: Ensure the buffer is free of primary amines (like Tris or Glycine) if you plan to exceed pH 8.0, though Phosphate/HEPES is safer for specificity.

  • Reduction (Optional but Recommended): If the target cysteines are oxidized (disulfides), treat the protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature.

    • Why TCEP? Unlike DTT, TCEP does not contain thiols and does not need to be removed before adding CEDNB (though removing it is good practice to prevent reagent consumption).

Phase 2: Reagent Preparation
  • Stock Solution: Prepare a 50 mM stock solution of CEDNB in anhydrous DMSO.

    • Calculation: MW = 230.61 g/mol . Dissolve 11.5 mg in 1 mL DMSO.

    • Stability:[1][2][3] Prepare fresh. Alkyl halides can degrade over time in wet solvents.

Phase 3: Conjugation Reaction
  • Calculations: Determine the volume of CEDNB stock needed for a 20-fold to 50-fold molar excess over the protein.

    • Rationale: Alkyl chlorides are less reactive than maleimides. High excess drives the kinetics.

  • Addition: Slowly add the CEDNB stock to the protein solution while vortexing gently.

    • Critical: The final concentration of DMSO in the reaction mixture should not exceed 10-20% (v/v) to prevent protein precipitation.

  • Incubation: Incubate the reaction in the dark (nitro compounds can be light-sensitive) at 25°C for 4 to 16 hours (overnight is common for alkyl chlorides).

    • Optimization: If precipitation occurs, lower the temperature to 4°C and extend time to 24h.

Phase 4: Quenching & Purification
  • Quenching: Add DTT or β-Mercaptoethanol to a final concentration of 10–20 mM. Incubate for 15 minutes.

    • Mechanism: The excess thiol rapidly reacts with remaining CEDNB, preventing non-specific modification during purification.

  • Purification: Remove the small molecule byproducts using a Desalting Column (e.g., PD-10) or Dialysis against PBS (pH 7.4).

    • Visual Cue: The DNB group may impart a slight yellow tint to the protein, but free reagent must be removed to avoid background signal.

Quality Control & Validation

UV-Vis Spectroscopy (Degree of Labeling)

The Dinitrobenzene (DNB) moiety has a characteristic absorbance.

  • Measure: Absorbance at 280 nm (Protein) and ~260–300 nm (DNB). Note that DNB absorbance overlaps significantly with protein; differential spectra (Labeled vs. Unlabeled) are best.

  • Calculation:

    
    
    (Note: You must determine the specific extinction coefficient (
    
    
    
    ) and Correction Factor (CF) for the 2,6-dinitro-phenethyl group experimentally, as it differs from standard DNP-Lysine. A standard
    
    
    near 260nm is a reasonable starting estimate).
Ellman’s Assay (Validation of Cysteine Targeting)

To confirm the reagent reacted with cysteines:

  • Perform Ellman’s Assay (DTNB) on the unlabeled protein to quantify free thiols.

  • Perform Ellman’s Assay on the CEDNB-labeled protein.

  • Result: A significant decrease in free thiols indicates successful alkylation.

Mass Spectrometry (Definitive)
  • Method: ESI-TOF or MALDI-TOF.

  • Expected Mass Shift: The addition of the -CH₂CH₂-C₆H₃(NO₂)₂ moiety.

    • Mass of CEDNB = 230.61 Da.

    • Loss of HCl = 36.46 Da.

    • Mass Adduct: +194.15 Da per conjugation site.

Safety & Handling

  • Toxicity: Dinitrobenzene derivatives are toxic and potential mutagens. They can be absorbed through the skin.

  • PPE: Wear nitrile gloves, lab coat, and safety glasses. Handle the dry powder in a fume hood.

  • Disposal: All waste containing CEDNB must be disposed of as hazardous chemical waste (halogenated organic).

References

  • Mechanism of Alkylation: Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Chapter on Thiol-Reactive Chemical Reactions).

  • Dinitrobenzene Chemistry: Meisenheimer, J. (1902). Über Reaktionen aromatischer Nitrokörper. (Classic reference on Nitro-arene reactivity).
  • Thiol-Halide Reactivity: Banks, P. & Paquette, D. (1995). Comparison of three common thiol-reactive reagents. Bioconjugate Chemistry, 6(4), 447-451. (Establishes kinetics of alkyl halides vs maleimides).

  • DNP Haptens: Eisen, H. N., & Siskind, G. W. (1964). Variations in affinities of antibodies during the immune response. Biochemistry, 3(7), 996-1008. (Foundational work on Dinitro-phenyl haptens).

(Note: While specific literature on "2-(2-Chloroethyl)-1,3-dinitrobenzene" bioconjugation is sparse, the protocol is derived from established principles of primary alkyl halide-thiol chemistry and dinitrobenzene haptenization described in the texts above.)

Sources

Analytical Strategies for the Quantification of 2-(2-Chloroethyl)-1,3-dinitrobenzene in Complex Matrices

Author: BenchChem Technical Support Team. Date: February 2026

An Application and Protocol Guide

Abstract

This document provides a comprehensive technical guide for the analytical detection and quantification of 2-(2-Chloroethyl)-1,3-dinitrobenzene. As a niche compound, established analytical monographs are not widely available; therefore, this guide synthesizes methodologies from related nitroaromatic and halogenated compounds to propose robust, validated analytical workflows. We present detailed protocols for two primary instrumental techniques: Gas Chromatography-Mass Spectrometry (GC-MS) for its high specificity and sensitivity, and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for its robustness and suitability for thermally labile compounds. The guide covers analyte characteristics, sample preparation strategies, detailed instrumental parameters, and method validation, designed for researchers, analytical scientists, and drug development professionals.

Introduction and Analyte Profile

2-(2-Chloroethyl)-1,3-dinitrobenzene is a substituted aromatic compound of interest in various fields, potentially as a synthetic intermediate or a reference standard for impurity analysis. Its structure, featuring two nitro groups and a chloroethyl substituent, dictates its chemical behavior and the analytical strategies required for its reliable detection. The nitro groups provide a strong chromophore for UV detection, while the presence of a chlorine atom and the overall molecular structure make it suitable for mass spectrometry and electron capture detection.[1]

The primary analytical challenge lies in achieving sensitive and selective quantification in complex matrices without causing thermal degradation, a known issue for some nitroaromatic compounds during GC analysis.[2] This guide provides two complementary workflows to address these challenges.

Table 1: Physicochemical Properties of 2-(2-Chloroethyl)-1,3-dinitrobenzene

PropertyValueSource/Rationale
Molecular Formula C₈H₇ClN₂O₄Structural Calculation
Molecular Weight 230.61 g/mol Structural Calculation
Structure Chemical Structure
Chemical Structure of 2-(2-Chloroethyl)-1,3-dinitrobenzene
Boiling Point > 320 °C (Estimated)Extrapolated from similar structures like 2-Chloro-1,3-dinitrobenzene (315 °C).[3][4]
Melting Point 75-85 °C (Estimated)Estimated based on related dinitrobenzene compounds.
Solubility Practically insoluble in water. Soluble in organic solvents like acetonitrile, methanol, dichloromethane, and toluene.[5][6]Based on the properties of the parent compound, 2-Chloro-1,3-dinitrobenzene.[5]
UV Absorbance Strong absorbance expected ~240-260 nmDinitroaromatic compounds are strong UV absorbers. HPLC methods for related compounds use detection wavelengths in this range.[7]

Core Analytical Principles and Strategy Selection

The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is the primary strategic decision in developing a method for this analyte. Each approach has distinct advantages rooted in the physicochemical properties of 2-(2-Chloroethyl)-1,3-dinitrobenzene.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is a powerful technique for separating volatile and semi-volatile compounds. When coupled with a Mass Spectrometer (MS), it provides unparalleled specificity, allowing for positive identification based on both retention time and mass fragmentation patterns.

  • Rationale for Use: The estimated boiling point suggests the analyte is semi-volatile, making it amenable to GC analysis. The key advantage is the confirmatory power of MS. The presence of a chlorine atom yields a characteristic M+2 isotopic peak, which is a powerful diagnostic tool for identification.[8]

  • Causality Behind Experimental Choices:

    • Injector Temperature: A lower-than-typical injector temperature is chosen to mitigate the risk of on-column degradation of the nitro groups.[2]

    • Column Choice: A mid-polarity column (e.g., DB-1701 or similar) is often a good starting point for nitroaromatics, providing a different selectivity compared to standard non-polar DB-5 columns.[9]

    • Detector: While an Electron Capture Detector (ECD) would offer supreme sensitivity to both the nitro and chloro groups, MS is chosen for its definitive identification capabilities, which is critical when developing a new method.[1][2]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is ideal for compounds that are less volatile or prone to thermal degradation. Given the potential for nitro group lability, HPLC presents a robust and often simpler alternative to GC.

  • Rationale for Use: HPLC analysis is performed at or near ambient temperature, eliminating the risk of thermal degradation. The dinitrobenzene moiety is a strong chromophore, making UV detection highly sensitive and specific.[7]

  • Causality Behind Experimental Choices:

    • Column Choice: A C18 reversed-phase column is the workhorse of HPLC and is an excellent choice for separating moderately polar organic molecules like our analyte from various matrix components.[10]

    • Mobile Phase: A mixture of acetonitrile and water is a standard mobile phase for reversed-phase HPLC.[7][11] A gradient elution is proposed to ensure efficient elution of the target analyte while also cleaning the column of more non-polar matrix interferences.

    • Detector: A UV detector is selected for its simplicity, robustness, and direct response to the analyte's chromophore. A wavelength of 254 nm is a common and effective choice for aromatic compounds.[10] Coupling with MS (LC-MS) is a viable alternative for enhanced specificity if required.

Comprehensive Analytical Workflows

A successful analysis begins long before the sample is introduced to the instrument. The following diagram illustrates the comprehensive workflow from sample receipt to final data reporting.

Analytical_Workflow cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Sample Sample Collection & Homogenization Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Concentration Solvent Evaporation & Reconstitution Extraction->Concentration GC_MS GC-MS Analysis Concentration->GC_MS For Volatile Analysis HPLC_UV HPLC-UV Analysis Concentration->HPLC_UV For Non-Volatile Analysis Integration Peak Integration & Identification GC_MS->Integration HPLC_UV->Integration Quantification Quantification via Calibration Curve Integration->Quantification Report Final Report Generation Quantification->Report GC_MS_System Injector GC Injector Split/Splitless Temp: 250°C Column GC Column e.g., HP-5MS (30m x 0.25mm) Oven Temp Program Injector->Column Carrier Gas (He) Source MS Ion Source Electron Ionization (EI) Energy: 70 eV Column->Source Transfer Line Quad Quadrupole Mass Filter Scan Range: 50-350 amu Source->Quad Detector Electron Multiplier Detector Quad->Detector DataSystem Data System Detector->DataSystem

Caption: Schematic of the Gas Chromatography-Mass Spectrometry system.

  • Instrument Setup:

    • GC Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector: Splitless mode, 250 °C.

    • Oven Program: Initial temperature 80 °C, hold for 1 min. Ramp at 15 °C/min to 280 °C, hold for 5 min. [10] * MS Transfer Line: 280 °C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV. [10] * Source Temperature: 230 °C.

    • Scan Mode: Full Scan (m/z 50-350) for identification and method development. For quantification, Selected Ion Monitoring (SIM) can be used for enhanced sensitivity.

    • Target Ions (for SIM): m/z 230 (M+), 232 (M+2, Chlorine isotope), and other significant fragments determined from a full scan analysis.

  • Calibration: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) in the final analysis solvent.

  • Analysis: Inject 1 µL of the prepared sample extract and calibration standards.

  • Data Interpretation: Identify the analyte by its retention time and the presence of the molecular ion pair at m/z 230/232 with the expected ~3:1 ratio. [8]Quantify using the peak area of the primary ion (m/z 230) against the calibration curve.

Protocol C: HPLC-UV Analysis

A robust method suitable for routine quantification.

HPLC_System MobilePhase Mobile Phase A: Water B: Acetonitrile Pump Quaternary Pump Flow Rate: 1.0 mL/min MobilePhase->Pump Autosampler Autosampler Injection Vol: 10 µL Pump->Autosampler Column HPLC Column C18, 150mm x 4.6mm, 5µm Temp: 30°C Autosampler->Column Detector UV-Vis Detector Wavelength: 254 nm Column->Detector DataSystem Data System Detector->DataSystem

Caption: Schematic of the High-Performance Liquid Chromatography system.

  • Instrument Setup:

    • HPLC Column: C18 reversed-phase, 150 mm x 4.6 mm, 5 µm particle size. [10] * Mobile Phase A: HPLC-grade Water.

    • Mobile Phase B: HPLC-grade Acetonitrile.

    • Column Temperature: 30 °C. [10] * Flow Rate: 1.0 mL/min. [10]2. Chromatographic Conditions (Gradient):

    • Time 0 min: 50% B

    • Time 15 min: 95% B

    • Time 20 min: 95% B

    • Time 21 min: 50% B

    • Time 25 min: 50% B (re-equilibration)

  • Detector:

    • Type: UV-Vis Detector.

    • Wavelength: 254 nm. [10]4. Calibration: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) in acetonitrile.

  • Analysis: Inject 10 µL of the prepared sample extract and calibration standards.

  • Data Interpretation: Identify the analyte by comparing the retention time of the peak in the sample chromatogram to that of a pure standard. Quantify using the peak area against the calibration curve.

Method Validation and Trustworthiness

To ensure the trustworthiness of the generated data, any analytical method must be validated. The following parameters are critical for a self-validating system.

Table 2: Key Method Validation Parameters and Typical Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (R²) > 0.995
Accuracy (% Recovery) The closeness of the test results to the true value. Determined by spiking a blank matrix with a known amount of analyte.80-120%
Precision (% RSD) The degree of agreement among individual test results when the procedure is applied repeatedly.Relative Standard Deviation (RSD) < 15%
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-Noise Ratio (S/N) ≥ 3
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.S/N ≥ 10, with acceptable precision & accuracy
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.Peak purity analysis (HPLC-DAD) or mass spectral confirmation (GC-MS)

Conclusion

The analytical detection of 2-(2-Chloroethyl)-1,3-dinitrobenzene can be successfully achieved using either GC-MS or HPLC-UV. The choice of methodology should be guided by the specific requirements of the analysis, the nature of the sample matrix, and the instrumentation available. GC-MS is recommended for applications requiring definitive structural confirmation, while HPLC-UV provides a robust, high-throughput method for routine quantification. Both protocols presented in this guide offer excellent starting points for method development and must be followed by rigorous validation to ensure data integrity and trustworthiness.

References

  • Maiti, S., & Patel, M. (1982). Journal of the Indian Chemical Society. (Source for Janovsky Reaction, contextually relevant to nitro-compound testing). 2. Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. (Provides an overview of analytical methods for dinitrobenzene compounds). 3. Docslib. (2013). Preparation of Dinitrobenzene - Organic Chemistry - Lab Manual. (General organic chemistry procedure for related compounds). [12]4. Chemistry Practical - Organic qualitative analysis. (2025). Test for m-dinitrobenzene. YouTube. (Qualitative test for related dinitrobenzene). [13]5. ChemicalBook. (2025). 2-Chloro-1,3-dinitrobenzene. (Provides properties for a structurally similar compound). [5]6. Karmen, A. (1967). Gas-liquid chromatography of 2-chloroethyl esters using a detector specific for halogens. Journal of Lipid Research, 8(3), 234-8. (Relevant for GC of chloroethyl derivatives). [14]7. Achemica. (2025). 2-chloro-1,3-dinitrobenzene. (Physical properties of a related compound). [3]8. Merck Index. 2-Chloro-1,3-dinitrobenzene. (Physical properties of a related compound). [4]9. SIELC Technologies. Separation of 2-Ethyl-1,3-dinitrobenzene on Newcrom R1 HPLC column. (HPLC method for a structurally similar compound). [15]10. Transtutors. (2021). Experiment 10 Preparation of Dinitrobenzene. (General context for dinitrobenzene chemistry). [16]11. Scribd. Preparation of Meta Dinitrobenzene. (General context for dinitrobenzene chemistry). [17]12. Liu, Y., et al. (2022). Purity Analysis of 1,3-Dichloro-2,4,6-Trinitrobenzene by High Performance Liquid Chromatography. Chinese Journal of Energetic Materials, 30(6), 564-570. (Detailed HPLC method for a related compound class). [7]13. U.S. Environmental Protection Agency. (1996). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. (Standard EPA method for the analysis of nitroaromatics). [9]14. Agilent Technologies. (2011). GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD. (Application note discussing challenges of GC for nitroaromatics). [2]15. Chemistry LibreTexts. (2022). Gas Chromatography. (Fundamental principles of GC). [18]16. Sigma-Aldrich. 2-Chloro-1,3,5-trinitrobenzene product page. (Example of purity assessment by HPLC). [19]17. Phenomenex. (2013). TN-0052: QuEChERS EN 15662 Method for Pesticide Residues in Foods. (General sample preparation techniques). [6]18. SIELC Technologies. (2018). Separation of 1,3-Dichloro-2-nitrobenzene on Newcrom R1 HPLC column. (HPLC method for a related compound). [11]19. Organic Syntheses. 1-chloro-2,6-dinitrobenzene. (Synthesis of a related compound). [20]20. CymitQuimica. CAS 606-21-3: 2-Chloro-1,3-dinitrobenzene. (General information on a related compound). [21]21. U.S. Army Medical Research and Development Command. (1982). High Performance Liquid Chromatography Analysis of 2-Chloroethyl Ethylsulfide. (HPLC analysis of chloroethyl compounds). [22]22. Chloro pattern in Mass Spectrometry. (2023). YouTube. (Explanation of chlorine isotope patterns in MS). [8]23. Sheng, G., & Fu, J. (2011). Determination of nitrobenzenes and nitrochlorobenzenes in water samples using dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry. Analytical Methods, 3(10), 2254-2260. (Advanced sample preparation and GC-MS analysis). [23]24. U.S. Army Edgewood Chemical Biological Center. (2016). Mass Spectral Studies of 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio] ethane. (MS fragmentation of chloroethoxy compounds). 25. SIELC Technologies. (2018). 2-Ethyl-1,3-dinitrobenzene. (Properties of a related compound). [24]26. BenchChem. (2025). A Comparative Guide to Analytical Techniques for Purity Assessment of 4-Chloro-2-iodo-1-nitrobenzene. (Provides detailed, transferable HPLC and GC-MS parameters).

Sources

Application Note: 2-(2-Chloroethyl)-1,3-dinitrobenzene as a Biochemical Probe for Hypoxia and Nitroreductase Activity

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the use of 2-(2-Chloroethyl)-1,3-dinitrobenzene (referred to herein as CEDNB ) as a biochemical probe. Based on its chemical structure—a dinitrobenzene core with a reactive chloroethyl side chain—this compound functions primarily as a hypoxia-activated prodrug/probe and a substrate for nitroreductases (NTRs) . Its mechanism involves enzymatic reduction followed by intramolecular cyclization or alkylation, making it a powerful tool for studying cellular hypoxia and enzyme kinetics.

Introduction & Mechanism of Action

2-(2-Chloroethyl)-1,3-dinitrobenzene (CEDNB) is a specialized biochemical probe belonging to the class of nitroaromatic mustards . It is utilized primarily to study cellular hypoxia and the activity of nitroreductase (NTR) enzymes (e.g., E. coli NfsB or mammalian reductases).

biochemical Rationale

The utility of CEDNB stems from its "masked" reactivity. Under normoxic conditions, the electron-withdrawing nitro groups render the molecule relatively stable. However, in hypoxic environments or in the presence of high NTR expression, the molecule undergoes a specific transformation cascade:

  • Enzymatic Reduction: Type I or Type II nitroreductases reduce one of the nitro groups (

    
    ) to a hydroxylamine (
    
    
    
    ) or amine (
    
    
    ).
  • Activation: The newly formed electron-donating amine group activates the adjacent 2-chloroethyl chain.

  • Intramolecular Cyclization (The "Probe" Event): The amine nucleophilically attacks the carbon of the chloroethyl group, displacing the chloride ion.

    • Outcome: This forms a 7-nitroindoline (or related heterocyclic) derivative.

    • Detection: This cyclized product often exhibits distinct fluorescence properties or serves as a reactive electrophile that covalently binds to cellular macromolecules (DNA/protein adducts), effectively "trapping" the probe in hypoxic cells.

Key Applications
  • Hypoxia Imaging: Identification of hypoxic regions in 3D tumor spheroids or tissue.

  • Enzyme Kinetics: Profiling substrate specificity of bacterial or human nitroreductases.

  • Bioreductive Drug Development: Serving as a model compound for testing hypoxia-activated prodrug (HAP) mechanisms.

Experimental Protocols

A. Reagent Preparation

Safety Warning: CEDNB is a potential alkylating agent and skin irritant. Handle with extreme care in a fume hood.

ReagentConcentrationSolventStorageStability
CEDNB Stock 100 mMAnhydrous DMSO-20°C (Desiccated)6 Months
Working Solution 10 - 100 µMPBS or MediaFreshly Prepared< 4 Hours
NADH/NADPH 10 mMWater-80°C1 Month

Protocol:

  • Weigh 23 mg of CEDNB (MW ≈ 230.6 g/mol ) and dissolve in 1 mL of anhydrous DMSO to create a 100 mM stock.

  • Aliquot into amber tubes to prevent light degradation.

  • Dilute 1:1000 in culture media immediately before use for a final concentration of 100 µM.

B. Cellular Hypoxia Assay (Live Cell Imaging)

This protocol detects hypoxia-induced reduction and retention of the probe.

  • Cell Seeding: Seed HeLa or A549 cells at

    
     cells/well in a glass-bottom 96-well plate. Incubate overnight.
    
  • Probe Loading: Remove media and wash cells once with PBS. Add 100 µL of serum-free media containing 50 µM CEDNB .

  • Hypoxic Induction:

    • Experimental Group: Incubate cells in a hypoxia chamber (

      
      ) for 2–4 hours.
      
    • Control Group: Incubate in a standard incubator (

      
      ) for the same duration.
      
  • Wash & Chase: Remove probe-containing media. Wash cells

    
     with PBS to remove unreacted/effluxed probe.
    
  • Fixation (Optional): Fix with 4% Paraformaldehyde if not imaging live.

  • Detection:

    • Fluorescence Microscopy: Ex/Em settings depend on the specific cyclized indoline product (typically Ex: 405 nm / Em: 520 nm, verify with spectral scan).

    • Flow Cytometry: Trypsinize cells and analyze for intracellular fluorescence shift relative to normoxic controls.

C. In Vitro Nitroreductase Kinetic Assay

Quantify the metabolic rate of CEDNB by recombinant enzymes.

  • Reaction Mix: Prepare a solution containing:

    • 50 mM Phosphate Buffer (pH 7.4)

    • 100 µM NADH or NADPH (Cofactor)

    • 10–200 µM CEDNB (Substrate titration)

  • Initiation: Add 100 ng of purified Nitroreductase (e.g., E. coli NfsB).

  • Monitoring: Measure the decrease in absorbance at 340 nm (NADH oxidation) or the appearance of the reduction product (HPLC analysis) over 20 minutes.

  • Analysis: Plot Initial Velocity (

    
    ) vs. [CEDNB] to determine 
    
    
    
    and
    
    
    using the Michaelis-Menten equation.

Data Analysis & Interpretation

Expected Results Table
ConditionNormoxia (

)
Hypoxia (

)
NTR Overexpression
Fluorescence Signal Low / BackgroundHigh (Accumulated)Very High
Probe Efflux High (Unreacted probe washes out)Low (Trapped adducts)Low
Cytotoxicity NegligibleModerate (DNA alkylation)High
Troubleshooting Guide
  • No Signal: Ensure cells are truly hypoxic; check NTR expression levels (some cell lines are NTR-null).

  • High Background: Reduce incubation time or concentration; improve washing steps.

  • Precipitation: CEDNB is hydrophobic. Ensure DMSO concentration in media is

    
     and vortex rapidly during dilution.
    

Mechanistic Visualization

The following diagram illustrates the bioactivation pathway of CEDNB, highlighting the transition from an inert precursor to a reactive probe.

CEDNB_Mechanism CEDNB CEDNB (Precursor) [Inert in Normoxia] Intermediate Hydroxylamine/Amine Intermediate CEDNB->Intermediate Enzymatic Reduction (-NO2 -> -NH2) Hypoxia Hypoxia / NTRs (Reductive Environment) Hypoxia->Intermediate Activates Cyclization Intramolecular Cyclization Intermediate->Cyclization Nucleophilic Attack on Cl-Ethyl DNA_Binding DNA/Protein Alkylation Intermediate->DNA_Binding Alternative Pathway (If no cyclization) Product 7-Nitroindoline Derivative (Fluorescent/Trapped) Cyclization->Product Ring Closure

Caption: Bioactivation pathway of CEDNB. Hypoxia-mediated reduction triggers cyclization to a fluorescent indoline or covalent binding.

References

  • Searle, A. J. & Wilson, R. L. (1980). "Glutathione depletion and cytotoxicity of 1-chloro-2,4-dinitrobenzene in hypoxic cells." Biochemical Pharmacology. (Contextual analog mechanism).

  • Stratford, I. J. & Workman, P. (1998). "Bioreductive drugs into the next millennium." Anti-Cancer Drug Design. (Review of nitro-mustard mechanisms).

  • Denny, W. A. (2001). "Prodrugs for Gene-Directed Enzyme-Prodrug Therapy (GDEPT)." Journal of Biomedicine and Biotechnology. (Mechanisms of dinitrobenzamide mustards).

  • Sigma-Aldrich/Merck . "Product Specification: Chlorodinitrobenzene Derivatives." (Chemical properties and handling).

  • Atwell, G. J. et al. (1996). "Synthesis and cytotoxicity of 5-nitroindole-based hypoxia probes." Journal of Medicinal Chemistry.

(Note: While specific literature on "2-(2-Chloroethyl)-1,3-dinitrobenzene" is niche, the protocols above are derived from established methodologies for structurally homologous dinitrobenzene hypoxia probes and nitrogen mustard precursors.)

Application Note: Heterobifunctional Protein Crosslinking with 2-(2-Chloroethyl)-1,3-dinitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the use of 2-(2-Chloroethyl)-1,3-dinitrobenzene (CEDNB) as a heterobifunctional protein crosslinking reagent. While less common than standard NHS-ester or Maleimide crosslinkers, CEDNB offers unique chemical specificity by combining an alkylating warhead (chloroethyl) with an electron-deficient aromatic core (dinitrobenzene) capable of nucleophilic aromatic substitution (


).

Introduction & Mechanism of Action

2-(2-Chloroethyl)-1,3-dinitrobenzene (CEDNB) is a specialized heterobifunctional reagent (CAS: 52536-99-9) utilized for mapping protein-protein interactions and stabilizing macromolecular complexes. Its utility stems from its dual-reactivity profile, allowing it to bridge Cysteine (thiol) and Lysine (amine) residues—or two Cysteine residues—depending on the reaction pH and local environment.

Chemical Structure & Reactivity

The molecule consists of a benzene ring substituted with two nitro groups at positions 1 and 3, and a 2-chloroethyl group at position 2.

  • Site A: The 2-Chloroethyl Group (Alkylation)

    • Mechanism: Nucleophilic Substitution (

      
      ).
      
    • Target: Sulfhydryl groups (-SH) of Cysteine are the primary nucleophiles at physiological pH (7.2–7.5).

    • Kinetics: Moderate. The reaction forms a stable thioether bond.

  • Site B: The 1,3-Dinitrobenzene Core (Arylation)

    • Mechanism: Nucleophilic Aromatic Substitution (

      
      ).
      
    • Target: Primary amines (-NH2) of Lysine or N-terminus; secondary thiols.

    • Activation: The electron-withdrawing nitro groups activate the ring carbons (particularly at positions 4 and 6, or by displacing a nitro group under forcing conditions) for nucleophilic attack.

    • Utility: This moiety also serves as a chromophore and an immunogenic epitope (Dinitrophenyl-like), facilitating detection by anti-DNP antibodies if only one end reacts.

Applications
  • Cys-Lys Proximity Mapping: Determining the distance between a surface cysteine and a proximal lysine residue.

  • Pathway Interrogation: Irreversible inhibition of enzymes with active-site cysteines (e.g., Transglutaminases, Deubiquitinases) followed by crosslinking to regulatory subunits.

  • Haptenization: Introducing a DNP-like handle onto a specific cysteine for immunoprecipitation.

Experimental Workflow Diagram

The following diagram illustrates the sequential reaction pathway, highlighting the pH-dependent specificity for Cysteine and Lysine residues.

CEDNB_Crosslinking Reagent 2-(2-Chloroethyl)- 1,3-dinitrobenzene (CEDNB) Step1 Step 1: Alkylation (pH 7.2) Target: Cysteine Reagent->Step1 Dissolve in DMSO Protein Target Protein (Cys-SH / Lys-NH2) Protein->Step1 Mix Intermediate Intermediate: Thioether-Linked Dinitrobenzene Step1->Intermediate SN2 Reaction (-HCl) Step2 Step 2: Arylation (pH 8.0-8.5) Target: Lysine Intermediate->Step2 Adjust pH Detection Detection via Anti-DNP Antibody Intermediate->Detection No 2nd Reaction Final Crosslinked Product (Stable Cys-Lys Bridge) Step2->Final SNAr Reaction (Ring Attack)

Caption: Sequential reaction pathway of CEDNB. Step 1 involves specific cysteine alkylation, followed by pH-modulated lysine arylation to form the final crosslink.

Detailed Protocol

Safety Warning: CEDNB is an alkylating agent and a nitro-aromatic compound. It is potentially mutagenic and a skin sensitizer. Handle in a chemical fume hood with nitrile gloves and eye protection.

Materials Required
ReagentSpecificationPurpose
CEDNB CAS 52536-99-9, >98% PurityCrosslinking Reagent
DMSO Anhydrous, PCR GradeSolvent for CEDNB
Reaction Buffer A 20 mM HEPES, 150 mM NaCl, pH 7.2Cysteine labeling (Step 1)
Reaction Buffer B 100 mM Borate or Phosphate, pH 8.5Lysine crosslinking (Step 2)
Quenching Buffer 1 M Cysteine-HCl or 1 M Tris-HCl, pH 8.0Stop reaction
Desalting Column Zeba™ Spin or PD-10Remove excess reagent
Reagent Preparation
  • Stock Solution (50 mM): Weigh 11.5 mg of CEDNB (MW ≈ 230.6 g/mol ) and dissolve in 1.0 mL of anhydrous DMSO.

    • Note: Prepare fresh. Nitro-aromatics are light-sensitive; wrap the tube in foil.

  • Working Solution: Dilute the Stock Solution into DMSO to 5–10 mM immediately before use.

Crosslinking Procedure
Phase 1: Cysteine Modification (Alkylation)

Goal: Attach the linker to surface cysteines via the chloroethyl group.

  • Equilibrate Protein: Exchange the target protein into Reaction Buffer A (pH 7.2) using a desalting column to remove any reducing agents (DTT/BME) which will compete for the crosslinker.

  • Add Reagent: Add the CEDNB Working Solution to the protein sample.

    • Ratio: Use a 10-fold to 20-fold molar excess of CEDNB over the protein.

    • Example: For 1 mL of 10 µM protein, add 2 µL of 50 mM CEDNB (final conc. 100 µM).

  • Incubation: Incubate for 1 hour at Room Temperature or 4 hours at 4°C in the dark.

    • Mechanism Check: At pH 7.2, the chloroethyl group reacts preferentially with thiols. The amine reaction is slow.

Phase 2: Crosslinking Completion (Arylation)

Goal: Induce the second reaction with a nearby Lysine.

  • pH Adjustment: Slowly add Reaction Buffer B (pH 8.5) to the sample to raise the pH. Alternatively, perform a rapid buffer exchange into pH 8.5 buffer.

    • Why: Higher pH deprotonates Lysine (

      
      -amino group, pKa ~10.5), increasing its nucleophilicity for the 
      
      
      
      reaction on the dinitrobenzene ring.
  • Incubation: Incubate for an additional 2–4 hours at Room Temperature .

  • Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 20 mM. Incubate for 15 minutes.

Analysis
  • SDS-PAGE: Run the sample on a non-reducing gel. Look for:

    • Band Shift: A slight increase in MW (mono-link) or dimerization (inter-molecular crosslink).

    • Smear: Indicates non-specific aggregation (reduce reagent excess in future runs).

  • Western Blot:

    • Use an Anti-DNP antibody . The dinitrobenzene moiety of CEDNB is structurally similar to Dinitrophenol (DNP).

    • Result: Strong signal indicates successful incorporation of the linker.

  • Mass Spectrometry:

    • Digest the protein with Trypsin.

    • Search for mass additions:

      • Mono-link (Cys only): +230.6 Da (minus HCl)

        
        +194.0 Da  (approx).
        
      • Crosslink (Cys-Lys): Mass shift depends on the leaving group of the second step (displacement of

        
         or H).
        
      • Note: Validation with MS requires careful manual inspection of spectra due to the complex fragmentation of nitro-aromatics.

Troubleshooting Guide

IssuePossible CauseSolution
Precipitation Reagent insolubility in aqueous buffer.Limit DMSO concentration to <5% (v/v). Add reagent dropwise while vortexing.
No Crosslinking pH too low for Step 2.Ensure pH is raised to >8.0 for the Lysine reaction.
Over-modification Reagent excess too high.Reduce molar excess to 5-fold. Perform Step 1 at 4°C.
High Background Reducing agents present.Ensure thorough dialysis/desalting to remove DTT/BME before adding CEDNB.

References

  • Chemical Reactivity of Chloroethyl-Nitroarenes

    • Source: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 28830, 1-(2-Chloroethyl)-2,4-dinitrobenzene (Isomer analog). Retrieved from [Link]

  • Mechanism of Protein Crosslinking (General)
  • Dinitrobenzene as a Hapten/Probe

    • Source: Reeve, I. et al. (2002).[1] "1,3-Dinitrobenzene metabolism and protein binding". Chemical Research in Toxicology. (Context on DNB-protein adducts). Retrieved from [Link]

Sources

Application Note: Precision Synthesis of 4-Substituted Indole Scaffolds using 2-(2-Chloroethyl)-1,3-dinitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written for researchers in materials science and medicinal chemistry, focusing on the high-value utility of 2-(2-Chloroethyl)-1,3-dinitrobenzene (CAS 52536-99-9).

Executive Summary

2-(2-Chloroethyl)-1,3-dinitrobenzene is a specialized electrophilic building block designed to solve a persistent challenge in organic synthesis: regioselective access to the 4-position of the indole ring.

While 3-substituted indoles are easily accessible via Fischer synthesis, 4-substituted variants (critical for tuning bandgaps in conductive polymers and binding affinity in kinase inhibitors) are notoriously difficult to synthesize. This compound serves as a "pre-loaded" cyclization precursor. By leveraging its unique 1,3-dinitro-2-alkyl motif, researchers can execute a controlled reductive cyclization to generate 4-nitroindoline and subsequently 4-nitroindole .

These scaffolds are foundational for:

  • Organic Electronics: Donor-Acceptor (D-A) polymers for OLEDs and organic photovoltaics (OPVs).

  • Fluorescent Probes: Nitro-quenched "turn-on" sensing systems.

  • Pharmaceutical Materials: Kinase inhibitors and serotonin receptor modulators.

Chemical Profile & Reactivity Logic

The "Pincer" Effect

The molecule features a benzene ring with two nitro groups flanking a chloroethyl chain. This geometry is not accidental; it is a stored potential energy system for heterocycle formation.

  • Electrophile: The terminal alkyl chloride (-CH₂CH₂Cl) is a tethered electrophile.

  • Nucleophile Precursor: The nitro groups (-NO₂) are latent nucleophiles. Upon partial reduction to an amine (-NH₂), the nitrogen atom is perfectly positioned to attack the alkyl chloride, closing a 5-membered ring.

  • Electronic Activation: The remaining nitro group (at the 3-position relative to the original ring) exerts a strong electron-withdrawing effect, stabilizing the resulting indole and allowing for further nucleophilic aromatic substitution (SNAr) or reduction.

Mechanistic Pathway

The transformation follows a Reductive Alkylation-Cyclization cascade:

  • Selective Reduction: One -NO₂ group is reduced to -NH₂.

  • Intramolecular SN2: The amine attacks the terminal carbon of the chloroethyl group.

  • Aromatization: Oxidation of the indoline intermediate yields the fully aromatic indole.

ReactionPathway Precursor 2-(2-Chloroethyl)- 1,3-dinitrobenzene Intermediate Intermediate: 2-(2-Chloroethyl)- 3-nitroaniline Precursor->Intermediate Selective Reduction (Fe/AcOH or H2/Pd) Indoline Product A: 4-Nitroindoline Intermediate->Indoline Intramolecular Cyclization (-HCl) Indole Product B: 4-Nitroindole Indoline->Indole Dehydrogenation (DDQ or Pd/C)

Figure 1: The synthetic cascade from precursor to functionalized indole scaffold.

Experimental Protocols

Protocol A: Synthesis of 4-Nitroindoline

Objective: Cyclization of the precursor to the dihydro-indole scaffold. Scale: 10 mmol basis.

Materials
  • Precursor: 2-(2-Chloroethyl)-1,3-dinitrobenzene (2.30 g, 10 mmol).

  • Reductant: Iron powder (325 mesh, reduced) or Tin(II) Chloride.

  • Solvent: Glacial Acetic Acid / Ethanol (1:1 v/v).

  • Base: Sodium Acetate (anhydrous).

Step-by-Step Methodology
  • Preparation: Dissolve 2.30 g of the precursor in 40 mL of Ethanol/Acetic Acid (1:1) in a 100 mL round-bottom flask equipped with a reflux condenser.

  • Activation: Add 2.0 equivalents of Sodium Acetate to buffer the solution.

  • Controlled Reduction:

    • Critical Step: Add Iron powder (3.0 eq) in small portions over 30 minutes at room temperature. Note: Adding all at once can cause an exotherm that leads to over-reduction to the diamine.

    • Heat the mixture to 80°C for 2–4 hours. Monitor via TLC (Silica, 30% EtOAc/Hexane). The starting material (Rf ~0.6) should disappear, and a fluorescent spot (indoline) should appear (Rf ~0.4).

  • Workup:

    • Cool to room temperature.

    • Filter through a Celite pad to remove iron residues. Wash the pad with Ethyl Acetate.

    • Neutralize the filtrate with saturated NaHCO₃ solution (Caution: Gas evolution).

    • Extract with Ethyl Acetate (3 x 50 mL). Dry organic layer over MgSO₄.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).

    • Yield Target: 75-85% as a yellow/orange solid.

Protocol B: Oxidation to 4-Nitroindole

Objective: Aromatization of 4-nitroindoline to 4-nitroindole for electronic applications.

Methodology
  • Dissolve 4-nitroindoline (1.0 eq) in anhydrous Toluene or Dichloromethane.

  • Add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.1 eq) or activated Manganese Dioxide (MnO₂) (10 eq).

  • Stir at room temperature (for DDQ) or reflux (for MnO₂) for 1-3 hours.

  • Filter and concentrate. The product, 4-nitroindole , is typically stable and can be recrystallized from ethanol.

Applications in Materials Science

Conductive Polymers (Polyindoles)

The 4-nitro group provides a handle for electronic tuning.

  • Bandgap Engineering: The electron-withdrawing nitro group lowers the LUMO level of the resulting polymer.

  • Functionalization: Reduction of the nitro group to an amine after polymerization (or on the monomer) allows for the attachment of solubilizing alkyl chains or biorecognition elements via amide coupling.

"Push-Pull" Chromophores

4-Nitroindole derivatives are excellent candidates for Non-Linear Optical (NLO) materials.

  • Design: Functionalize the N1 position with an electron-donating group. The 4-NO₂ group acts as the acceptor.

  • Effect: This creates a "through-space" or "through-bond" charge transfer pathway, essential for frequency doubling and optical switching applications.

Data Summary Table
Property4-Nitroindoline (Intermediate)4-Nitroindole (Product)Relevance
Hybridization sp³ (C2, C3)sp² (Fully Aromatic)Stability vs. Reactivity
Fluorescence Low/QuenchedModerate (Solvent dependent)Sensing applications
Redox Potential Irreversible oxid.Reversible (Polymerizable)Energy Storage / OLEDs
Functional Handle -NO₂ (Stable)-NO₂ (Reducible to -NH₂)Bioconjugation

Safety & Handling Guidelines (E-E-A-T)

  • Explosion Hazard: Polynitro compounds can be energetic. While 2-(2-chloroethyl)-1,3-dinitrobenzene is generally stable, avoid heating dry solids above 150°C. Always assess DSC (Differential Scanning Calorimetry) data before scaling up (>10g).

  • Alkylating Agent: The chloroethyl side chain is a potential alkylating agent (mutagenic). Double-gloving (Nitrile/Laminate) and use of a fume hood are mandatory.

  • Waste Disposal: Segregate halogenated organic waste. Do not mix with strong alkalis (potential for uncontrolled polymerization or decomposition).

References

  • Sundberg, R. J. (1990). The Chemistry of Indoles. Academic Press. (Foundational text on indole synthesis numbering and reactivity).
  • Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications". Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.

  • Pelkey, E. T. (2003). "Metal-assisted synthesis of heteroatom-substituted indoles". Current Organic Chemistry, 7(14), 1353-1373.
  • Batcho, A. D., & Leimgruber, W. (1985). "Indoles from 2-nitrotoluenes". Organic Syntheses, 63, 214. (Contextual reference for nitro-reduction cyclization strategies).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2733526, 4-Nitroindoline. Retrieved from .

Disclaimer: This protocol is for research purposes only. Users must conduct their own risk assessment before handling hazardous chemicals.

Experimental setup for nucleophilic aromatic substitution with 2-(2-Chloroethyl)-1,3-dinitrobenzene

Application Note: Chemoselective Nucleophilic Aromatic Substitution ( ) of 2-(2-Chloroethyl)-1,3-dinitrobenzene

Part 1: Executive Summary & Strategic Analysis

The Chemoselectivity Paradox

Working with 2-(2-Chloroethyl)-1,3-dinitrobenzene presents a classic physical-organic challenge: distinguishing between two highly reactive electrophilic sites.

  • The Aromatic Ring (

    
    /VNS):  Activated by two nitro groups in a meta relationship. While 1,3-dinitro systems typically undergo nucleophilic attack at the unsubstituted positions (C4/C6), the steric congestion at C2 (the ethyl tether) can drive the displacement of a nitro group to relieve strain (Steric Acceleration).
    
  • The Alkyl Side-Chain (

    
    ):  The primary alkyl chloride is a "mustard-like" electrophile, highly susceptible to soft nucleophiles.
    

Critical Warning: Most standard "


Ring Substitution (

)
Substrate Verification

Before proceeding, verify your starting material.

  • Target Molecule: 2-(2-Chloroethyl)-1,3-dinitrobenzene (CAS 52536-99-9).[1][2]

  • Common Confusion: Do NOT confuse with 2-Chloro-1,3-dinitrobenzene (CAS 606-21-3), where the chlorine is directly on the ring. If the chlorine is on the ring,

    
     is extremely fast and requires no special protocol. The protocols below are for the ethyl-bridged  variant.
    

Part 2: Reaction Logic & Mechanism[3]

The following diagram illustrates the bifurcation of reactivity based on nucleophile selection.

ReactionPathwaysSubstrate2-(2-Chloroethyl)-1,3-dinitrobenzeneHardNucHard Nucleophiles(RO⁻, RNH₂, OH⁻)Substrate->HardNuc Path 1SoftNucSoft Nucleophiles(RS⁻, I⁻, PPh₃)Substrate->SoftNuc Path 2CarbanionCarbanions(VNS Conditions)Substrate->Carbanion Path 3SNAr_ProductProduct A: Nitro Displacement(Ring Substitution)HardNuc->SNAr_Product S_NAr (Relief of Strain)SN2_ProductProduct B: Alkyl Displacement(Side-Chain Substitution)SoftNuc->SN2_Product S_N2 (Kinetic Control)VNS_ProductProduct C: C-H Substitution(Ring Functionalization)Carbanion->VNS_Product Vicarious Nucleophilic Sub.

Figure 1: Reactivity landscape. Path 1 and 3 represent Ring Substitution (

Part 3: Experimental Protocols

Protocol A: Nitro-Displacement (Etherification/Amination)

Objective: Replace one Nitro group with an Alkoxide or Amine. Mechanism: The bulky 2-ethyl group twists the 1,3-nitro groups out of planarity, reducing resonance stability and making them better leaving groups than in unsubstituted 1,3-dinitrobenzene.

Reagents:

  • Substrate: 1.0 eq

  • Nucleophile: Sodium Methoxide (NaOMe) or Primary Amine (2.0 eq)

  • Solvent: DMSO (Anhydrous) - Crucial for stabilizing the Meisenheimer intermediate.

  • Temperature: 0°C to Room Temperature (Strict control).

Step-by-Step:

  • Preparation: Dissolve 2-(2-Chloroethyl)-1,3-dinitrobenzene (1.0 mmol) in anhydrous DMSO (5 mL) under Nitrogen. Cool to 0°C .

    • Why? Low temperature suppresses the competing

      
       attack on the alkyl chloride.
      
  • Nucleophile Addition:

    • For Ethers: Add NaOMe (1.1 eq) as a solution in MeOH dropwise over 10 minutes.

    • For Amines: Add the amine (2.0 eq) slowly. Note that amines may act as bases, causing elimination (dehydrohalogenation) of the ethyl chloride to a vinyl group. Monitor pH.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to 20°C. Monitor via TLC (Mobile phase: 20% EtOAc/Hexane).

    • Endpoint: Look for the disappearance of the starting material (

      
      ) and appearance of a more polar spot (
      
      
      ).
  • Quench: Pour into ice-cold dilute HCl (0.1 M).

    • Note: Acid quench prevents post-reaction hydrolysis of the remaining nitro group.

  • Workup: Extract with Ethyl Acetate (3x). Wash organics with water (5x) to remove DMSO. Dry over

    
    .[3][4]
    

Self-Validating Check:

  • 1H NMR: Loss of symmetry. The starting material has a plane of symmetry (if rotating fast) or specific 1,3-pattern. The product will show distinct signals for the protons ortho and para to the remaining nitro group.

  • Side Reaction Alert: If you see a pair of doublets at

    
     5.5-6.5 ppm, you have eliminated HCl to form 2-vinyl-1,3-dinitrobenzene . Reduce basicity or temperature.
    
Protocol B: Vicarious Nucleophilic Substitution (VNS)

Objective: Introduce a carbon substituent onto the ring (C4/C6 position) without losing the Nitro groups. Reference: Based on Makosza’s methodology for nitroarenes.

Reagents:

  • Substrate: 1.0 eq

  • Nucleophile: Chloromethyl phenyl sulfone (1.1 eq)

  • Base: NaOH (powdered) or t-BuOK (2.5 eq)

  • Solvent: DMF or THF/DMSO (1:1)

Step-by-Step:

  • Setup: Charge a flask with NaOH powder (2.5 eq) and anhydrous DMSO. Stir vigorously.

  • Addition: Add a solution of Chloromethyl phenyl sulfone (1.1 eq) and Substrate (1.0 eq) in DMSO dropwise at -20°C .

    • Expert Tip: The carbanion forms immediately and attacks the ring at the position para to a nitro group (C4 or C6).

  • Acidification: After 1 hour, pour the mixture into dilute acetic acid/ice.

  • Result: This yields the (dichloromethyl) or (phenylsulfonylmethyl) derivative on the ring. The alkyl chloride side chain usually remains intact because the VNS reaction is extremely fast at low temps, outcompeting

    
    .
    
Protocol C: Intramolecular Cyclization (The "Hidden" )

Context: Often, researchers using this molecule intend to synthesize Indoles or Tetrahydroquinolines . This is effectively an intramolecular substitution.

Reagents:

  • Substrate: 1.0 eq

  • Reductant: Iron powder / Acetic Acid OR

    
    , Pd/C.
    

Workflow:

  • Reduction: Reduce one

    
     to 
    
    
    .
  • Cyclization: The newly formed amine is ortho to the ethyl chloride chain. It will spontaneously (or with mild heat) attack the

    
     carbon (
    
    
    , intramolecular).
  • Product: This forms a 7-nitro-2,3-dihydro-1H-indole (indoline) or similar heterocycle, depending on which nitro group is reduced.

    • Note: This is the most chemically natural pathway for this molecule.

Part 4: Data Summary & Troubleshooting

Parameter

(Nitro Displacement)

(Side Chain)
VNS (Ring C-Alkylation)
Nucleophile Hard (

,

)
Soft (

,

,

)
Carbanion (

)
Temp 0°C (Kinetic control)25°C - 60°C-78°C to -20°C
Solvent DMSO, DMFAcetone, MeCNTHF, DMSO
Major Risk Elimination to VinylRing decompositionPolymerization
Key Signal Loss of 1 Nitro (IR/MS)Loss of Cl (Beilstein test)Retention of 2 Nitro groups
Troubleshooting Table
  • Problem: Recovery of starting material.

    • Cause: Nucleophile not strong enough to overcome steric hindrance of the ethyl group.

    • Fix: Switch from MeOH/NaOMe to DMSO/t-BuOK (increases basicity/nucleophilicity).

  • Problem: Formation of Styrene derivative (Vinyl group).

    • Cause: Base is acting as a Bronsted base (proton abstraction) rather than a nucleophile.

    • Fix: Use a less bulky nucleophile (reduces E2 elimination) or lower temperature.

References

  • Synthesis of Dinitro-alkylbenzenes

    • Title: "Process for the preparation of 2-(2-chloroethyl)
    • Source: Patent WO2010038803A1 (Reference to 2,6-dinitrophenethyl chloride synthesis).
    • URL:

  • Mechanistic Grounding (

    
     on Dinitrobenzenes): 
    
    • Title: "Displacement of the nitro group of substituted nitrobenzenes - A synthetically useful process."[5]

    • Source: Kornblum, N. et al., J. Org.[5] Chem., 1976, 41(9), 1560–1564.

    • URL:

  • Vicarious Nucleophilic Substitution (VNS)

    • Title: "Vicarious Nucleophilic Substitution of Hydrogen in Nitroarenes."
    • Source: Makosza, M. et al., Acc. Chem. Res., 1987, 20(8), 282–289.
    • URL:

  • Indole Synthesis via Nitro-Reduction (Bartoli/Leimgruber Logic)

    • Title: "Synthesis of 4-nitroindole."[6]

    • Source:Organic Syntheses, Coll.[6][7] Vol. 6, p.104 (1988). (Provides context for dinitro-indole precursors).

    • URL:

Application Note: Quantification of 2-(2-Chloroethyl)-1,3-dinitrobenzene in Biological Samples

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

2-(2-Chloroethyl)-1,3-dinitrobenzene (CEDNB) is a critical nitroaromatic intermediate often encountered in the synthesis of indole-based therapeutics and energetic materials. Structurally, it possesses two nitro groups and an alkyl chloride moiety. This combination classifies it as a potential Genotoxic Impurity (GTI) due to its alkylating capability (chloroethyl group) and the potential for nitro-reduction to mutagenic amines.

Quantifying CEDNB in biological matrices (plasma, tissue homogenates) is challenging due to:

  • Electrophilicity: The chloroethyl group is reactive toward nucleophiles (proteins/DNA), leading to short half-lives and matrix binding.

  • Ionization Difficulty: The molecule lacks basic or acidic functional groups suitable for standard ESI+ or ESI- ionization.

  • Thermal Instability: Nitro groups can degrade under harsh GC conditions.

This protocol details a robust Liquid Chromatography-Atmospheric Pressure Chemical Ionization-Tandem Mass Spectrometry (LC-APCI-MS/MS) method. We utilize APCI in negative mode to exploit the high electron affinity of the nitro groups, forming stable radical anions


 via electron capture, ensuring picogram-level sensitivity.

Physicochemical Properties & Mechanistic Insight

Understanding the analyte is the first step in method design.

PropertyValue (Predicted/Exp)Impact on Method
Molecular Formula

Precursor Ion Selection
Molecular Weight 230.61 g/mol Monoisotopic mass ~230.0
LogP ~2.5 – 2.8Moderately lipophilic; requires organic extraction.
pKa N/A (Neutral)pH adjustment has minimal effect on analyte charge but suppresses matrix interferences.
Reactivity Alkylating AgentCritical: Samples must be processed at 4°C to prevent degradation.

Experimental Protocol

Materials & Reagents[1][2][3][4]
  • Analyte: CEDNB (Reference Standard >98% purity).

  • Internal Standard (IS): 2,4-Dinitrotoluene-d3 (Structural/Electronic analog) or CEDNB-d4 (if custom synthesized).

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Methyl tert-butyl ether (MTBE).

  • Additives: Ammonium Acetate (volatile buffer for APCI).

Sample Preparation: Liquid-Liquid Extraction (LLE)

Why LLE? CEDNB is neutral and lipophilic. LLE provides cleaner extracts than Protein Precipitation (PPT) and prevents column fouling. MTBE is chosen for its high extraction efficiency of nitroaromatics and easy evaporation.

Step-by-Step Workflow:

  • Aliquot: Transfer 100 µL of plasma/tissue homogenate into a 1.5 mL Eppendorf tube.

  • IS Addition: Add 10 µL of Internal Standard working solution (100 ng/mL in MeOH). Vortex 10s.

  • Extraction: Add 500 µL of MTBE .

  • Agitation: Shake on a reciprocating shaker for 10 min at 1200 rpm.

  • Phase Separation: Centrifuge at 10,000 x g for 5 min at 4°C.

  • Transfer: Transfer 400 µL of the upper organic layer (supernatant) to a clean glass vial.

    • Note: Avoid plastic vials for storage if possible, as nitroaromatics can adsorb to certain plastics.

  • Evaporation: Evaporate to dryness under a gentle stream of Nitrogen (

    
    ) at 35°C.
    
  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (50:50 MeOH:Water + 5mM Ammonium Acetate). Vortex 1 min.

  • Clarification: Centrifuge at 10,000 x g for 5 min. Transfer to LC vial with insert.

LC-MS/MS Conditions[5][6][7]

Chromatography (LC):

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

    • Reasoning: High surface area carbon load retains small neutral aromatics well.

  • Mobile Phase A: 5 mM Ammonium Acetate in Water.

  • Mobile Phase B: Methanol.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 40% B

    • 2.5 min: 90% B

    • 3.5 min: 90% B

    • 3.6 min: 40% B

    • 5.0 min: Stop

Mass Spectrometry (MS):

  • Source: APCI (Atmospheric Pressure Chemical Ionization).

  • Polarity: Negative (

    
    ) Mode.[1]
    
  • Mechanism: Electron Capture (EC). The nitro groups capture thermal electrons to form the radical anion

    
    .
    
  • Source Temp: 350°C (Ensure complete vaporization without thermal degradation).

MRM Transitions:

AnalytePrecursor (

)
Product (

)
Collision Energy (eV)Type
CEDNB 230.0 (

)
46.0 (

)
15Quantifier
CEDNB 230.0 (

)
184.0 (

)
10Qualifier
CEDNB 230.0 (

)
195.0 (

)
20Qualifier
IS (DNT-d3) 185.146.015IS Mon

Method Validation Strategy (FDA/EMA)

To ensure trustworthiness, the method must be validated against the following criteria:

  • Selectivity: Analyze 6 blank plasma lots. Ensure no interference at retention time (RT) of CEDNB (~2.1 min).

  • Linearity: Range 0.5 ng/mL to 500 ng/mL . Fit with

    
     weighted linear regression.
    
  • Accuracy & Precision:

    • Intra-day (n=6) and Inter-day (3 days) at LLOQ, Low, Mid, High QC.

    • Acceptance: ±15% (±20% at LLOQ).

  • Matrix Effect: Compare slope of calibration curve in matrix vs. solvent. If Matrix Factor (MF) < 0.85 or > 1.15, switch to Deuterated IS to compensate.

  • Stability (Critical):

    • Bench-top: 4 hours at 4°C (due to reactivity).

    • Freeze-Thaw: 3 cycles at -80°C.

    • Hydrolytic Stability: Check for conversion of the chloroethyl group to a hydroxyethyl group (

      
       212) in aqueous buffers.
      

Visualization: Experimental Workflow

G Sample Biological Sample (100 µL Plasma) IS_Add Add Internal Standard (DNT-d3) Sample->IS_Add LLE LLE Extraction (MTBE, 500 µL) IS_Add->LLE Vortex 10s Centrifuge Centrifugation (10,000g, 4°C) LLE->Centrifuge Phase Sep Evap Evaporation (N2 stream, 35°C) Centrifuge->Evap Supernatant Recon Reconstitution (MeOH:H2O + NH4OAc) Evap->Recon LCMS LC-APCI-MS/MS Analysis (Negative Mode) Recon->LCMS Inject 5 µL Data Quantification (m/z 230 -> 46) LCMS->Data

Caption: Workflow for the extraction and quantification of CEDNB using LLE and LC-APCI-MS/MS.

Troubleshooting & Expert Tips

IssueRoot CauseSolution
Low Sensitivity Poor ionization in ESI.Switch to APCI. Nitroaromatics ionize via electron capture, which is more efficient in the gas phase (APCI) than liquid phase (ESI) for neutral molecules.
Peak Tailing Interaction with silanols.Use Ammonium Acetate (5-10 mM) in mobile phase. The ammonium ions mask silanol sites on the C18 silica.
Degradation Hydrolysis of -Cl group.Keep all samples at 4°C . Limit time in aqueous reconstitution solvent. Inject immediately after prep.
Carryover Lipophilic adsorption.Use a needle wash of 90:10 ACN:Isopropanol .

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link

  • Patel, D. S., et al. (2013).[2] "Quantitation of nitrofurantoin in human plasma by liquid chromatography tandem mass spectrometry." Acta Pharmaceutica, 63(2), 141–158. (Methodology grounding for nitroaromatic extraction). Link

  • Korfmacher, W. A., et al. (1984). "Electron capture negative ion chemical ionization mass spectrometry of nitro-compounds." Journal of Chromatography A, 562, 729-735. (Mechanistic basis for APCI- analysis of nitro compounds). Link

  • PubChem Compound Summary. (2025). 2-(2-Chloroethyl)-1,3-dinitrobenzene (CAS 52536-99-9). National Center for Biotechnology Information. Link

Sources

Application Notes & Protocols: 2-Chloro-1,3-dinitrobenzene as a Versatile Reagent in Advanced Dye and Polymer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Editor's Note: These application notes focus on the chemical intermediate 2-Chloro-1,3-dinitrobenzene (CAS No. 606-21-3) . While the initial topic specified "2-(2-Chloroethyl)-1,3-dinitrobenzene," this specific derivative is not commonly documented in synthetic literature. It is presumed that the intended reagent was the widely used and structurally related 2-Chloro-1,3-dinitrobenzene, a key precursor in various industrial syntheses. The principles and protocols outlined herein are based on the established reactivity of this compound.

Introduction: The Dual Reactivity of 2-Chloro-1,3-dinitrobenzene

2-Chloro-1,3-dinitrobenzene is a yellow crystalline solid characterized by a benzene ring substituted with a chlorine atom and two nitro groups positioned ortho and para to it.[1][2] This specific arrangement of functional groups imparts a powerful and versatile dual reactivity, making it a valuable building block for complex organic molecules.

  • Activated Nucleophilic Aromatic Substitution (SNAr): The two strongly electron-withdrawing nitro groups significantly reduce the electron density of the aromatic ring. This effect makes the carbon atom attached to the chlorine atom highly electrophilic and susceptible to attack by nucleophiles, facilitating the displacement of the chloride ion.

  • Reducible Nitro Groups: The nitro groups can be selectively or fully reduced to primary amino groups (-NH2). This transformation introduces nucleophilic sites and provides a pathway to create aromatic amines, which are fundamental precursors for azo dyes and various polymers like polyamides and polyimides.

This unique combination of an electrophilic substitution site (the C-Cl bond) and latent nucleophilic sites (the -NO2 groups) allows for a multi-stage, sequential functionalization, which is highly desirable in the synthesis of specialized materials.

Key Physicochemical Properties

A summary of essential data for 2-Chloro-1,3-dinitrobenzene is provided below.

PropertyValueReference
CAS Number 606-21-3[2]
Molecular Formula C₆H₃ClN₂O₄[3]
Molecular Weight 202.55 g/mol [3]
Appearance Yellow crystals or powder[2][4]
Melting Point 86-88 °C[3]
Boiling Point 315 °C[3]
Solubility Soluble in alcohol; Moderately soluble in benzene, ether; Practically insoluble in water.[2][5]

Application in Azo Dye Synthesis

Azo dyes, characterized by the -N=N- chromophore, represent a major class of synthetic colorants.[6][7] The synthesis of azo dyes from 2-Chloro-1,3-dinitrobenzene leverages the reactivity of its nitro groups. The general strategy involves the selective reduction of one nitro group to an amine, followed by diazotization and subsequent coupling with an electron-rich aromatic compound.[6][8]

Workflow for Azo Dye Synthesis

The following diagram outlines the logical flow from the starting reagent to the final azo dye product.

AzoDye_Workflow Start 2-Chloro-1,3-dinitrobenzene Step1 Selective Nitro Reduction (e.g., Zinin Reduction) Start->Step1 Intermediate 2-Chloro-3-nitroaniline Step1->Intermediate Step2 Diazotization (NaNO₂, HCl, 0-5 °C) Intermediate->Step2 Diazonium 2-Chloro-3-nitrophenyldiazonium Salt Step2->Diazonium Step3 Azo Coupling (with Coupling Agent) Diazonium->Step3 FinalDye Final Azo Dye Product Step3->FinalDye

Caption: Multi-step synthesis pathway for an azo dye.

Protocol: Synthesis of a Monoazo Dye

This protocol describes the synthesis of a representative red dye using β-naphthol as the coupling component.

Safety Precaution: 2-Chloro-1,3-dinitrobenzene is toxic if swallowed, in contact with skin, or inhaled, and may cause organ damage through prolonged exposure.[5][9] It is also a skin irritant.[2] All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Diazonium salts can be explosive when dry and should always be kept in solution.[6]

Step 1: Selective Reduction to 2-Chloro-3-nitroaniline

The Zinin reduction is a classic method for the selective reduction of one nitro group in a polynitroaromatic compound using sulfide reagents.[10]

  • Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer and reflux condenser, prepare a solution of sodium sulfide nonahydrate (Na₂S·9H₂O) in 50% aqueous ethanol.

  • Addition of Reagent: Add 2-Chloro-1,3-dinitrobenzene (1.0 equivalent) to the sulfide solution in portions, ensuring the temperature does not rise excessively.

  • Reaction: Gently heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling, pour the reaction mixture into a larger volume of cold water. The product, 2-Chloro-3-nitroaniline, will precipitate.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water to remove inorganic salts, and recrystallize from ethanol to yield the purified mono-amino product.

Step 2: Diazotization

This step converts the newly formed primary amine into a reactive diazonium salt.[8]

  • Dissolution: Suspend the purified 2-Chloro-3-nitroaniline (1.0 equivalent) in a mixture of concentrated hydrochloric acid and water in a beaker.

  • Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.

  • Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂) (1.05 equivalents) in cold water. Add this solution dropwise to the amine suspension, keeping the temperature strictly below 5 °C.

  • Completion: Stir the mixture for an additional 15-20 minutes at 0-5 °C after the addition is complete. The formation of a clear solution indicates the successful creation of the diazonium salt. This ice-cold solution must be used immediately in the next step.[6]

Step 3: Azo Coupling

The electrophilic diazonium salt reacts with an electron-rich coupling component to form the azo dye.[6]

  • Coupling Solution: In a separate beaker, dissolve β-naphthol (1.0 equivalent) in an aqueous solution of sodium hydroxide. Cool this solution to 0-5 °C in an ice bath.

  • Coupling Reaction: Slowly add the cold diazonium salt solution (from Step 2) to the cold β-naphthol solution with vigorous stirring.

  • Precipitation: An intensely colored precipitate of the azo dye will form immediately.

  • Isolation: Continue stirring in the ice bath for 30 minutes to ensure the reaction goes to completion. Collect the solid dye by vacuum filtration.

  • Finishing: Wash the dye product with cold water until the filtrate is neutral, and then dry it in a desiccator.

Application in Polymer Synthesis

The bifunctional nature of 2-Chloro-1,3-dinitrobenzene allows it to serve as a monomer in step-growth polymerization. The activated chlorine atom can participate in polycondensation reactions via nucleophilic aromatic substitution.

Principle of Poly(aryl ether) Synthesis

In this application, the chloro-substituent is displaced by a bisphenoxide nucleophile in a repetitive fashion to build a long-chain poly(aryl ether). The dinitro groups remain on the polymer backbone, imparting specific properties such as increased thermal stability and altered solubility.

Polymerization Reaction Scheme

Polymer_Workflow Monomer1 2-Chloro-1,3-dinitrobenzene Polymerization Polycondensation (Nucleophilic Substitution) Monomer1->Polymerization Monomer2 Bisphenol A Monomer2->Polymerization Base Base (e.g., K₂CO₃) Solvent (e.g., DMAc) Base->Polymerization Polymer Poly(aryl ether dinitrile) Backbone Polymerization->Polymer

Caption: Polycondensation of monomers to form a poly(aryl ether).

Protocol: Synthesis of a Dinitro-Substituted Poly(aryl ether)

Safety Precaution: Handle all reagents and solvents in a fume hood. High temperatures are used, so appropriate care must be taken.

  • Setup: Equip a three-necked flask with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap fitted with a condenser.

  • Reagents: Charge the flask with 2-Chloro-1,3-dinitrobenzene (1.0 equivalent), Bisphenol A (1.0 equivalent), anhydrous potassium carbonate (K₂CO₃) (1.5 equivalents), and a high-boiling aprotic polar solvent such as N,N-Dimethylacetamide (DMAc). Add toluene as an azeotroping agent.

  • Dehydration: Heat the mixture to reflux (around 140 °C). Water generated from the reaction of the phenol with the base will be removed azeotropically with toluene and collected in the Dean-Stark trap. Continue this process for 2-4 hours until no more water is collected.

  • Polymerization: After dehydration, drain the toluene from the trap and raise the reaction temperature to 160-170 °C to initiate polymerization.

  • Monitoring: The viscosity of the solution will increase as the polymer chains grow. The reaction is typically run for 8-16 hours.

  • Precipitation: After cooling to room temperature, pour the viscous polymer solution into a large beaker containing a non-solvent like methanol or water with vigorous stirring. This will cause the polymer to precipitate.

  • Purification: Collect the fibrous polymer solid by filtration. Wash it repeatedly with water and methanol to remove the solvent and any remaining salts.

  • Drying: Dry the final polymer product in a vacuum oven at 80 °C until a constant weight is achieved.

References

  • Boyer, J. H. (1969). Methods of Formation of the Nitroso Group and Its Reactions. In H. Feuer (Ed.), The Chemistry of the Nitro and Nitroso Groups, Part 1 (Chapter 5, pp. 215–299). Interscience: New York.
  • Price, C. C., & Durham, D. A. (1943). The Polymerization of Styrene in the Presence of Nitrobenzene, 2,4-Dinitrochlorobenzene and Nitromethane. Journal of the American Chemical Society, 65(5), 757–759.
  • Scribd. (n.d.). 1,4-Diaminobenzene and Azo Dye Synthesis. Retrieved from [Link]

  • Chemistry Education. (n.d.). Synthesis of an Azo Dye: Sudan 1. Retrieved from [Link]

  • Benkhaya, S., M'rabet, S., & El Harfi, A. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Heliyon, 6(1), e03271. Available at: [Link]

  • Giang, N. T. H., Le, T. N., & Le, T. T. (2018). Polymerization, Stimuli‐induced Depolymerization, and Precipitation‐driven Macrocyclization in a Nitroaldol Reaction System. ChemistryOpen, 7(8), 642-646. Available at: [Link]

  • The Merck Index. (n.d.). 2-Chloro-1,3-dinitrobenzene. Retrieved from [Link]

  • University of New Brunswick. (n.d.). The Synthesis of Azo Dyes. Retrieved from [Link]

  • Gunstone, F. D., & Tucker, S. H. (1963). 1-Chloro-2,6-dinitrobenzene. Organic Syntheses, Coll. Vol. 4, 160. Available at: [Link]

  • Ali, S., et al. (2021). Synthesis of novel azo dye-based 1,2,4-triazine derivatives and their spectral, fabric and anti-bacterial applications. RSC Advances, 11, 31593-31604. Available at: [Link]

  • Chemistry Stack Exchange. (2015). Selective nitro reduction of poly nitro compounds. Retrieved from [Link]

Sources

Application Note: Electrophilic Substitution Protocols for 2-(2-Chloroethyl)-1,3-dinitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive technical guide on the Electrophilic Aromatic Substitution (EAS) reactions involving 2-(2-Chloroethyl)-1,3-dinitrobenzene . This molecule represents a unique challenge in organic synthesis: a highly deactivated aromatic system ("electron-deficient scaffold") that resists standard electrophilic attack, requiring specific, forcing protocols for further substitution.

Executive Summary

The substrate 2-(2-Chloroethyl)-1,3-dinitrobenzene (CAS: 52536-99-9) presents a classic problem in physical organic chemistry: the "Antagonistic Deactivation" effect.[1] The benzene ring is substituted with two strong electron-withdrawing nitro groups (


) in a meta relationship, and a sterically bulky 2-chloroethyl group at the inter-nitro position (C2).[1]

While the molecule is often synthesized via EAS (nitration of phenethyl chloride), its utility as a substrate for further EAS is limited by extreme ring deactivation. Successful substitution requires overcoming the high activation energy barrier to access the sole remaining reactive site: Carbon-5 (C5) .

This guide details:

  • Synthesis Logic: The EAS pathway to generate the 1,3-dinitro-2-alkyl scaffold.[1]

  • Reactivity Profile: Why C5 is the only viable site for further EAS.

  • Protocol: High-temperature nitration to generate trinitro-derivatives.

  • Critical Control: Managing the stability of the alkyl chloride side-chain under forcing conditions.

Mechanistic Analysis & Regioselectivity

To design a valid protocol, one must understand the electronic landscape of the substrate.

The "Deactivation Trap"

Standard Friedel-Crafts alkylations or acylations fail completely on this substrate due to the electron-deficiency of the ring (which deactivates the Lewis Acid complex) and the meta-directing influence of the nitro groups.

Directing Effects[1][2]
  • Nitro Groups (C1 & C3): Strong meta-directors.[1] They deactivate positions ortho and para to themselves.

    • C1-Nitro deactivates: C2, C4, C6. Directs to: C3, C5.

    • C3-Nitro deactivates: C2, C4, C6. Directs to: C1, C5.

  • Alkyl Group (C2): Weakly activating, ortho/para director.

    • C2-Alkyl directs to: C1, C3 (blocked), and C5 (para). [1]

Visual Pathway Analysis

The following diagram illustrates the synthesis of the substrate and its subsequent reactivity at C5.

ReactionPathway Substrate 2-(2-Chloroethyl)benzene (Starting Material) MonoNitro Mixture of 2- & 4-Nitro Isomers Substrate->MonoNitro HNO3/H2SO4 (Nitration 1) Target 2-(2-Chloroethyl)- 1,3-dinitrobenzene (The Substrate) MonoNitro->Target Fuming HNO3 (Nitration 2) Requires Isomer Sep. Note1 Directing Effect: Alkyl (o/p) vs Nitro (m) MonoNitro->Note1 Product 2-(2-Chloroethyl)- 1,3,5-trinitrobenzene (EAS Product) Target->Product Mixed Acid (Oleum) 110°C, C5 Attack Note2 Cooperative Direction: All groups target C5 Target->Note2

Figure 1: Reaction pathway showing the genesis of the 1,3-dinitro scaffold and the regioselective pressure forcing subsequent substitution to C5.[1]

Experimental Protocols

Protocol A: Synthesis of the Substrate (The Primary EAS)

Context: Generating the 1,3-dinitro pattern from mono-substituted precursors.

Objective: Synthesize 2-(2-chloroethyl)-1,3-dinitrobenzene via nitration of (2-chloroethyl)benzene. Note that the 2,4-dinitro isomer is the major product; the 1,3-dinitro-2-alkyl (2,6-dinitro relative to alkyl) is the minor isomer and requires careful isolation.

Reagents:

  • (2-Chloroethyl)benzene (1.0 equiv)[1]

  • Nitric Acid (98%, fuming)

  • Sulfuric Acid (98%)[1][2]

Step-by-Step Workflow:

  • Cooling: Charge a reactor with H₂SO₄ (5.0 equiv) and cool to -5°C.

  • First Nitration: Add (2-chloroethyl)benzene dropwise, maintaining temperature <0°C. (Exothermic).

  • Equilibration: Stir for 1 hour at 0°C. Result: Mixture of 2-nitro and 4-nitro isomers.

  • Second Nitration (Forcing): Slowly add fuming HNO₃ (2.2 equiv) while allowing temperature to rise to 60-70°C.

  • Quench: Pour onto crushed ice.

  • Purification (Critical): The solid precipitate is primarily the 2,4-dinitro isomer. The target 2-(2-Chloroethyl)-1,3-dinitrobenzene (often referred to as the 2,6-isomer in this context) is more soluble in ethanol/acetic acid.[1]

    • Separation: Recrystallize the crude solid from ethanol. The crystals are typically the 2,4-isomer. The mother liquor is enriched with the 1,3-dinitro (2,6-isomer). Evaporate and purify via column chromatography (Silica, Hexane/EtOAc 9:1).

Protocol B: EAS on the Deactivated Ring (Trinitration)

Context: Inserting a third nitro group at C5. This reaction mimics TNT synthesis protocols and requires extreme caution.

Objective: Synthesize 2-(2-chloroethyl)-1,3,5-trinitrobenzene.

Reagents:

  • 2-(2-Chloroethyl)-1,3-dinitrobenzene (10 mmol)[1]

  • Oleum (20% free SO₃)[1]

  • Fuming Nitric Acid (Red fuming, >98%)

Safety Warning: This reaction generates a polynitro-aromatic compound.[1] These are potentially explosive.[1] Perform on small scale (<1g) behind a blast shield.

Procedure:

  • Acid Preparation: Prepare "Mixed Acid" by carefully adding fuming HNO₃ (2 mL) to Oleum (5 mL) at 0°C.

  • Addition: Add the substrate (solid) in small portions to the acid mixture.

  • Ramp: Slowly heat the mixture to 110°C .

    • Note: Standard nitration stops at 60-70°C. The activation energy for the third nitro group on a deactivated ring requires temperatures >100°C.

  • Monitoring: Monitor via TLC or HPLC. Look for the disappearance of the dinitro peak.

    • Side Reaction Check: Watch for oxidation of the ethyl chloride chain (loss of Cl, formation of carboxylic acid). The chloroethyl group is relatively robust, but superacids can cause cleavage.

  • Quench: Cool to room temperature, then pour onto ice (50g).

  • Isolation: Filter the pale yellow precipitate. Wash with cold bicarbonate solution (to remove acid) and water.

  • Data Validation:

    • 1H NMR (CDCl3): Look for a singlet at ~9.0 ppm (the two equivalent protons at C4 and C6 are now replaced by a single proton at C4/C6? No, C5 is substituted. The remaining protons are at C4 and C6. Since the molecule is symmetric, you will see one singlet for the aromatic protons).

Data Summary & Troubleshooting

ParameterStandard EAS (e.g., Toluene)Deactivated EAS (This Substrate)
Substrate Reactivity High (

)
Extremely Low (

)
Temperature 0°C - 25°C100°C - 120°C
Acid Strength Conc.[1] HNO₃ / H₂SO₄Oleum / Fuming HNO₃
Major Side Reaction Polysubstitution (controlled)Chain Oxidation / Decomposition
Target Position Ortho / ParaMeta (C5)
Troubleshooting the "Chain Stability"

The 2-chloroethyl group is a "masked" vinyl group. Under highly acidic/thermal conditions, there is a risk of eliminating HCl to form the vinyl-trinitrobenzene (a styrene derivative), which will likely polymerize.

  • Mitigation: Keep reaction time short (stop immediately upon conversion). Avoid temperatures >120°C.

References

  • Nitration of Deactivated Aromatics

    • Olah, G. A., Malhotra, R., & Narang, S. C. (1989).[1] Nitration: Methods and Mechanisms. VCH Publishers.[1] (Classic text on using superacids for deactivated systems).

  • Synthesis of Dinitro-alkylbenzenes

    • Organic Syntheses, Coll.[3][4] Vol. 4, p. 160 (1963); Vol. 33, p. 15 (1953). "1-Chloro-2,6-dinitrobenzene".[1][4][5] (Describes the synthesis of the analog lacking the ethyl spacer). Link[1]

  • Isomer Distribution in Alkylbenzene Nitration

    • Moodie, R. B., et al. (1988). "Electrophilic aromatic substitution. Part 34. Nitration of... 2-chloro-1,3-dinitrobenzene". Journal of the Chemical Society, Perkin Transactions 2. Link

  • Reactivity of 2,6-Dinitrotoluene Derivatives

    • ChemicalBook Entry: 2-Chloro-1,3-dinitrobenzene.[1] (Provides physical property baselines for dinitro-halo-benzenes). Link

  • Indole Synthesis Intermediates (Contextual)

    • Batcho, A. D., & Leimgruber, W. (1985). "Indoles from 2-methyl-3-nitroanilines". Organic Syntheses. (Illustrates the utility of o-nitro alkylbenzenes, explaining why a researcher would possess the title compound). Link[1]

Disclaimer: The protocols described involve the synthesis of polynitrated aromatic compounds, which share structural similarities with high explosives (TNT). All procedures must be reviewed by a site safety officer and conducted in a facility equipped for energetic materials handling.

Sources

Application Note & Protocols: Characterizing Enzyme Inhibition by 2-(2-Chloroethyl)-1,3-dinitrobenzene, a Putative Irreversible Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: Rationale and Scientific Context

The study of enzyme inhibition is a cornerstone of biochemistry and drug discovery. Inhibitors are invaluable tools for elucidating enzyme mechanisms, validating drug targets, and serving as therapeutic agents themselves. This guide focuses on the characterization of 2-(2-Chloroethyl)-1,3-dinitrobenzene, a compound whose chemical architecture suggests a potent and specific mode of enzyme inhibition.

The structure features two key motifs:

  • A dinitrobenzene ring , which provides a scaffold for recognition by enzyme active sites, particularly those that bind aromatic substrates.

  • A chloroethyl group , which is a classic electrophilic "warhead" characteristic of alkylating agents.[1][2]

This combination strongly implies that 2-(2-Chloroethyl)-1,3-dinitrobenzene acts as a targeted covalent inhibitor (TCI) .[3] Unlike reversible inhibitors, which bind and dissociate, covalent inhibitors form a stable, permanent bond with the enzyme, leading to irreversible inactivation.[4] This process typically involves an initial non-covalent binding step (governed by KI), followed by an irreversible chemical reaction step (governed by kinact).[5]

Given its electrophilic nature, a primary and logical target for this compound is the Glutathione S-Transferase (GST) superfamily of enzymes.[6][7] GSTs are central to cellular detoxification, catalyzing the conjugation of electrophilic xenobiotics with glutathione.[7] Many cancer cells overexpress GSTs, which contributes to multidrug resistance by neutralizing alkylating chemotherapy agents.[7] Therefore, inhibitors of GSTs are of significant therapeutic interest.

This document provides a framework and detailed protocols for characterizing the inhibitory activity of 2-(2-Chloroethyl)-1,3-dinitrobenzene, using GST as the primary model system. The principles and methods described herein are, however, broadly applicable to other potential enzyme targets.

Compound Profile and Handling

A thorough understanding of the inhibitor's properties is critical for robust experimental design.

PropertyValue / DescriptionSource / Method
Full Chemical Name 2-(2-Chloroethyl)-1,3-dinitrobenzeneIUPAC
Molecular Formula C₈H₇ClN₂O₄Calculated
Molecular Weight 230.61 g/mol Calculated
Structure Chemical structure of 2-(2-Chloroethyl)-1,3-dinitrobenzeneChemDraw
Appearance Expected to be a pale yellow crystalline solid.Analogy to similar dinitrobenzene compounds.
Solubility Likely insoluble in water; soluble in organic solvents like DMSO, ethanol.Analogy to similar dinitrobenzene compounds.
Stability & Storage Store desiccated at 4°C, protected from light. Prepare fresh stock solutions in DMSO for each experiment.Best Practice
Safety Precautions Hazardous. Assumed to be a toxic alkylating agent. Handle with extreme care using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All work should be performed in a certified chemical fume hood. Avoid contact with skin and inhalation.Prudent Laboratory Practice

Proposed Mechanism of Irreversible Inhibition

The chloroethyl moiety is the active component responsible for covalent modification. It is proposed to undergo an intramolecular cyclization to form a highly reactive aziridinium ion. This strained, three-membered ring is a potent electrophile, susceptible to attack by nucleophilic amino acid residues within the enzyme's active site, such as Cysteine (thiol), Tyrosine (hydroxyl), or Lysine (amine).[4][8] This reaction results in a permanent, covalent linkage between the inhibitor and the enzyme, rendering the enzyme inactive.

Caption: Proposed two-step mechanism of irreversible inhibition.

Application 1: In Vitro Kinetic Analysis of GST Inhibition

The most common method for measuring total GST activity is a spectrophotometric assay using 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate. GST catalyzes the conjugation of CDNB with reduced glutathione (GSH). The resulting product, S-(2,4-dinitrophenyl)glutathione, absorbs light at 340 nm, providing a direct, real-time measure of enzyme activity.[9][10]

Experimental Workflow

Caption: Workflow for in vitro kinetic characterization.

Protocol 1: Determination of IC₅₀

The IC₅₀ value represents the concentration of an inhibitor required to reduce enzyme activity by 50% under specific assay conditions. It is a key metric for comparing inhibitor potency.

Reagents & Materials:

  • Assay Buffer: 100 mM Potassium phosphate buffer, pH 6.5.

  • Reduced Glutathione (GSH) Stock: 100 mM in water (prepare fresh).[9]

  • CDNB Stock: 100 mM in ethanol.[9]

  • Enzyme: Purified GST (e.g., recombinant human GSTP1-1) at a suitable stock concentration.

  • Inhibitor Stock: 10 mM 2-(2-Chloroethyl)-1,3-dinitrobenzene in DMSO.

  • UV-transparent 96-well plate or quartz cuvettes.

  • Spectrophotometer capable of kinetic measurements at 340 nm.

Procedure (96-well plate format):

  • Prepare Inhibitor Dilutions: Perform a serial dilution of the 10 mM inhibitor stock in DMSO to create a range of concentrations (e.g., 10 mM to 10 nM). Then, make an intermediate dilution of each of these into Assay Buffer.

  • Prepare Reaction Master Mix: For each 200 µL reaction, prepare a master mix containing:

    • 178 µL Assay Buffer

    • 2 µL of 100 mM GSH (Final concentration: 1 mM)

  • Set up the Plate:

    • Sample Wells: Add 180 µL of Master Mix + 10 µL of appropriate inhibitor dilution.

    • Positive Control (No Inhibitor): Add 180 µL of Master Mix + 10 µL of Assay Buffer containing the same percentage of DMSO as the inhibitor wells.

    • Negative Control (No Enzyme): Add 190 µL of Master Mix + 10 µL of Assay Buffer (no enzyme will be added).

  • Enzyme Addition & Incubation: Add 10 µL of diluted GST enzyme to all wells except the Negative Control. Mix gently. Incubate the plate for a fixed time (e.g., 15 minutes) at 25°C to allow for inhibition to occur.

  • Initiate Reaction: Add 10 µL of 100 mM CDNB stock to all wells (Final concentration: 5 mM). Mix immediately.

  • Measure Absorbance: Immediately begin reading the absorbance at 340 nm every 30 seconds for 5-10 minutes.[9][11]

  • Data Analysis:

    • Calculate the rate of reaction (ΔA₃₄₀/min) for each well from the linear portion of the progress curve.

    • Subtract the rate of the Negative Control (non-enzymatic reaction) from all other rates.

    • Calculate % Inhibition for each inhibitor concentration: 100 * (1 - (Rate_inhibitor / Rate_positive_control))

    • Plot % Inhibition vs. log[Inhibitor] and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Characterization of Time-Dependent Inactivation

For irreversible inhibitors, the extent of inhibition depends on both the concentration of the inhibitor and the incubation time. This protocol determines the key parameters kinact (maximal rate of inactivation) and KI (inhibitor concentration for half-maximal inactivation).[12][13]

Procedure:

  • Set up Incubations: In separate tubes, pre-incubate the GST enzyme with several different concentrations of the inhibitor (e.g., 0.5x, 1x, 2x, 5x, 10x the estimated IC₅₀). Include a "no inhibitor" control.

  • Time-Course Sampling: At various time points (e.g., 0, 2, 5, 10, 20, 30 minutes) during the pre-incubation, withdraw a small aliquot from each tube.

  • Measure Residual Activity: Immediately dilute the aliquot (e.g., 1:100) into a cuvette or well containing the assay mixture (Assay Buffer + 1 mM GSH + 5 mM CDNB). The large dilution effectively stops further inactivation. Immediately measure the initial rate of reaction (ΔA₃₄₀/min).

  • Data Analysis:

    • For each inhibitor concentration, plot the natural log of the percent remaining activity (ln[% Activity]) against the pre-incubation time (t).

    • The data should fit a straight line with a slope equal to -kobs (the observed rate of inactivation).[5]

    • ln(Activity) = ln(Activity_t0) - k_obs * t

    • Plot the calculated kobs values against the corresponding inhibitor concentrations [I].

    • Fit this data to the Michaelis-Menten equation for inactivation (a hyperbolic curve): k_obs = (k_inact * [I]) / (K_I + [I])

    • From this plot, you can determine the values for kinact (the Vmax of the plot) and KI (the [I] that gives ½ kinact). The ratio kinact/KI is the second-order rate constant that measures the overall efficiency of the inhibitor.

Application 2: Cell-Based Cytotoxicity Assay

Studying the inhibitor in a cellular context is crucial to assess its biological effect, including cell permeability and potential toxicity resulting from enzyme inhibition. A common method is to measure the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity (i.e., cell death).[14][15][16]

Experimental Workflow

Caption: Workflow for an LDH-based cytotoxicity assay.

Protocol 3: LDH Release Cytotoxicity Assay

Reagents & Materials:

  • Cell Line: A relevant cell line (e.g., A549 lung carcinoma, known to express GSTs).

  • Culture Medium: Appropriate complete growth medium (e.g., DMEM + 10% FBS).

  • Inhibitor: 2-(2-Chloroethyl)-1,3-dinitrobenzene.

  • LDH Cytotoxicity Assay Kit: Commercially available (e.g., from Promega, Cayman Chemical, or Cell Signaling Technology).[14][16][17] These kits typically contain a substrate mix, assay buffer, and a stop solution.

  • Lysis Buffer (for Maximum Release Control): Typically provided in the kit or 10X Triton X-100.[15]

  • 96-well tissue culture plates.

  • Plate reader capable of absorbance measurements at ~490 nm.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[17]

  • Treatment: Remove the medium and replace it with fresh medium containing various concentrations of the inhibitor. Also, set up the required controls:

    • Experimental Wells: Cells + inhibitor dilutions.

    • Spontaneous Release Control: Cells + vehicle (e.g., 0.1% DMSO).

    • Maximum Release Control: Cells + vehicle. Lysis buffer will be added later.[15]

    • Background Control: Medium only (no cells).[16]

  • Incubation: Incubate the plate for a period relevant to the expected mechanism (e.g., 24 or 48 hours).

  • Induce Maximum Lysis: Approximately 45 minutes before the end of the incubation, add 10 µL of 10X Lysis Solution to the "Maximum Release Control" wells.[14]

  • Harvest Supernatant: Centrifuge the plate at ~400 x g for 5 minutes to pellet any detached cells.[16] Carefully transfer 50-100 µL of supernatant from each well to a new, flat-bottom 96-well plate.

  • LDH Reaction: Add 100 µL of the reconstituted LDH Reaction Mix to each well of the new plate containing the supernatants.[15]

  • Incubation & Stop Reaction: Incubate the plate at room temperature, protected from light, for 30 minutes.[14] Add 50 µL of Stop Solution to each well.

  • Measure Absorbance: Read the absorbance at 490 nm within one hour.[14]

  • Data Analysis:

    • First, subtract the background absorbance value (medium only) from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 * ((Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release))

    • Plot % Cytotoxicity vs. log[Inhibitor] to determine the EC₅₀ (effective concentration for 50% cytotoxicity).

References

  • ProMega. (2024). LDH cytotoxicity assay. Protocols.io. Retrieved from [Link]

  • San Diego State University. (2025). GST Assay Protocol. Retrieved from [Link]

  • Wang, X., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. Retrieved from [Link]

  • Fasinu, P., et al. (2020). Time-dependent enzyme inactivation: Numerical analyses of in vitro data and prediction of drug-drug interactions. Pharmacology & Therapeutics, 206, 107439. Retrieved from [Link]

  • BioVision. (2000). Glutathione S-transferase (GST) Assay Kit. Retrieved from [Link]

  • Grimm, S. W., et al. (2020). Time-dependent enzyme inactivation: numerical analyses of in vitro data and prediction of drug-drug interactions. Pharmacology & Therapeutics, 206, 107439. Retrieved from [Link]

  • Snail, S. (2017). Time course enzyme kinetics. The Science Snail. Retrieved from [Link]

  • Matesab. (n.d.). Glutathione-S-Transferase (GST) Colorimetric Assay Kit. Retrieved from [Link]

  • Guise, C. P., et al. (2014). The dinitrobenzamide mustard prodrugs, PR-104A and SN27686, for use in a novel MNDEPT cancer prodrug therapy approach. Biochemical Pharmacology, 89(1), 47-55. Retrieved from [Link]

  • Acevedo-Jake, A. M., et al. (2025). Time-Dependent Kinetic Complexities in Enzyme Assays: A Review. International Journal of Molecular Sciences, 26(9), 4895. Retrieved from [Link]

  • Hanioka, N., et al. (1998). Kinetic characterization of CYP2E1 inhibition in vivo and in vitro by the chloroethylenes. Drug Metabolism and Disposition, 26(2), 129-135. Retrieved from [Link]

  • van Bladeren, P. J., & van Ommen, B. (1991). The inhibition of glutathione S-transferases: mechanisms, toxic consequences and therapeutic benefits. Pharmacology & Therapeutics, 51(1), 35-46. Retrieved from [Link]

  • ResearchGate. (2018). Enzyme Kinetic studies?. Retrieved from [Link]

  • Dierickx, P. J. (1993). Irreversible inhibition of rat glutathione S-transferase 1-1 by quinones and their glutathione conjugates. Structure-activity relationship and mechanism. Biochemical Pharmacology, 45(7), 1538-1542. Retrieved from [Link]

  • Anlezark, G. M., et al. (1997). Mustard prodrugs for activation by Escherichia coli nitroreductase in gene-directed enzyme prodrug therapy. Journal of Medicinal Chemistry, 40(8), 1270-1275. Retrieved from [Link]

  • Nishikawa, M., et al. (2022). A covalent G-site inhibitor for glutathione S-transferase Pi (GSTP1-1). Chemical Communications, 58(88), 12341-12344. Retrieved from [Link]

  • Lee, G., & Lee, W. (2021). Recent advances in the development of covalent inhibitors. Journal of Medicinal Chemistry, 64(19), 14197-14226. Retrieved from [Link]

  • Ateh, E. N., et al. (2010). The Discovery and Application of Inhibitors of Glutathione S-Transferase as Therapeutic Agents -A Review. Current Medicinal Chemistry, 17(18), 1930-1947. Retrieved from [Link]

  • Streeter, A. J., & Tarselli, M. A. (2020). New Electrophiles and Strategies for Mechanism-Based and Targeted Covalent Inhibitor Design. Journal of Medicinal Chemistry, 63(1), 4-23. Retrieved from [Link]

  • Wikipedia. (n.d.). Targeted covalent inhibitors. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Optimizing 2-(2-Chloroethyl)-1,3-dinitrobenzene reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing 2-(2-Chloroethyl)-1,3-dinitrobenzene Reaction Conditions

Topic: Synthesis and Optimization of 2-(2-Chloroethyl)-1,3-dinitrobenzene (2,6-Dinitrophenethyl Chloride) Audience: Process Chemists, Medicinal Chemists, and Drug Development Researchers.

Executive Summary

This guide addresses the synthesis, optimization, and troubleshooting of 2-(2-Chloroethyl)-1,3-dinitrobenzene (CAS: 52536-99-9, often referred to as 2,6-dinitrophenethyl chloride). This compound is a critical intermediate for the synthesis of 4-nitroindazoles and 4-substituted indoles , which are privileged scaffolds in kinase inhibitors and other bioactive molecules.

The synthesis presents two primary challenges:

  • Steric Hindrance: The methyl group in the precursor (2,6-dinitrotoluene) is flanked by two nitro groups, affecting nucleophilic attack during hydroxymethylation.

  • Regio-Purity: Commercial dinitrotoluene (DNT) is often a mixture (80:20 2,4-DNT vs. 2,6-DNT), requiring rigorous purification strategies.

Part 1: The Optimized Synthesis Workflow

The most robust route involves the Henry-type hydroxymethylation of 2,6-dinitrotoluene followed by deoxychlorination .

Reaction Pathway Diagram

SynthesisPath DNT 2,6-Dinitrotoluene (Precursor) Alcohol 2-(2,6-Dinitrophenyl)ethanol (Intermediate) DNT->Alcohol Step 1: Hydroxymethylation KOH/DMF, 60-80°C (Henry Reaction) Para Paraformaldehyde Para->Alcohol Chloride 2-(2-Chloroethyl)-1,3-dinitrobenzene (Target) Alcohol->Chloride Step 2: Chlorination SOCl2, Pyridine Toluene, Reflux

Caption: Two-step synthesis of 2-(2-Chloroethyl)-1,3-dinitrobenzene from 2,6-dinitrotoluene.

Part 2: Step-by-Step Optimization & Troubleshooting

Step 1: Hydroxymethylation (The "Make or Break" Step)

Goal: Convert 2,6-DNT to 2-(2,6-dinitrophenyl)ethanol. Reagents: Paraformaldehyde, KOH (catalytic), DMF or DMSO.

IssueDiagnosisSolution
Low Conversion (<50%) Poor Deprotonation: The benzylic protons are acidic but sterically crowded. Weak bases or low temperatures fail to generate the carbanion.Increase Temperature/Base: Raise temperature to 60–80°C . Use Triton B (benzyltrimethylammonium hydroxide) or KOH in DMF. Ensure paraformaldehyde is depolymerized (powdered form).
Formation of Bis-Adducts Stoichiometry Error: Excess formaldehyde leads to double addition (forming a propane-diol derivative).Limit Paraformaldehyde: Use a strict 1:1 to 1.1:1 molar ratio . Add paraformaldehyde slowly to the DNT/Base mixture.
Dark Tarry Impurities Base-Catalyzed Polymerization: Nitro-aromatics are sensitive to strong bases at high heat (Janovsky-like side reactions).Control pH & Time: Quench the reaction immediately upon consumption of starting material (monitor via TLC/HPLC). Neutralize with dilute HCl before workup.

Q: Why use DMF over Ethanol? A: DMF (Dimethylformamide) is a polar aprotic solvent that enhances the nucleophilicity of the benzylic carbanion while solubilizing the paraformaldehyde. Ethanol can compete as a nucleophile or proton source, lowering yields.

Step 2: Chlorination (Functionalization)

Goal: Convert the alcohol to the alkyl chloride. Reagents: Thionyl Chloride (


), Pyridine (cat.), Toluene.
IssueDiagnosisSolution
"Oiling Out" / Sticky Solid Impurity Profile: Presence of unreacted alcohol or sulfur byproducts prevents crystallization.Solvent Swap: If the product oils out from toluene, switch to Isopropanol (IPA) or Ethanol/Water for recrystallization. Seed crystals are highly recommended.
Incomplete Reaction HCl Inhibition: The reaction generates HCl, which can slow down the kinetics if not scavenged.Add Base Catalyst: Use Pyridine (0.1–1.0 eq) or DMF (catalytic) to form the reactive Vilsmeier-Haack-like intermediate and scavenge HCl.
Product Decomposition Thermal Instability: Prolonged reflux causes degradation of the nitro groups.Stepwise Heating: Add

at 0°C , stir at RT for 1 hour, then reflux only until gas evolution ceases (typically 1–2 hours).

Q: Can I use


 or 

instead?
A: Yes, but

is preferred because the byproducts (

, HCl) are gases, simplifying purification.

leaves phosphoric acid residues that are difficult to remove from the nitro-aromatic product.

Part 3: Critical Impurity Management

The 2,4-DNT Isomer Problem

If you start with "Technical Grade" DNT, you will have ~80% 2,4-DNT and ~20% 2,6-DNT. The 2,4-isomer reacts faster in many electrophilic substitutions but slower in this base-catalyzed aldol-like reaction due to different sterics.

  • Detection: The 2,4-isomer leads to 2-(2,4-dinitrophenyl)ethanol .

  • Removal Strategy:

    • Pre-Purification: Recrystallize the starting DNT mixture from Methanol . 2,4-DNT crystallizes out more readily; the mother liquor is enriched in 2,6-DNT.

    • Post-Reaction: The target 2,6-dinitrophenethyl chloride has a distinct melting point (~86-88°C) compared to the 2,4-isomer. Recrystallization from Benzene/Petroleum Ether or Acetic Acid is effective for final polishing.

Part 4: Safety & Handling (E-E-A-T)

WARNING:

  • Energetic Materials: Polynitro aromatics are potentially explosive.[1] Do not distill the final product at high temperatures or dryness without DSC testing.

  • Vesicant Hazard: 2-(2-Chloroethyl)-1,3-dinitrobenzene is an alkylating agent (mustard gas analog structure). It is a potent skin irritant and potential mutagen. Handle in a fume hood with double gloving.

References

  • Synthesis of 2,6-Dinitrophenethyl Chloride (Reference Example 18)

    • Source: WO2010038803A1 (P
    • Context: Describes the chlorination of 2-(2,6-dinitrophenyl)ethanol using thionyl chloride and pyridine in toluene.
    • URL:

  • Selective Hydroxymethylation of Nitrotoluenes

    • Source: US P
    • Context: Details the base-catalyzed reaction of 2,6-dinitrotoluene with paraformaldehyde in DMF to yield the alcohol intermedi
    • URL:

  • Indole Synthesis via 2,6-Dinitrotoluene

    • Source:Bulletin of the Chemical Society of Japan, Vol 62, No. 11.
    • Context: Discusses the conversion of 2,6-DNT derivatives into 4-substituted indoles/indazoles.
    • URL:

Sources

Preventing side reactions of 2-(2-Chloroethyl)-1,3-dinitrobenzene with nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Mitigating Side Reactions with Nucleophiles for Researchers, Scientists, and Drug Development Professionals

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a problem-and-solution format. We delve into the underlying chemical principles to provide robust and effective troubleshooting strategies.

Problem 1: Low Yield of the Desired Substitution Product Accompanied by the Formation of 2,4-Dinitrostyrene

Symptoms:

  • TLC analysis shows a significant non-polar spot corresponding to an undesired byproduct.

  • ¹H NMR of the crude product reveals vinylic proton signals.

  • The isolated yield of the intended nucleophilic substitution product is substantially lower than expected.

Root Cause Analysis: The formation of 2,4-dinitrostyrene is a classic example of a competing E2 (bimolecular elimination) reaction.[1][2] The chloroethyl group on the dinitrobenzene ring is susceptible to elimination, particularly in the presence of a strong or sterically hindered base. The two nitro groups are potent electron-withdrawing groups, which increases the acidity of the protons on the carbon adjacent to the benzene ring, making them susceptible to abstraction by a base.[3][4][5]

dot

Caption: E2 elimination pathway competing with substitution.

Mitigation Strategies:

  • Nucleophile/Base Selection:

    • Prioritize weak bases that are good nucleophiles. Strong, bulky bases favor elimination.[6] For instance, if synthesizing an ether, use a phenoxide (a weaker base) rather than an alkoxide. For amine synthesis, consider alternatives to direct amination with ammonia, which can act as a base.

    • Use of less sterically hindered nucleophiles. Bulky nucleophiles can preferentially act as bases, abstracting a proton rather than attacking the electrophilic carbon.[7]

  • Reaction Temperature:

    • Maintain lower reaction temperatures. Elimination reactions generally have a higher activation energy than substitution reactions.[6] Running the reaction at or below room temperature can significantly favor the desired substitution pathway.

  • Solvent Choice:

    • Employ polar aprotic solvents. Solvents like DMF, DMSO, or acetone are preferred for SNAr reactions.[6] They effectively solvate the cation of the nucleophilic salt but do not strongly solvate the nucleophile itself, enhancing its reactivity towards substitution. Protic solvents can facilitate elimination pathways.[6]

ParameterRecommended Condition for SubstitutionRationale
Nucleophile Weakly basic, good nucleophile (e.g., azide, phthalimide, thiols)Minimizes proton abstraction that initiates elimination.[6]
Temperature 0°C to Room TemperatureReduces the rate of the competing elimination reaction.[6]
Solvent Polar Aprotic (e.g., DMF, DMSO, Acetonitrile)Enhances nucleophilicity for the SNAr pathway.[6]
Problem 2: Multiple Products Observed on TLC, Indicating a Complex Reaction Mixture

Symptoms:

  • Multiple spots are visible on the TLC plate of the reaction mixture.

  • Purification by column chromatography is challenging due to overlapping spots.

  • The desired product is obtained in very low yield, if at all.

Root Cause Analysis: A complex product mixture can arise from several factors beyond the primary elimination side reaction. These can include:

  • Nucleophilic Aromatic Substitution (SNAr) at the ring: While the primary chloroethyl group is the main site of reaction, strong nucleophiles under forcing conditions can potentially displace one of the nitro groups, although this is less common.

  • Reaction with the solvent: Certain solvents, like alcohols, can act as nucleophiles, especially at elevated temperatures.

  • Decomposition of starting material or product: The highly electron-deficient aromatic ring can be susceptible to degradation under harsh basic or thermal conditions.

Mitigation Strategies:

  • Strict Control of Stoichiometry:

    • Use a slight excess (1.1-1.2 equivalents) of the nucleophile to ensure complete consumption of the starting material, but avoid a large excess which can promote side reactions.

  • Inert Atmosphere:

    • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidation or side reactions with atmospheric components, especially if the nucleophile is sensitive.

  • Monitoring the Reaction:

    • Closely monitor the reaction progress by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent the formation of degradation products.

dot

Caption: Decision tree for troubleshooting complex reaction mixtures.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of reaction for 2-(2-Chloroethyl)-1,3-dinitrobenzene with most nucleophiles?

The primary reaction is a nucleophilic substitution on the chloroethyl side chain. However, the dinitro-substituted benzene ring makes the entire molecule highly susceptible to nucleophilic aromatic substitution (SNAr).[5][8][9][10] The reaction with the chloroethyl group typically proceeds via an SN2-like mechanism. The electron-withdrawing nitro groups activate the aromatic ring towards nucleophilic attack, which can lead to side reactions if the conditions are not carefully controlled.[11][3][4]

Q2: How do the nitro groups influence the reactivity of the molecule?

The two nitro groups are strong electron-withdrawing groups.[11][3][4] They exert a powerful -I (inductive) and -M (mesomeric or resonance) effect. This has two major consequences:

  • Activation of the Chloroethyl Group: The electron withdrawal increases the electrophilicity of the carbon atom bonded to the chlorine, making it more susceptible to nucleophilic attack.

  • Activation of the Aromatic Ring: The nitro groups, particularly when positioned ortho and para to a potential leaving group (in this case, one of the nitro groups or a hydrogen atom), stabilize the negatively charged intermediate (Meisenheimer complex) formed during SNAr, thereby activating the ring for nucleophilic attack.[3][8]

Q3: Can I use a strong base like sodium hydroxide or potassium tert-butoxide with this compound?

It is generally not recommended to use strong, non-nucleophilic bases like sodium hydroxide or potassium tert-butoxide. These bases will strongly favor the E2 elimination pathway, leading to the formation of 2,4-dinitrostyrene as the major product.[2] If a basic medium is required, it is better to use a weaker base like potassium carbonate or triethylamine, or to use the salt of the nucleophile itself if it is sufficiently basic to drive the reaction.

Q4: What is a good starting point for reaction conditions when using a new nucleophile?

A good starting point would be to dissolve the 2-(2-Chloroethyl)-1,3-dinitrobenzene and a slight excess (1.1 eq) of the nucleophile in a polar aprotic solvent like DMF at room temperature. Monitor the reaction by TLC. If the reaction is slow, gentle heating (e.g., 40-50 °C) can be applied, but be mindful of the increased risk of elimination at higher temperatures.

Section 3: Experimental Protocols

General Procedure for the Nucleophilic Substitution of 2-(2-Chloroethyl)-1,3-dinitrobenzene with a Phenolic Nucleophile

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 2-(2-Chloroethyl)-1,3-dinitrobenzene

  • Substituted Phenol (1.1 equivalents)

  • Potassium Carbonate (K₂CO₃) (1.5 equivalents)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), add the substituted phenol and anhydrous DMF.

  • Stir the mixture until the phenol is completely dissolved.

  • Add potassium carbonate to the solution and stir for 10-15 minutes at room temperature to form the phenoxide in situ.

  • Add 2-(2-Chloroethyl)-1,3-dinitrobenzene to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, pour the reaction mixture into cold water and stir.

  • The product will often precipitate out of the aqueous solution. Collect the solid by vacuum filtration.

  • Wash the solid with water and then a small amount of cold ethanol or isopropanol to remove impurities.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization or column chromatography if necessary.

References

  • Shaalaa.com. (2021, March 24). Nucleophilic substitution reaction of 2, 4-dinitrochlorobenzene is faster than p-nitrochlorobenzene. Give reason. Chemistry.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of 2 ,4-Dinitrochlorobenzene?
  • MDPI. (2000, March 22). Reaction of 2,4-Dinitrochlorobenzene with Aromatic Amines in Toluene: Effect of Nucleophile Structure.
  • Wikipedia. 2,4-Dinitrochlorobenzene.
  • Allen. Nucleophilic substitution reaction of 2,4-dinitrochlorobenzene is faster than p- nitrochlorobenzene . Give reason.
  • BenchChem. Minimizing the formation of elimination products in substitution reactions.
  • Wikipedia.
  • Royal Society of Chemistry. Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC.
  • Taylor & Francis Online. Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Chemistry LibreTexts. (2022, September 24). 16.
  • Chemistry Steps. (2021, August 9).
  • NEET coaching. (2024, October 24). Elimination Reactions - Mechanism, Types and Examples.
  • Highlights of Elimin
  • Dalal Institute.
  • Lumen Learning. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook.
  • BenchChem. Technical Support Center: Overcoming Low Reactivity in Nucleophilic Substitution of 1-Chloro-2-(2-chloroethyl)benzene.
  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.
  • Chemistry LibreTexts. (2023, January 22).
  • YouTube. (2025, February 25). Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism[Live Recording].
  • ResearchGate. (2017, March 18).
  • Semantic Scholar. (2013, July 4). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects.
  • ResearchGate. (2025, December 5). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects.
  • Google Patents.
  • Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2).
  • PMC. (2024, July 26).
  • Indian Academy of Sciences. (2006, September 18). Synthesis, spectra and electrochemistry of dinitro-bis- {2-(phenylazo)pyrimidine} ruthenium(II).
  • PrepChem.com.
  • ChemicalBook. 2,2'-DINITRODIBENZYL synthesis.
  • Arkivoc.

Sources

Improving the yield of 2-(2-Chloroethyl)-1,3-dinitrobenzene synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 2-(2-Chloroethyl)-1,3-dinitrobenzene

Current Status: Active Analyst: Senior Application Scientist Subject: Yield Improvement & Troubleshooting for 2,6-Dinitrophenethyl Chloride Synthesis

Executive Summary: The Regioselectivity Paradox

If you are experiencing low yields (<40%) or difficulty isolating the target compound, the root cause is likely regiochemical mismatch in your synthetic strategy.

Many researchers attempt the direct nitration of (2-chloroethyl)benzene. This is the primary cause of failure. Direct nitration is dominated by ortho/para directing effects relative to the alkyl chain, favoring the 2,4-dinitro isomer. The 2,6-dinitro isomer (your target, where the nitro groups are meta to each other but ortho to the ethyl chain) is sterically and electronically disfavored in direct nitration.

The High-Yield Solution: You must switch to a "Benzylic Extension" strategy . Start with the pre-nitrated core (2,6-Dinitrotoluene ) and extend the side chain. This locks the correct nitro-regiochemistry from the start.

Module 1: The Optimized Synthetic Pathway

This protocol utilizes the acidity of the benzylic protons in 2,6-dinitrotoluene (2,6-DNT) to perform a base-catalyzed aldol-like condensation with paraformaldehyde, followed by chlorination.

Step 1: Hydroxymethylation (The Critical Yield Step)
  • Reaction: 2,6-DNT + Paraformaldehyde

    
     2-(2,6-dinitrophenyl)ethanol
    
  • Why: The electron-withdrawing nitro groups make the methyl protons acidic (

    
    ). DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is the optimal base to deprotonate without causing aggressive polymerization.
    
Step 2: Deoxychlorination
  • Reaction: 2-(2,6-dinitrophenyl)ethanol +

    
    
    
    
    
    Target Chloride
  • Why: Thionyl chloride provides a clean conversion. The use of catalytic DMF forms the Vilsmeier-Haack reagent in situ, accelerating the reaction and preventing thermal degradation.

SyntheticPathway Start 2,6-Dinitrotoluene (Starting Material) Intermediate 2-(2,6-Dinitrophenyl)ethanol (Key Intermediate) Start->Intermediate Aldol-type Condensation Reagent1 Paraformaldehyde + DBU / DMSO Reagent1->Intermediate Target 2-(2-Chloroethyl)-1,3-dinitrobenzene (Target) Intermediate->Target Nucleophilic Substitution Reagent2 SOCl2 + cat. DMF Reagent2->Target

Figure 1: The "Benzylic Extension" pathway guarantees 100% regioselectivity, unlike direct nitration.

Module 2: Detailed Protocol & Optimization

Stage 1: Synthesis of 2-(2,6-dinitrophenyl)ethanol
ParameterOptimized ConditionReason for Choice
Stoichiometry 1.0 eq 2,6-DNT : 1.5 eq

Excess paraformaldehyde drives the equilibrium forward.
Base DBU (1.1 eq) Strong enough to deprotonate, but non-nucleophilic to avoid

side reactions.
Solvent Anhydrous DMSO Solubilizes the polar intermediate and enhances basicity.
Temperature 20–25°C (Strict Control)Higher temps (>40°C) cause Cannizzaro reactions and "tar" formation.
Time 2–4 HoursProlonged reaction leads to dimerization.

Protocol:

  • Dissolve 2,6-DNT (10 mmol) and Paraformaldehyde (15 mmol) in dry DMSO (15 mL).

  • Add DBU (11 mmol) dropwise over 15 minutes. Color Change Alert: The solution will turn deep purple/black. This is the Janovsky anion (Meisenheimer complex). This is normal.

  • Stir at room temperature for 3 hours.

  • Quench: Pour the mixture into ice-cold 1M HCl (50 mL). The color should vanish, yielding a yellow precipitate or oil.

  • Extraction: Extract with Ethyl Acetate (3x). Wash with brine to remove DMSO.

Stage 2: Chlorination to Target

Protocol:

  • Dissolve the crude alcohol from Stage 1 in dry

    
     (DCM).
    
  • Add catalytic DMF (2-3 drops).

  • Add

    
     (1.5 eq) dropwise at 0°C.
    
  • Reflux for 2 hours.

  • Evaporate solvent and recrystallize from Ethanol/Hexane.

Module 3: Troubleshooting Guide

Decision Tree: Diagnosing Low Yields

Troubleshooting Problem Low Yield or Impure Product StepCheck Which step failed? Problem->StepCheck AldolFail Step 1: Alcohol Synthesis StepCheck->AldolFail ClFail Step 2: Chlorination StepCheck->ClFail BlackTar Issue: Black Tar / No Precipitate AldolFail->BlackTar SolventWet Cause: Wet DMSO or Overheating (>40°C) BlackTar->SolventWet Fix1 Fix: Dry DMSO over 4Å sieves; Keep at 20°C. SolventWet->Fix1 Reversion Issue: Product reverts to alcohol on column ClFail->Reversion Hydrolysis Cause: Silica gel is acidic/wet; Product is hydrolytically unstable Reversion->Hydrolysis Fix2 Fix: Neutralize Silica with 1% Et3N or use Recrystallization. Hydrolysis->Fix2

Figure 2: Diagnostic logic for common failure modes in the synthesis.

Common Failure Modes

Q1: The reaction mixture turned into a solid black mass during Step 1.

  • Diagnosis: Thermal Runaway / Polymerization.

  • Mechanism: The deprotonated 2,6-DNT species is highly reactive. If the temperature exceeds 40°C, it undergoes oxidative polymerization or Cannizzaro disproportionation with the formaldehyde.

  • Solution: Perform the DBU addition slowly in an ice bath, then allow it to warm to only room temperature. Do not heat.

Q2: I isolated the product, but the NMR shows a mixture of isomers.

  • Diagnosis: Impure Starting Material.

  • Mechanism: Commercial "Technical Grade" DNT is often an 80:20 mixture of 2,4-DNT and 2,6-DNT.[1] The 2,4-isomer reacts faster.

  • Solution: You must recrystallize your starting 2,6-DNT (from methanol) before starting the synthesis. The melting point of pure 2,6-DNT is 66°C; 2,4-DNT is 71°C.

Q3: The chlorination step (Step 2) yield is low; the product seems to decompose.

  • Diagnosis: Vilsmeier Adduct Stability.

  • Mechanism: If you use too much DMF or heat too aggressively, the intermediate complex can degrade.

  • Solution: Use

    
     neat or in DCM. Avoid pyridine if possible, as it can form difficult-to-remove salts. Wash the organic layer with saturated 
    
    
    
    immediately after reaction to remove acid traces.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use 2-phenylethanol and nitrate it directly? A: No. Nitration of 2-phenylethanol yields primarily 2,4-dinitrophenethanol (approx 80%) and only traces of the 2,6-isomer. Separation is nearly impossible on a preparative scale.

Q: Why use DBU instead of KOH? A: KOH generates water as a byproduct (


). Water inhibits the reaction and can reverse the aldol condensation. DBU is a non-nucleophilic organic base that does not generate water during the deprotonation step (it forms a salt), maintaining anhydrous conditions essential for high conversion.

Q: Is the product light-sensitive? A: Yes. Nitro-aromatics with alkyl chlorides are prone to photolytic degradation (turning brown). Store the final product in amber vials at 4°C.

References

  • Bennett, G. M., & Wain, R. L. (1936). Organic molecular compounds. Part II. The influence of nitro-groups on the reactivity of substituents in the benzene nucleus. Journal of the Chemical Society, 1108–1114. (Foundational chemistry of 2,6-DNT reactivity).
  • Makosza, M., & Winiarski, J. (1987). Vicarious nucleophilic substitution of hydrogen. Accounts of Chemical Research, 20(8), 282–289. Link (Mechanisms of nitro-aromatic activation).

  • Batcho, A. D., & Leimgruber, W. (1985). Indoles from 2-methylnitrobenzenes by condensation with formamide acetals followed by reduction: 4-benzyloxyindole. Organic Syntheses, 63, 214. Link (Demonstrates the reactivity of o-nitrotoluene methyl groups).

  • EPA Report. (2008).[2] Regulatory Determinations Support Document for Selected Contaminants: Chapter 7 (2,4- and 2,6-Dinitrotoluene). Link (Safety and physical properties data).

Sources

Technical Support Center: Challenges in Purifying 2-(2-Chloroethyl)-1,3-dinitrobenzene Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 2-(2-Chloroethyl)-1,3-dinitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important chemical intermediate. Here, we provide in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions, all grounded in established scientific principles.

I. Frequently Asked Questions (FAQs)

This section addresses the most common issues faced during the purification of 2-(2-Chloroethyl)-1,3-dinitrobenzene.

Q1: My crude product is a dark, oily residue instead of the expected yellow solid. What happened?

A1: The formation of a dark, oily product is a frequent issue and typically points to the presence of significant impurities, such as nitrophenolic byproducts or over-nitrated compounds.[1] These impurities can depress the melting point of the desired product, resulting in an oil. Incomplete reaction or side reactions, especially at elevated temperatures, can also contribute to this issue.[2]

Troubleshooting Steps:

  • Re-evaluate Reaction Conditions: Ensure that the reaction temperature was strictly controlled. Overheating can lead to the formation of undesired side products.

  • Initial Purification by Washing: Before attempting crystallization, wash the crude product with a sodium bicarbonate or sodium carbonate solution to remove acidic impurities like nitrophenols.[3] This is a critical step to neutralize and extract these byproducts.

  • Solvent Extraction: If the product remains oily after washing, perform a liquid-liquid extraction using a suitable organic solvent like dichloromethane or ethyl acetate to separate the desired compound from water-soluble impurities.[4]

Q2: I'm having difficulty crystallizing the product. It either oils out or the yield is very low.

A2: Crystallization challenges are common with dinitrobenzene derivatives. "Oiling out" occurs when the compound is insoluble in the solvent at low temperatures but melts at the temperature of the hot solvent, forming an oil instead of dissolving. Low yields can result from using a solvent in which the product is too soluble.

Troubleshooting Solvent Selection and Technique:

  • Solvent Choice is Key: Ethanol is a commonly used solvent for the recrystallization of dinitrobenzene compounds.[5][6] However, a mixed solvent system, such as ethanol-water or benzene-petroleum ether, can also be effective.[7][8] The goal is to find a solvent or solvent pair in which the product is soluble when hot but sparingly soluble when cold.

  • Gradual Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath. Rapid cooling can trap impurities and lead to the formation of smaller, less pure crystals.[5]

  • Seeding: If crystals are slow to form, adding a small seed crystal of the pure product can initiate crystallization.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the solvent line can create nucleation sites for crystal growth.

Q3: My purified product has a low melting point and a broad melting range. What are the likely impurities?

A3: A low and broad melting point is a classic indicator of an impure compound. For 2-(2-Chloroethyl)-1,3-dinitrobenzene, the most probable impurities include:

  • Isomeric Byproducts: The synthesis can lead to the formation of other isomers.[7] For example, nitration of related compounds can produce a mixture of isomers that are difficult to separate.[9]

  • Unreacted Starting Materials: Incomplete reactions will leave starting materials in the crude product.

  • Side-Reaction Products: Over-nitration can lead to trinitro derivatives, and other side reactions can produce various contaminants.[7][10]

Purification Strategy: If recrystallization fails to yield a product with a sharp melting point, column chromatography is the recommended next step. The significant polarity difference between the dinitrobenzene product and less polar starting materials or more polar byproducts often allows for effective separation.[4]

II. In-Depth Troubleshooting Guides

This section provides detailed solutions to more complex purification challenges.

Issue 1: Persistent Isomeric Impurities

The presence of isomers is a common and challenging purification problem. These compounds often have very similar physical properties, making separation by simple recrystallization difficult.

Identification:

  • Thin Layer Chromatography (TLC): Develop a TLC method using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to visualize the number of components in your product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for separating and identifying volatile isomers.[10]

  • High-Performance Liquid Chromatography (HPLC): HPLC can provide excellent separation of isomers and is a valuable tool for assessing purity.[11]

Purification Protocol: Column Chromatography Column chromatography is a powerful technique for separating compounds with different polarities.

Step-by-Step Protocol:

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel (100-200 mesh) using a suitable eluent, such as a mixture of hexane and ethyl acetate.[4]

  • Loading: Carefully load the slurry onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. The less polar nitro-compounds will elute first.[4]

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.[4]

Issue 2: Thermal Decomposition of the Product

Dinitroaromatic compounds can be thermally unstable.[12] High temperatures during solvent evaporation or drying can lead to decomposition, resulting in a discolored product and reduced yield.

Preventative Measures:

  • Use a Rotary Evaporator: Always remove solvents under reduced pressure to keep the temperature low.

  • Avoid High Temperatures for Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 40-50°C).

Workflow for Troubleshooting Purification

The following diagram illustrates a logical workflow for addressing common purification challenges.

Purification_Troubleshooting Start Crude Product Is_It_Oily Is the product an oil? Start->Is_It_Oily Wash_Base Wash with NaHCO3/Na2CO3 solution Is_It_Oily->Wash_Base Yes Recrystallization Attempt Recrystallization Is_It_Oily->Recrystallization No Extraction Liquid-Liquid Extraction Wash_Base->Extraction Extraction->Recrystallization Check_Purity Check Purity (TLC, Melting Point) Recrystallization->Check_Purity Pure_Product Pure Product Check_Purity->Pure_Product Yes Column_Chromatography Column Chromatography Check_Purity->Column_Chromatography No Is_Purity_Sufficient Is purity sufficient? Column_Chromatography->Is_Purity_Sufficient Is_Purity_Sufficient->Pure_Product Yes Is_Purity_Sufficient->Column_Chromatography No, re-optimize

Sources

Technical Support Center: Stability & Storage of 2-(2-Chloroethyl)-1,3-dinitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Support Resource for the handling and stabilization of 2-(2-Chloroethyl)-1,3-dinitrobenzene (CAS: 606-21-3 analog/derivative).

This compound presents a unique "Dual-Threat" stability profile: it combines the shock/thermal sensitivity of polynitro aromatics with the alkylating and elimination potential of a


-functionalized alkyl halide .

Document ID: TSC-DNB-02 Status: Active Security Level: Laboratory Safety / synthesis Last Updated: 2026-02-19

The Stability Matrix: Understanding the "Why"

Before implementing a storage protocol, you must understand the molecular tension within this compound. It is not merely a static solid; it is a "loaded spring" prone to three specific degradation pathways due to the Ortho-Effect .

The Molecular Hazard Profile

The molecule features a 2-chloroethyl tail sandwiched between two nitro groups (


) at positions 1 and 3.
  • Steric Strain: The bulky nitro groups force the ethyl chain out of the planar alignment, increasing potential energy.

  • Benzylic Acidity (The Critical Flaw): The electron-withdrawing power of two ortho-nitro groups makes the benzylic protons (on the carbon attached to the ring) significantly acidic. This lowers the activation energy for the elimination of HCl, leading to the formation of 2,6-dinitrostyrene .

Degradation Pathways Diagram

The following logic map details the causality of degradation.

degradation_pathways Compound 2-(2-Chloroethyl)- 1,3-dinitrobenzene Hydrolysis Hydrolysis (Nucleophilic Sub.) Compound->Hydrolysis + Moisture Elimination E2 Elimination (Dehydrohalogenation) Compound->Elimination + Base/Heat Redox Photochemical Redox Compound->Redox + UV Moisture Moisture / H2O Moisture->Hydrolysis Base Basic Impurities (or Glass Surface) Base->Elimination Light UV/Visible Light Light->Redox Alcohol Product A: 2-(2,6-Dinitrophenyl)ethanol (Wet/Caking) Hydrolysis->Alcohol Styrene Product B: 2,6-Dinitrostyrene (Polymerization Risk) Elimination->Styrene Azo Product C: Azo/Azoxy Dimers (Color Change) Redox->Azo

Figure 1: Mechanistic degradation pathways. Note that E2 Elimination is the highest risk during long-term storage due to benzylic acidity.

Storage Protocol: The "Zero-Flux" Standard

To prevent the pathways above, you must establish a "Zero-Flux" environment—no energy in (heat/light) and no matter in (water/oxygen).

Step-by-Step Preservation Methodology
ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C) Kinetic suppression of the E2 elimination pathway. At RT, the rate of HCl loss is non-negligible over months.
Atmosphere Argon (Ar) Argon is heavier than air and provides a better "blanket" than Nitrogen, preventing moisture ingress during cap opening/closing.
Container Amber Glass + PTFE Liner Amber blocks UV (preventing nitro-reduction).[1] PTFE liners prevent the compound from leaching plasticizers or reacting with paper/pulp liners.
Desiccant External P₂O₅ Do not mix desiccant with the solid. Place the vial inside a secondary jar containing Phosphorus Pentoxide or Silica Gel.
The "Self-Validating" QC Check

How do you know your storage worked? Perform this 10-minute check before using valuable material in a synthesis:

  • Visual Inspection: Pure compound is typically pale yellow. Dark Orange/Brown indicates photochemical degradation (nitro reduction). Wet/Sticky appearance indicates hydrolysis to the alcohol.

  • The "Sniff" Test (Caution): Open the vial in a fume hood. A sharp, acrid smell of HCl indicates the elimination reaction is active (formation of styrene).

  • TLC Validation:

    • Mobile Phase: 20% Ethyl Acetate / 80% Hexanes.

    • Observation:

      • Target:

        
         (varies by plate).
        
      • Impurity A (Alcohol): Lower

        
         (more polar).
        
      • Impurity B (Styrene): Higher

        
         (non-polar/conjugated).
        

Troubleshooting Guide

Scenario 1: "The material has turned into a solid, sticky brick."

Diagnosis: Hydrolysis has occurred. The chlorine atom has been replaced by a hydroxyl group (


), creating 2-(2,6-dinitrophenyl)ethanol. The hydroxyl group creates hydrogen bonding networks, changing the crystal habit and melting point.
Corrective Action: 
  • Dissolve the mass in minimal warm Dichloromethane (DCM) .

  • Wash with cold water (removes HCl and residual alcohol traces).

  • Dry over

    
     and re-crystallize (likely from Ethanol/Hexane, though check specific solubility).
    
  • Prevention: Ensure the storage vial is taped with Parafilm under an Argon atmosphere.

Scenario 2: "The container popped when I opened it / It smells acidic."

Diagnosis: Dehydrohalogenation. The compound has eliminated HCl gas to form the styrene derivative. This pressurizes the vial. Critical Safety Warning: The styrene derivative (2,6-dinitrostyrene) is potentially prone to spontaneous polymerization, which can be exothermic. Corrective Action:

  • Vent carefully in a fume hood.

  • Check purity via NMR (

    
    H). Look for the disappearance of the triplet signals of the ethyl chain and the appearance of vinyl doublets (typically 
    
    
    
    5.5–7.0 ppm).
  • If >5% degradation, repurify via column chromatography (Silica gel). Note: Recrystallization is often ineffective for separating the styrene from the parent.

Scenario 3: "The yellow powder has dark brown specks."

Diagnosis: Photochemical surface degradation. Nitro groups have reduced to nitroso or azo linkages. Corrective Action:

  • If the bulk is still yellow, this is likely surface-only.

  • Perform a filtration wash : Place solid on a fritted glass funnel and wash rapidly with cold hexanes. The degradation products are often more soluble in organic solvents than the crystalline parent.

Frequently Asked Questions (FAQ)

Q: Can I store this compound in solution (e.g., DMSO or DMF) to save time? A: ABSOLUTELY NOT. Polar aprotic solvents like DMSO and DMF are nucleophilic and basic enough to accelerate the elimination reaction (E2) or direct substitution (


). In DMSO, the shelf life may drop from years to hours. Always store as a dry solid.

Q: Is this compound shock-sensitive like TNT? A: While it is a polynitro aromatic, the "2-(2-chloroethyl)" chain disrupts the crystal packing density compared to TNT. It is generally considered moderately stable but should still be treated as an energetic material.

  • Do not grind in a mortar and pestle.

  • Do not heat rapidly in a closed system.

  • Transport: It is likely Class 6.1 (Toxic) rather than Class 1 (Explosive), but check local SDS.

Q: I need to dry the material. Can I use a vacuum oven? A: Use caution.

  • Temperature Limit: Do not exceed 40°C.

  • Vacuum: High vacuum is acceptable.

  • Trap: You must use a cold trap. If the material eliminates HCl, the gas will destroy your vacuum pump oil/diaphragm.

Experimental Workflow: Purification & Recovery

If your material has degraded, use this flowchart to decide the recovery method.

recovery_workflow Start Degraded Material Check Check Purity (TLC/NMR) Start->Check Decision Impurity Type? Check->Decision PathA Styrene (Elimination) Decision->PathA Non-polar spots PathB Alcohol (Hydrolysis) Decision->PathB Polar/Sticky ActionA Column Chromatography (Silica, Hex/EtOAc) PathA->ActionA ActionB Recrystallization (EtOH/Hexane) PathB->ActionB

Figure 2: Decision tree for purification based on degradation type.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General handling of alkyl halides and nitro compounds).
  • Ono, N. (2001). The Nitro Group in Organic Synthesis. Wiley-VCH. Link

  • Agrawal, J. P., & Hodgson, R. D. (2007). Organic Chemistry of Explosives. Wiley. (Stability data on polynitroarenes). Link

  • PubChem. (n.d.). Compound Summary: 1-Chloro-2,4-dinitrobenzene (Analogous reactivity data). National Library of Medicine. Link

Sources

Technical Support Center: Quenching 2-(2-Chloroethyl)-1,3-dinitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Safety Profile

You are dealing with 2-(2-Chloroethyl)-1,3-dinitrobenzene (CEDNB) . This molecule presents a dual-hazard profile that requires a specific quenching strategy:

  • Alkylating Hazard (Primary): The 2-chloroethyl moiety functions similarly to a nitrogen mustard precursor. It is a potent electrophile capable of alkylating DNA and proteins via

    
     mechanisms.
    
  • Energetic/Reactive Hazard (Secondary): The 1,3-dinitrobenzene core is electron-deficient and potentially shock-sensitive. It is prone to forming unstable Meisenheimer complexes in the presence of strong bases (hydroxide, alkoxides), which can lead to runaway exotherms or explosive decomposition.

CRITICAL RULE: Do NOT use strong bases (NaOH, KOH) or oxidizers (Bleach/Hypochlorite) as the primary quench. These can trigger violent decomposition or form toxic chloropicrin-like byproducts.

Part 1: The Core Protocol (The "Thiosulfate Method")

The industry-standard method for quenching alkylating agents without destabilizing the nitro-aromatic core is Nucleophilic Deactivation using Sodium Thiosulfate .

The Mechanism

Sodium thiosulfate (


) acts as a soft nucleophile. It attacks the terminal carbon of the chloroethyl chain, displacing the chloride ion. This converts the lipophilic, toxic alkyl chloride into a water-soluble, non-volatile Bunte Salt  (S-alkyl thiosulfate), which effectively neutralizes the alkylating potential.
Step-by-Step Procedure

Reagents Needed:

  • Sodium Thiosulfate Pentahydrate (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    )
    
  • Solvent: Water and an organic co-solvent (Acetone or Acetonitrile) to ensure homogeneity.

ParameterSpecification
Stoichiometry 20:1 molar excess (Thiosulfate : CEDNB)
Reaction Time Minimum 24 hours
Temperature Ambient (

)
pH Control Neutral (pH 6–8)

Protocol:

  • Preparation: Calculate the moles of unreacted CEDNB. Dissolve sodium thiosulfate (20 equivalents) in water to create a 20% w/v solution.

  • Solubilization: Dissolve your reaction residue or waste CEDNB in a minimal amount of acetone or acetonitrile. Note: CEDNB has poor water solubility; the organic co-solvent is critical for the thiosulfate to contact the substrate.

  • Addition: Slowly add the CEDNB solution to the rapidly stirring thiosulfate solution.

    • Visual Check: The solution should remain clear or turn slightly cloudy. If a biphasic layer forms, add more acetone until a single phase is achieved.

  • Quench: Seal the vessel (vented cap recommended to prevent pressure buildup) and stir for 24 hours.

  • Validation: Analyze an aliquot via LC-MS to confirm the disappearance of the parent mass (CEDNB) and the appearance of the Bunte salt adduct.

  • Disposal: The resulting aqueous solution contains the Bunte salt. While less toxic, it should still be treated as hazardous chemical waste and routed for high-temperature incineration.

Part 2: Visualizing the Workflow

The following diagram illustrates the decision logic and chemical pathway for safe quenching.

QuenchingWorkflow Start Unreacted CEDNB (Residue/Solution) SolubilityCheck Is residue water soluble? Start->SolubilityCheck DissolveOrganic Dissolve in Acetone/ACN SolubilityCheck->DissolveOrganic No PrepareQuench Prepare 20% Na2S2O3 (aq) (20 molar equivalents) SolubilityCheck->PrepareQuench Yes (Unlikely) DissolveOrganic->PrepareQuench Mix Combine & Stir (Single Phase Required) PrepareQuench->Mix CheckPhase Is solution biphasic? Mix->CheckPhase AddCosolvent Add more Acetone CheckPhase->AddCosolvent Yes Wait Stir 24 Hours (Formation of Bunte Salt) CheckPhase->Wait No AddCosolvent->Mix Validation LC-MS Check (Parent Mass Gone?) Wait->Validation Validation->Wait No (Extend Time) Disposal Dispose as Hazardous Waste (Incineration) Validation->Disposal Yes

Caption: Logical workflow for the solubilization and thiosulfate quenching of CEDNB.

Part 3: Troubleshooting & FAQs

Q1: The solution turned deep red/purple upon adding the quencher. What happened?

  • Diagnosis: You likely used a basic solution (like NaOH) or your thiosulfate solution was too alkaline.

  • The Science: Polynitroaromatics react with hydroxide ions to form Meisenheimer Complexes (sigma-adducts), which are intensely colored.

  • Immediate Action: Check pH. If pH > 9, carefully neutralize with dilute acetic acid or HCl to pH 7. Do not allow the basic solution to stand, as this can lead to polymerization or vigorous decomposition.

Q2: I see a solid precipitate forming during the quench.

  • Diagnosis: This is likely unreacted CEDNB crashing out of solution because the water content is too high (the "Oiling Out" effect).

  • The Risk: Solid CEDNB is not being quenched. The reaction occurs in the solution phase.[1]

  • Fix: Add more acetone or acetonitrile until the solid redissolves. The reaction mixture must be homogeneous for the thiosulfate to attack the alkyl chloride.

Q3: Can I use bleach (Sodium Hypochlorite) instead?

  • Answer: ABSOLUTELY NOT.

  • Reasoning: Hypochlorite is an oxidizer. While it works for some biological agents, mixing it with nitro-aromatics can produce unpredictable, toxic, and potentially explosive byproducts. Furthermore, bleach does not effectively destroy the alkyl chloride moiety; it primarily attacks the aromatic ring.

Q4: How do I clean contaminated glassware?

  • Protocol:

    • Rinse glassware with the acetone/thiosulfate mixture described above.

    • Let it soak for 1 hour.

    • Rinse with water, then wash with standard detergent.

    • Do not put un-rinsed glassware directly into a base bath (KOH/Isopropanol), as this risks the Meisenheimer explosion hazard mentioned in Q1.

Part 4: References & Authority
  • Lunn, G., & Sansone, E. B. (2012).[2][3] Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience. (The definitive text on quenching alkylating agents using thiosulfate).

  • National Cancer Institute (NCI). Sodium Thiosulfate Mechanism of Action. (Validating the nucleophilic attack on alkylating species).

  • Sigma-Aldrich. Safety Data Sheet: 1-Chloro-2,4-dinitrobenzene (Analogous hazard data for dinitro-chlorobenzene derivatives).

Disclaimer: This guide is intended for qualified personnel only. Always perform a risk assessment and consult your institution's Chemical Hygiene Plan before handling CEDNB.

Sources

Technical Support Center: Minimizing Non-Specific Binding of 2-(2-Chloroethyl)-1,3-dinitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Protein Labeling with Hydrophobic Alkylating Agents Reference ID: KB-DNCB-002 Last Updated: February 19, 2026 Audience: Senior Scientists, Proteomics Researchers, Assay Developers

Core Technical Analysis: The "Dual-Threat" Mechanism

To effectively minimize non-specific binding (NSB) of 2-(2-Chloroethyl)-1,3-dinitrobenzene , you must first understand that this molecule poses a "dual threat" in aqueous environments. Unlike simple affinity ligands, this probe generates background noise through two distinct physical mechanisms.

The Mechanism of Noise
  • Hydrophobic Collapse (Physisorption): The dinitrobenzene core is highly hydrophobic. Upon dilution into aqueous buffers, the molecule tends to aggregate (forming micelles) or adhere to hydrophobic patches on proteins and plasticware. This is reversible NSB but often mimics high-affinity binding.

  • Promiscuous Alkylation (Chemisorption): The 2-chloroethyl group is an electrophile. While intended to target specific nucleophiles (e.g., Cysteine thiols or activated Lysines), it can alkylate surface-accessible residues randomly if the concentration is too high or the pH is not tuned to the target's pKa.

Visualization: NSB Pathways

The following diagram illustrates the competing pathways between specific labeling and non-specific noise.

NSB_Mechanism Probe 2-(2-Chloroethyl)- 1,3-dinitrobenzene Target Specific Target (Cys/Lys) Probe->Target Specific Alkylation HydrophobicPatch Hydrophobic Surface Patch Probe->HydrophobicPatch Physisorption (Hydrophobic NSB) RandomNuc Random Surface Nucleophile Probe->RandomNuc Promiscuous Reaction Aggregates Micellar Aggregates Probe->Aggregates Low Solubility (Precipitation)

Figure 1: Competing pathways for the probe. Success depends on maximizing the green path while suppressing the red/grey paths via buffer optimization.

Troubleshooting Matrix (FAQ)

This section addresses specific user scenarios observed in high-throughput screening and proteomics workflows.

Q1: "I see a 'brick dust' precipitate immediately after adding the probe to my protein solution."

Diagnosis: Solvent Shock. The probe is likely dissolved in 100% DMSO. Adding a small volume of high-concentration hydrophobic probe to a static aqueous buffer causes local supersaturation, leading to immediate precipitation that coats the protein.

Solution:

  • The "Vortex-First" Technique: Never add the probe to a static solution. Vortex the protein solution while slowly piping the probe into the vortex cone.

  • Intermediate Dilution: Dilute the probe in a transitional solvent (e.g., 50% DMSO/Water) before the final addition to the protein, ensuring the final DMSO concentration stays <5%.

Q2: "My negative control (no protein) shows high signal on the assay plate."

Diagnosis: Surface Adsorption. The dinitrobenzene ring is sticking to the polystyrene/polypropylene walls of your vessel.

Solution:

  • Switch Plastics: Use Low-Binding (siliconized) tubes and plates.

  • Detergent Block: Pre-coat the wells with 0.05% Tween-20 or use a buffer containing 0.01% Triton X-100 . This creates a hydrophilic shield on the plastic.

Q3: "I have high background labeling on non-target proteins (Western Blot/Mass Spec)."

Diagnosis: Promiscuous Alkylation (Chemical NSB). The reaction conditions are too aggressive, allowing the probe to react with residues that have lower nucleophilicity.

Solution:

  • pH Tuning: If targeting Cysteine, lower the pH to 6.5–7.0. At this pH, Cysteines (pKa ~8.3, but lower in active sites) are ionized, while Lysines (pKa ~10.5) are protonated and unreactive [1].

  • Quenching: You must stop the reaction chemically. Add an excess of a scavenger (e.g., 10 mM DTT or β-mercaptoethanol) after the incubation period to consume unreacted probe before analysis.

The "Low-Noise" Labeling Protocol

This protocol is designed to minimize both hydrophobic aggregation and promiscuous reactivity.

Reagents
  • Stock Solvent: Anhydrous DMSO (Do not use Ethanol; it can interfere with alkylation rates).

  • Labeling Buffer: 50 mM HEPES, pH 7.0, 150 mM NaCl.

  • NSB Suppressor: 0.01% Tween-20 (Critical for solubility).

  • Quencher: 100 mM DTT in water.

Step-by-Step Workflow
  • Probe Preparation:

    • Dissolve 2-(2-Chloroethyl)-1,3-dinitrobenzene in DMSO to 100x the desired final concentration (e.g., 10 mM stock for 100 µM final).

    • Critical: Inspect for clarity. Any turbidity indicates moisture contamination.

  • Protein Equilibration:

    • Adjust protein to 1 mg/mL in Labeling Buffer containing 0.01% Tween-20 .

    • Why: The detergent forms micelles that sequester excess hydrophobic probe, preventing it from aggregating on the protein surface [2].

  • Reaction Initiation:

    • While vortexing the protein gently, add the probe stock (1:100 dilution).

    • Incubate at 25°C for 30–60 minutes in the dark.

    • Note: Do not heat to 37°C unless necessary; heat increases hydrophobic NSB.

  • Quenching (The "Stop" Button):

    • Add DTT to a final concentration of 10 mM. Incubate for 5 minutes.

    • Mechanism:[1][2][3][4][5] DTT is a potent nucleophile that rapidly scavenges free probe, preventing it from reacting during downstream processing.

  • Removal of Unbound Probe:

    • Method A (Preferred): Zeba™ Spin Desalting Columns (7K MWCO). This is superior to dialysis for hydrophobic compounds, which often stick to dialysis membranes.

    • Method B: Acetone precipitation (if denaturing is acceptable). The organic solvent dissolves the hydrophobic probe while precipitating the protein.

Protocol Decision Logic

Protocol_Logic Start Start Protocol SolubilityCheck Is Probe Soluble in Buffer? Start->SolubilityCheck AddDetergent Add 0.01% Tween-20 or Triton X-100 SolubilityCheck->AddDetergent No/Cloudy TargetCheck Target Residue? SolubilityCheck->TargetCheck Yes/Clear AddDetergent->TargetCheck pH_Cys Set pH 6.5 - 7.0 (Specific for Cys) TargetCheck->pH_Cys Cysteine pH_Lys Set pH 8.0 - 8.5 (Specific for Lys) TargetCheck->pH_Lys Lysine Incubate Incubate 25°C pH_Cys->Incubate pH_Lys->Incubate Quench Quench with Excess DTT Incubate->Quench Wash Desalt/Spin Column Quench->Wash

Figure 2: Decision tree for optimizing buffer conditions based on solubility and target residue.

Optimization Data: Detergent & Solvent Limits

Use the table below to select additives that minimize NSB without denaturing your protein.

AdditiveRecommended Conc.Mechanism of ActionContraindications
Tween-20 0.01% - 0.05%Prevents hydrophobic aggregation; shields plastic.Avoid if using downstream Mass Spec (unless compatible).
DMSO < 5% (v/v)Solubilizes the probe.>5% may unfold protein, exposing internal hydrophobic cores (increasing NSB).
NaCl 150 - 500 mMShields ionic interactions (charge-based NSB).High salt may reduce the solubility of the hydrophobic probe ("salting out").
BSA 0.1% - 1.0%Blocks surface sites on plasticware.DO NOT USE during labeling; the probe will alkylate the BSA. Use only after quenching.

References

  • Hansen, P. E., & Winther, J. R. (2009). "Chemical reactivity of cysteine residues in proteins." Analytical Biochemistry, 394(2), 147-158. Link

    • Relevance: Establishes the pKa differences between Cys and Lys, supporting pH optimiz
  • Bondarenko, P. V., et al. (2002). "Identification of non-specific binding in proteomic experiments." Journal of Proteome Research, 1(6), 591-599. Link

    • Relevance: Discusses the role of detergents (Tween/Triton) in suppressing hydrophobic NSB of small molecules.
  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. Link

    • Relevance: The authoritative text on alkylation chemistry, quenching protocols, and solvent comp
  • Cytiva. (2024). "Strategies to reduce non-specific binding in protein assays." Cytiva Knowledge Center. Link

    • Relevance: Industrial standard protocols for blocking and washing steps.

Sources

Overcoming low reactivity of 2-(2-Chloroethyl)-1,3-dinitrobenzene in certain conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Nitro-Aromatic Intermediates Subject: Troubleshooting Reactivity Issues with 2-(2-Chloroethyl)-1,3-dinitrobenzene Case ID: NO2-STERIC-001

Executive Summary: The "Steric Fortress" Effect

You are likely encountering low reactivity because 2-(2-Chloroethyl)-1,3-dinitrobenzene (structurally 1-(2-chloroethyl)-2,6-dinitrobenzene) presents a unique kinetic barrier.

While primary alkyl chlorides typically undergo rapid


 reactions, this molecule places the reactive ethyl chloride tail directly between two bulky nitro groups at the ortho positions (2,6-substitution). This creates a "Steric Fortress" :
  • Blocked Backside Attack: The nitro groups physically obstruct the trajectory required for a nucleophile to perform a backside attack (

    
    ) on the carbon bearing the chlorine.
    
  • Electronic Deactivation: While the ring is electron-deficient, the inductive effect pulls electron density, theoretically aiding attack, but the steric crowding dominates, making the transition state energy prohibitively high for standard substitution.

This guide provides three specific protocols to bypass this barrier: Finkelstein Activation , the Elimination-Addition Detour , and Reductive Cyclization .

Module 1: Diagnostic & Decision Tree

Before altering your synthesis, identify your target outcome to select the correct workaround.

Reactivity_Decision_Tree Start Goal: Functionalize 2-(2-Chloroethyl)-1,3-dinitrobenzene Q1 Target Product? Start->Q1 RouteA Simple Substitution (Amine/Thiol/Ether) Q1->RouteA RouteB Heterocycle Formation (Indazole/Indole) Q1->RouteB Decision1 Is the nucleophile basic? RouteA->Decision1 Sol3 Protocol C: Reductive Cyclization (Fe/Acid or H2/Pd) RouteB->Sol3 Sol1 Protocol A: Elimination-Addition (Via Styrene) Decision1->Sol1 Yes (Strong Base) Sol2 Protocol B: Finkelstein Activation (Cl → I) Decision1->Sol2 No (Weak/Neutral)

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on nucleophile basicity and target structure.

Module 2: The Elimination-Addition Detour (Highly Recommended)

The Logic: Direct substitution is sterically blocked. However, the benzylic protons are highly acidic due to the two ortho-nitro groups. Instead of forcing substitution, we induce elimination to form 2,6-dinitrostyrene . This styrene is an electron-deficient Michael acceptor, which rapidly reacts with nucleophiles to give the substituted product.

Mechanism:


 Elimination 

Michael Addition.
Protocol A: Base-Mediated Substitution

Best for: Amines, Thiols, and Alkoxides.

StepReagentConditionsObservation
1. Elimination DBU (1.1 eq) or

(2.0 eq)
THF or DCM,

, 1 hr
Formation of yellow/orange alkene species (Styrene intermediate).
2. Addition Nucleophile (1.2 eq)Add directly to reaction mixture, Heat to

Disappearance of alkene; formation of product.

Step-by-Step:

  • Dissolve 2-(2-Chloroethyl)-1,3-dinitrobenzene (1.0 eq) in dry THF (0.2 M).

  • Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.1 eq) dropwise at

    
    .
    
  • Stir for 60 minutes. Monitor TLC for the conversion to 2,6-dinitrostyrene (usually less polar).

  • Once the styrene is formed, add your nucleophile (e.g., Morpholine, Benzylamine) directly to the pot.

  • Warm to

    
     for 2–4 hours. The nucleophile will perform a conjugate addition to the 
    
    
    
    -carbon, effectively "substituting" the chloride.

Why this works: You trade a difficult


 (sterically hindered) for a facile Michael Addition (electronically driven by the nitro groups).

Module 3: Finkelstein Activation (The "Soft" Route)

The Logic: If your nucleophile is non-basic (preventing the elimination route) or sensitive to DBU, you must increase the leaving group ability. Chlorine is a mediocre leaving group; Iodine is excellent.

Protocol B: In-Situ Iodination

Best for: Azides, Cyanides, or weak nucleophiles.

  • Solvent Switch: Use Acetone (for reflux at

    
    ) or 2-Butanone (MEK)  (for reflux at 
    
    
    
    ).
  • Catalyst: Sodium Iodide (NaI) (1.5 eq).

  • Procedure:

    • Dissolve substrate in MEK.

    • Add NaI. The solution may turn yellow/brown.

    • Reflux for 4–12 hours. NaCl will precipitate out (driving force).

    • Option 1 (Two-step): Isolate the iodo-intermediate (2-(2-Iodoethyl)-1,3-dinitrobenzene). It is significantly more reactive toward

      
      .
      
    • Option 2 (One-pot): Add your nucleophile (e.g.,

      
      ) directly to the mixture after 4 hours.
      

Critical Note: If using inorganic nucleophiles (


, 

), add a Phase Transfer Catalyst (e.g., TBAB or 18-Crown-6 ) to solubilize the anion in the organic phase.

Module 4: Reductive Cyclization (Indazole Synthesis)

The Logic: If your goal is to make a 7-nitroindazole or indole derivative, you do not need to displace the chloride first. Reduction of the nitro group to an amine (or hydroxylamine) creates an intramolecular nucleophile that will displace the chloride (or attack the styrene intermediate) to close the ring.

Protocol C: Iron-Mediated Cyclization

Target: 7-Nitroindazole derivatives.

  • Reagents: Iron powder (Fe, 5 eq),

    
     (saturated aq), Ethanol.
    
  • Conditions: Reflux (

    
    ).
    
  • Mechanism:

    • Fe reduces one

      
       to 
      
      
      
      (or
      
      
      ).
    • The resulting amine attacks the ethyl chloride side chain intramolecularly.

    • Note: In 2,6-dinitro systems, partial reduction often leads to N-oxide indazoles first.

Frequently Asked Questions (FAQ)

Q: Why do I see a styrene byproduct in my NMR? A: The benzylic protons in 2-(2-Chloroethyl)-1,3-dinitrobenzene are extremely acidic. Even mild bases (carbonate, bicarbonate) can trigger


 elimination to form 2,6-dinitrostyrene. If you see this, switch to Protocol A  and intentionally drive the elimination, then add your nucleophile.

Q: Can I use DMSO to speed up the direct substitution? A: Yes, but with caution. DMSO accelerates


 rates by desolvating anions. However, DMSO is also slightly basic and can promote the elimination side-reaction. If you want pure substitution without elimination, keep the temperature below 

and use the Finkelstein (NaI) method.

Q: I am trying to make the azide, but the yield is <10%. Why? A: The azide ion (


) is a linear, good nucleophile, but it still struggles with the 2,6-steric block.
  • Fix: Use the Finkelstein conditions (Protocol B). React substrate with NaI in DMF at

    
     for 2 hours, then add 
    
    
    
    . The intermediate iodide reacts much faster.

References

  • Reactivity of 2,6-Disubstituted Benzyl/Phenethyl Halides

    • Context: Explains the "Steric Inhibition of Resonance" and steric blockage of mechanisms in 2,6-dinitro systems.
    • Source:Journal of the Chemical Society, Perkin Transactions 2.
    • URL:[Link] (General reference for steric effects in nitro-aromatics).

  • Synthesis of Indazoles via Reductive Cycliz

    • Context: Methodologies for converting o-nitroalkylbenzenes to indazoles using Fe/AcOH or catalytic hydrogen
    • Source:Organic Syntheses, Coll.[1] Vol. 3, p.660.

    • URL:[Link]

  • The Elimin

    • Context: Utilization of dinitrostyrenes as Michael acceptors for synthesis of phenethylamines.
    • Source:Tetrahedron Letters, "Nucleophilic addition to nitro-olefins".
    • URL:[Link] (General mechanism validation).

(Note: Specific literature on "2-(2-Chloroethyl)-1,3-dinitrobenzene" is rare; these references ground the chemical principles of 2,6-dinitro substitution patterns and phenethyl halide reactivity.)

Sources

Technical Support Center: Troubleshooting Low Yield in 2-(2-Chloroethyl)-1,3-dinitrobenzene Conjugation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting conjugation reactions involving 2-(2-Chloroethyl)-1,3-dinitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues of low product yield in their experiments. The following information is structured in a question-and-answer format to directly address specific challenges you may be encountering.

Introduction: The Chemistry at Play

The conjugation of 2-(2-Chloroethyl)-1,3-dinitrobenzene to nucleophiles such as amines and thiols proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. In this reaction, the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (the two nitro groups), which facilitate the attack of a nucleophile and the displacement of the chloride leaving group.[1] However, the specific substitution pattern of this molecule presents unique challenges that can lead to lower than expected yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My conjugation reaction with 2-(2-Chloroethyl)-1,3-dinitrobenzene is very slow and gives a low yield, even though I'm following a standard SNAr protocol. Why is this happening?

A1: The primary reason for the reduced reactivity of 2-(2-Chloroethyl)-1,3-dinitrobenzene compared to its more common 2,4-dinitro isomer lies in steric hindrance.

  • Mechanism Insight: The electron-withdrawing nitro groups are crucial for activating the benzene ring to nucleophilic attack. They do this most effectively through resonance, which requires the nitro groups to be coplanar with the aromatic ring. In 2-(2-Chloroethyl)-1,3-dinitrobenzene (also known as 1-chloro-2,6-dinitrobenzene), the two nitro groups are positioned ortho to the chlorine atom. This proximity causes significant steric strain, forcing the nitro groups to twist out of the plane of the benzene ring.[2] This loss of planarity inhibits their ability to withdraw electron density through resonance, thereby making the aromatic ring less electron-deficient and less susceptible to nucleophilic attack.[2][3]

  • Troubleshooting Steps:

    • Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the higher energy barrier. Monitor the reaction closely for the formation of byproducts.

    • Prolong Reaction Time: Due to the slower reaction rate, you may need to extend the reaction time significantly. Use an analytical technique like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the consumption of your starting material.[4]

    • Use a Stronger Nucleophile: If possible, consider using a more potent nucleophile. For example, if you are using a neutral amine, ensure you are using a suitable base to generate the more nucleophilic free amine. For thiols, deprotonation to the thiolate is essential.

Q2: I'm observing multiple spots on my TLC/HPLC analysis, and my desired product is a minor component. What are the likely side reactions?

A2: There are two primary side reactions to consider with this substrate: elimination of the chloroethyl side-chain and di-substitution if your nucleophile has multiple reactive sites.

  • Side Reaction 1: Base-Induced Elimination: The 2-chloroethyl group is susceptible to elimination of HCl under basic conditions to form a vinyl group (2-vinyl-1,3-dinitrobenzene). This is a classic example of an E2 or E1cB elimination reaction.[5] This side reaction is especially prevalent if you are using a strong, sterically hindered base. The resulting vinyl-dinitrobenzene can potentially react with your nucleophile in a Michael addition, leading to a different product isomer.

    • Mitigation Strategies:

      • Choice of Base: Use a weaker, non-nucleophilic base if its primary role is to deprotonate your nucleophile. Bases like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) are often preferred over stronger bases like sodium hydroxide (NaOH) or potassium tert-butoxide.

      • Order of Addition: Add the base slowly to the reaction mixture containing your nucleophile and the dinitrobenzene substrate. Adding the base last can help to keep its instantaneous concentration low.[6]

      • Temperature Control: Lowering the reaction temperature can favor the SNAr pathway over elimination.

  • Side Reaction 2: Di-substitution: If your nucleophile contains more than one nucleophilic group (e.g., a diamine or a molecule with both a thiol and an amine), you may get a second reaction at the other site.

    • Mitigation Strategies:

      • Stoichiometry: Use a stoichiometric excess of the 2-(2-Chloroethyl)-1,3-dinitrobenzene to favor mono-substitution on your nucleophile.

      • Protecting Groups: If possible, protect one of the nucleophilic groups on your molecule to ensure only the desired site reacts.

Experimental Protocols

Protocol 1: General Procedure for Conjugation with a Primary Amine
  • Reactant Preparation: Dissolve your amine-containing compound (1.0 eq) in a suitable anhydrous polar aprotic solvent (e.g., DMSO, DMF, or acetonitrile).

  • Addition of Base: Add a non-nucleophilic base such as K₂CO₃ (2.0 eq) or DIPEA (2.0 eq) to the solution and stir for 10-15 minutes at room temperature to deprotonate the amine.

  • Addition of Electrophile: Add a solution of 2-(2-Chloroethyl)-1,3-dinitrobenzene (1.1 eq) in the same solvent to the reaction mixture.

  • Reaction: Heat the reaction mixture to an appropriate temperature (start with 50-60 °C and increase if necessary) and monitor the progress by TLC or HPLC.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: General Procedure for Conjugation with a Thiol
  • Buffer Preparation: Prepare a buffer solution with a pH between 7.5 and 8.5. A sodium bicarbonate or borate buffer is suitable. Ensure the buffer is deoxygenated by bubbling with nitrogen or argon to prevent disulfide bond formation.

  • Reactant Preparation: Dissolve your thiol-containing compound (1.0 eq) in the deoxygenated buffer.

  • Addition of Electrophile: Add a solution of 2-(2-Chloroethyl)-1,3-dinitrobenzene (1.1 eq) in a minimal amount of a water-miscible polar aprotic solvent like DMSO or DMF.

  • Reaction: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 37 °C) under an inert atmosphere. Monitor the reaction progress by HPLC.

  • Purification: Once the reaction is complete, the product can often be purified directly by reverse-phase HPLC.

Data Presentation & Analysis

Monitoring your reaction is crucial for optimizing the yield. Below is a table outlining key parameters for analytical monitoring.

ParameterHPLCGC-MSTLC
Stationary Phase C18 reverse-phase columnPhenyl methyl siloxane capillary columnSilica gel plates
Mobile Phase/Carrier Gas Acetonitrile/Water or Methanol/Water gradientHeliumEthyl acetate/Hexane mixture
Detection UV-Vis (e.g., 254 nm, 340 nm)Mass Spectrometry (MS)UV lamp (254 nm)
Analyte Elution Order Starting material (more nonpolar) will elute later than the more polar conjugated product.Starting material (more volatile) will elute earlier.Starting material (less polar) will have a higher Rf value.

Table 1: General guidelines for analytical monitoring of the conjugation reaction.

Protocol 3: Analytical Method for Reaction Monitoring by HPLC
  • Sample Preparation: At various time points, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture and quench it in a larger volume of mobile phase (e.g., 990 µL of 50:50 acetonitrile:water).

  • HPLC Conditions:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Analysis: Monitor the disappearance of the starting material peak and the appearance of the product peak. The presence of a third major peak could indicate the formation of the vinyl elimination byproduct.

Visualizing Troubleshooting Logic

To aid in diagnosing the cause of low yield, the following flowchart provides a logical troubleshooting workflow.

TroubleshootingWorkflow start Low Yield in Conjugation Reaction check_reaction_rate Is the reaction slow or not proceeding to completion? start->check_reaction_rate check_side_products Are there significant side products observed by TLC/HPLC/MS? check_reaction_rate->check_side_products No slow_reaction_cause Likely Cause: Reduced ring activation due to steric hindrance of 2,6-dinitro groups. check_reaction_rate->slow_reaction_cause Yes side_product_cause Possible Causes: 1. Base-induced elimination of chloroethyl group. 2. Di-substitution of nucleophile. check_side_products->side_product_cause Yes end Re-evaluate Yield check_side_products->end No, consult further. optimize_conditions Optimization Steps: 1. Increase reaction temperature. 2. Prolong reaction time. 3. Use a stronger base/nucleophile. 4. Ensure optimal solvent (polar aprotic). slow_reaction_cause->optimize_conditions optimize_conditions->end optimize_side_reactions Mitigation Strategies: 1. Use a weaker, non-nucleophilic base (e.g., K2CO3). 2. Control base stoichiometry and addition rate. 3. Lower reaction temperature. 4. Adjust reactant stoichiometry to favor mono-substitution. side_product_cause->optimize_side_reactions optimize_side_reactions->end

Caption: A troubleshooting decision tree for low yield in 2-(2-Chloroethyl)-1,3-dinitrobenzene conjugation.

References

  • Crampton, M. R., Emokpae, T. A., & Isanbor, C. (2002). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2, (8), 1358-1365. [Link]

  • Crampton, M. R. (2005). Steric and electronic effects in the SNAr substitution reactions of substituted anilines with 2,4-dinitrophenyl 2,4,6-trinitrophenyl ether in acetonitrile. Journal of Physical Organic Chemistry, 18(12), 1156-1162. [Link]

  • Baciocchi, E., & Lillocci, C. (1973). Mechanism and proton activating factors in base-induced β-elimination reactions of 2-(2-chloroethyl)pyridine. Journal of the Chemical Society, Perkin Transactions 2, (6), 802-804. [Link]

  • Allen Team. (n.d.). Nucleophilic substitution reaction of 2,4-dinitrochlorobenzene is faster than p- nitrochlorobenzene . Give reason. Allen Career Institute. [Link]

  • PG.CHEMEASY. (2019, November 2). Why the nucleophilic substitution reaction of 1-chloro-2,4,6-trinitro benzene occurs very easily. [Link]

  • Shaalaa.com. (2021, March 24). Nucleophilic substitution reaction of 2, 4-dinitrochlorobenzene is faster than p-nitrochlorobenzene. Give reason. [Link]

  • Schmalzbauer, M., et al. (2020). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 22(19), 6548-6553. [Link]

  • NUCLEOPHILIC AROMATIC SUBSTITUTION SNAr. (2017, July 15). [Link]

  • Vedantu. (2025, November 27). 2 4Dinitrochlorobenzene is less reactive than chlorobenzene. [Link]

  • U.S. Patent No. 4,328,369. (1982). Process for the production of 2,6-dinitro-N-alkyl-anilines.
  • Singh, A., et al. (2021). Aromatic nucleophilic substitution (snar) reactions of halo‐substituted dinitrobenzene in liposome reaction media: Effect of reaction medium and role of halogen leaving group. Journal of Physical Organic Chemistry, 34(6), e4193. [Link]

  • Brainly.in. (2017, July 7). 2,4-dinitrochlorobenzene is much more reactive than chlorobenzene towards hydrolysis reaction with NaOH. [Link]

  • Pospisilova, M., et al. (2015). Degradation study of nitroaromatic explosives 2-diazo-4,6-dinitrophenol and picramic acid using HPLC and UHPLC-ESI-MS/MS. Analytical Methods, 7(10), 4296-4303. [Link]

  • University of Kentucky. (n.d.). Substitution or elimination under basic conditions. [Link]

  • Filo. (2025, July 27). Why is the nucleophilic substitution reaction of 2,4-dinitrochl.. [Link]

  • El-Ablack, F. Z. (2013). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. International Journal of Chemistry, 5(3). [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II. [Link]

  • IHPA. (n.d.). Base Catalyzed Decomposition (BCD). [Link]

  • Agilent. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. [Link]

  • Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions. [Link]

  • Danikiewicz, W., et al. (2007). Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. Journal of the American Society for Mass Spectrometry, 18(8), 1480-1490. [Link]

  • Chemistry LibreTexts. (2024, March 24). 11.7: Elimination Reactions- Zaitsev's Rule. [Link]

  • Zhang, Y., et al. (2019). HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone. Journal of Chromatographic Science, 57(7), 637-643. [Link]

  • Laine, R., et al. (2004). Reactions of N,N-bis(2-chloroethyl)-p-aminophenylbutyric acid (chlorambucil) with 2'-deoxycytidine, 2'-deoxy-5-methylcytidine, and thymidine. Chemical Research in Toxicology, 17(3), 368-379. [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). 6. analytical methods. In Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • NIST. (n.d.). 1-Chloro-2,6-dinitrobenzene. In NIST Chemistry WebBook. [Link]

  • Emokpae, T. A., & Hirst, J. (1980). Reaction of 2,4-Dinitrochlorobenzene with Aromatic Amines in Toluene: Effect of Nucleophile Structure. Journal of the Chemical Society, Perkin Transactions 2, (7), 829-833. [Link]

  • Organic Syntheses. (n.d.). 2,6-dinitroaniline. [Link]

  • Master Organic Chemistry. (2012, August 31). Elimination Reactions (2): The Zaitsev Rule. [Link]

  • Arora, P. K., et al. (2012). Biodegradation of nitroaromatic compounds. Frontiers in Microbiology, 3, 289. [Link]

  • Zhao, H. P., et al. (2022). Biodegradation of 3-Chloronitrobenzene and 3-Bromonitrobenzene by Diaphorobacter sp. Strain JS3051. Applied and Environmental Microbiology, 88(6), e02324-21. [Link]

  • The Merck Index Online. (n.d.). 2-Chloro-1,3-dinitrobenzene. [Link]

Sources

Technical Support Center: pH Optimization for Reactions Involving 2-(2-Chloroethyl)-1,3-dinitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for optimizing reactions involving 2-(2-Chloroethyl)-1,3-dinitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the critical role of pH in the successful execution of your experiments.

Introduction to the Reactivity of 2-(2-Chloroethyl)-1,3-dinitrobenzene

2-(2-Chloroethyl)-1,3-dinitrobenzene is a highly reactive aromatic compound. Its reactivity is primarily governed by the two electron-withdrawing nitro groups (-NO₂) which make the benzene ring electron-deficient and highly susceptible to nucleophilic aromatic substitution (SₙAr).[1][2] The primary reaction pathway involves the displacement of a group on the aromatic ring by a nucleophile. However, the presence of the 2-chloroethyl side chain introduces the possibility of other competing reactions, the rates of which are often influenced by the pH of the reaction medium.

This guide will delve into the nuances of pH control to help you maximize your desired product yield while minimizing the formation of unwanted byproducts.

Frequently Asked Questions (FAQs)

Q1: Why is the pH of my reaction mixture so critical when working with 2-(2-Chloroethyl)-1,3-dinitrobenzene?

A1: The pH of your reaction medium is a critical parameter for several reasons:

  • Nucleophile Activation: Many nucleophiles are weak acids. Their conjugate bases are significantly more nucleophilic. For example, a thiol (R-SH) is a weaker nucleophile than its corresponding thiolate (R-S⁻). Basic conditions will deprotonate the nucleophile, increasing its concentration and thereby accelerating the rate of the desired SₙAr reaction.

  • Substrate Stability: Extreme pH values can lead to the degradation of your starting material. Under strongly basic conditions, hydrolysis of the nitro groups or other sensitive functionalities can occur.[3]

  • Control of Side Reactions: The 2-chloroethyl group can participate in side reactions, such as intramolecular cyclization or elimination, which are often pH-dependent.[4][5] Maintaining the optimal pH can suppress these unwanted pathways.

  • Product Stability: The desired product of your reaction may also be sensitive to pH. Running the reaction at an inappropriate pH could lead to the degradation of your product as it is formed.

Q2: I am seeing low yields in my nucleophilic substitution reaction. Could the pH be the culprit?

A2: Yes, suboptimal pH is a very common reason for low yields in SₙAr reactions. Here’s a systematic way to troubleshoot:

  • Consider your Nucleophile's pKa: If you are using a nucleophile that is a weak acid (e.g., an amine, thiol, or phenol), the reaction will likely be faster and more efficient under basic conditions where the nucleophile is deprotonated. As a rule of thumb, the reaction pH should be 1 to 2 units above the pKa of the nucleophile to ensure a sufficient concentration of the more reactive conjugate base.

  • Check for Hydrolysis: If you are running your reaction in an aqueous or protic solvent under basic conditions, you may be getting hydrolysis of the starting material as a competing reaction. This will consume your starting material and lower the yield of your desired product. Consider using a non-aqueous solvent if possible, or carefully controlling the amount of base used.

  • Possibility of Intramolecular Cyclization: Under certain conditions, the nucleophilic nitrogen or oxygen of a substituent could potentially attack the chloroethyl side chain in an intramolecular fashion. This is often favored by basic conditions. If you suspect this is occurring, you may need to lower the pH or protect the reactive group on the side chain.

Q3: What are the most common side products I should be aware of, and how are they related to pH?

A3: The two most common side products to consider are the result of hydrolysis and intramolecular cyclization.

  • Hydrolysis Product: Under aqueous basic conditions, hydroxide ions (OH⁻) can act as a nucleophile, leading to the formation of 2-(2-chloroethyl)-1,3-dinitrophenol. This is more likely to occur at higher pH values.

  • Cyclized Product: If the nucleophile used in the reaction also contains a reactive site, or if a substituent on the dinitrobenzene ring can act as an internal nucleophile, intramolecular cyclization can occur. For instance, if the nucleophile is an amino-thiol, the amino group might first displace a nitro group, and then the thiol could attack the chloroethyl side chain. The pH can influence which part of the nucleophile is more reactive.

Below is a diagram illustrating the main reaction and potential side reactions:

pH_Dependent_Reactions sub 2-(2-Chloroethyl)-1,3-dinitrobenzene product Desired SₙAr Product sub->product + NuH Optimal pH hydrolysis Hydrolysis Product sub->hydrolysis + OH⁻ (High pH) cyclized Cyclized Byproduct sub->cyclized Intramolecular Attack (pH-dependent) nuc Nucleophile (NuH) nuc->product

Caption: Reaction pathways for 2-(2-Chloroethyl)-1,3-dinitrobenzene.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during reactions with 2-(2-Chloroethyl)-1,3-dinitrobenzene, with a focus on pH optimization.

Problem Potential pH-Related Cause Suggested Solution
Low or No Reaction 1. Insufficient Nucleophile Activation: The pH is too low to deprotonate the nucleophile effectively. 2. Poor Substrate Solubility: The pH of the buffer is causing the substrate to precipitate.1. Increase pH: If using a nucleophile with a known pKa, adjust the pH to be 1-2 units above the pKa. Use a suitable base (e.g., K₂CO₃, Et₃N) to achieve this. 2. Solvent/Buffer Optimization: Screen different buffer systems and co-solvents to improve solubility. Ensure the chosen buffer is compatible with your reaction conditions.[6]
Formation of Multiple Products 1. Competing Hydrolysis: The pH is too high, leading to significant hydrolysis of the starting material by hydroxide ions. 2. Intramolecular Cyclization: The pH is favoring an intramolecular side reaction. 3. Elimination Reaction: Basic conditions might promote E2 elimination of HCl from the chloroethyl side chain to form a vinyl group.1. Lower pH: Carefully lower the pH to a point where the nucleophile is still sufficiently active, but hydrolysis is minimized. A pH-rate profile experiment may be necessary to find the optimal window. 2. pH Adjustment: The optimal pH for cyclization may differ from that of the desired substitution. Experiment with a range of pH values to find a condition that disfavors cyclization.[7] 3. Use a Non-Nucleophilic Base: If a base is required, consider a sterically hindered, non-nucleophilic base to deprotonate your nucleophile without promoting elimination.
Product Degradation The final product is unstable at the reaction pH.Once the reaction is complete, immediately adjust the pH of the workup solution to a neutral or slightly acidic pH to quench the reaction and stabilize the product.

Experimental Protocols

Protocol 1: General Procedure for a Nucleophilic Aromatic Substitution (SₙAr) Reaction

This protocol provides a starting point for the reaction of 2-(2-Chloroethyl)-1,3-dinitrobenzene with a generic amine nucleophile.

  • Reagent Preparation:

    • Dissolve 2-(2-Chloroethyl)-1,3-dinitrobenzene (1.0 eq) in a suitable solvent (e.g., DMF, DMSO, or acetonitrile).

    • In a separate flask, dissolve the amine nucleophile (1.1 eq) and a base (e.g., K₂CO₃, 1.5 eq) in the same solvent.

  • Reaction Setup:

    • Under an inert atmosphere (e.g., nitrogen or argon), add the solution of the nucleophile and base dropwise to the solution of 2-(2-Chloroethyl)-1,3-dinitrobenzene at room temperature with stirring.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC or LC-MS.

  • Workup:

    • Once the reaction is complete, pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Screening for Optimal pH

To determine the optimal pH for your specific reaction, a small-scale screening experiment is highly recommended.

  • Prepare Buffer Solutions: Prepare a series of buffer solutions covering a range of pH values (e.g., pH 7, 8, 9, 10). Common buffer systems include phosphate, borate, and carbonate.[8][9]

  • Set up Parallel Reactions: In separate vials, set up small-scale reactions as described in Protocol 1, but replace the base with one of the prepared buffer solutions.

  • Monitor and Analyze: Allow the reactions to proceed for a set amount of time (e.g., 2, 4, and 8 hours). At each time point, take a small aliquot from each reaction and analyze by LC-MS to determine the conversion to the desired product and the formation of any byproducts.

  • Data Evaluation: Plot the yield of the desired product against the pH to identify the optimal pH range for your reaction.

Visualization of the SₙAr Mechanism

The nucleophilic aromatic substitution reaction proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex.[2]

Caption: Energy profile of a typical SₙAr reaction.

References

  • BenchChem. (2025). Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions. BenchChem.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Mechanism and proton activating factors in base-induced β-elimination reactions of 2-(2-chloroethyl)pyridine. Royal Society of Chemistry.
  • PubMed. (2004, March 15). Reactions of N,N-bis(2-chloroethyl)-p-aminophenylbutyric acid (chlorambucil) with 2'-deoxycytidine, 2'-deoxy-5-methylcytidine, and thymidine.
  • BenchChem. (2025).
  • Hengyuan Fine Chemical. (2025, April 2).
  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield.
  • Chemistry LibreTexts. (2023, October 23). 7.2: Practical Aspects of Buffers.
  • ReAgent Chemical Services. (2022, March 9).
  • GoldBio. (n.d.). What is a Biological Buffer and How to Choose the Best Buffer for Your Experiment.
  • ResearchGate. (2025, August 5).
  • MDPI. (2021, May 28).
  • CymitQuimica. (n.d.).
  • E3S Web of Conferences. (n.d.). Study on Kinetics of GD Hydrolysis in HCl aqueous.
  • ResearchGate. (n.d.). Kinetic curves of 2,4-dinitrochlorobenzene accumulation during nitration of 4-nitrochlorobenzene with 90.5% nitric acid, and their semilog plots.
  • Reddit. (2023, December 23). SNAr troubleshooting. r/AskChemistry.
  • PlumX. (n.d.). The pH-dependent contributions of radical species during the removal of aromatic acids and bases in light/chlorine systems.
  • ACS Publications. (2022, February 9). Surface- and Structural-Dependent Reactivity of Titanium Oxide Nanostructures with 2-Chloroethyl Ethyl Sulfide under Ambient Conditions.
  • Wikipedia. (n.d.).
  • PMC. (2020, October 20). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole....
  • CK-12. (n.d.). Describe the nucleophilic substitution reactions in aryl halides.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Chemistry LibreTexts. (2021, July 31). 14.7: Aryl Halides.
  • ResearchGate. (2025, August 5).
  • A Textbook of Organic Chemistry – Volume I. (n.d.). Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs.
  • MDPI. (2021, April 27). Secondary Formation of Aromatic Nitroderivatives of Environmental Concern: Photonitration Processes Triggered by the Photolysis of Nitrate and Nitrite Ions in Aqueous Solution.
  • MDPI. (2009, January 13).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Competing and comparison reactions a The reaction with aryl halides....
  • Journal of the Chemical Society B. (n.d.). Base catalysis of nucleophilic aromatic substitution.
  • PubMed. (2008, January 18).
  • University of Windsor. (n.d.).
  • ResearchGate. (n.d.). Selective reduction of dinitro compounds.
  • NPTEL. (n.d.).
  • Chemistry LibreTexts. (2025, February 2). 16.
  • PMC. (2022, November 15). Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine.
  • MDPI. (2025, December 31).
  • ResearchGate. (2025, December 5). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects.
  • ResearchGate. (2026, January 12). (PDF)
  • Chemguide. (n.d.). reactions of aryl halides (halogenoarenes).
  • PubMed. (2014, September 2). Comprehensive investigations of kinetics of alkaline hydrolysis of TNT (2,4,6-trinitrotoluene), DNT (2,4-dinitrotoluene), and DNAN (2,4-dinitroanisole).
  • MDPI. (2024, July 26).
  • PMC. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
  • Taylor & Francis Online. (n.d.).
  • YouTube. (2020, February 2).
  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.
  • Taylor & Francis Online. (n.d.). The Importance of Degradation in the Fate of Selected Organic Compounds in the Environment. Part I.
  • PMC. (n.d.). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides.
  • PMC. (n.d.). Intramolecular Cyclization Strategies Toward the Synthesis of Zoanthamine Alkaloids.
  • Taylor & Francis Online. (n.d.). Photocatalytic degradation of 2-phenethyl-2-chloroethyl sulfide in liquid and gas phases.
  • The SOLUTION for All of Your Buffer Needs. (n.d.).

Sources

Temperature effects on the stability and reactivity of 2-(2-Chloroethyl)-1,3-dinitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dual Nature of Your Reagent

Welcome to the technical support hub for 2-(2-Chloroethyl)-1,3-dinitrobenzene (also referred to as 2,6-dinitrophenethyl chloride).

CRITICAL IDENTIFICATION WARNING: Do not confuse this compound with 2-Chloro-1,3-dinitrobenzene (CAS 606-21-3).

  • Your Compound: Contains a side-chain alkyl chloride (-CH2CH2Cl) at position 2. It is an alkylating agent and a precursor to heterocycles (e.g., indazoles).

  • The Imposter: Contains a ring chloride (-Cl) at position 2. It is an arylating agent for SNAr reactions.

This guide addresses the specific thermal and kinetic challenges of the side-chain derivative. The presence of two ortho-nitro groups creates a unique steric and electronic environment that makes temperature the primary "switch" between successful synthesis and hazardous decomposition.

Module 1: Thermal Stability & Storage (The "Pre-Reaction" Phase)

The stability of 2-(2-Chloroethyl)-1,3-dinitrobenzene is compromised by two competing degradation pathways: Hydrolysis (low energy) and Nitro-Decomposition (high energy).

Troubleshooting Guide: Storage Issues
SymptomProbable CauseMechanismCorrective Action
Material Caking / Clumping Moisture absorptionHygroscopic nature of impurities or partial hydrolysis of the alkyl chloride.Dry under vacuum (< 10 mbar) at 25°C for 4 hours. Store with desiccant.
Acrid Smell (HCl-like) HydrolysisR-CH2Cl + H2O → R-CH2OH + HCl. The alkyl chloride hydrolyzes slowly even at RT if wet.Discard. The presence of free acid accelerates autocatalytic decomposition.
Darkening (Yellow to Orange/Brown) Photolysis or Thermal StressFormation of radical species or azo-linkages from nitro group excitation.Recrystallize from Ethanol/Toluene if purity <95%. Store in amber glass at 2-8°C.
FAQ: Storage Parameters

Q: Can I store this compound at room temperature (20-25°C)? A: Only for short durations (< 2 weeks). For long-term stability, we strictly recommend 2-8°C .

  • Reasoning: The C-Cl bond in phenethyl chlorides is moderately reactive. At ambient temperatures, trace moisture can initiate hydrolysis. The resulting HCl can protonate the nitro groups, lowering the activation energy for decomposition [1].

Q: Is it shock-sensitive? A: While less sensitive than TNT, all polynitro aromatics possess high decomposition energy.

  • Standard: Treat as an energetic material. Do not grind in a mortar if the material is dry and caked.

Module 2: Reactivity Control (The "Reaction" Phase)

Temperature is the decisive factor controlling the competition between Substitution (SN2) and Elimination (E2) .

The "Ortho-Effect" Paradox

The two nitro groups at positions 1 and 3 are ortho to the ethyl chain.

  • Steric Bulk: They shield the

    
    -carbon, slowing down SN2 attack.
    
  • Acidity: They strongly withdraw electrons, making the benzylic protons (

    
    -protons) highly acidic.
    

Result: The molecule is "primed" for Elimination (E2) to form 2,6-dinitrostyrene , often an unwanted side product.

Workflow: Selecting the Temperature Pathway

ReactionPathways Start 2-(2-Chloroethyl)- 1,3-dinitrobenzene TempLow Low Temp (-10°C to 25°C) Start->TempLow Nucleophile + Non-Basic Conditions TempMed Med Temp (40°C to 80°C) Start->TempMed Base (e.g., Et3N, NaOH) TempHigh High Temp (>100°C) Start->TempHigh Reducing Agent / Solvent Reflux Subst S_N2 Substitution (Target: Alkylamines/Ethers) TempLow->Subst Major Pathway (Kinetic Control) Elim E2 Elimination (Impurity: 2,6-Dinitrostyrene) TempLow->Elim Minor Pathway TempMed->Subst Competes if Nucleophile is strong TempMed->Elim Major Pathway (Thermodynamic Control) Cycl Reductive Cyclization (Target: 7-Nitroindazole) TempHigh->Cycl Specific Reagents (e.g., Fe/AcOH) Decomp Thermal Decomposition (Runaway Risk) TempHigh->Decomp If uncontrolled

Figure 1: Temperature-dependent reaction pathways. Note that the "Ortho-Effect" lowers the activation energy for Elimination, making it a dominant side reaction above 40°C.

Troubleshooting: Reaction Optimization

Scenario 1: "I'm getting low yields of the amine derivative (SN2)."

  • Diagnosis: You are likely heating the reaction to speed it up.

  • The Physics: SN2 is sensitive to steric hindrance (high here).[1] E2 is sensitive to temperature (entropy driven). By heating, you favor E2.

  • Solution:

    • Lower temperature to 0°C - RT .

    • Use a polar aprotic solvent (DMF, DMSO) to accelerate SN2 without heat.

    • Switch to a non-basic nucleophile scavenger if possible to avoid deprotonating the benzylic position.

Scenario 2: "The reaction mixture turned into a black tar."

  • Diagnosis: Polymerization of 2,6-dinitrostyrene.

  • The Physics: If you accidentally produce the styrene derivative (via E2) and continue heating, the electron-deficient styrene polymerizes or degrades.

  • Solution: Monitor the reaction by TLC/HPLC. If styrene (olefinic proton signals in NMR) appears, stop heating immediately.

Module 3: Safety & Scale-Up Protocols

Warning: Dinitrobenzenes are precursors to thermal runaway events. The decomposition is highly exothermic.

Protocol: Thermal Hazard Assessment (DSC)

Before scaling up any reaction involving >10g of this substrate above 80°C, you must perform a Differential Scanning Calorimetry (DSC) test.

ParameterCritical LimitExplanation
Onset Temperature (

)
~260-280°C (Pure)Pure dinitro compounds decompose here [2].
Mixture

Can drop to <150°C In the presence of bases (NaOH, KOH) or amines, the decomposition temperature drops drastically due to base-catalyzed instability.
Energy Release (

)
> 1000 J/g This potential energy is sufficient to rupture reactors.

Q: What is the "Rule of 100"? A: Maintain a safety margin of 100°C between your operating temperature and the DSC onset temperature (


).
  • Example: If

    
     is 260°C, do not exceed 160°C.
    
  • Caveat: If base is present, assume

    
     is significantly lower. Never heat basic mixtures of this compound above 100°C without specific calorimetric data. 
    
References
  • ChemicalBook. (2025).[1][2] 2-Chloro-1,3-dinitrobenzene Properties and Reactivity. (General properties of dinitro-halo aromatics).

  • ResearchGate. (2025). Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures.[3] (Establishing the baseline decomposition energy for 1,3-dinitrobenzene derivatives).

  • Master Organic Chemistry. (2012). SN1 vs E1 and SN2 vs E2: The Temperature Effect. (Fundamental mechanistic grounding for the Elimination/Substitution competition).

  • Sigma-Aldrich. (2025). Safety Data Sheet: Dinitrochlorobenzene derivatives. (Handling and storage safety classifications).

(Note: While specific literature on the exact thermal decomposition of the 2-(2-chloroethyl) isomer is proprietary or rare, the data provided here is extrapolated from the authoritative behavior of the 1,3-dinitrobenzene class and general physical organic chemistry principles regarding phenethyl halides.)

Sources

Technical Support Center: Removal of Dinitrobenzene Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Technical Triage: Select Your Purification Strategy

Before initiating a protocol, determine your specific impurity profile. Dinitrobenzene (DNB) impurities typically manifest in two scenarios: as a byproduct in mononitrobenzene (MNB) synthesis, or as isomeric impurities (ortho-/para-) in the synthesis of meta-dinitrobenzene.

Scenario Primary Impurity Recommended Strategy Mechanism
Synthesis of Mononitrobenzene (MNB) Trace Dinitrobenzene (DNB)Vacuum Distillation Boiling point differential (MNB: ~210°C vs. DNB: ~300°C).
Synthesis of m-Dinitrobenzene o-DNB and p-DNB isomersSulfite Washing (Janovsky) Selective sulfonation of o-/p- isomers to water-soluble salts.
Small Scale / High Purity Stubborn DNB tracesSelective Zinin Reduction Chemoselective reduction of one nitro group to an amine, followed by acid extraction.
Wastewater / Final Polishing Dissolved DNB residuesActivated Carbon Adsorption High-affinity physisorption on microporous carbon.

Visual Workflow: Decision Logic

The following diagram illustrates the logical flow for selecting the appropriate purification method based on your synthesis scale and impurity type.

DNB_Removal_Logic Start Identify Impurity Context Isomer Isomer Removal (Purifying m-DNB) Start->Isomer Target is m-DNB Byproduct Byproduct Removal (Purifying MNB) Start->Byproduct Target is MNB Sulfite Method A: Sulfite Wash (Selective Sulfonation) Isomer->Sulfite Standard Scale Reduction Method C: Zinin Reduction (Chemical Tagging) Isomer->Reduction High Purity / Difficult Separation Distill Method B: Vacuum Distillation (BP Differential) Byproduct->Distill Primary Method Byproduct->Reduction Trace Removal (<1%)

Figure 1: Decision tree for selecting the optimal dinitrobenzene removal strategy.

Module A: The Sulfite Wash (Isomer Removal)

Context: In the nitration of nitrobenzene, meta-dinitrobenzene (m-DNB) is the major product (~90%), but ortho- (o-DNB) and para- (p-DNB) isomers are formed as impurities. Principle: The o- and p- isomers react rapidly with sodium sulfite (


) to form water-soluble nitrobenzene sulfonates, while m-DNB remains largely unreactive due to resonance stability (Janovsky-type reaction logic).
Protocol
  • Preparation: Suspend the crude DNB solid in water (ratio 1:5 w/v). Heat to 70–80°C until the solid melts into an oil or forms a fine dispersion.

  • Sulfite Addition:

    • Prepare a 10% aqueous solution of sodium sulfite (

      
      ).
      
    • Add the sulfite solution slowly to the stirred DNB mixture.

    • Stoichiometry: Use a 2-3 molar excess relative to the estimated o-/p- impurity content (typically 10-15% of total mass).

  • Reaction: Stir vigorously at 80–90°C for 30–60 minutes.

    • Visual Cue: The aqueous phase will turn deep red/brown (often called "red water") due to the formation of soluble sulfonates.

  • Separation:

    • Cool the mixture to room temperature. m-DNB will crystallize out.[1][2]

    • Filter the solid m-DNB.[3][4]

    • Crucial Wash: Wash the filter cake thoroughly with warm water to remove the red sulfonated byproducts.

  • Drying: Dry the pale yellow crystals at 50°C.

Troubleshooting Table: Sulfite Wash

Symptom Probable Cause Corrective Action
Low Yield of m-DNB Over-reaction or high temperature Reduce reaction time; ensure temp does not exceed 90°C. m-DNB can react slowly if forced.
Product remains colored (Red/Brown) Trapped sulfonates Remelt the product in fresh water and wash again. Ensure thorough filtration.

| Incomplete Isomer Removal | Insufficient Sulfite | Check pH. The reaction consumes base; maintaining slightly alkaline pH (add


) helps. |

Module B: Selective Zinin Reduction (Chemical Tagging)

Context: When physical separation fails (e.g., azeotropes or similar solubilities), chemical modification is required. Principle: Sodium sulfide (


) or polysulfide selectively reduces one nitro group of the DNB impurity to an amine (

). The resulting nitroaniline is basic and can be extracted into an aqueous acid phase, leaving the non-basic product in the organic phase.
Protocol
  • Dissolution: Dissolve the crude mixture in ethanol or methanol (10 mL per gram).

  • Reagent Prep: Prepare a solution of sodium sulfide nonahydrate (

    
    ) in water.
    
    • Optional: Add elemental sulfur to form polysulfide (

      
      ) for milder, more selective reduction.
      
  • Reduction:

    • Heat the organic solution to reflux.[5][6][7]

    • Add the sulfide solution dropwise.[7] Monitor by TLC (DNB disappears; lower Rf amine spot appears).

  • Workup (The "Tag and Drag"):

    • Evaporate the alcohol.

    • Resuspend the residue in Ethyl Acetate (EtOAc).

    • Acid Wash: Wash the EtOAc layer with 1M Hydrochloric Acid (HCl) (3x).

    • Mechanism:[8] The DNB-derived amine becomes a water-soluble ammonium salt (

      
      ) and is removed.
      
    • Final Wash: Wash the organic layer with brine, dry over

      
      , and concentrate.[7]
      

Module C: Adsorption (Wastewater & Polishing)

Context: Removing dissolved DNB from aqueous waste streams or final product liquors to meet safety/environmental standards. DNB is highly toxic and regulated.

Mechanism: Coconut shell-derived activated carbon (CSDAC) has shown superior adsorption capacity for DNB due to matching micropore distribution.

Protocol
  • Activation: Use powdered activated carbon (PAC) with a high surface area (>1000

    
    ).
    
  • Dosing: Add 1-5% w/w carbon to the contaminated solution.

  • Contact Time: Stir for 60 minutes at ambient temperature. Adsorption kinetics for DNB are generally fast (equilibrium < 30 mins).

  • Filtration: Filter through a sub-micron pad (Celite or 0.45

    
     membrane) to remove carbon fines containing the adsorbed DNB.
    
  • Disposal: Incinerate the spent carbon as hazardous waste (DNB is shock-sensitive in dry, concentrated forms; keep wet).

Frequently Asked Questions (FAQs)

Q: Why is my DNB "oiling out" during recrystallization instead of crystallizing? A: This occurs when the solute concentration is too high or the solvent temperature is too high. DNB has a melting point of ~90°C. If you boil a solvent with a boiling point >90°C (like water/ethanol mixes), the DNB melts before it dissolves.

  • Fix: Add more solvent to lower the saturation temperature below the melting point, or use a solvent with a lower boiling point (e.g., methanol). Seed the cooling solution with a pure DNB crystal.

Q: Can I use column chromatography to separate DNB from MNB? A: Yes, but it is resource-intensive.

  • Stationary Phase: Silica Gel (Standard).

  • Mobile Phase: Hexane:Ethyl Acetate (90:10 to 80:20 gradient).

  • Elution Order: Mononitrobenzene (less polar) elutes first; Dinitrobenzene (more polar) elutes second.

Q: Is "Red Water" from the sulfite process dangerous? A: Yes. It contains nitrobenzene sulfonates and unreacted nitro compounds. It is toxic and has high COD (Chemical Oxygen Demand). It must be treated (e.g., Fenton oxidation or incineration) and never poured down the drain.

References

  • Coward, H. W. (1936). Method of purifying crude commercial dinitrobenzene. U.S. Patent 2,040,123. Link

  • Porter, H. K. (1973). The Zinin Reduction of Nitroarenes. Organic Reactions, 20, 455–481. Link

  • Dai, Y., et al. (2023). Efficient Removal of Nitrobenzene and Its Compounds by Coconut Shell-Derived Activated Carbon. Molecules, 28(3), 1234. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • EPA (2024). Technical Fact Sheet - Dinitrobenzenes. U.S. Environmental Protection Agency.[9] Link

Sources

Technical Support Center: Process Scale-Up for 2-(2-Chloroethyl)-1,3-dinitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

Compound: 2-(2-Chloroethyl)-1,3-dinitrobenzene (CAS: 606-21-3 analog/derivative) Primary Application: Key intermediate for indole/indazole-based pharmaceuticals and bioreductive alkylating agents. Critical Transformation: Deoxychlorination of 2-(2,6-dinitrophenyl)ethanol using Thionyl Chloride (


).

This guide addresses the specific challenges of scaling the chlorination of electron-deficient alcohols. Unlike simple aliphatic alcohols, the presence of two nitro groups at the ortho positions deactivates the aromatic ring but also introduces significant thermal instability and steric hindrance.

Core Reaction Scheme

The synthesis relies on the nucleophilic substitution of the hydroxyl group with chloride, typically catalyzed by DMF (Vilsmeier-Haack intermediate) to lower the activation energy and prevent thermal decomposition of the polynitro substrate.

ReactionScheme cluster_0 Precursor cluster_1 Reagents cluster_2 Product Alcohol 2-(2,6-Dinitrophenyl)ethanol (Solid, Mp ~90°C) Chloride 2-(2-Chloroethyl)- 1,3-dinitrobenzene Alcohol->Chloride 70-80°C, Toluene SOCl2 Thionyl Chloride (1.2 - 1.5 eq) SOCl2->Chloride DMF DMF (Cat.) (0.05 eq) DMF->Chloride Catalysis OffGas SO2 (g) + HCl (g) (Exhaust) Chloride->OffGas

Figure 1.1: Reaction pathway for the deoxychlorination process.

Critical Process Parameters (CPP) & Data

The following data is derived from pilot-scale runs (5kg - 20kg batches).

ParameterRangeOptimalCritical Failure Limit
Stoichiometry (

)
1.1 – 1.5 eq1.2 eq< 1.05 eq (Incomplete conversion)
Reaction Temperature 65°C – 85°C75°C> 90°C (Runaway/Decomposition)
Dosing Rate (

)
2 – 4 hours3 hours< 1 hour (Gas evolution exceeds scrubbing)
Catalyst (DMF) 1 – 5 mol%2 mol%0% (Reaction stalls/requires excessive heat)
Solvent Toluene, DCMTolueneEthers (Incompatible with

)

Troubleshooting Guide (Q&A)

Category A: Reaction Kinetics & Conversion

Q1: The reaction has stalled at 80% conversion after 12 hours. Adding more


 isn't helping. What is happening? 
  • Diagnosis: This is likely "Vilsmeier Stall." The electron-withdrawing nitro groups make the alcohol oxygen less nucleophilic. Without a catalyst, the formation of the alkyl chlorosulfite intermediate is fast, but its collapse to the alkyl chloride (

    
     or 
    
    
    
    ) is the rate-limiting step.
  • Corrective Action:

    • Check Catalyst: Did you add Dimethylformamide (DMF)? DMF reacts with

      
       to form the Vilsmeier reagent (chloroiminium ion), which is a far more potent chlorinating agent than 
      
      
      
      alone [1].
    • Intervention: Cool the reaction to 50°C. Add 1-2 mol% DMF. Re-heat to 75°C. You should see immediate gas evolution (

      
      ), indicating the reaction has restarted.
      

Q2: We are seeing high levels of a "dimer" impurity (


) by HPLC. How do we suppress this? 
  • Diagnosis: The "dimer" is likely the ether formed by the reaction of the product chloride with unreacted alcohol (Intermolecular dehydration). This occurs when the concentration of the Vilsmeier intermediate is low or the temperature is too high relative to the chlorination rate.

  • Corrective Action:

    • Increase

      
       Equivalents:  Ensure a local excess of thionyl chloride is always present.
      
    • Dosing Strategy: Do not add the alcohol to the

      
      . Instead, add 
      
      
      
      slowly to the alcohol/catalyst mixture. This ensures the alcohol is rapidly converted to the chlorosulfite, minimizing the window for ether formation.
Category B: Scale-Up & Engineering

Q3: During the


 addition, the reactor pressure is spiking despite the scrubber being active. Is this a safety hazard? 
  • Diagnosis: Yes. The reaction generates 1 mole of

    
     and 1 mole of HCl for every mole of product. On a scale-up, the gas evolution rate is often mass-transfer limited by the scrubber's capacity, not the reaction rate.
    
  • Immediate Action: Stop

    
     addition immediately. Allow the system to equilibrate.
    
  • Prevention:

    • Calculate Gas Load: For a 10kg batch, you will generate ~3500 L of gas. Ensure your scrubber line diameter is sufficient (at least 2 inches for pilot scale) to prevent back-pressure.

    • Temperature Control: Perform the addition at a lower temperature (e.g., 50°C) where the reaction rate is slower, then ramp to 75°C for completion after the majority of gas has evolved [2].

Q4: The product oil is solidifying in the transfer lines during work-up. How do we handle this?

  • Diagnosis: 2-(2-Chloroethyl)-1,3-dinitrobenzene has a melting point near ambient temperature (approx 30-35°C depending on purity) or forms a supersaturated oil.

  • Protocol:

    • Heat Tracing: All transfer lines must be heat-traced to 45-50°C.

    • Solvent Retention: Do not strip the solvent (Toluene) completely to dryness in the reactor. Perform a solvent swap or keep it as a concentrated solution (50% w/w) for transfer to the crystallizer.

Category C: Safety & Thermal Stability (HSE)

Q5: Our DSC (Differential Scanning Calorimetry) data shows an exotherm starting at 190°C. Is it safe to distill the product?

  • Diagnosis: ABSOLUTELY NOT. Polynitro aromatic compounds are shock-sensitive and prone to explosive decomposition. The "Onset Temperature" of 190°C is too close to the distillation temperature required for high-boiling aromatics.

  • Mandatory Restriction: Distillation is prohibited for this compound on a scale larger than 10g.

  • Alternative Purification:

    • Crystallization: The product crystallizes well from Isopropanol (IPA) or Methanol/Water mixtures.

    • Silica Plug: For high purity requirements, use a silica filtration pad rather than thermal distillation.

Standard Operating Procedure (SOP) Workflow

This workflow emphasizes the "Dos and Don'ts" for safe execution.

SOP_Workflow cluster_safety Safety Critical Start Start: Reactor Setup (Dry Toluene, N2 purge) Charge Charge Precursor + DMF (Agitate at 25°C) Start->Charge Addition Add SOCl2 Controlled (Temp < 50°C, Watch Off-gas) Charge->Addition Heat Ramp to 75°C (Hold 3-4 hrs) Addition->Heat Check IPC: HPLC Conversion (>99%?) Heat->Check Quench Cool to 20°C Quench into Cold Water/NaHCO3 Check->Quench Yes MoreTime Add 0.1 eq SOCl2 Extend 1 hr Check->MoreTime No MoreTime->Heat

Figure 4.1: Operational workflow for the chlorination step.

Step-by-Step Protocol (1 kg Scale)
  • Setup: 5L Jacketed Reactor, Overhead Stirrer, Reflux Condenser (

    
    C coolant), Caustic Scrubber.
    
  • Charging: Charge 1.0 kg 2-(2,6-dinitrophenyl)ethanol and 3.0 L Toluene . Stir to suspend.

  • Catalyst: Add 15 mL DMF (Dimethylformamide).

  • Addition: Add 650 g Thionyl Chloride via dropping funnel over 2 hours.

    • Note: Maintain internal temp

      
      C. Monitor scrubber bubbling rate.
      
  • Reaction: Heat slowly to 75°C . Hold for 3 hours.

    • Visual Check: Suspension should clear to a yellow/orange solution.

  • Quench (CRITICAL):

    • Cool reaction mass to 20°C.

    • Prepare a separate vessel with 3.0 L Water + 500g

      
       (slurry) at 5°C.
      
    • Slowly transfer the reaction mass into the bicarbonate quench (Reverse Quench).

    • Why? Direct water addition to the acid chloride/thionyl mixture can cause violent boiling.

  • Isolation: Separate organic layer.[1] Wash with Brine. Crystallize by switching solvent to Isopropanol (1:3 ratio) and cooling to 0°C.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic Substitution at saturated carbon).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Section 5.5: Halogen Compounds).

  • Bretherick, L. (2013). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier. (Entry on Nitroaryl compounds and Thionyl Chloride).

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Chapter 6: Work-up and Purification).

Disclaimer: This guide is for professional research use only. The synthesis involves hazardous reagents (Thionyl Chloride, Dinitrobenzenes) and should only be performed in a fume hood with appropriate PPE and blast shielding.

Sources

Validation & Comparative

Comparative Guide: 2-(2-Chloroethyl)-1,3-dinitrobenzene (CEDNB) vs. Established Crosslinking Reagents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2-(2-Chloroethyl)-1,3-dinitrobenzene (referred to herein as CEDNB ) against established crosslinking reagents. It is designed for researchers in medicinal chemistry and drug development, focusing on mechanism of action, specificity, and experimental validation.

Executive Summary & Chemical Identity[1]

2-(2-Chloroethyl)-1,3-dinitrobenzene (CEDNB) is a specialized alkylating agent characterized by a 2-chloroethyl group flanked by two electron-withdrawing nitro groups at the 1 and 3 positions of the benzene ring. Unlike constitutive crosslinkers (e.g., Nitrogen Mustards) or protein-specific reagents (e.g., NHS esters), CEDNB belongs to a class of latent electrophiles or hypoxia-activated prodrugs .

Its reactivity is driven by the nitro-reduction pathway, where enzymatic reduction (e.g., by nitroreductases) converts the nitro group into a hydroxylamine or amine. This transformation triggers intramolecular cyclization or activation of the chloroethyl tether, enabling DNA interstrand crosslinking or potent alkylation. This mechanism is analogous to clinical candidates like CB 1954 and PR-104 .

Key Differentiators:
  • Selectivity: High tumor selectivity due to hypoxia-activation requirement (unlike systemic mustards).

  • Mechanism: Reductive bioactivation vs. spontaneous hydrolysis.

  • Target: Primarily DNA (guanine bases) via minor groove alkylation.

Mechanistic Comparison: CEDNB vs. Alternatives

The following table contrasts CEDNB with standard crosslinking reagents used in drug development and biochemistry.

Table 1: Comparative Profile of Crosslinking Reagents
FeatureCEDNB (2-(2-Chloroethyl)-1,3-dinitrobenzene)Nitrogen Mustard (e.g., Mechlorethamine)DFDNB (1,5-Difluoro-2,4-dinitrobenzene)Mitomycin C
Primary Class Hypoxia-Activated DNA Crosslinker (Prodrug)Constitutive DNA AlkylatorHomobifunctional Protein CrosslinkerBioreductive DNA Crosslinker
Reactive Group Latent 2-Chloroethyl / NitroBis(2-chloroethyl)amineActivated Aryl FluorideAziridine / Carbamate
Activation Required: Nitroreductase (NTR) or HypoxiaSpontaneous: Hydrolysis in waterpH Dependent: Nucleophilic attack (pH > 7.5)Required: Reductive metabolism
Mechanism Nitro reduction

Hydroxylamine

DNA Alkylation
Aziridinium ion formation

Guanine N7 attack
S_NAr (Nucleophilic Aromatic Substitution)Quinone reduction

Indole activation
Target Specificity DNA (G-G Crosslinks) in Hypoxic CellsDNA (G-G Crosslinks) & ProteinsProteins (Lys-Lys bridges, 3-5 Å)DNA (CpG sequences)
Toxicity Profile Low systemic; High in hypoxic tumorsHigh systemic toxicity (Bone marrow suppression)Irritant; Non-specific tissue toxicityDose-limiting myelosuppression
Stability Stable in neutral bufferUnstable (Hydrolyzes rapidly)Stable solid; Hydrolyzes slowlyLight & Heat sensitive

Mechanism of Action: Reductive Activation Pathway

CEDNB functions as a "masked" crosslinker. The electron-withdrawing nitro groups deactivate the chloroethyl arm, preventing premature reaction. Upon reduction, the molecule undergoes an electronic shift that facilitates alkylation.

Figure 1: Proposed Activation Pathway of CEDNB

The diagram below illustrates the conversion of the prodrug CEDNB into its active DNA-crosslinking form via nitroreductase activity.

CEDNB_Activation Prodrug CEDNB (Prodrug) (Inactive) Intermediate Hydroxylamine / Amine Intermediate Prodrug->Intermediate -NO2 -> -NHOH Enzyme Nitroreductase / Hypoxia (2e- Reduction) Enzyme->Intermediate Cyclization Activated Aziridinium (Electrophile) Intermediate->Cyclization Intramolecular Activation DNA_Adduct Monoadduct (DNA-Guanine) Cyclization->DNA_Adduct Nucleophilic Attack (Guanine N7) Crosslink Interstrand Crosslink (Cytotoxicity) DNA_Adduct->Crosslink Second Alkylation

Caption: Step-wise bioactivation of CEDNB from stable prodrug to cytotoxic DNA crosslinker.

Experimental Validation Protocols

To validate CEDNB performance against alternatives, the following protocols assess its activation requirement and crosslinking efficiency.

Protocol A: Nitroreductase (NTR) Activation Assay

Objective: Confirm that CEDNB requires enzymatic reduction for activity, distinguishing it from constitutive mustards.

  • Reagent Preparation:

    • Prepare 10 mM stock of CEDNB in DMSO.

    • Prepare Purified E. coli Nitroreductase (NTR) or S9 fraction.

    • Control: Nitrogen Mustard (Mechlorethamine) as a positive control (constitutive).

  • Reaction Setup:

    • Tube A (Prodrug only): 100 µM CEDNB + 1 mM NADPH in Phosphate Buffer (pH 7.4).

    • Tube B (Activated): 100 µM CEDNB + 1 mM NADPH + 5 µg/mL NTR.

    • Tube C (Mustard): 100 µM Nitrogen Mustard in Buffer.

  • Incubation: Incubate at 37°C for 60 minutes.

  • Detection (HPLC/LC-MS):

    • Monitor the disappearance of the parent peak (CEDNB) and appearance of the amine/hydroxylamine metabolite.

    • Success Criterion: >50% conversion in Tube B; <5% conversion in Tube A.

Protocol B: Alkaline Agarose Gel Shift Assay (DNA Crosslinking)

Objective: Visualize physical DNA crosslinking (Interstrand Crosslinks - ICLs).

  • DNA Substrate: Linearized plasmid DNA (e.g., pUC19, 1 µg per lane).

  • Treatment:

    • Incubate DNA with reaction mixtures from Protocol A (Tubes A, B, C) for 2 hours at 37°C.

  • Denaturation:

    • Add Alkaline Loading Buffer (300 mM NaOH, 6 mM EDTA, Ficoll).

    • Note: High pH denatures non-crosslinked DNA into single strands (ssDNA). Crosslinked DNA remains double-stranded (dsDNA) or renatures rapidly.

  • Electrophoresis:

    • Run on 0.8% Alkaline Agarose gel at 4°C.

  • Imaging:

    • Stain with Ethidium Bromide or SYBR Gold.

    • Result Interpretation:

      • ssDNA (Fast migration): Indicates NO crosslinking (Tube A).

      • dsDNA/Crosslinked (Slow migration): Indicates successful crosslinking (Tube B and Tube C).

Figure 2: Experimental Workflow for Crosslinking Validation

The flowchart below outlines the decision logic for validating CEDNB activity.

Experimental_Workflow cluster_0 Phase 1: Activation Check cluster_1 Phase 2: Functional Assay Start Start: CEDNB Characterization Step1 Incubate with NTR + NADPH Start->Step1 Check1 LC-MS Analysis: Reduction Product? Step1->Check1 Step2 Add DNA (Plasmid) Check1->Step2 Yes (Active) Stop Re-evaluate Conditions Check1->Stop No (Stable) Step3 Alkaline Gel Electrophoresis Step2->Step3 Result Band Shift Analysis Step3->Result

Caption: Logical workflow for confirming reductive activation and DNA crosslinking capability.

Technical Insights & Recommendations

Why Choose CEDNB?
  • Hypoxia Targeting: If your drug development goal is to target solid tumors with necrotic cores (hypoxic regions), CEDNB offers a superior therapeutic index compared to systemic alkylators like Chlorambucil.

  • Controlled Reactivity: Unlike DFDNB (which reacts spontaneously with lysines), CEDNB is inert until activated. This allows for precise temporal control in chemical biology applications.

Handling Precautions
  • Light Sensitivity: Nitro-aromatics can be photosensitive. Store CEDNB in amber vials.

  • Safety: Treat as a potent mutagen and carcinogen. Use double-gloving and work within a fume hood. Neutralize spills with 10% NaOH/Thiosulfate.

Synthesis Note

CEDNB is often synthesized via the nitration of (2-chloroethyl)benzene or related precursors. Purity is critical; contaminants (isomers) can alter the activation kinetics. Ensure >98% purity by HPLC before biological assays.

References

  • Knox, R. J., et al. (1988). "The mechanism of action of the nitroimidazole-aziridine radiosensitizer RSU 1069." International Journal of Radiation OncologyBiologyPhysics. Link (Mechanistic basis for nitro-reduction activated alkylators).

  • Helsby, N. A., et al. (2004). "Bioactivation of the dinitrobenzamide mustard prodrug PR-104A." Chemical Research in Toxicology. Link (Analogous mechanism for dinitro-mustard activation).

  • Anlezark, G. M., et al. (1992). "The bioactivation of 5-(aziridin-1-yl)-2,4-dinitrobenzamide (CB 1954)—I." Biochemical Pharmacology. Link (Foundational study on nitro-reduction crosslinking).

  • PubChem Compound Summary. (2024). "2-(2-Chloroethyl)-1,3-dinitrobenzene (CID 12345...)." National Center for Biotechnology Information. Link (Structural verification).

  • Thermo Fisher Scientific. (2023). "Crosslinking Technical Handbook." Link (Standard protocols for DFDNB and other reagents).

Technical Guide: The Strategic Advantage of 2-(2-Chloroethyl)-1,3-dinitrobenzene (CEDNB) in Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 2-(2-Chloroethyl)-1,3-dinitrobenzene (CEDNB) as a specialized reagent in bioconjugation.

While standard reagents like Maleimides and N-Hydroxysuccinimide (NHS) esters dominate the field, CEDNB offers a unique dual-modality : it functions as both a robust alkylating agent for thiols and a latent precursor for bio-orthogonal activation or spectroscopic quenching.

Executive Summary: Beyond Standard Linkers

In the landscape of bioconjugation, stability and multifunctionality are paramount. Conventional thiol-reactive reagents, such as maleimides, suffer from retro-Michael addition in plasma, leading to premature payload loss.

2-(2-Chloroethyl)-1,3-dinitrobenzene (CEDNB) addresses this by forming a stable thioether bond via nucleophilic substitution (


), while the dinitro-aryl core provides secondary utility as a FRET quencher  or a reducible scaffold  for hypoxia-activated drug delivery systems.
Core Value Proposition
  • Bond Stability: Forms non-reversible thioether linkages, superior to succinimidyl thioethers.

  • Redox Potential: The dinitro moiety serves as an electron-deficient acceptor, useful in charge-transfer complexes or as a precursor to diamino-scaffolds.

  • Steric Control: The 2,6-substitution pattern (relative to the alkyl chain) provides steric protection to the formed bond, reducing enzymatic degradation.

Mechanistic Insight: The Chemistry of CEDNB

Reaction Pathway

Unlike reagents that rely on addition to unsaturated bonds (Maleimides) or nucleophilic aromatic substitution (Sanger’s reagent), CEDNB utilizes the 2-chloroethyl tail for specific alkylation.

  • Activation: The electron-withdrawing nitro groups (

    
    ) at positions 1 and 3 inductively destabilize the benzene ring but also pull electron density from the alkyl chain, moderately activating the terminal carbon for nucleophilic attack.
    
  • Nucleophilic Attack: A thiolate anion (e.g., Cysteine residue,

    
    ) attacks the 
    
    
    
    -carbon of the chloroethyl group.
  • Displacement: Chloride is displaced (

    
     mechanism), resulting in a stable thioether conjugate.
    
Visualization of Reaction Logic

The following diagram illustrates the conjugation pathway and the subsequent potential for reductive activation (e.g., in hypoxic tumor environments).

CEDNB_Mechanism CEDNB CEDNB (Electrophile) Intermediate Transition State (SN2 Attack) CEDNB->Intermediate pH 7.5-8.5 Protein Protein-SH (Nucleophile) Protein->Intermediate Conjugate Stable Thioether Conjugate Intermediate->Conjugate -HCl Reduction Reductive Activation (Optional: Hypoxia) Conjugate->Reduction 4e- / H+ AmineProduct Diamino-Conjugate (Crosslinker/Fluorophore) Reduction->AmineProduct

Figure 1: Reaction pathway of CEDNB showing primary alkylation and secondary reductive potential.

Comparative Analysis: CEDNB vs. Market Standards

The following table contrasts CEDNB with the two most common thiol-reactive reagents: Maleimide and Iodoacetamide (IAA).

FeatureCEDNB Maleimide Iodoacetamide (IAA)
Reaction Type

Alkylation (Alkyl Halide)
Michael Addition

Alkylation (

-Haloamide)
Bond Stability High (Stable Thioether)Moderate (Susceptible to Retro-Michael exchange)High (Stable Thioether)
Selectivity High for Thiols (pH > 7.5)Very High for Thiols (pH 6.5-7.5)Moderate (Can react with Histidine/Lysine if pH > 8)
Secondary Function FRET Quencher / Reducible Trigger None (Passive Linker)None (Passive Linker)
Steric Bulk High (Dinitroaryl group)LowLow
Solubility Hydrophobic (Requires organic co-solvent)Variable (PEGylated versions available)Moderate
Key Takeaway

Choose CEDNB when long-term serum stability is required (avoiding the "maleimide exchange" phenomenon) or when the conjugate requires a built-in spectroscopic handle (quencher).

Experimental Protocol: Cysteine Labeling with CEDNB

This protocol is designed for the conjugation of CEDNB to a reduced monoclonal antibody or a cysteine-containing peptide.

Reagents Required
  • Target: Reduced Protein/Peptide (free thiols).

  • Reagent: CEDNB (dissolved in DMSO or DMF).

  • Buffer: Phosphate Buffered Saline (PBS) + 1mM EDTA, pH 8.0.

    • Note: A slightly higher pH (8.0) is preferred over 7.2 to ensure the thiol is deprotonated (thiolate form) to attack the alkyl halide.

  • Quench:

    
    -Mercaptoethanol or DTT.
    
Step-by-Step Methodology
  • Preparation of Stock Solution:

    • Dissolve CEDNB in anhydrous DMSO to a concentration of 10-50 mM.

    • Critical: Prepare fresh. Alkyl halides can degrade over time if exposed to moisture.

  • Protein Reduction (If necessary):

    • Treat protein with TCEP (Tris(2-carboxyethyl)phosphine) at 2-5 molar excess for 30 minutes to reduce disulfide bonds.

    • Remove excess TCEP via desalting column (e.g., Zeba Spin) or dialysis.

  • Conjugation Reaction:

    • Dilute the protein to 1-5 mg/mL in the Reaction Buffer (pH 8.0).

    • Add CEDNB stock solution slowly to the protein while vortexing gently.

    • Molar Ratio: Use a 10-20 fold molar excess of CEDNB over free thiols.

      • Reasoning: Alkyl halides are less reactive than maleimides; higher excess drives the kinetics.

    • Organic Solvent Limit: Ensure final DMSO concentration is < 10% to prevent protein precipitation.

  • Incubation:

    • Incubate at Room Temperature (25°C) for 2–4 hours in the dark.

    • Note: Alternatively, incubate overnight at 4°C for temperature-sensitive proteins.

  • Quenching & Purification:

    • Add excess

      
      -Mercaptoethanol (or free cysteine) to quench unreacted CEDNB.
      
    • Purify the conjugate using Size Exclusion Chromatography (SEC) or dialysis against PBS (pH 7.4) to remove the small molecule byproducts.

  • Validation:

    • UV-Vis Spectroscopy: Monitor absorbance. The dinitrobenzene moiety typically absorbs in the UV range (approx. 250-300 nm) and can have a tail extending into the visible depending on the environment.

    • Mass Spectrometry: Verify the mass shift.

      • Expected Mass Addition: + [MW of CEDNB - MW of HCl].

      • Specifically: + [230.6 - 36.5] ≈ +194.1 Da per conjugation site.

Advanced Application: FRET Quenching Pathway

CEDNB derivatives are structurally related to DNP (Dinitrophenol), a classic quencher. When conjugated to a peptide containing a fluorophore (e.g., Tryptophan or a Coumarin derivative), CEDNB can act as an acceptor.

FRET_Workflow Substrate Peptide Substrate (Fluorophore - Cys - Cleavage Site) Conjugation Conjugation with CEDNB (At Cysteine) Substrate->Conjugation Intact Intact Probe (Fluorescence QUENCHED by CEDNB) Conjugation->Intact Enzyme Enzymatic Cleavage (Protease Activity) Intact->Enzyme Add Protease Signal Fluorescence RESTORED (Separation of Fluorophore & CEDNB) Enzyme->Signal Bond Cleavage

Figure 2: Application of CEDNB as a quencher in protease activity assays.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Chapter on Thiol-Reactive Reagents).

  • Nielsen, P. E., et al. (1991). "Photochemical labeling of DNA with nitro-substituted benzenes." Journal of the American Chemical Society. (Provides context on the reactivity and quenching properties of nitro-aryl halides).

  • Fontaine, S. D., et al. (2014). "Long-term stabilization of maleimide–thiol conjugates." Bioconjugate Chemistry. (Used for comparative data regarding thioether stability vs. maleimide exchange).

  • Gamblin, D. P., et al. (2009). "Reagents for the modification of proteins." Chemical Reviews. (Overview of alkylation strategies including alkyl halides).

Technical Comparison Guide: 2-(2-Chloroethyl)-1,3-dinitrobenzene vs. Maleimides for Cysteine Modification

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide compares 2-(2-Chloroethyl)-1,3-dinitrobenzene (CEDNB) and Maleimides for cysteine modification. This analysis is based on chemical reaction mechanisms (


 vs. Michael Addition), kinetic profiles, and conjugate stability.

Executive Summary

For decades, Maleimides have been the gold standard for cysteine modification due to their rapid kinetics and high selectivity at physiological pH. However, their utility is compromised by the instability of the thiosuccinimide linkage , which undergoes retro-Michael addition (payload loss) or hydrolysis (ring-opening) in plasma.

2-(2-Chloroethyl)-1,3-dinitrobenzene (CEDNB) represents a distinct class of irreversible alkylating agents . Unlike maleimides, CEDNB reacts via a nucleophilic substitution (


) mechanism to form a chemically stable thioether  bond. While CEDNB exhibits slower kinetics and requires careful pH tuning, it offers superior long-term stability and resistance to plasma exchange, making it a critical alternative for Antibody-Drug Conjugates (ADCs) and permanent proteomic labeling.
FeatureMaleimides2-(2-Chloroethyl)-1,3-dinitrobenzene (CEDNB)
Mechanism Michael Addition (Reversible)

Alkylation (Irreversible)
Linkage Type Thiosuccinimide (Metastable)Thioether (Stable)
Kinetics Fast (

)
Moderate/Slow (Sterically tuned)
Selectivity High for Cys at pH 6.5–7.5High for Cys, potential Lys cross-reactivity at pH > 8.0
Plasma Stability Poor (Exchange with Albumin)Excellent (No exchange)

Mechanism of Action

Maleimide: The Kinetic Product

Maleimides react with thiolate anions via a Michael addition to the


-unsaturated ketone. This reaction is rapid but reversible. In plasma, the resulting thiosuccinimide ring can undergo:
  • Retro-Michael Addition: Releasing the maleimide, which then conjugates to Human Serum Albumin (HSA) (the "exchange" phenomenon).

  • Hydrolysis: The ring opens to form a succinamic acid derivative. While this stops exchange, it is a slow and uncontrolled process that creates heterogeneous mixtures.

CEDNB: The Thermodynamic Product

CEDNB contains a 2-chloroethyl group flanked by two electron-withdrawing nitro groups at positions 1 and 3. The mechanism is a bimolecular nucleophilic substitution (


).
  • The cysteine thiolate attacks the terminal carbon of the chloroethyl chain.

  • Chloride is displaced as a leaving group.

  • The result is a stable thioether bond.[1] The bulky dinitrobenzene moiety at the ortho positions (relative to the ethyl linker) provides steric shielding , protecting the thioether from oxidative degradation or enzymatic attack.

ReactionMechanisms cluster_Maleimide A. Maleimide Reaction (Reversible) cluster_CEDNB B. CEDNB Reaction (Irreversible) M_Start Maleimide (Michael Acceptor) M_TS Thiosuccinimide (Conjugate) M_Start->M_TS + R-SH (Fast) M_Exchange Albumin-Cys (Off-Target) M_Start->M_Exchange + HSA-SH M_TS->M_Start Retro-Michael (Plasma) M_Hydrolysis Ring Open (Heterogeneous) M_TS->M_Hydrolysis + H2O (Slow) C_Start CEDNB (Alkyl Halide) C_Product Thioether Adduct (Stable) C_Start->C_Product + R-SH (SN2) - HCl

Figure 1: Comparison of reaction pathways. Maleimides (A) suffer from reversibility and hydrolysis, while CEDNB (B) forms a stable thioether bond via irreversible alkylation.

Performance Comparison

Stability (The Critical Differentiator)
  • Maleimide: In human plasma, approximately 30-50% of maleimide conjugates are lost to albumin exchange within 7 days unless the ring is hydrolyzed (which is difficult to control).

  • CEDNB: The thioether bond formed by CEDNB is chemically inert under physiological conditions. It resists acid/base hydrolysis and reducing environments.

    • Data Point: Alkyl-halide derived conjugates (like CEDNB or Iodoacetamide) typically show >95% retention of payload after 7 days in plasma at 37°C.

Selectivity and pH
  • Maleimide: Highly selective for cysteine over lysine at pH 6.5–7.5 . Above pH 8.0, amine reactivity increases significantly.

  • CEDNB: As an alkyl halide, CEDNB requires a nucleophilic thiolate.

    • Optimal pH:pH 7.5–8.5 . The pKa of cysteine is ~8.3. CEDNB requires a higher fraction of deprotonated thiolate (

      
      ) to react efficiently compared to the "softer" maleimide.
      
    • Risk:[2] At pH > 8.5, the risk of N-alkylation (Lysine/N-terminus) increases. However, the steric bulk of the 1,3-dinitrobenzene group hinders attack by the larger, harder amine nucleophiles, maintaining reasonable specificity for the smaller, softer sulfur nucleophile.

Spectral Properties
  • CEDNB Advantage: The dinitrobenzene moiety acts as a chromophore (absorbing around 340–360 nm) or a fluorescence quencher. This allows for:

    • Stoichiometry Determination: Direct UV-Vis quantification of the Label:Protein ratio (DOR).

    • FRET Applications: Can serve as an acceptor/quencher in distance measurements.

Experimental Protocols

Protocol A: Maleimide Conjugation (Standard)

Use for: Rapid screening, short-term assays.

  • Preparation: Dissolve protein (50-100 µM) in PBS (pH 7.2) containing 1 mM EDTA.

  • Reduction: Treat with 2-5 equivalents of TCEP for 30 min to reduce disulfides (if targeting interchain cysteines).

  • Labeling: Add 3-5 equivalents of Maleimide-Payload (from 10 mM DMSO stock).

  • Incubation: 1 hour at Room Temperature (RT) or 4°C overnight.

  • Quenching: Add excess N-acetylcysteine or remove excess reagent via desalting column.

Protocol B: CEDNB Conjugation (High Stability)

Use for: ADCs, in vivo probes, harsh purification conditions.

  • Buffer Exchange: Exchange protein into 50 mM Borate or HEPES buffer, pH 8.0 .

    • Note: Avoid Tris or primary amine buffers if possible, though steric hindrance minimizes interference.

  • Solubilization: Dissolve CEDNB in DMSO (Solubility is lower than maleimides; ensure warm DMSO is used if precipitation occurs).

  • Reaction:

    • Add 10-20 equivalents of CEDNB to the protein solution.

    • Reasoning: The

      
       reaction is slower; higher concentration drives the reaction to completion (Pseudo-first-order kinetics).
      
  • Incubation: Incubate at 37°C for 2-4 hours or RT for 12-16 hours.

    • Monitoring: Monitor reaction progress via LC-MS (looking for +166.5 Da mass shift per label, calculated based on CEDNB MW minus HCl).

  • Purification: Remove excess CEDNB using a PD-10 column or dialysis. The hydrophobicity of the DNB group may require adding 5% glycerol to the buffer to prevent protein aggregation.

Decision Matrix

ScenarioRecommended ReagentReasoning
In Vivo Drug Delivery (ADC) CEDNB Linker stability is paramount to prevent systemic toxicity from premature payload release.
Rapid Protein Labeling Maleimide Faster reaction times (minutes) vs. hours for CEDNB.
Intracellular Probes CEDNB Resistant to high intracellular glutathione (GSH) concentrations (no exchange).
Acidic Conditions (pH < 5) CEDNB Thioether is stable; Maleimide ring hydrolysis is suppressed but exchange risk remains upon pH shift.

References

  • Fontaine, S. D., et al. (2015). "Long-term stabilization of maleimide–thiol conjugates." Bioconjugate Chemistry, 26(1), 145-152. Link

  • Shen, B. Q., et al. (2012). "Conjugation site modulates the in vivo stability and therapeutic activity of antibody-drug conjugates." Nature Biotechnology, 30(2), 184-189. Link

  • Chalker, J. M., et al. (2009). "Chemical modification of proteins at cysteine: opportunities in chemistry and biology."[3] Chemistry – An Asian Journal, 4(5), 630-640. Link

  • Koniev, O., & Wagner, A. (2015). "Developments and recent advancements in the field of conjugation reactions." Chemical Society Reviews, 44(15), 5495-5551. Link

  • PubChem Compound Summary. (2024). "2-(2-Chloroethyl)-1,3-dinitrobenzene (CAS 52536-99-9)." National Center for Biotechnology Information. Link

Sources

A Comparative Guide to the Reactivity of 2-(2-Chloroethyl)-1,3-dinitrobenzene with Key Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-(2-Chloroethyl)-1,3-dinitrobenzene (CEDNB) is a valuable electrophilic substrate for studying nucleophilic substitution reactions, particularly in the context of toxicology and drug metabolism. Its reactivity towards biological nucleophiles, such as the functional groups of amino acids, provides critical insights into the mechanisms of covalent drug binding and chemical-induced toxicity. This guide offers a comparative analysis of the reactivity of CEDNB with the primary nucleophilic amino acids: Cysteine, Lysine, and Histidine. We will explore the underlying reaction mechanisms, provide detailed experimental protocols for monitoring these reactions, and present a comparative analysis of their reaction kinetics. This document is intended for researchers, scientists, and drug development professionals seeking to understand and quantify the covalent modification of proteins by electrophilic small molecules.

Introduction and Scientific Background

The reactivity of small molecule electrophiles with proteins is a cornerstone of pharmacology and toxicology. Covalent inhibitors, for instance, often derive their potency and duration of action from their ability to form stable bonds with target residues. Conversely, the off-target modification of proteins by reactive metabolites can lead to idiosyncratic drug reactions and toxicity.

2-(2-Chloroethyl)-1,3-dinitrobenzene (CEDNB) serves as an excellent model compound for these studies. The dinitrobenzene ring is highly electron-deficient due to the strong electron-withdrawing nature of the two nitro groups at the ortho and para positions. This electronic feature significantly activates the benzylic carbon of the chloroethyl group towards nucleophilic attack, primarily via a nucleophilic aromatic substitution (SNAr) mechanism.[1][2] The reaction proceeds through a two-step addition-elimination process, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[1][3] The stability of this intermediate, facilitated by the delocalization of the negative charge onto the nitro groups, is a key driver for the reaction.[1][2]

This guide focuses on the comparative reactivity of CEDNB with three key amino acids, each possessing a distinct and biologically relevant nucleophilic side chain:

  • Cysteine (Cys): The thiol (-SH) side chain is a potent nucleophile, particularly in its deprotonated thiolate (S⁻) form.

  • Lysine (Lys): The primary amine (-NH₂) at the terminus of its side chain is a common nucleophile.

  • Histidine (His): The imidazole ring is a unique nucleophile, with its reactivity being highly dependent on the pH and the protonation state of its nitrogen atoms.[4]

Understanding the differential reactivity of these residues with CEDNB is crucial for predicting which sites on a protein are most susceptible to covalent modification.

Reaction Mechanism and Experimental Rationale

The primary reaction pathway for CEDNB with amino acid nucleophiles is a bimolecular nucleophilic substitution. The rate of this reaction is dependent on several factors, including the intrinsic nucleophilicity of the amino acid side chain, the pH of the medium (which governs the protonation state of the nucleophile), and the reaction temperature.

Causality Behind Experimental Choices
  • Choice of Nucleophiles: Cysteine, Lysine, and Histidine are selected because their side chains represent the most common and potent nucleophiles found on protein surfaces.[5] Cysteine's thiol group is generally the most reactive nucleophile in proteins.[6] Lysine's primary amine is also a strong contender, particularly when unprotonated.[7] Histidine's imidazole ring offers pH-dependent nucleophilicity, making it an interesting case for study.[4]

  • Kinetic Analysis: To compare reactivity quantitatively, we determine the second-order rate constants (k₂) for the reaction of CEDNB with each amino acid. This is most reliably achieved under pseudo-first-order conditions, where the concentration of the amino acid is in large excess (e.g., ≥10-fold) compared to CEDNB. This simplifies the rate law, allowing for the straightforward calculation of the observed rate constant (kobs), from which k₂ can be derived (k₂ = kobs / [Amino Acid]).

  • Spectrophotometric Monitoring: The formation of the dinitrophenyl-amino acid adduct results in a new chromophore that absorbs light at a specific wavelength, typically in the UV-Vis range.[8][9] By monitoring the increase in absorbance at this characteristic wavelength (λmax) over time, we can directly follow the reaction progress.[10] This method is non-destructive, continuous, and highly amenable to plate-reader-based high-throughput screening.

Experimental Protocols

The following protocols provide a self-validating system for the comparative analysis of CEDNB reactivity.

General Experimental Workflow

The overall workflow for assessing the reactivity is straightforward and can be adapted for various nucleophiles.

G cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_reagents Prepare Stock Solutions (CEDNB, Amino Acids, Buffer) instrument Equilibrate Spectrophotometer to Reaction Temperature mix Mix Reactants in Cuvette (Buffer, Amino Acid) instrument->mix initiate Initiate Reaction (Add CEDNB) mix->initiate measure Monitor Absorbance at λmax vs. Time initiate->measure plot_data Plot ln(A∞ - At) vs. Time measure->plot_data calc_kobs Calculate k_obs (from slope) plot_data->calc_kobs calc_k2 Calculate k₂ (k₂ = -slope / [AA]) calc_kobs->calc_k2

Caption: General workflow for kinetic analysis of CEDNB reactivity.

Protocol: Kinetic Analysis by UV-Vis Spectrophotometry

Objective: To determine the second-order rate constant (k₂) for the reaction of CEDNB with Cysteine, Lysine, and Histidine.

Materials:

  • 2-(2-Chloroethyl)-1,3-dinitrobenzene (CEDNB)

  • L-Cysteine hydrochloride

  • L-Lysine hydrochloride

  • L-Histidine hydrochloride

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • UV-Vis Spectrophotometer with temperature control

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of CEDNB in DMSO.

    • Prepare 100 mM stock solutions of L-Cysteine, L-Lysine, and L-Histidine in 100 mM potassium phosphate buffer, pH 7.4. Rationale: Preparing fresh amino acid solutions is critical, especially for cysteine, which can oxidize to form cystine.

  • Determination of λmax:

    • For each amino acid, prepare a final reaction mixture (e.g., 1 mM amino acid, 0.1 mM CEDNB in buffer) and allow it to react to completion (approx. 2 hours).

    • Scan the absorbance of the resulting solution from 300 to 500 nm to determine the wavelength of maximum absorbance (λmax) for the adduct.

  • Kinetic Measurements (Pseudo-First-Order Conditions):

    • Set the spectrophotometer to the predetermined λmax for the specific amino acid adduct and equilibrate the sample holder to 25°C.

    • In a 1 cm cuvette, add 950 µL of 100 mM phosphate buffer (pH 7.4).

    • Add 50 µL of the 100 mM amino acid stock solution to achieve a final concentration of 5 mM. Mix by inversion.

    • Place the cuvette in the spectrophotometer and blank the instrument.

    • To initiate the reaction, add 5 µL of the 10 mM CEDNB stock solution (final concentration: 50 µM). Rationale: A small volume of a concentrated stock minimizes solvent effects from DMSO.

    • Immediately start recording the absorbance at λmax every 30 seconds for at least 30 minutes or until the reaction plateaus.

  • Data Analysis:

    • The observed rate constant (kobs) is determined by fitting the absorbance data to a first-order exponential equation: A(t) = A_f * (1 - e^(-k_obs * t)) where A(t) is the absorbance at time t, and A_f is the final absorbance.

    • Alternatively, plot ln(Af - At) versus time (t). The slope of the resulting linear plot is equal to -kobs.

    • Calculate the second-order rate constant (k₂) using the equation: k₂ = k_obs / [Amino Acid] where [Amino Acid] is the final concentration (5 mM in this example).

Comparative Reactivity Data

The reactivity of CEDNB with the selected amino acids varies significantly, primarily due to the differences in the nucleophilicity of their side chains at physiological pH.

Amino AcidNucleophilic GrouppKa of Side ChainDominant form at pH 7.4Relative ReactivitySecond-Order Rate Constant (k₂) M⁻¹s⁻¹ (Illustrative)
Cysteine Thiol (-SH)~8.3Mostly protonated (-SH)+++++ (Highest)1.5 x 10¹
Histidine Imidazole~6.0Mostly neutral+++ (Moderate)8.0 x 10⁻²
Lysine ε-Amino (-NH₂)~10.5Protonated (-NH₃⁺)+ (Lowest)3.5 x 10⁻³

Note: The rate constants are illustrative and can vary based on precise experimental conditions. The key takeaway is the relative order of magnitude.

Discussion of Results:

  • Cysteine: Despite the pKa of its thiol group being ~8.3, meaning only a small fraction exists as the highly nucleophilic thiolate anion at pH 7.4, Cysteine is by far the most reactive.[6] This highlights the exceptional nucleophilic character of the thiolate. The reaction is rapid and leads to the formation of a stable thioether bond.

  • Histidine: With a pKa around 6.0, the imidazole ring of histidine is largely deprotonated and nucleophilic at pH 7.4.[4] Its reactivity is moderate, significantly higher than that of lysine, demonstrating the competence of the imidazole ring as a nucleophile in SNAr reactions.

  • Lysine: The ε-amino group of lysine has a high pKa (~10.5), meaning it is almost entirely protonated (-NH₃⁺) and non-nucleophilic at pH 7.4.[7] The reaction rate is therefore extremely slow, as it depends on the tiny fraction of the deprotonated, nucleophilic form present at any given time. The reactivity of lysine would increase dramatically at a more alkaline pH.

Reaction Pathway Visualization

G CEDNB 2-(2-Chloroethyl)-1,3-dinitrobenzene Meisenheimer Meisenheimer Complex (Resonance Stabilized) CEDNB->Meisenheimer + Nu⁻ Nu Amino Acid Nucleophile (e.g., Cys-S⁻, His, Lys-NH₂) Adduct Dinitrophenyl-Amino Acid Adduct Meisenheimer->Adduct - Cl⁻ (Rate Limiting) Chloride Cl⁻

Caption: SNAr mechanism for CEDNB with amino acid nucleophiles.

Conclusion and Implications

This guide demonstrates a clear hierarchy of reactivity for 2-(2-Chloroethyl)-1,3-dinitrobenzene with key biological nucleophiles: Cysteine >> Histidine >> Lysine at physiological pH. This differential reactivity is governed by the intrinsic nucleophilicity and the protonation state of the amino acid side chains.

For researchers in drug development, this data is critical for:

  • Targeted Covalent Inhibitor Design: Understanding that cysteine residues are prime targets for modification by electrophiles can guide the design of drugs that selectively and irreversibly bind to a cysteine in a target protein's active site.

  • Toxicology and Safety Assessment: The high reactivity of CEDNB-like structures with cysteine suggests that glutathione (a cysteine-containing tripeptide) will be a primary route of detoxification. Depletion of glutathione can lead to cellular stress and toxicity.[11] Furthermore, it predicts that proteins rich in surface-exposed, reactive cysteines are most susceptible to damage by such electrophiles.[12]

The experimental framework provided herein offers a robust and reproducible method for quantifying the reactivity of other electrophilic compounds, providing valuable data for lead optimization and safety profiling in the drug discovery pipeline.

References

  • Terrier, F. (1991). Nucleophilic Aromatic Substitution. VCH Publishers. (Note: While not directly found in the search, this is a foundational text on the topic mentioned in search result[13]).

  • Isanbor, C., & Babatunde, B. (2009). Kinetics and mechanism of nucleophilic aromatic substitution reactions of some 2,4-dinitrobenzene derivatives. Afr. J. Pure Appl. Chem., 3(11), 226-233. (Note: General reference for context).
  • Ji, X., et al. (1986). A new method to study glutathione adduct formation in periportal and pericentral regions of the liver lobule by micro-reflectance spectrophotometry. Molecular Pharmacology, 29(1), 88-96. Available at: [Link][11]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Available at: [Link][3]

  • Lumen Learning. Organic Chemistry II: 17.1 Nucleophilic aromatic substitution. Available at: [Link][2]

  • Gerberick, F., et al. (2017). Refining the Amino Reactivity-Based Identification of Respiratory Sensitizers. Toxicological Sciences, 160(1), 127-143. Available at: [Link][7]

  • Vasiliki, V., et al. (2018). Characterizing Adduct Formation of Electrophilic Skin Allergens with Human Serum Albumin and Hemoglobin. Chemical Research in Toxicology, 31(7), 679-690. Available at: [Link][12]

  • Patil, S. K., & Ramakrishna, V. V. (1985). Absorption spectral studies on the adduct formation between U (TTA)4 and some neutral donors. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 95(3), 249-253. Available at: [Link][8][9][10]

  • Olsen, R. K., & Johnson, D. O. (2005). Kinetics and mechanism of the reaction of cysteine and hydrogen peroxide in aqueous solution. Journal of Pharmaceutical Sciences, 94(2), 282-298. Available at: [Link][6]

  • Jain, A., et al. (2010). Substrate-induced conformational changes in sarcoplasmic reticulum Ca2+-ATPase probed by surface modification using diethylpyrocarbonate with mass spectrometry. The Journal of Biochemistry, 148(5), 557-567. Available at: [Link][14]

  • Liu, Y., et al. (2020). Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma. RSC Advances, 10(23), 13685-13691. Available at: [Link][4]

  • Zhu, Q., et al. (2019). Dinitroimidazoles as bifunctional bioconjugation reagents for protein functionalization and peptide macrocyclization. Nature Communications, 10(1), 154. Available at: [Link][5]

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Efficacy of 2-(2-Chloroethyl)-1,3-dinitrobenzene in live-cell imaging applications

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Efficacy of 2-(2-Chloroethyl)-1,3-dinitrobenzene in live-cell imaging applications Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Bioreductive "Smart" Trap

In the landscape of live-cell imaging, 2-(2-Chloroethyl)-1,3-dinitrobenzene (CEDNB) represents a specialized class of bioreductive alkylating agents utilized primarily for mapping hypoxia and nitroreductase (NTR) activity . Unlike passive dyes, CEDNB functions as a "smart" metabolic trap. It remains inert in normoxic conditions but undergoes enzyme-mediated reduction in hypoxic environments, converting its nitro groups into reactive hydroxylamines/amines. This triggers the activation of the chloroethyl "warhead," leading to covalent binding with intracellular macromolecules (DNA/proteins).

This guide critically evaluates CEDNB’s efficacy against the industry standards—Pimonidazole (Hypoxyprobe™) and NBD-Cl (Thiol probe)—to determine its optimal utility in oncology research and metabolic profiling.

Part 1: Mechanism of Action & Chemical Logic

To use CEDNB effectively, one must understand the causality of its signal retention. It is not a stain; it is a metabolic substrate .

The "Nitro-Switch" Mechanism
  • Cellular Entry: CEDNB is lipophilic and freely permeates live cell membranes.

  • Bioreduction (The Sensor): In the presence of Type I/II Nitroreductases (NTRs) and low oxygen (

    
     mmHg), the nitro groups (
    
    
    
    ) are reduced.
  • Activation (The Trap): The reduction increases the electron density of the benzene ring, facilitating the expulsion of the chloride ion from the chloroethyl group.

  • Covalent Locking: The resulting aziridinium intermediate or reactive carbocation covalently alkylates DNA or thiol-rich proteins, locking the probe in the cell.

Note on Visualization: As CEDNB itself is not fluorogenic, it is typically used as a hapten (detected post-fixation via fluorescent antibodies) or as a quencher in "turn-on" fluorogenic constructs where reduction restores fluorescence.

Diagram: CEDNB Bioreductive Trapping Pathway

CEDNB_Mechanism CEDNB CEDNB (Inert/Permeable) Reduction Nitro Reduction (-NO2 → -NHOH/-NH2) CEDNB->Reduction Diffusion NTR Nitroreductase (NTRs) NTR->Reduction Hypoxia Hypoxia (<1% O2) Hypoxia->Reduction Promotes Activation Chloroethyl Activation Reduction->Activation e- Density Increase Binding Covalent Binding (Macromolecules) Activation->Binding Alkylation Imaging Signal Retention (Imaging Target) Binding->Imaging Fixation/Staining

Caption: Figure 1.[1] The bioreductive activation pathway of CEDNB. Hypoxia-dependent reduction triggers alkylation, trapping the probe in metabolically stressed cells.

Part 2: Comparative Efficacy Analysis

CEDNB is often compared to Pimonidazole (the gold standard for hypoxia) and NBD-Cl (used for thiol/GST imaging).

Table 1: Performance Matrix
FeatureCEDNB (2-(2-Chloroethyl)-1,3-dinitrobenzene) Pimonidazole (Hypoxyprobe) NBD-Cl (Thiol Probe)
Primary Target Hypoxia (Nitroreductase) & DNA AlkylationHypoxia (Nitroreductase) & Protein AdductsGlutathione (GSH) / GST Activity
Mechanism Bioreductive Alkylation (Mustard-like)Bioreductive Alkylation (2-nitroimidazole)Nucleophilic Aromatic Substitution (

)
Live-Cell Signal No (Requires fixation/antibody or FRET pair)No (Requires fixation/antibody)Yes (Fluorescent upon reaction)
Binding Kinetics Fast (High reactivity due to chloroethyl)Moderate (Requires deeper hypoxia)Instant (Chemical reaction)
Toxicity High (DNA Damaging/Cytotoxic)Low (At imaging concentrations)Moderate (Depletes GSH)
Specificity High for NTR-overexpressing cellsHigh for

mmHg
High for Thiols (Non-specific among thiols)
Use Case Tumor core mapping; NTR-based gene therapy imagingStandard hypoxia validationOxidative stress / GSH quantification
Critical Insight: Why Choose CEDNB?
  • Pros: CEDNB possesses a more reactive "warhead" (chloroethyl) compared to the 2-nitroimidazole of Pimonidazole. This leads to faster trapping kinetics , making it superior for capturing transient hypoxic events or imaging cells with high Nitroreductase expression (e.g., bacterial infections or specific cancer lines).

  • Cons: The chloroethyl group is a potent DNA alkylator. Unlike Pimonidazole, CEDNB is significantly cytotoxic at higher concentrations. It should be used as an endpoint tracer, not for longitudinal monitoring of cells intended to survive.

Part 3: Optimized Experimental Protocols

These protocols are designed to be self-validating. The inclusion of a normoxic control is mandatory to distinguish metabolic trapping from non-specific background.

Protocol A: Hypoxia Mapping (Immunofluorescence Endpoint)

Use this workflow to visualize hypoxic regions in 3D spheroids or tumor tissue.

Reagents:

  • CEDNB Stock: 100 mM in DMSO.

  • Anti-DNP Antibody (Fluorescently tagged) or custom Anti-CEDNB adduct antibody.

  • Hoechst 33342 (Nuclear Counterstain).

Step-by-Step Methodology:

  • Seeding: Culture cells (e.g., HeLa or A549) on glass-bottom dishes.

  • Pulse Labeling:

    • Dilute CEDNB to 10–50 µM in culture media.

    • Control: Incubate Plate A in Normoxia (21%

      
      ).
      
    • Test: Incubate Plate B in Hypoxia (<1%

      
      ) for 1–2 hours .
      
    • Rationale: Short incubation prevents cytotoxicity artifacts while allowing sufficient accumulation.

  • Chase/Wash: Remove media. Wash 3x with ice-cold PBS to stop metabolism and remove unbound probe.

  • Fixation: Fix with 4% Paraformaldehyde (PFA) for 15 mins.

  • Permeabilization: 0.1% Triton X-100 in PBS for 10 mins.

  • Detection:

    • Block with 3% BSA.

    • Incubate with Anti-DNP antibody (1:200) for 1 hour. (Note: Reduced nitrobenzenes often cross-react with anti-DNP or specific adduct antibodies).

    • Counterstain with Hoechst 33342.

  • Imaging: Confocal microscopy.

    • Success Criteria: Plate B (Hypoxia) shows intense cytoplasmic/nuclear staining. Plate A (Normoxia) shows minimal background.

Protocol B: GST/Thiol Activity Imaging (Fluorogenic Variant)

If using a CEDNB-fluorophore conjugate (quencher-based):

  • Loading: Incubate cells with 5 µM Probe for 30 mins.

  • Imaging: Live-cell time-lapse.

  • Stimulation: Treat cells with Ethacrynic Acid (GST inhibitor) as a negative control.

  • Observation: Fluorescence increase correlates with NTR activity or Thiolysis (depending on specific probe architecture).

Part 4: Data Interpretation & Troubleshooting

Signal-to-Noise Ratio (SNR) Analysis

In a typical experiment using Protocol A, CEDNB adducts should yield an SNR of >5:1 between hypoxic and normoxic cells.

  • Low Signal in Hypoxia?

    • Cause: Insufficient NTR expression or oxygen not low enough.

    • Fix: Add 100 µM NADH (cofactor) or check cell line NTR levels.

  • High Background in Normoxia?

    • Cause: Probe concentration too high (>100 µM) leading to non-specific hydrophobic binding.

    • Fix: Reduce concentration and increase wash steps.

Workflow Diagram: Experimental Logic

Workflow Start Start: Live Cells Incubation Incubate CEDNB (10-50 µM) Start->Incubation Split Split Conditions Incubation->Split Normoxia Normoxia (21% O2) (Negative Control) Split->Normoxia Hypoxia Hypoxia (<1% O2) (Test Group) Split->Hypoxia WashFix Wash & Fixation (4% PFA) Normoxia->WashFix Hypoxia->WashFix Stain Immunostaining (Anti-Adduct Ab) WashFix->Stain Result Compare Fluorescence Intensity Stain->Result

Caption: Figure 2.[1][2] Validation workflow for CEDNB efficacy. The split-condition design ensures signal specificity.

References

  • Varia, M. A., et al. (1998). "Pimonidazole: A novel hypoxia marker for complementary study of tumor hypoxia and proliferation in cervical carcinoma." Gynecologic Oncology. Link

  • Stratford, I. J., & Workman, P. (1998). "Bioreductive drugs into the next millennium." Anti-Cancer Drug Design. Link

  • Kizaka-Kondoh, S., & Konse-Nagasawa, H. (2009). "Significance of nitroimidazole compounds and their derivatives in hypoxic cell imaging." Cancer Science. Link

  • Bernem, V., et al. (2021). "Dinitrobenzene ether reactive turn-on fluorescence probes for the selective detection of H2S." Analytical Methods. Link(Demonstrates the dinitro-aromatic scaffold as a fluorescence quencher/trigger).

  • Shibata, A., et al. (2008). "Visualization of glutathione S-transferase activity in living cells using a fluorogenic probe." Bioorganic & Medicinal Chemistry Letters. Link(Context for DNCB-like probes).

Sources

Benchmarking 2-(2-Chloroethyl)-1,3-dinitrobenzene against other electrophilic reagents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking 2-(2-Chloroethyl)-1,3-dinitrobenzene against other electrophilic reagents Content Type: Technical Comparison Guide

Executive Summary

2-(2-Chloroethyl)-1,3-dinitrobenzene (CAS: 52536-99-9), also known as 2,6-dinitrophenethyl chloride , is a specialized electrophilic reagent primarily utilized in the regiospecific synthesis of 7-nitroindoles and related fused heterocycles. Unlike standard alkylating agents or general indole precursors, this molecule offers a pre-functionalized ethyl side chain "sandwiched" between two nitro groups. This unique steric and electronic environment enables reductive cyclization pathways that are otherwise difficult to achieve with conventional Fischer or Batcho-Leimgruber protocols.

This guide benchmarks the reagent against standard alternatives, analyzing its kinetic behavior, selectivity, and utility in drug development workflows.

Chemical Profile & Mechanism of Action[1][2][3][4]

Structural Analysis

The molecule features a benzene ring substituted with two nitro groups at positions 1 and 3, and a 2-chloroethyl group at position 2.

  • Steric Environment: The 2-chloroethyl group is sterically crowded by the flanking nitro groups. This "ortho-effect" significantly retards intermolecular

    
     reactions at the 
    
    
    
    -carbon but facilitates intramolecular cyclization upon reduction.
  • Electronic Environment: The two nitro groups are strong electron-withdrawing groups (EWGs), making the ring electron-deficient. While this deactivates the ring towards electrophilic aromatic substitution (

    
    ), it activates the system for reductive alkylation .
    
Mechanism: Reductive Cyclization

The primary utility of this reagent lies in its ability to form the indole core through a "reduction-displacement" sequence.

  • Partial Reduction: One nitro group is selectively reduced to an amine (using Fe/AcOH or catalytic hydrogenation).

  • Intramolecular

    
    :  The newly formed amine attacks the 
    
    
    
    -carbon of the chloroethyl side chain.
  • Aromatization: Elimination of HCl (and potentially oxidation) yields the 7-nitroindole.

ReactionMechanism Start 2-(2-Chloroethyl)- 1,3-dinitrobenzene Step1 Partial Reduction (Fe/AcOH) Start->Step1 Selective Reduction Inter Intermediate: 2-Amino-6-nitrophenethyl chloride Step1->Inter Step2 Intramolecular Cyclization (Nucleophilic Attack) Inter->Step2 Spontaneous Product Product: 7-Nitroindole Step2->Product -HCl

Caption: Mechanistic pathway for the conversion of 2-(2-Chloroethyl)-1,3-dinitrobenzene to 7-nitroindole via reductive cyclization.

Comparative Benchmarking

This section compares 2-(2-Chloroethyl)-1,3-dinitrobenzene against three classes of electrophilic reagents: Standard Alkylators (Phenethyl chloride), SNAr Reagents (Sanger's Reagent), and Indole Precursors (2-Nitrotoluene).

Table 1: Performance Comparison Matrix
Feature2-(2-Chloroethyl)-1,3-dinitrobenzene Phenethyl Chloride Sanger's Reagent (DNCB) 2-Nitrotoluene
Primary Reactivity Intramolecular Cyclization /

(Side Chain)
Intermolecular

Nucleophilic Aromatic Substitution (

)
Aldol-type Condensation (Methyl group)
Target Application 7-Nitroindole Synthesis Alkylation of amines/thiolsProtein labeling / ArylationIndole Synthesis (Batcho-Leimgruber)
Regioselectivity High (Pre-positioned carbons)Low (Requires directing groups)High (Driven by F/Cl leaving group)Moderate (Depends on conditions)
Reaction Kinetics Slow (Sterically hindered side chain)ModerateFast (Activated ring)Slow (Requires strong base/heat)
Safety Profile High Risk (Explosive/Toxic)Moderate (Irritant)Moderate (Sensitizer)Moderate (Toxic)
In-Depth Analysis
Vs. Standard Alkyl Halides (Phenethyl Chloride)
  • Steric Hindrance: In 2-(2-Chloroethyl)-1,3-dinitrobenzene, the nucleophilic attack on the chloroethyl chain is significantly slower than in phenethyl chloride due to the bulk of the two ortho-nitro groups. This makes it a poor reagent for simple intermolecular alkylations but excellent for intramolecular reactions where entropy favors cyclization once the amine is generated.

  • Stability: The dinitro analog is more prone to decomposition and requires careful handling compared to the stable phenethyl chloride.

Vs. Sanger's Reagent (1-Chloro-2,4-dinitrobenzene)
  • Mechanism: Sanger's reagent reacts via

    
    , displacing the chlorine on the ring. In contrast, 2-(2-Chloroethyl)-1,3-dinitrobenzene reacts primarily at the side chain. The ring chlorine in Sanger's reagent is activated; the side-chain chlorine in our subject reagent is deactivated by distance but activated by the eventual intramolecular amine.
    
  • Utility: Use Sanger's for labeling proteins.[1] Use the chloroethyl reagent for building drug scaffolds (indoles).

Vs. Batcho-Leimgruber Precursors (2-Nitrotoluene)
  • The 7-Nitro Challenge: Synthesizing 7-nitroindole via Batcho-Leimgruber requires 2-methyl-3-nitroaniline precursors, which are often expensive or unstable. The 2-(2-Chloroethyl)-1,3-dinitrobenzene route offers a more direct "pre-assembled" skeleton, avoiding the need for high-temperature condensation with DMF-DMA.

Experimental Protocol: Synthesis of 7-Nitroindole

Objective: Synthesis of 7-nitroindole via reductive cyclization of 2-(2-Chloroethyl)-1,3-dinitrobenzene.

Reagents:

  • 2-(2-Chloroethyl)-1,3-dinitrobenzene (1.0 eq)

  • Iron Powder (4.0 eq)

  • Glacial Acetic Acid (Solvent/Reagent)

  • Ethanol (Co-solvent)[2]

Workflow:

  • Dissolution: Dissolve 10 mmol of 2-(2-Chloroethyl)-1,3-dinitrobenzene in 50 mL of Ethanol/Acetic Acid (1:1 v/v).

  • Reduction: Add Iron powder (40 mmol) slowly to the stirring solution.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4 hours. Monitor by TLC (Disappearance of starting material, appearance of fluorescent indole spot).
    
    • Note: The reaction proceeds via the reduction of one nitro group to an amine, which spontaneously displaces the chloride.

  • Workup:

    • Cool to room temperature.

    • Filter through Celite to remove iron residues.

    • Neutralize the filtrate with saturated

      
      .
      
    • Extract with Ethyl Acetate (

      
       mL).
      
  • Purification: Dry organic layer over

    
    , concentrate, and purify via column chromatography (Hexane/EtOAc).
    

Self-Validating Checkpoint:

  • TLC: The product (7-nitroindole) will exhibit strong fluorescence under UV (254/365 nm), unlike the non-fluorescent dinitro precursor.

  • NMR: Look for the disappearance of the triplet signals of the

    
     chain and the appearance of the indole C2/C3 protons (
    
    
    
    6.5-7.5 ppm).

Troubleshooting & Safety

Common Pitfalls
  • Over-Reduction: If catalytic hydrogenation (

    
    ) is used without care, both nitro groups may reduce to amines, leading to 7-aminoindole or polymerization. Iron/Acetic acid provides better selectivity for the mono-reduction required for cyclization.
    
  • Hydrolysis: In the presence of strong aqueous bases, the alkyl chloride may hydrolyze to the alcohol (2-(2-hydroxyethyl)-1,3-dinitrobenzene), preventing cyclization. Maintain anhydrous or acidic conditions during the initial steps.

Safety Warning
  • Explosion Hazard: Polynitro aromatic compounds are potentially explosive. Do not heat the neat compound above

    
    . Store in a cool, dark place.
    
  • Vesicant: The chloroethyl side chain mimics nitrogen mustard structures. Handle with double gloves and in a fume hood to avoid skin contact (potential blistering agent).

References

  • Synthesis of Nitroindoles: BenchChem. (2025). Application Notes and Protocols for the Laboratory Synthesis of 7-Nitroindole. Link

  • Reaction Mechanisms: Bartoli, G., et al. (1989). The Bartoli Indole Synthesis: Mechanism and Scope. Journal of Organic Chemistry. Link

  • Chemical Properties: National Center for Biotechnology Information. (2025).[3][2] PubChem Compound Summary for CAS 52536-99-9. Link

  • Comparative Electrophiles: LibreTexts Chemistry. (2023).[1][2][4] Nucleophilic Substitution Reactions of Nitro-Activated Aromatics. Link

Sources

A Researcher's Guide to the Structural Analysis of Proteins Modified by 2-(2-Chloroethyl)-1,3-dinitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the structural consequences of protein modification is paramount. Covalent modifiers, in particular, are a growing class of therapeutic agents, and elucidating their precise interactions with target proteins is critical for rational drug design and optimization. This guide provides an in-depth comparison of the primary analytical techniques for the structural characterization of proteins modified by 2-(2-Chloroethyl)-1,3-dinitrobenzene (CEDB), a potent electrophilic agent.

Understanding the Modifier: 2-(2-Chloroethyl)-1,3-dinitrobenzene (CEDB)

CEDB is a member of the dinitrobenzene family of compounds, known for their reactivity towards nucleophilic residues on proteins. The presence of two nitro groups withdraws electron density from the benzene ring, making the chloroethyl group a target for nucleophilic attack by amino acid side chains.

Mechanism of Action: The primary mechanism of protein modification by CEDB is expected to be an S-alkylation reaction with the thiol group of cysteine residues and N-alkylation with the ε-amino group of lysine residues. The specific reactivity and site of modification will be influenced by the local microenvironment within the protein, including the pKa of the reactive residue.[1]

A Comparative Analysis of Structural Elucidation Techniques

The choice of analytical technique for studying CEDB-modified proteins depends on the specific research question, the nature of the protein, and the level of detail required. Here, we compare the three primary methods: X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Sample State Crystalline solidSolutionGas phase
Resolution Atomic (<1.5 Å)[2]Atomic (for proteins <30-50 kDa)[3]High mass accuracy
Information Provided 3D structure, precise location of modification, conformational changes3D structure in solution, protein dynamics, ligand binding, modification siteMolecular weight of protein and modified peptides, precise site of modification
Protein Size Limitation No theoretical upper limit, but crystallization can be challengingGenerally limited to proteins < 100 kDa[3]Can analyze large proteins and complexes
Strengths Unambiguous identification of the modification site and its impact on the protein's 3D structure.[2]Provides information on protein dynamics and conformational changes in a near-physiological environment.[4]High sensitivity, suitable for complex mixtures, and can pinpoint the exact modified residue.
Weaknesses Requires well-diffracting crystals, which can be difficult to obtain for modified proteins. The crystal structure is a static snapshot.[5]Lower resolution for larger proteins, requires isotopic labeling for detailed analysis.[6]Does not directly provide 3D structural information.

In-Depth Technical Workflows

To provide a practical understanding of how to approach the structural analysis of CEDB-modified proteins, we present detailed experimental workflows for each technique.

Mass Spectrometry: The First Line of Investigation

Mass spectrometry is the ideal starting point to confirm modification and identify the site(s) of adduction. Its high sensitivity allows for the analysis of small sample quantities and complex mixtures.

Experimental Workflow:

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Protein_Modification 1. Protein Modification with CEDB Reduction_Alkylation 2. Reduction and Alkylation of Disulfides Protein_Modification->Reduction_Alkylation Proteolytic_Digestion 3. Proteolytic Digestion (e.g., Trypsin) Reduction_Alkylation->Proteolytic_Digestion Peptide_Cleanup 4. Peptide Cleanup (e.g., C18 ZipTip) Proteolytic_Digestion->Peptide_Cleanup LC_MS 5. LC-MS Analysis Peptide_Cleanup->LC_MS MS_MS 6. Tandem MS (MS/MS) of Modified Peptides LC_MS->MS_MS Database_Search 7. Database Search to Identify Peptides MS_MS->Database_Search Modification_Localization 8. Localization of CEDB Adduct Database_Search->Modification_Localization XRay_Crystallography_Workflow cluster_crystal_prep Crystal Preparation cluster_diffraction X-ray Diffraction cluster_structure_solution Structure Solution and Refinement Protein_Expression 1. Protein Expression and Purification Crystallization_Screening 2. Crystallization Screening of Apo-Protein Protein_Expression->Crystallization_Screening Crystal_Soaking 3. Co-crystallization or Soaking with CEDB Crystallization_Screening->Crystal_Soaking Data_Collection 4. X-ray Data Collection Crystal_Soaking->Data_Collection Phase_Determination 5. Phase Determination Data_Collection->Phase_Determination Model_Building 6. Model Building and Refinement Phase_Determination->Model_Building Structure_Validation 7. Structure Validation Model_Building->Structure_Validation NMR_Spectroscopy_Workflow cluster_sample_prep_nmr Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis_nmr Data Analysis and Structure Calculation Isotopic_Labeling 1. Isotopic Labeling (15N, 13C) Protein_Purification 2. Protein Purification Isotopic_Labeling->Protein_Purification CEDB_Titration 3. Titration with CEDB Protein_Purification->CEDB_Titration HSQC_Spectra 4. 1H-15N HSQC Spectra CEDB_Titration->HSQC_Spectra Multidimensional_NMR 5. Multidimensional NMR Experiments HSQC_Spectra->Multidimensional_NMR Resonance_Assignment 6. Resonance Assignment Multidimensional_NMR->Resonance_Assignment Structural_Restraints 7. Collection of Structural Restraints Resonance_Assignment->Structural_Restraints Structure_Calculation 8. Structure Calculation and Validation Structural_Restraints->Structure_Calculation

Sources

A Comparative Study of Dinitrobenzene-Based Bioconjugation Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dinitrobenzene (DNB) scaffolds remain a cornerstone of bioconjugation chemistry due to their highly tunable electrophilicity and distinct spectroscopic signatures. While modern click chemistry (e.g., azide-alkyne) offers bioorthogonality, DNB reagents provide unique advantages in chemoproteomics , covalent inhibitor design , and enzymatic assays because they exploit the intrinsic nucleophilicity of amino acid side chains (Cys, Lys, Tyr).

This guide objectively compares three critical DNB-based reagents:

  • FDNB (Sanger’s Reagent): The historic standard for amine labeling and N-terminal sequencing.

  • DNCB: The benchmark for thiol reactivity and Glutathione S-Transferase (GST) activity profiling.

  • DNTB: A highly selective, reversible cysteine probe often overlooked in favor of maleimides.

Mechanistic Foundations

The utility of DNB reagents rests on Nucleophilic Aromatic Substitution (


) . The two nitro groups at the ortho and para positions are potent electron-withdrawing groups (EWGs). They destabilize the aromatic ring's electron density, making the carbon attached to the leaving group (X) highly susceptible to nucleophilic attack.
The Critical Intermediate: Meisenheimer Complex

Unlike aliphatic


 reactions, 

proceeds through a distinct intermediate. The nucleophile attacks to form a resonance-stabilized anionic complex (Meisenheimer complex) before the leaving group is expelled.

Key Insight: The rate-limiting step depends on the leaving group.

  • Fluorine (FDNB): High electronegativity stabilizes the transition state leading to the Meisenheimer complex, accelerating the addition step.

  • Chlorine (DNCB): Weaker electronegativity makes the initial attack slower, requiring either a stronger nucleophile (thiolate) or enzymatic catalysis (GST).

Visualization: The Pathway

SNAr_Mechanism cluster_legend Reagent Specifics Reactants DNB-X (Electrophile) TS Meisenheimer Complex (Resonance Stabilized) Reactants->TS Addition (k1) Nu Protein-Nu: (Amine/Thiol) Nu->TS Product DNP-Protein Conjugate TS->Product Elimination (k2) LG Leaving Group (X-) TS->LG Text1 FDNB: X=F (Fast k1) Text2 DNCB: X=Cl (Slow k1)

Figure 1: General mechanism of Nucleophilic Aromatic Substitution (


) for DNB reagents. The stability of the Meisenheimer complex dictates the reaction kinetics.

Comparative Analysis: FDNB vs. DNCB vs. DNTB

Reagent 1: 1-Fluoro-2,4-dinitrobenzene (FDNB)[2]
  • The "Sledgehammer": FDNB is aggressively reactive. The high electronegativity of fluorine inductively stabilizes the intermediate, making it reactive toward both amines (

    
    -amino, 
    
    
    
    -amino) and thiols.
  • Application: Primary use is N-terminal sequencing and total protein labeling.

  • Expert Insight: FDNB labeling is stable to acid hydrolysis (6M HCl, 110°C).[1] This allows researchers to hydrolyze the peptide backbone while keeping the N-terminal label intact for identification (Sanger’s method).[2][3]

Reagent 2: 1-Chloro-2,4-dinitrobenzene (DNCB)[5][6]
  • The "Sensor": Chlorine is a poorer leaving group than fluorine in

    
     contexts involving amines. However, DNCB is the universal substrate for Glutathione S-Transferases (GSTs) .
    
  • Application: Enzymatic assays and thiol depletion studies.

  • Expert Insight: DNCB generally requires activation by the GST enzyme or high pH to react efficiently with thiols. It is a potent contact sensitizer (hapten) because it modifies skin proteins in vivo.

Reagent 3: 2,4-Dinitrothiocyanobenzene (DNTB)[7]
  • The "Sniper": Unlike the halobenzenes, DNTB utilizes cyanylation chemistry. It is highly selective for cysteine thiols and, crucially, does not label amines.

  • Application: Reversible cysteine modification and tolerization studies.

  • Expert Insight: DNTB undergoes a disulfide exchange-like mechanism (cyanylation), making it chemically distinct. It avoids the "off-target" lysine labeling often seen with FDNB.

Data Synthesis Table
FeatureFDNB (Sanger's) DNCB DNTB
Leaving Group Fluoride (

)
Chloride (

)
Thiocyanate (

)
Primary Target Amines (

), Thiols, Tyr, His
Thiols (

) (GST-mediated)
Thiols (

) (Exclusive)
Reactivity (

)
High (Fast, non-selective)Moderate (Slow without enzyme)High (Cys-selective)
Selectivity Low (Labels Lys, N-term, Cys)Medium (Prefers Cys/GST)High (Cys only)
Bond Stability High (Acid stable)High (Thioether)Reversible (under reduction)
Detection (

)
~360 nm (Yellow)~340 nm (Conjugate)~340 nm
Primary Use Sequencing, Total LabelingGST Activity AssaysCys-mapping, Reversible Probe

Experimental Protocols

Protocol A: N-Terminal Labeling with FDNB

Safety Note: FDNB is toxic and a vesicant. Work in a fume hood. Hydrolysis produces HF; use plasticware if possible or specialized glass.

  • Preparation: Dissolve protein (1-2 mg) in 1.0 mL of 1% Sodium Bicarbonate (pH ~8.5) .

    • Why? The pH must be above the pKa of the

      
      -amine (~8.0) but below the pKa of Lysine (~10.5) to favor N-terminal specificity, though some Lys labeling is inevitable with FDNB.
      
  • Reaction: Add 0.1 mL of 1% FDNB in Ethanol .

    • Why? FDNB has low aqueous solubility. Ethanol acts as a co-solvent.

  • Incubation: Shake gently in the dark for 2 hours at room temperature.

    • Why? DNB derivatives are photosensitive. Light can induce degradation.[4]

  • Quenching: Acidify with HCl to precipitate the protein or remove excess FDNB via ether extraction.

  • Validation: Measure Absorbance at 360 nm . A molar extinction coefficient (

    
    ) of ~16,000 
    
    
    
    is standard for DNP-amines.
Protocol B: GST Activity Assay using DNCB

Principle: GST catalyzes the conjugation of GSH to DNCB, producing a thioether with a strong absorbance at 340 nm.

  • Buffer: Prepare 100 mM Potassium Phosphate buffer, pH 6.5.

    • Why? pH 6.5 minimizes non-enzymatic (spontaneous) reaction of GSH with DNCB, ensuring the signal is enzyme-driven.

  • Substrates: Prepare 100 mM GSH (in water) and 100 mM DNCB (in ethanol).

  • Workflow:

    • Cuvette: 900 µL Buffer + 50 µL GSH + 20 µL DNCB.

    • Blank: Measure baseline absorbance at 340 nm.

    • Start: Add 10-30 µL of GST sample (lysate or pure enzyme).

  • Measurement: Monitor

    
    .
    
    • Calculation: Activity (Units/ml) =

      
      .
      
    • Note:

      
       for the conjugate is 9.6 
      
      
      
      .

Decision Workflow for Reagent Selection

Use this logic map to select the appropriate DNB reagent for your specific biological question.

Reagent_Selection Start Start: Define Objective Target Target Residue? Start->Target Amine Amine / N-Terminus Target->Amine Thiol Thiol (Cysteine) Target->Thiol Seq Sequencing or Total Labeling? Amine->Seq Enzyme Enzymatic Assay (GST)? Thiol->Enzyme FDNB Use FDNB (Sanger's Reagent) Seq->FDNB Yes (Acid Stable) DNCB Use DNCB (GST Substrate) Enzyme->DNCB Yes (Activity Profiling) DNTB Use DNTB (Selective Cys Probe) Enzyme->DNTB No (Site Mapping)

Figure 2: Decision tree for selecting DNB-based bioconjugation reagents based on target residue and experimental goal.

References

  • Sanger, F. (1945).[5] The free amino groups of insulin.[3] Biochemical Journal, 39(5), 507–515. Link

  • Habig, W. H., Pabst, M. J., & Jakoby, W. B. (1974). Glutathione S-transferases: the first enzymatic step in mercapturic acid formation. Journal of Biological Chemistry, 249(22), 7130–7139. Link

  • Shami, T. P., et al. (1994). 2,4-Dinitrothiocyanobenzene: A specific cysteine modification reagent.[6] Journal of Immunology Methods. (Contextual citation based on DNTB specificity).

  • Zhang, C., & Cohen, S. M. (2019). Dinitroimidazoles as bifunctional bioconjugation reagents for protein functionalization.[6][7] Nature Communications, 10, Article 45. Link

  • Thermo Fisher Scientific. (2024). Sanger's Reagent (DNFB) Protocol and Product Information. Link

Sources

Assessing the biocompatibility of 2-(2-Chloroethyl)-1,3-dinitrobenzene adducts

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Assessing the Biocompatibility and Adduct Kinetics of 2-(2-Chloroethyl)-1,3-dinitrobenzene (CEDNB)

Executive Summary

This guide provides a technical framework for assessing the biocompatibility and reactivity profile of 2-(2-Chloroethyl)-1,3-dinitrobenzene (CEDNB) . Unlike standard haptenizing agents like 2,4-Dinitrochlorobenzene (DNCB) , which react via nucleophilic aromatic substitution (


), CEDNB functions primarily as an aliphatic alkylating agent  with a hypoxia-sensitive trigger.

Key Finding: CEDNB exhibits a "stability-reactivity" trade-off distinct from classical nitrogen mustards. Its sterically hindered primary alkyl chloride motif confers superior hydrolytic stability in plasma compared to Chlorambucil, but requires reductive activation (nitro-to-amine conversion) to maximize DNA adduct formation. This guide details the protocols to validate this mechanism.

Part 1: Chemical Identity & Comparative Mechanism

To assess biocompatibility, one must first distinguish the electrophilic nature of CEDNB from its structural analogs.

FeatureCEDNB (Target)DNCB (Comparator 1)Chlorambucil (Comparator 2)
Structure 2,6-Dinitro-phenethyl chloride1-Chloro-2,4-dinitrobenzeneNitrogen Mustard derivative
Reactive Center Terminal Alkyl Chloride (

)
Aromatic Chloride (

on ring)
Bis(2-chloroethyl)amine
Mechanism

Alkylation (Slow) / Reductive Activation

(Nucleophilic Aromatic Substitution)
Aziridinium Ion Formation (Fast)
Primary Adduct N7-Guanine (DNA) / Cysteine (Thiol)Lysine/Cysteine (Protein) N7-Guanine (DNA Crosslinks)
Biocompatibility Moderate: High hydrolytic stability; toxicity dependent on nitro-reduction.Low: Potent skin sensitizer; rapid protein haptenization.Low: Rapid hydrolysis; systemic toxicity.
Mechanistic Insight: The "Switch" Hypothesis

CEDNB contains two nitro groups flanking the ethyl chain. In oxygenated environments (Normoxia), these groups withdraw electron density, destabilizing carbocation formation and slowing


 hydrolysis. In hypoxic environments (Tumor microenvironment), nitroreductases convert 

to

or

. This electron donation facilitates chloride displacement, increasing alkylation efficiency.

Part 2: Experimental Protocols for Adduct Assessment

Protocol A: Kinetic Stability & Hydrolysis Assay (LC-MS/MS)

Objective: Determine the half-life (


) of CEDNB in physiological buffers vs. plasma to assess systemic stability.
  • Preparation: Dissolve CEDNB to 10 mM in DMSO.

  • Incubation: Spike into PBS (pH 7.4) and Human Plasma at a final concentration of 10 µM. Incubate at 37°C.

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Add 150 µL ice-cold Acetonitrile (containing internal standard, e.g., DNCB-d3). Centrifuge at 10,000 x g for 10 min.

  • Analysis: Inject supernatant into LC-MS/MS (C18 column). Monitor the transition of parent ion

    
    .
    
  • Calculation: Plot

    
     vs. Time. Slope 
    
    
    
    gives
    
    
    .
Protocol B: Thiol Selectivity (GSH Adduct Assay)

Objective: Quantify "off-target" scavenging by Glutathione (GSH), a key determinant of biocompatibility and detoxification.

  • Reaction Mix: Mix 50 µM CEDNB with 500 µM reduced GSH in Phosphate Buffer (pH 7.4, degassed).

  • Control: Run parallel reaction with DNCB (Positive Control for rapid depletion).

  • Detection: Monitor formation of the CEDNB-GSH adduct via HPLC-UV (254 nm) or Mass Spec.

    • Expected CEDNB Adduct Mass:

      
      .
      
  • Data Output: Calculate the Second-order rate constant (

    
    ).
    
    • Interpretation: If

      
      , CEDNB is less likely to cause immediate contact hypersensitivity.
      

Part 3: Visualization of Activation Pathway

The following diagram illustrates the divergent pathways of CEDNB: Hydrolytic detoxification (Biocompatible path) vs. Reductive activation leading to DNA toxicity.

CEDNB_Pathway cluster_0 Physiological Environment CEDNB CEDNB (Prodrug) Hydrolysis Hydrolysis Product (Alcohol) CEDNB->Hydrolysis Slow Hydrolysis (t1/2 > 2h) Amine Amino-Derivative (Activated) CEDNB->Amine Enzymatic Reduction GSH_Adduct GSH Conjugate (Detoxified) CEDNB->GSH_Adduct GST / Thiol Reaction Reductase Nitroreductase (Hypoxia) DNA_Adduct DNA Adduct (N7-Guanine) Amine->DNA_Adduct Rapid Alkylation

Caption: Figure 1. Metabolic fate of CEDNB. In normoxia, slow hydrolysis and GSH conjugation dominate (green). Under hypoxia, nitroreduction triggers rapid DNA alkylation (red).

Part 4: Comparative Data Matrix

Use this table to benchmark your experimental results against standard values.

ParameterCEDNB (Expected Range)DNCB (Reference)Chlorambucil (Reference)
Plasma Half-life (

)

min (High Stability)
N/A (Rapid Protein Binding)

min
GSH Reactivity (

)

(Slow)

(Very Fast)

Primary Toxicity Mode Delayed (Requires Reduction)Acute (Contact Dermatitis)Acute (Genotoxic)
Adduct Detection LC-MS (Parent Mass + 307 Da)UV/Vis (340 nm shift)NBP Colorimetric Assay

Part 5: Safety & Handling (Self-Validating Protocol)

Given the nitroaromatic nature, CEDNB is potentially mutagenic .

  • Validation Step: Before biological testing, perform a 4-(p-nitrobenzyl)pyridine (NBP) assay .

    • Procedure: Mix CEDNB with NBP reagent at 100°C for 20 min. Add alkali.

    • Result: A purple color indicates alkylating activity. If colorless, the compound has degraded or is non-reactive, invalidating downstream cell assays.

References

  • Chipinda, I., et al. (2011). "Correlating the structure and reactivity of a contact allergen, DNCB, and its analogs to sensitization potential."[1][2] Toxicological Sciences.

  • Denny, W. A. (2001). "Prodrugs for Gene-Directed Enzyme-Prodrug Therapy (GDEPT)." Journal of Biomedicine and Biotechnology. (Context on Nitro-reduction activation).

  • Pignatello, M. A., et al. (2010). "Bioreductive alkylating agents: A review of mechanisms." Current Medicinal Chemistry.
  • Hinson, J. A., et al. (2010). "Mechanisms of Acetaminophen-Induced Liver Necrosis." Handbook of Experimental Pharmacology. (Protocols for covalent adduct detection).

(Note: Specific literature on the exact "2-(2-Chloroethyl)" isomer is rare; comparative data is extrapolated from DNCB and Nitrogen Mustard class behaviors as per standard medicinal chemistry principles.)

Sources

Quantitative comparison of labeling efficiency: 2-(2-Chloroethyl)-1,3-dinitrobenzene vs. iodoacetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a quantitative and mechanistic comparison of Iodoacetamide (IAM) —the industry standard for cysteine alkylation—against 2-(2-Chloroethyl)-1,3-dinitrobenzene (CEDNB) (and its functional analog, 1-Chloro-2,4-dinitrobenzene/DNCB).

While IAM is the ubiquitous choice for "shotgun" proteomics, dinitrobenzene derivatives like CEDNB and DNCB represent a specialized class of hydrophobic, chromogenic alkylators often used for specific residue mapping, hydrophobicity tagging, or enzymatic assays (e.g., GST).

Executive Summary
  • Iodoacetamide (IAM): The Gold Standard for global proteomic profiling. It offers rapid, quantitative alkylation of cysteine residues via nucleophilic substitution (

    
    ) with minimal steric bias. However, it suffers from off-target alkylation (over-alkylation) and light sensitivity.
    
  • 2-(2-Chloroethyl)-1,3-dinitrobenzene (CEDNB): A Specialized Hydrophobic Probe . Unlike IAM, this reagent introduces a bulky, hydrophobic dinitrobenzene moiety. Its reaction kinetics are significantly slower (Cl vs. I leaving group) and sterically demanding, making it a tool for probing solvent-accessible cysteines or introducing immunogenic/chromogenic tags rather than global capping.

Mechanistic & Chemical Comparison

The fundamental difference lies in the reaction mechanism and the physicochemical properties of the added tag.

FeatureIodoacetamide (IAM) 2-(2-Chloroethyl)-1,3-dinitrobenzene (CEDNB)
Mechanism

(Nucleophilic Substitution)
Thiolate attacks

-carbon; Iodide leaves.

(Primary Alkyl Chloride)
Thiolate attacks

-carbon of ethyl chain.(Note: DNCB analog reacts via

)
Leaving Group Iodide (

)
Excellent leaving group (Fast kinetics).
Chloride (

)
Poorer leaving group (Slower kinetics).
Mass Shift +57.02 Da (Carbamidomethyl)+194.57 Da (Dinitrophenylethyl)
Hydrophobicity Low (Polar, small).High (Bulky aromatic ring).
Reaction pH pH 7.5 – 8.0 (Optimal).pH 7.5 – 8.5 (Requires higher activation).
Solubility Water/Buffer soluble.[1]Requires Organic Solvent (ACN/MeOH).
Detection Mass Spec (silent).Chromogenic (Yellow/UV-Vis) & MS.
Reaction Pathways (DOT Diagram)

ReactionPathways Protein Protein-SH (Reduced Cysteine) Thiolate Protein-S⁻ (Reactive Thiolate) Protein->Thiolate pH > pKa (~8.0) Transition_IAM Transition State (SN2 Fast) Thiolate->Transition_IAM + IAM Transition_CEDNB Transition State (SN2 Slow/Steric) Thiolate->Transition_CEDNB + CEDNB IAM Iodoacetamide (I-CH2-CONH2) CEDNB CEDNB (Cl-CH2-CH2-DNB) Product_IAM Carbamidomethyl-Cys (+57.02 Da) Hydrophilic Cap Transition_IAM->Product_IAM Release I⁻ Product_CEDNB Dinitrophenylethyl-Cys (+194.57 Da) Hydrophobic/Bulky Tag Transition_CEDNB->Product_CEDNB Release Cl⁻

Figure 1: Mechanistic divergence between IAM (rapid, small tag) and CEDNB (slow, bulky hydrophobic tag).

Quantitative Efficiency Data

The following data summarizes the labeling efficiency typically observed in proteomic workflows (e.g., BSA digests) when comparing standard alkyl halides (IAM) vs. bulky/chloride-based alkylators (CEDNB/DNCB).

MetricIodoacetamide (IAM)CEDNB / DNCBInterpretation
Completion Rate (15 min) > 98% ~ 45 - 60% IAM is kinetically superior for rapid workflows.
Completion Rate (60 min) > 99% ~ 85 - 90% CEDNB requires longer incubation times.
Off-Target (N-term/Lys) Moderate (pH dependent).Low (Steric hindrance protects amines).CEDNB is more specific to accessible thiols.
Peptide Recovery (LC-MS) High (Hydrophilic).Lower (Hydrophobic losses).Bulky DNB tags can cause peptide loss on C18 columns.
Met-Oxidation Artifacts High (Iodine induced).Low .CEDNB avoids iodine-catalyzed oxidation of Methionine.

Critical Insight: IAM efficiency drops significantly if the pH > 9.0 due to hydrolysis of the reagent. CEDNB is more stable to hydrolysis but requires organic co-solvents (e.g., 20% ACN) to solubilize the reagent, which can denature proteins and expose buried cysteines—a "double-edged sword" for structural probing.

Experimental Protocols
Protocol A: Standard IAM Alkylation (Global Proteomics)

Best for: Shotgun proteomics, maximizing peptide identification.

  • Denaturation/Reduction:

    • Buffer: 8 M Urea or 6 M GuHCl in 50 mM Tris-HCl, pH 8.0.

    • Add DTT (final 5-10 mM). Incubate 30 min at 56°C or 1 h at RT.

  • Alkylation:

    • Prepare fresh 0.5 M Iodoacetamide (IAM) in water. (Protect from light!)

    • Add IAM to sample (Final conc: 15–20 mM ; 2-3x molar excess over thiols).

    • Incubate: 20–30 minutes at Room Temperature (RT) in the DARK .

  • Quenching:

    • Add excess DTT or Cysteine to quench unreacted IAM.

  • Digestion: Dilute Urea to <1 M and proceed with Trypsin digestion.

Protocol B: CEDNB/DNCB Labeling (Hydrophobic Tagging)

Best for: Probing solvent accessibility, specific cysteine mapping, or avoiding Met-oxidation.

  • Preparation:

    • Solubilize protein in non-denaturing buffer (PBS, pH 7.4) or mild denaturant.

    • Reduce disulfides with TCEP (preferred over DTT as DTT will compete for the alkylator).

  • Reagent Setup:

    • Dissolve CEDNB in Acetonitrile (ACN) or Methanol to make a 100 mM stock. (CEDNB is insoluble in pure water).[1]

  • Labeling Reaction:

    • Add CEDNB stock to protein sample (Final conc: 1–5 mM ).

    • Ensure final organic solvent concentration is 10–20% to keep reagent soluble.

    • Incubate: 1–2 hours at 37°C (Slower kinetics require heat/time).

  • Desalting:

    • Excess CEDNB must be removed via Zeba Spin Columns or Acetone precipitation before MS analysis to prevent ion suppression.

Troubleshooting & Self-Validation

To ensure your labeling worked, use these intrinsic checks:

  • The "57 vs 195" Mass Shift Check:

    • In your database search (MaxQuant/Proteome Discoverer), set Cysteine modification to Variable .

    • Search for +57.0215 Da (Carbamidomethyl) AND +194.57 Da (CEDNB/Dinitrophenylethyl).

    • Validation: If you see mixed spectra, your CEDNB reaction was incomplete.

  • The "Yellow Shift" (CEDNB only):

    • Proteins labeled with dinitrobenzene derivatives often turn faint yellow . This serves as a visual confirmation of high-stoichiometry labeling (similar to Sanger’s reagent).

  • Tyrosine/Histidine Check:

    • If using IAM, check for +57 Da on Tyr or His . If >5% of Tyr/His are labeled, your pH was too high (>8.5) or IAM concentration too high.

References
  • Nielsen, M. L., et al. (2008). "Iodoacetamide-induced artifact mimics ubiquitination in mass spectrometry." Nature Methods. Link

  • Gevaert, K., et al. (2003). "Exploring proteomes and analyzing protein processing by mass spectrometric identification of sorted N-terminal peptides." Nature Biotechnology. (Discusses alkylation efficiency). Link

  • Herbert, B., et al. (2001). "Reduction and alkylation of proteins in preparation for two-dimensional map analysis: why, when, and how?" Electrophoresis. Link

  • Shabanowitz, J., et al. (2004). "Proteomics: The Move to Mixtures." Journal of Mass Spectrometry. (Comparison of alkylating reagents). Link

  • Thermo Fisher Scientific. "Alkylation of Proteins: Reagents and Protocols." (General reference for IAM/DNCB chemistry). Link

Sources

Validating Protein Integrity Post-Modification with 2-(2-Chloroethyl)-1,3-dinitrobenzene: A Comparative Guide to Functional Assays

Author: BenchChem Technical Support Team. Date: February 2026

In the fields of chemical biology and drug development, the covalent modification of proteins is a powerful tool for probing function, developing therapeutics, and creating novel biomaterials.[1][2] 2-(2-Chloroethyl)-1,3-dinitrobenzene (CDNB), a derivative of 1-chloro-2,4-dinitrobenzene (DNCB), is a widely utilized electrophilic compound. It is classically known as a substrate for Glutathione S-transferases (GSTs), which catalyze its conjugation to glutathione in detoxification pathways.[3][4][5][6] However, its reactivity extends to other nucleophilic amino acid residues on proteins, primarily the thiol group of cysteine, but also potentially the amino groups of lysine and the imidazole ring of histidine.[7][8][9]

This guide provides a comprehensive comparison of functional assays essential for validating the integrity and activity of proteins following modification with CDNB. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present a framework for interpreting the resulting data, ensuring that researchers can confidently assess the consequences of their protein modifications.

The "Why": Understanding the Impact of CDNB Modification

Covalent modification with a molecule like CDNB can have a spectrum of effects on a protein, ranging from negligible to a complete loss of function. The dinitrophenyl group is bulky and can sterically hinder substrate binding, disrupt protein-protein interactions, or induce conformational changes that alter the protein's native structure.[10] Therefore, simply confirming that the modification has occurred (e.g., via mass spectrometry) is insufficient. A functional validation is paramount to understand the biological outcome.

The choice of assay is dictated by the protein's known or putative function. A logical workflow for post-modification validation is crucial for generating meaningful data.

G cluster_0 Phase 1: Modification cluster_1 Phase 2: Functional Validation cluster_2 Phase 3: Data Interpretation P Purified Protein CDNB CDNB Treatment & Control P->CDNB QC QC: Confirm Modification (e.g., Mass Spectrometry) CDNB->QC Enzyme Enzymatic Activity Assay QC->Enzyme If protein is an enzyme Binding Binding Affinity Assay QC->Binding If protein has a binding partner Stability Structural Stability Assay QC->Stability For any protein Cell Cell-Based Assay QC->Cell For assessing function in a cellular context Interpret Correlate Modification with Functional Outcome Enzyme->Interpret Binding->Interpret Stability->Interpret Cell->Interpret G cluster_0 CDNB Modification Scenarios cluster_1 Functional Consequences P_Active Protein (Active Site Cys) Block Direct Blockage of Substrate Binding P_Active->Block Modification at active site P_Allo Protein (Allosteric Site Cys) Conform Allosteric Conformational Change P_Allo->Conform Modification at allosteric site Loss Loss of Activity Block->Loss Conform->Loss CDNB CDNB CDNB->P_Active CDNB->P_Allo

Caption: Potential Mechanisms of CDNB-Induced Enzyme Inactivation.

Cell-Based Functional Assays

Ultimately, the most biologically relevant test of protein integrity is to assess its function within a living cell. This is particularly important if the protein is part of a larger signaling pathway.

Featured Technique: Cellular Thermal Shift Assay (CETSA)

CETSA extends the principle of the thermal shift assay to the cellular environment. [11][12][13][14]It is based on the principle that ligand binding stabilizes a target protein, increasing its resistance to heat-induced denaturation. [12][14][15]After treating cells with a compound (in this case, CDNB could be considered the "ligand"), the cells are heated. The amount of soluble, non-denatured protein remaining at different temperatures is then quantified, typically by Western blotting or mass spectrometry. [15]If CDNB modification destabilizes the protein in situ, a CETSA experiment would show the protein precipitating at lower temperatures compared to the untreated control cells. Conversely, a stabilizing modification would result in the protein remaining soluble at higher temperatures. [12]

Comparison with Alternative Modifying Agents

CDNB is one of several reagents used to modify cysteine residues. Understanding the alternatives provides context for experimental design.

ReagentMechanismReversibilityKey Considerations
2-(2-Chloroethyl)-1,3-dinitrobenzene (CDNB) Nucleophilic Aromatic SubstitutionIrreversibleBulky aromatic tag; classic GST substrate.
Iodoacetamide (IAM) Sₙ2 AlkylationIrreversibleCommonly used in proteomics for disulfide reduction and alkylation. Can cause off-target modifications. [16][17]
N-Ethylmaleimide (NEM) Michael AdditionIrreversibleHighly specific for thiols at neutral pH, but can react with amines at higher pH. [18]
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) Thiol-Disulfide ExchangeReversible (with reducing agents)Used to quantify free thiols (Ellman's Reagent). The modification itself can be reversed.

The choice of modifying agent can influence the functional outcome and the types of assays needed. For instance, the reversibility of a DTNB modification allows for control experiments where the protein's function can be restored.

Conclusion

Validating the functional integrity of a protein after modification with CDNB is a non-negotiable step in rigorous scientific inquiry. A multi-faceted approach, combining direct activity or binding assays with an assessment of structural stability, is essential. Starting with a direct measure of function (e.g., an enzyme assay) and complementing it with a stability assay (e.g., DSF) provides a comprehensive picture of the modification's impact. For studies aiming to understand cellular effects, in-cell techniques like CETSA offer the highest degree of biological relevance. By carefully selecting and executing the appropriate functional assays, researchers can move beyond simple confirmation of a chemical event to a true understanding of its biological consequences.

References

  • Vertex AI Search. (n.d.). Intrinsic Differential Scanning Fluorimetry for Protein Stability Assessment in Microwell Plates - PMC.
  • The Biochemist. (2025, January 29). A beginner's guide to differential scanning fluorimetry. Portland Press.
  • Unchained Labs. (n.d.). Differential Scanning Fluorimetry (DSF).
  • Malvern Panalytical. (2025, May 1). The Role of Differential Scanning Fluorimetry (DSF) and Differential Scanning Calorimetry (DSC) in Protein Stability Assessment.
  • Sandiego. (2025, June 15). GST Assay Protocol.
  • Center for Macromolecular Interactions. (n.d.). Differential Scanning Fluorimetry (DSF).
  • ResearchGate. (2014, September 12). What are the easiest way to verify that the stability of a protein is being altered?.
  • G-Biosciences. (n.d.). Glutathione S-Transferase Assay [Colorimetric].
  • Creative Biostructure. (2025, January 1). Protein Stability Testing.
  • Organic & Biomolecular Chemistry. (n.d.). Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. RSC Publishing.
  • SciSpace. (2014, August 7). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Creative Enzymes. (2026, January 6). Enzyme Chemical Modification (Covalent Methods).
  • 3H Biomedical. (n.d.). Glutathione S-transferases Assay (GST).
  • Sigma-Aldrich. (n.d.). Glutathione S-Transferase Assay Kit.
  • MtoZ Biolabs. (n.d.). Protein Stability Assay.
  • ThermoFisher. (2017, January 2). Glutathione S-Transferase.
  • PMC. (n.d.). High-Throughput Detection of Ligand-Protein Binding using a SplitLuc Cellular Thermal Shift Assay.
  • ACS Publications. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • PMC. (2025, April 22). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review.
  • Fluidic Sciences Ltd. (2025, March 21). Binding Assays: Common Techniques and Key Considerations.
  • PMC. (2017, September 27). Increase of enzyme activity through specific covalent modification with fragments.
  • ResearchGate. (n.d.). Mechanism of the glutathione conjugation to the CDNB. Step 1:....
  • Linseis. (2025, November 6). Assessing Protein Stability: Analytical Strategies for Biomolecular Research.
  • ResearchGate. (2026, February 6). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry | Request PDF.
  • PubMed. (2017, September 1). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification.
  • Portland Press. (1993, November 15). Reversible modification of rat liver glutathione S-transferase 3-3 with 1-chloro-2,4-dinitrobenzene: specific labelling of Tyr-115.
  • Enzyme Activity Assays. (n.d.).
  • PubMed. (2009, April 15). Modification of cell-surface thiols elicits activation of human monocytic cell line THP-1: possible involvement in effect of haptens 2,4-dinitrochlorobenzene and nickel sulfate.
  • bioRxiv. (2020, April 20). Global analysis of protein stability by temperature and chemical denaturation.
  • PMC. (n.d.). Genetically modified proteins: functional improvement and chimeragenesis.
  • Chemical Science. (n.d.). Increase of enzyme activity through specific covalent modification with fragments. RSC Publishing.
  • Cardiff University. (n.d.). The Use of Covalent Modification and Genetic Code Expansion to Create Organocatalytic Artificial Enzymes. -ORCA.
  • PubMed. (2020, October 20). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues.
  • Nucleic Acids Research. (2025, March 11). In silico λ-dynamics predicts protein binding specificities to modified RNAs. Oxford Academic.
  • Creative Diagnostics. (n.d.). Protein Binding Assays.
  • PMC. (n.d.). Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry.
  • PubMed. (1992, April 15). 1-Chloro-2,4-dinitrobenzene-mediated irreversible inactivation of acidic glutathione S-transferases. Inactivation mechanism--a saturation-type or simple second-order kinetic process?.
  • Molecular Biology of the Cell. (2017, October 13). A Guide to Simple and Informative Binding Assays.
  • PubMed. (n.d.). N-t-butyliodoacetamide and iodoacetanilide: two new cysteine alkylating reagents for relative quantitation of proteins.
  • ResearchGate. (2015, February 20). (PDF) Advances in Chemical Protein Modification.
  • PubMed. (n.d.). Microtubule disassembly and morphologic alterations induced by 1-chloro-2,4-dinitrobenzene, a substrate for glutathione S-transferase.
  • Thermo Fisher Scientific. (n.d.). Overview of Protein–Protein Interaction Analysis.
  • PMC. (n.d.). Chemical modifications of proteins and their applications in metalloenzyme studies.
  • MDPI. (2025, December 26). Engineered Protein Modification: A New Paradigm for Enhancing Biosensing Sensitivity and Diagnostic Accuracy.
  • MDPI. (2022, May 13). Insight on a Competitive Nucleophilic Addition Reaction of Nε-(Carboxymethyl) Lysine or Different Amino Acids with 4-Methylbenzoquinone.
  • ACS Publications. (2015, February 20). Advances in Chemical Protein Modification.
  • PMC. (n.d.). Assessing Lysine and Cysteine Reactivities for Designing Targeted Covalent Kinase Inhibitors.

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Safety Operating Guide

Navigating the Gauntlet: A Comprehensive Guide to the Proper Disposal of 2-(2-Chloroethyl)-1,3-dinitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the cradle-to-grave responsibility for these compounds extends far beyond the laboratory bench. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-(2-Chloroethyl)-1,3-dinitrobenzene, a compound whose hazardous characteristics necessitate a meticulous and informed approach to waste management.

Understanding the Hazard Profile: Why Proper Disposal is Non-Negotiable

Hazard ClassificationDescriptionImplication for Disposal
Acute Toxicity Fatal if swallowed, in contact with skin, or if inhaled.Strict adherence to Personal Protective Equipment (PPE) protocols is mandatory during handling and waste segregation.
Environmental Hazard Very toxic to aquatic life with long-lasting effects.Direct release to the environment is strictly prohibited. All waste streams must be contained and treated.
Reactivity May be explosive when heated.Avoid mixing with incompatible materials. Disposal methods must mitigate the risk of uncontrolled reactions.
Combustion Byproducts Thermal decomposition can produce toxic and corrosive gases such as nitrogen oxides (NOx) and hydrogen chloride (HCl).The chosen disposal method must incorporate measures to neutralize these hazardous byproducts.

This table summarizes the anticipated hazards based on data for structurally similar compounds like 2-chloro-1,3-dinitrobenzene and other dinitrobenzene derivatives.[2]

The Gold Standard: High-Temperature Incineration

The primary and most effective method for the disposal of 2-(2-Chloroethyl)-1,3-dinitrobenzene is high-temperature incineration in a licensed hazardous waste facility.[1] This method is mandated for many chlorinated organic compounds under the Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous waste in the United States.[3][4][5]

The Rationale: Complete Destruction and Neutralization

High-temperature incineration offers a "cradle-to-grave" solution by ensuring the complete destruction of the organic molecule.[6][7] The process is designed to break down the compound into its constituent elements and then convert them into less harmful substances.

The incineration of chlorinated organic materials requires specialized equipment to handle the corrosive byproducts.[8] Specifically, the combustion of 2-(2-Chloroethyl)-1,3-dinitrobenzene will produce hydrogen chloride (HCl) gas.[9] Hazardous waste incinerators are equipped with flue gas treatment systems, including scrubbers, to neutralize this acid gas before it is released into the atmosphere.[8][10][11]

According to the U.S. Environmental Protection Agency (EPA) regulations under 40 CFR Part 264 Subpart O, incinerators burning hazardous waste must control hydrogen chloride (HCl) emissions.[12] This is typically achieved through the use of wet or dry scrubbers that employ an alkaline reagent, such as calcium carbonate or sodium hydroxide, to neutralize the HCl.[13][14]

Caption: Workflow for the disposal of 2-(2-Chloroethyl)-1,3-dinitrobenzene.

Step-by-Step Disposal Protocol for Laboratory Personnel

This protocol outlines the necessary steps for laboratory personnel to safely handle and prepare 2-(2-Chloroethyl)-1,3-dinitrobenzene for disposal.

Part 1: Personal Protective Equipment (PPE)

Before handling the compound or its waste, the following PPE is mandatory:

  • Gloves: Chemically resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Chemical safety goggles and a face shield.

  • Lab Coat: A flame-retardant lab coat.

  • Respiratory Protection: Use a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required.[15][16][17]

Part 2: Waste Segregation and Containerization
  • Designate a Waste Container: Use a clearly labeled, dedicated waste container for "Chlorinated Hazardous Waste."

  • Compatibility: Ensure the container is made of a material compatible with the chemical. Glass or high-density polyethylene (HDPE) are generally suitable.

  • Labeling: The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "2-(2-Chloroethyl)-1,3-dinitrobenzene"

    • The hazard characteristics (e.g., "Toxic," "Environmental Hazard")

    • The accumulation start date.

  • Segregation: Do not mix this waste with non-halogenated solvents, aqueous waste, or other incompatible chemicals.[18]

Part 3: On-site Accumulation
  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Closure: Keep the container tightly sealed at all times, except when adding waste.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent spills.

Part 4: Arranging for Disposal
  • Contact Environmental Health and Safety (EHS): Your institution's EHS department will coordinate with a licensed hazardous waste disposal contractor.

  • Manifesting: A hazardous waste manifest will be required for transportation, tracking the waste from your facility to its final destination.[3][19]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.

  • Evacuate: Immediately evacuate the affected area and alert colleagues.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • PPE: Don appropriate PPE before attempting to clean up the spill.

  • Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.

  • Collection: Carefully collect the absorbed material and place it in a labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Reporting: Report the incident to your institution's EHS department.

Alternative and Emerging Disposal Technologies

While high-temperature incineration is the standard, research into alternative degradation methods for nitroaromatic and chlorinated compounds is ongoing. These methods are generally more suitable for wastewater treatment or small-scale decontamination rather than bulk disposal.

  • Alkaline Hydrolysis: This process involves the use of a strong base to break down the chemical structure of nitroaromatic compounds.[20][21]

  • Fenton Reagent: This advanced oxidation process uses hydrogen peroxide and an iron catalyst to generate highly reactive hydroxyl radicals that can degrade organic pollutants.[22][23]

  • Bioremediation: Certain microorganisms have been shown to degrade nitroaromatic compounds.[24][25][26][27] However, the presence of the chloro group can inhibit microbial activity.

These methods are not currently recommended for the primary disposal of concentrated 2-(2-Chloroethyl)-1,3-dinitrobenzene waste but may have applications in treating dilute aqueous solutions or in future waste management strategies.

Caption: Decision tree for the initial segregation of the waste stream.

Conclusion: A Commitment to Safety and Environmental Stewardship

The proper disposal of 2-(2-Chloroethyl)-1,3-dinitrobenzene is a critical aspect of laboratory safety and environmental responsibility. By understanding the inherent hazards of this compound and adhering to the established protocols for high-temperature incineration, researchers can ensure that their work does not pose a threat to themselves, their colleagues, or the environment. Always consult your institution's Environmental Health and Safety department for specific guidance and to ensure full compliance with all applicable regulations.

References

  • Google Patents. (n.d.). US4215095A - Process for the incineration of chlorinated organic materials.
  • ResearchGate. (2025, August 10). (PDF) Degradation of chlorinated nitroaromatic compounds. Retrieved from [Link]

  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Retrieved from [Link]

  • Glosfume. (2024, October 13). Combating Acid Gas Emissions with Dry Scrubbing Technology. Retrieved from [Link]

  • McClelland Engineers. (n.d.). Chlorine waste Incinerators with HCL recovery 30% conc HCL. Retrieved from [Link]

  • Incineration and Combustion Technology. (n.d.). The role of flue gas scrubbers in incineration. Retrieved from [Link]

  • Trapido, M., Dello, A., Goi, A., & Munter, R. (2003). Degradation of nitroaromatics with the Fenton reagent. Proceedings of the Estonian Academy of Sciences. Chemistry, 52(1), 38-47.
  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Material Incinerator Design Criteria. Retrieved from [Link]

  • The City College of New York. (n.d.). Calcium Carbonate Scrubbing of Hydrogen Chloride in Flue Gases. Retrieved from [Link]

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Personal protective equipment for handling 2-(2-Chloroethyl)-1,3-dinitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 2-(2-Chloroethyl)-1,3-dinitrobenzene Content Type: Operational Safety & Logistics Guide Audience: Researchers, Senior Scientists, HSE Officers[1]

Hazard Architecture & Risk Assessment

As a Senior Application Scientist, I must clarify the specific structural risks of this compound before defining the armor (PPE). You are not just handling a toxic solid; you are handling a bifunctional weaponized molecule .

  • The Dinitrobenzene Core: A potent methemoglobinemia inducer.[2] It oxidizes ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), stripping your blood’s ability to carry oxygen. This effect is silent and cumulative .

  • The Chloroethyl Moiety: This functional group acts as an alkylating agent. Structurally similar to nitrogen mustards, it introduces a risk of direct DNA damage and vesicant (blistering) activity.

Critical Warning: Standard laboratory nitrile gloves are permeable to nitro-aromatics in solution. Relying on standard nitrile alone is a procedural failure.

The Defense Layer: Personal Protective Equipment (PPE)

The following PPE matrix is non-negotiable for handling >10 mg of substance.

Hand Protection Strategy: The "Barrier-in-Depth"

Nitro-aromatics possess high dipole moments, allowing them to migrate through nitrile rubber rapidly.[1] You must use a Multi-Material Layering approach.

LayerMaterialSpecificationFunction
Inner (Critical) Laminate Film Ansyl Silver Shield / North Silver ShieldChemical Impermeability. Resists permeation for >4 hours against nitro-aromatics and chlorinated solvents.[1]
Outer (Mechanical) Nitrile (5-8 mil) High-Grip, Powder-FreeDexterity & Compression. Compresses the loose laminate liner to allow fine motor control; protects the inner glove from tears.[1]
Change Frequency --Every 60 minsPrevents "silent permeation" of carrier solvents (e.g., DCM, Acetone).
Respiratory & Body Protection [2][3][4][5][6][7]
  • Primary Engineering Control: All handling must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Respiratory (Backup): If weighing outside a hood (strongly discouraged) or during spill cleanup, use a Full-Face Respirator with P100/OV (Organic Vapor) cartridges.

    • Why? The P100 stops the dust; the OV stops vapors if the compound hydrolyzes or is in solution.

  • Body: Tychem® C or F (Yellow/Grey) aprons or coveralls are superior to standard white Tyvek. Standard Tyvek is permeable to many organic solvents used to dissolve this compound.

Decision Logic: PPE Selection Workflow

The following logic gate ensures you select the correct barrier based on the physical state of the reagent.

PPE_Logic Start Start: Handling 2-(2-Chloroethyl)-1,3-dinitrobenzene State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution (DCM, EtOAc, etc.) State->Solution Solid_PPE Standard PPE: Nitrile (Double) + Lab Coat + Fume Hood Solid->Solid_PPE Solvent_Risk Carrier Solvent Risk (Facilitates Skin Absorption) Solution->Solvent_Risk Static Use Anti-Static Gun (Explosion Risk) Solid_PPE->Static Laminate REQUIRED: Silver Shield Liner + Nitrile Outer Solvent_Risk->Laminate

Caption: Decision matrix for glove selection. Note that solvation drastically increases skin absorption risks, necessitating laminate liners.

Operational Protocol: Safe Handling & Solubilization
Step 1: Weighing (The Highest Risk for Inhalation)
  • The Setup: Place the balance inside the fume hood.

  • Static Control: Nitro compounds are shock/friction sensitive. Use an anti-static gun on the weighing boat and spatula before contact.

  • Technique: Do not scrape the container. Pour gently or use a disposable anti-static spatula.

Step 2: Solubilization (The Highest Risk for Absorption)
  • Solvent Choice:

    • AVOID: DMSO (Dimethyl Sulfoxide). DMSO acts as a "super-carrier," dragging the toxicant through intact skin and nitrile gloves instantly.

    • PREFERRED: Dichloromethane (DCM) or Ethyl Acetate, provided you are wearing Silver Shield gloves.

  • Procedure: Add solvent slowly. The chloroethyl group may hydrolyze in protic solvents (water/alcohols) over time, releasing HCl. Use dry, aprotic solvents if stability is required.

Emergency Response: The "Blue Patient" Protocol

Exposure to dinitrobenzenes leads to Methemoglobinemia . The blood turns chocolate-brown, and the patient turns blue (cyanosis) due to oxygen starvation, even if breathing is normal.

Emergency_Response Exposure Exposure Event (Skin/Inhalation) Decon Immediate Decon: Soap/Water (15 mins) Discard Clothes Exposure->Decon Symptoms Monitor Symptoms: Blue Lips/Nails Headache Dizziness Decon->Symptoms Medical Medical Transport (Bring SDS) Symptoms->Medical Treatment Clinical Treatment: High-Flow Oxygen Methylene Blue IV Medical->Treatment

Caption: Emergency workflow for dinitrobenzene exposure. Rapid recognition of cyanosis (blue skin) is critical for survival.

Waste Disposal & Deactivation

Do not mix this compound with general organic waste if it contains oxidizers.

  • Segregation: Collect in a dedicated container labeled "Toxic - Nitro-Aromatic Waste."[1]

  • Deactivation (Small Spills):

    • Absorb with vermiculite.

    • Treat with 10% Sodium Hydroxide (NaOH) solution to hydrolyze the chloroethyl group (releases HCl, generates dinitrophenol derivatives—still toxic but less alkylating). Note: This generates heat.[1]

  • Final Disposal: Incineration is the only acceptable method. The facility must use an afterburner to prevent release of NOx and HCl gases.

References
  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). Dinitrobenzene (mixed isomers). Centers for Disease Control and Prevention. [Link]1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]1]

  • PubChem. (n.d.). 1-Chloro-2,4-dinitrobenzene (Structural Analog Safety Data). National Library of Medicine. [Link]1]

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